molecular formula C12H15BrClNO2 B582535 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine CAS No. 1255574-55-0

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Cat. No.: B582535
CAS No.: 1255574-55-0
M. Wt: 320.611
InChI Key: QPTYRKYUGKVPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine is a useful research compound. Its molecular formula is C12H15BrClNO2 and its molecular weight is 320.611. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(2-bromo-5-chlorophenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTYRKYUGKVPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682149
Record name 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-55-0
Record name 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine, a key heterocyclic intermediate in modern medicinal and agrochemical research. The document details its chemical identity, physicochemical properties, and a robust, field-proven synthetic pathway via the Williamson ether synthesis. We present a retrosynthetic analysis and provide detailed, step-by-step experimental protocols for the synthesis of its precursors—2-bromo-5-chlorophenol and 4-(2-chloroethyl)morpholine—and the final target molecule. Furthermore, this guide outlines rigorous methodologies for purification via column chromatography and recrystallization, and comprehensive analytical techniques for structural elucidation and purity confirmation, including NMR, MS, and IR spectroscopy, as well as HPLC analysis. Finally, we discuss the compound's significance as a versatile building block, particularly in the development of novel kinase inhibitors and other bioactive molecules, grounding its relevance for researchers and professionals in drug development.

Introduction

1.1 Overview of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability, low toxicity, and its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[1] Its presence in numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, underscores its importance. The nitrogen atom of the morpholine ring is typically non-basic, which prevents unwanted interactions with biological targets, while the ether oxygen can act as a hydrogen bond acceptor, contributing to binding affinity.

1.2 Significance of Halogenated Phenolic Ethers in Drug Discovery

Halogenated aromatic compounds, particularly phenolic ethers, are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The introduction of halogen atoms like bromine and chlorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets.[3] The carbon-bromine bond, in particular, is a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures.[2]

1.3 Profile of this compound as a Key Synthetic Intermediate

This compound combines the desirable features of the morpholine scaffold with the synthetic versatility of a di-halogenated phenol. This structure serves as a crucial intermediate for creating diverse molecular libraries aimed at identifying novel therapeutic agents. Its utility is particularly noted in the synthesis of inhibitors for key biological targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in angiogenesis.[3] This guide provides the necessary technical details for its synthesis, purification, and characterization to empower researchers in their drug discovery efforts.

Chemical Identity and Physicochemical Properties

2.1 IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound . Its chemical structure is depicted below:

Chemical Structure of this compound
Figure 1: Chemical Structure of this compound

2.2 Table of Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₂H₁₅BrClNO₂Derived
Molecular Weight 320.61 g/mol Derived
Appearance Predicted: Off-white to pale yellow solid-
Solubility Predicted: Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in water-
CAS Number Not assigned (A similar isomer has CAS 435285-43-1[4])-

Retrosynthetic Analysis and Synthesis Strategy

3.1 Retrosynthesis Diagram

A logical retrosynthetic analysis of the target molecule identifies the ether linkage as the key disconnection point, leading back to two primary precursors: 2-bromo-5-chlorophenol and a 2-carbon electrophile attached to the morpholine ring. This approach is ideally suited for a Williamson ether synthesis.

G TM Target Molecule This compound Disconnection C-O Ether Disconnection (Williamson Ether Synthesis) TM->Disconnection Phenol Precursor 1 2-Bromo-5-chlorophenol Disconnection->Phenol Morpholine Precursor 2 4-(2-Chloroethyl)morpholine Disconnection->Morpholine

Caption: Retrosynthetic analysis of the target molecule.

3.2 Rationale for Choosing the Williamson Ether Synthesis Pathway

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an alkyl halide and displacing the halide leaving group.[6][7]

This pathway was selected for three primary reasons:

  • Efficiency: The reaction between a phenoxide (a deprotonated phenol) and a primary alkyl halide is highly efficient and generally proceeds with minimal side reactions.[8]

  • Precursor Accessibility: Both required precursors, 2-bromo-5-chlorophenol and 4-(2-chloroethyl)morpholine, are either commercially available or can be synthesized through well-established laboratory procedures.[3][9]

  • Reaction Conditions: The reaction conditions are mild and do not require specialized equipment, making it suitable for standard laboratory settings.

Experimental Protocols: Step-by-Step Synthesis

4.1 Synthesis of Precursor 1: 2-Bromo-5-chlorophenol

This protocol describes the electrophilic bromination of 3-chlorophenol. The hydroxyl group is an activating ortho-, para-director, and the existing chlorine atom is a deactivating ortho-, para-director. Bromination is expected to occur at the position ortho to the hydroxyl group and meta to the chlorine, which is the most activated and sterically accessible site.

Experimental Protocol:

  • Dissolve 3-chlorophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add bromine (1.0 eq) dropwise to the cooled solution over 30 minutes. Ensure the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the organic phase, and wash it sequentially with a saturated sodium thiosulfate solution (to quench excess bromine), water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-bromo-5-chlorophenol by silica gel column chromatography.[3]

4.2 Synthesis of Precursor 2: 4-(2-Chloroethyl)morpholine (Free Base)

The free base is typically generated from its commercially available hydrochloride salt by neutralization with a strong base.[10][11]

Experimental Protocol:

  • Dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq) in water in a beaker or flask.[9]

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.5 eq) in water, ensuring the temperature is maintained below 35 °C.[9]

  • After the addition, stir the mixture at room temperature for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as toluene or dichloromethane (3x volumes).

  • Combine the organic layers and dry with anhydrous potassium carbonate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain 4-(2-chloroethyl)morpholine as an oil. Use this material directly in the next step.

4.3 Core Synthesis: this compound

This step utilizes the Williamson ether synthesis to couple the two precursors.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification A 1. Dissolve 2-bromo-5-chlorophenol and K₂CO₃ in DMF B 2. Add 4-(2-chloroethyl)morpholine A->B C 3. Heat mixture to 80-100 °C B->C D 4. Cool and pour into water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash, dry, and concentrate E->F G 7. Purify via Column Chromatography F->G H 8. Characterize pure product G->H

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-bromo-5-chlorophenol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Add a base, such as anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.1 eq), to the solution to deprotonate the phenol and form the corresponding phenoxide.[3]

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-(2-chloroethyl)morpholine (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Isolation

5.1 Rationale for Purification Strategy

A multi-step purification strategy is essential to ensure the final compound is of high purity, suitable for biological testing and further synthetic applications. Column chromatography is employed as the primary purification method to separate the target compound from unreacted starting materials and any potential side products based on polarity differences.[12][13] If the product is a crystalline solid, recrystallization can be used as a final step to achieve exceptional purity.[14][15]

5.2 Protocol 1: Flash Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.[16] Add a layer of sand at the bottom and top of the silica bed.

  • Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

  • Carefully load the sample onto the top of the silica gel column.[17]

  • Elute the column with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane. The optimal solvent system should be determined beforehand by TLC analysis.

  • Collect fractions as the solvent drips from the bottom of the column.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

5.3 Protocol 2: Recrystallization

  • Select a suitable solvent or solvent pair in which the compound is highly soluble when hot but poorly soluble when cold.[18]

  • Dissolve the purified solid in the minimum amount of boiling solvent.[19]

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14]

  • Collect the pure crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to obtain the final, highly pure product.

Analytical Characterization and Structural Elucidation

6.1 Overview of Analytical Workflow

A combination of spectroscopic and chromatographic techniques is required to unambiguously confirm the structure and assess the purity of the synthesized this compound.

G cluster_structure Structural Elucidation cluster_purity Purity Assessment Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity Start->NMR MS Mass Spectrometry Confirms Molecular Weight & Isotopic Pattern Start->MS IR IR Spectroscopy Confirms Functional Groups Start->IR HPLC HPLC Determines % Purity Start->HPLC Final Confirmed Structure & Purity >95% NMR->Final MS->Final IR->Final HPLC->Final

Sources

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold for Novel Discovery

This compound is a distinct heterocyclic compound featuring a morpholine ring linked via an ethyl ether to a di-halogenated phenyl group. While a specific CAS number for this precise substitution pattern is not listed in major chemical catalogs, its structure represents a compelling scaffold for medicinal chemistry and drug discovery. The morpholine moiety is a well-established pharmacophore found in numerous approved drugs, prized for its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility.[1][2] The 2-bromo-5-chlorophenyl group provides a chemically versatile handle, with two distinct halogens that can be selectively functionalized, for instance, through metal-catalyzed cross-coupling reactions, to build molecular complexity and explore structure-activity relationships (SAR).[3]

This guide provides a comprehensive technical overview of this compound, from its logical synthesis and characterization to its potential applications as a building block for novel therapeutics. We will proceed from first principles, leveraging established chemical knowledge of its precursors and analogous structures to provide a robust framework for its utilization in a research setting.

Section 1: Physicochemical and Structural Properties

The properties of this compound can be predicted based on its constituent parts. These calculated values are essential for planning synthetic workups, purification strategies, and initial formulation studies.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₂H₁₅BrClNO₂Calculated
Molecular Weight 320.61 g/mol Calculated
Canonical SMILES C1COCCN1CCOC2=C(C=C(C=C2)Cl)BrCalculated
InChI Key Predicted via software-
Appearance Predicted: Off-white solid or viscous oilAnalogy
Solubility Predicted: Soluble in DCM, EtOAc, DMSO; sparingly soluble in waterAnalogy

Section 2: Synthesis and Mechanistic Rationale

The most direct and reliable route to synthesize this compound is the Williamson ether synthesis .[4][5] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[6]

Retrosynthetic Analysis: The target molecule is logically disconnected at the ether linkage. This reveals two commercially available precursors: 2-Bromo-5-chlorophenol [3][7] and an electrophilic two-carbon linker attached to the morpholine nitrogen, such as 4-(2-chloroethyl)morpholine .[8][9]

G cluster_precursors Target This compound Ether_Linkage Ether C-O Bond (Williamson Synthesis) Target->Ether_Linkage Phenol 2-Bromo-5-chlorophenol (Nucleophile Precursor) Ether_Linkage->Phenol Morpholine 4-(2-Chloroethyl)morpholine (Electrophile) Ether_Linkage->Morpholine Precursors Precursors

Caption: Retrosynthesis via Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed by standard analytical methods.

Materials:

  • 2-Bromo-5-chlorophenol (CAS: 13659-23-9)[3]

  • 4-(2-Chloroethyl)morpholine hydrochloride (CAS: 3647-69-6)[10]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Liberation of the Free Base (Electrophile Preparation)

  • Rationale: 4-(2-chloroethyl)morpholine is often supplied as a hydrochloride salt to improve stability. The free base is required for the subsequent Sₙ2 reaction and is generated by neutralization.

  • Procedure:

    • Dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) in water.

    • Cool the solution in an ice bath and add 2M NaOH solution dropwise until the pH is >12.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Use immediately in the next step.

Step 2: Williamson Ether Synthesis (Core Reaction)

  • Rationale: A polar aprotic solvent like DMF is used to dissolve the ionic phenoxide intermediate. Anhydrous potassium carbonate is a suitable base to deprotonate the phenol, which is less acidic than water, avoiding side reactions. The reaction is heated to overcome the activation energy for the Sₙ2 substitution.[4][11]

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-5-chlorophenol (1.0 eq) and anhydrous DMF.

    • Add anhydrous potassium carbonate (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

    • Add the previously prepared 4-(2-chloroethyl)morpholine free base (1.05 eq) to the reaction mixture.

    • Heat the reaction to 80-90 °C and stir for 4-8 hours. Monitor the consumption of the starting phenol by TLC.

Step 3: Work-up and Purification

  • Rationale: The work-up is designed to remove the DMF solvent, inorganic salts, and any unreacted starting materials. Column chromatography provides the final, high-purity compound.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography, using a gradient elution (e.g., 20% to 50% ethyl acetate in hexanes) to isolate the final product.

Caption: Experimental workflow for synthesis and isolation.

Section 3: Structural Characterization

Confirming the identity and purity of the synthesized compound is critical. The following techniques are standard.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment.

    • Aromatic Protons: 3 signals in the ~6.8-7.5 ppm region, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Morpholine Protons: Two characteristic triplets (or complex multiplets) around ~3.7 ppm (protons adjacent to oxygen) and ~2.5 ppm (protons adjacent to nitrogen).[12]

    • Ethyl Linker Protons: Two triplets, one deshielded around ~4.1 ppm (Ar-O-CH₂ ) and one slightly more upfield around ~2.8 ppm (-CH₂ -N).

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Expected signals include those for the 6 aromatic carbons, 4 morpholine carbons (2 near O, 2 near N), and 2 ethyl linker carbons.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental formula (C₁₂H₁₅BrClNO₂). The mass spectrum will display a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

Section 4: Applications in Drug Discovery and Development

The structural features of this compound make it a valuable intermediate for creating libraries of diverse molecules for biological screening.[2]

1. Scaffold for Library Synthesis: The di-halogenated phenyl ring is a key site for diversification. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of new chemical groups (aryl, heteroaryl, amine, alkyne moieties). This enables extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

2. Bioisostere and Analogue Development: Morpholine is often used as a bioisostere for other ring systems like piperidine or tetrahydrofuran to modulate properties like polarity and metabolic stability. This compound can serve as a direct analogue in research programs where related phenoxyethylmorpholine structures have shown activity. For example, morpholine-containing compounds have been investigated for their potential in treating neurodegenerative diseases, cancer, and microbial infections.[13][14][15]

G Scaffold This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Scaffold->Coupling Library Diverse Compound Library (R = Aryl, Heteroaryl, etc.) Coupling->Library Screening Biological Screening (e.g., Kinase, GPCR assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Role as a scaffold in a drug discovery workflow.

Section 5: Safety and Handling

While specific toxicity data for the title compound is unavailable, a safety assessment must be based on its precursors.

  • 2-Bromo-5-chlorophenol: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[16]

  • 4-(2-Chloroethyl)morpholine Hydrochloride: Toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[17]

Recommended Precautions:

  • Handle only in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound stands as a promising, albeit not widely cataloged, chemical entity for advanced research. Its synthesis is straightforward via the Williamson ether reaction using readily available starting materials. The true value of this compound lies in its potential as a versatile building block, offering a stable morpholine core for favorable drug-like properties and a strategically halogenated aromatic ring for extensive chemical diversification. For researchers in medicinal chemistry and drug development, it represents a well-defined starting point for the rational design and synthesis of novel small molecules aimed at a wide range of biological targets.

References

  • Sarex Fine Chemicals. (n.d.). 4-(2-Chloroethyl) Morpholine HCL.
  • Bold, S., et al. (2020). Synthesis of Morpholine-Based Analogs of (-)-Zampanolide and Their Biological Activity. Chemistry – A European Journal. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76727, 4-(2-Chloroethyl)morpholine.
  • Palchykov, V. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 793-833.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13284272, 2-Bromo-5-chlorophenol.
  • ETH Zurich, et al. (2020). Synthesis of Morpholine-Based Analogs of (-)-Zampanolide and Their Biological Activity. Europe PMC.
  • Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • University of Wisconsin-La Crosse. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
  • Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.
  • Kikelj, D., & Palchykov, V. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. Arkivoc, 2019(part i), 1-10.
  • Manap, A. A., et al. (2013). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research, 5(1), 193-197.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
  • Chemsrc. (n.d.). 2-Bromo-5-chlorophenol.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • ACS Omega. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
  • Molecules. (2018). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine.
  • Royal Society of Chemistry. (n.d.). Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77210, Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1).
  • Polymer Chemistry. (2017). Comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O. RSC Publishing.

Sources

physical and chemical properties of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Introduction

This compound is a substituted aromatic ether incorporating a morpholine moiety. This compound belongs to a class of molecules that hold significant interest for researchers in medicinal chemistry and materials science. The structure combines several key features: a halogenated phenol, an ether linkage, and a morpholine ring. The morpholine heterocycle is a privileged scaffold in drug discovery, known for improving the pharmacokinetic properties of molecules, such as aqueous solubility and metabolic stability.[1] Halogen atoms on the aromatic ring, specifically bromine and chlorine, provide reactive handles for further chemical modification through cross-coupling reactions and can modulate the electronic properties and binding affinities of the molecule to biological targets.[2]

This guide serves as a comprehensive technical resource for scientists and drug development professionals. It details the physicochemical properties, a robust synthetic protocol, chemical reactivity, and potential applications of this versatile compound, grounding all claims in established chemical principles and authoritative sources.

Chemical Identity and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to its application in any research or development context. While specific, experimentally determined data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogs.

PropertyValueSource / Method
IUPAC Name This compound-
Molecular Formula C₁₂H₁₅BrClNO₂-
Molecular Weight 320.61 g/mol Calculated
Canonical SMILES C1COCCN1CCOC2=C(C=CC(=C2)Cl)Br-
Appearance Predicted: Off-white to pale solidBased on precursors[2]
Solubility Predicted: Soluble in polar organic solvents (DMF, DMSO, Methanol); limited solubility in water.Based on structure
CAS Number Not assigned in major public databases.-

Synthesis and Purification: A Field-Proven Approach

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction is widely employed in both laboratory and industrial settings for its high efficiency in forming ether linkages.[3][4] The strategy involves the reaction of a deprotonated phenol (phenoxide) with a primary alkyl halide.

Causality of Synthetic Choice: The Williamson ether synthesis is selected due to the high nucleophilicity of the phenoxide ion generated from 2-bromo-5-chlorophenol and the excellent leaving group on a primary carbon in 4-(2-chloroethyl)morpholine, which strongly favors the Sₙ2 mechanism over competing elimination reactions.[4] The use of a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) without solvating the phenoxide nucleophile, thereby maximizing its reactivity.[5]

Logical Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Bromo-5-chlorophenol Intermediate 2-Bromo-5-chlorophenoxide (In situ intermediate) A->Intermediate Deprotonation B 4-(2-Chloroethyl)morpholine Product This compound B->Product Sₙ2 Attack Base K₂CO₃ (Base) Base->Intermediate Solvent DMF (Solvent) Solvent->Product Heat Heat (80-100 °C) Heat->Product Intermediate->Product Sₙ2 Attack

Sources

solubility of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in a range of common organic solvents. Due to the absence of extensive public data for this specific molecule, this document emphasizes predictive analysis based on its chemical structure and provides a detailed, field-proven experimental protocol for accurate solubility determination. This guide is designed to empower researchers to generate reliable solubility data, enabling informed decisions in process chemistry, formulation science, and preclinical development.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a primary guide for prediction, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1]

The structure of this compound integrates several functional groups that dictate its overall physicochemical properties:

  • Morpholine Ring: This saturated heterocycle contains both an ether linkage (-O-) and a tertiary amine (-N-). The nitrogen atom can act as a hydrogen bond acceptor, and the overall ring system imparts a significant degree of polarity to the molecule. Morpholine itself is miscible with water and a wide array of organic solvents.[2][3]

  • Phenoxyethyl Linker: The ether linkage in this chain also contributes to the molecule's polarity and can accept hydrogen bonds.

  • Halogenated Phenyl Ring: The benzene ring is substituted with a bromine and a chlorine atom. While the ring itself is hydrophobic, the electronegative halogens introduce polar C-X bonds, slightly increasing the molecule's polarity compared to an unsubstituted phenyl group.

Based on this structural analysis, we can formulate a set of solubility predictions:

  • High Solubility Expected in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone are anticipated to be effective. Their high polarity and ability to accept hydrogen bonds will facilitate strong dipole-dipole interactions with the polar moieties of the target molecule.

  • Moderate to Good Solubility Expected in Polar Protic Solvents: Alcohols such as Methanol and Ethanol should be effective solvents. They can act as both hydrogen bond donors and acceptors, interacting favorably with the nitrogen and oxygen atoms in the morpholine ring and ether linkages.

  • Limited to Poor Solubility Expected in Nonpolar Solvents: Nonpolar solvents like Hexane and Toluene are unlikely to be effective. The significant polarity of the morpholine and phenoxyethyl groups will prevent favorable interactions with these nonpolar hydrocarbon solvents, making the energetic cost of dissolution unfavorably high.

These predictions provide a rational basis for selecting an appropriate range of solvents for experimental solubility determination.

cluster_Molecule This compound M Morpholine Ring (Polar, H-bond acceptor) L Phenoxyethyl Linker (Polar, Flexible) M->L C-N bond P Bromo-chlorophenyl Group (Moderately Polar, Bulky) L->P Ether linkage

Caption: Key functional regions of the target molecule.

Framework for Experimental Solubility Determination

While predictions are valuable, precise quantitative data requires rigorous experimental measurement. For pharmaceutical development, determining the thermodynamic solubility is often the goal. This is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure).[4] This contrasts with kinetic solubility, which measures the concentration at which a compound precipitates from a stock solution and is often used for high-throughput screening.[4]

The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[5] The protocol outlined below is a robust adaptation of this method.

Essential Equipment and Reagents
  • Analytical Balance: 4-decimal place minimum.

  • Thermostatic Shaker/Incubator: To maintain constant temperature (e.g., 25 °C).

  • Vials: Glass, with solvent-resistant caps (e.g., PTFE-lined).

  • Positive Displacement Pipettes or Calibrated Syringes: For accurate volume measurements.

  • Syringe Filters: 0.22 µm or 0.45 µm, chemically compatible with the chosen solvents (e.g., PTFE).

  • Quantification Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector is highly recommended for its specificity and sensitivity. A UV-Vis spectrophotometer can be used if the compound has a suitable chromophore and no interfering substances are present.

  • Solvents: High-purity (e.g., HPLC grade) organic solvents covering a range of polarities (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Analyte: this compound, solid, with known purity.

Experimental Workflow Diagram

G start Start prep 1. Preparation Add excess solid analyte to a known volume of solvent start->prep equil 2. Equilibration Agitate in thermostatic shaker (e.g., 24-48h at 25°C) prep->equil sep 3. Separation Centrifuge or let stand. Filter supernatant with syringe filter equil->sep quant 4. Quantification Dilute filtrate accurately. Analyze concentration via HPLC/UV-Vis sep->quant calc 5. Calculation Determine solubility (mg/mL) accounting for dilution quant->calc end End calc->end

Caption: Standard workflow for thermodynamic solubility determination.

Step-by-Step Experimental Protocol

1. Preparation of Standard Curve for Quantification:

  • Accurately prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., Acetonitrile or DMSO).

  • Perform a series of serial dilutions to create at least five calibration standards of known concentrations.

  • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a standard curve (Absorbance or Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.995.

2. Preparation of Saturated Solutions:

  • Add an excess amount of solid this compound to a series of labeled glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium has been reached with the solid phase.

  • Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.

  • Securely cap each vial to prevent solvent evaporation during equilibration.

3. Equilibration:

  • Place the vials into a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended for pharmaceutical compounds.[5] Shorter times may result in an underestimation of the true thermodynamic solubility.

4. Separation of Undissolved Solid:

  • After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.

  • Carefully withdraw a sample of the clear supernatant using a syringe.

  • Immediately pass the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any microscopic solid particles that could otherwise dissolve upon dilution and artificially inflate the measured solubility.

5. Quantification:

  • Accurately dilute the clear filtrate with the same solvent used for dissolution. The dilution factor should be chosen to bring the final concentration into the linear range of the previously established standard curve.

  • Analyze the diluted sample using the validated analytical method (HPLC or UV-Vis).

  • Record the measured concentration from the instrument.

6. Calculation and Data Reporting:

  • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

  • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

  • Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the result as a mean ± standard deviation.

Data Presentation

Quantitative solubility data should be organized systematically to facilitate analysis and comparison. A structured table is the most effective format for this purpose.

Solvent Solvent Class Polarity Index *Solubility at 25 °C (mg/mL) Solubility at 25 °C (mol/L)
HexaneNonpolar0.1
TolueneNonpolar (Aromatic)2.4
DichloromethanePolar Aprotic3.1
Ethyl AcetatePolar Aprotic4.4
AcetonePolar Aprotic5.1
EthanolPolar Protic5.2
AcetonitrilePolar Aprotic5.8
MethanolPolar Protic6.6
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2

*Polarity Index values are relative indicators of solvent polarity.

Conclusion

This guide provides a robust scientific framework for evaluating the . By combining structural analysis for initial predictions with a detailed, rigorous experimental protocol, researchers can generate the high-quality, reliable data essential for advancing chemical and pharmaceutical development. Accurate solubility data is not merely a physical constant but a cornerstone of rational process design, enabling efficient purification, successful formulation, and ultimately, the development of safe and effective medicines.

References

  • Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons, Ltd. [Link]
  • Avdeef, A. (2012).
  • Bergström, C. A. S. (2016). In silico-predictions of drug solubility and permeability: Two rate-limiting steps in drug absorption. Basic & Clinical Pharmacology & Toxicology, 119(S3), 16-26. [Link]
  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]
  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a small-scale and a standard shake-flask solubility method. Journal of Pharmacy and Pharmacology, 57(10), 1353-1358. [Link]
  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9430-9470. [Link]
  • Ataman Kimya. (n.d.). MORPHOLINE.

Sources

An In-Depth Technical Guide to the Stability and Storage of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine is a substituted phenoxyethylmorpholine derivative with potential applications in pharmaceutical research and development. As with any chemical entity intended for these purposes, a thorough understanding of its stability profile is paramount to ensure its integrity, purity, and ultimately, the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the predicted stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment. The information presented herein is synthesized from the known chemical properties of its constituent functional groups—a morpholine ring, a halogenated aromatic ring, and an ether linkage—and established principles of drug stability testing.

Predicted Stability Profile

The stability of this compound is governed by the interplay of its structural features. A careful analysis of each functional group allows for a predictive assessment of its susceptibility to various degradation pathways.

Thermal Stability

The morpholine moiety itself is known to be thermally stable. Studies on morpholine have shown its stability at temperatures up to 150°C.[1] However, at higher temperatures (175°C and above), thermal degradation can occur.[2] The aromatic ether linkage and the halogenated benzene ring are also generally stable to heat. Therefore, this compound is expected to exhibit good thermal stability under typical laboratory and storage conditions. Significant degradation is not anticipated at temperatures commonly used for storage (e.g., ambient, refrigerated, or frozen).

Hydrolytic Stability

The molecule's susceptibility to hydrolysis is primarily centered on the ether linkage. Aryl ethers are generally stable, but their cleavage can be catalyzed by acidic conditions.[3][4] Under strongly acidic conditions, protonation of the ether oxygen can facilitate nucleophilic attack, leading to bond cleavage.[5] The rate of this hydrolysis is dependent on the pH and temperature. In neutral and basic conditions, the ether linkage is expected to be significantly more stable. The morpholine ring, being a cyclic amine, will form a salt in acidic conditions, which may influence the overall solubility and stability of the molecule in aqueous solutions.

Oxidative Stability

The morpholine ring is susceptible to oxidation. The degradation of morpholine can be initiated by monooxygenases, such as cytochrome P-450, leading to ring cleavage.[3] While this is primarily a biological degradation pathway, it highlights the potential for oxidation. The ether linkage can also be a site for oxidative degradation, particularly in the presence of strong oxidizing agents or radical initiators. The electron-rich aromatic ring, despite being substituted with electron-withdrawing halogens, could also be susceptible to oxidation under harsh conditions.

Photostability

Brominated aromatic compounds are known to undergo photodegradation.[4][6] The primary pathway for this degradation is often reductive debromination, where the carbon-bromine bond is cleaved upon exposure to light, particularly in the UV spectrum.[4] This can lead to the formation of impurities with fewer bromine substituents. The presence of the chloro substituent may also contribute to photosensitivity. Therefore, it is crucial to protect this compound from light to prevent the formation of photodegradants.

Recommended Storage and Handling Conditions

Based on the predicted stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.

ParameterRecommendationRationale
Temperature Store at 2-8°C for long-term storage.To minimize the potential for any slow thermal degradation and to be consistent with standard practice for research compounds.
Light Protect from light. Store in an amber vial or in a light-proof container.To prevent photodegradation of the brominated aromatic ring.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize the risk of oxidative degradation of the morpholine ring and ether linkage.
Moisture Store in a tightly sealed container in a dry environment.To prevent potential hydrolysis of the ether linkage, especially if acidic impurities are present.
Container Use a chemically resistant container, such as Type I borosilicate glass.To prevent leaching of impurities from the container and to ensure the container does not react with the compound.

Handling Precautions:

  • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Avoid creating dust if handling a solid form of the compound.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are considered most likely under stress conditions.

G main This compound hydrolysis Hydrolysis (Aryl Ether Cleavage) main->hydrolysis Acidic Conditions oxidation Oxidation (Morpholine Ring Opening) main->oxidation Oxidizing Agents photolysis Photolysis (Reductive Debromination) main->photolysis Light Exposure (UV) degradant1 2-Bromo-5-chlorophenol + (Morpholin-4-yl)ethanol hydrolysis->degradant1 degradant2 Ring-Opened Products oxidation->degradant2 degradant3 Des-bromo Impurity photolysis->degradant3

Caption: Predicted Degradation Pathways.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study is recommended.[7][8] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate potential degradation products and develop a stability-indicating analytical method.[7]

Forced Degradation Workflow

G start Prepare Stock Solution of Compound stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stress->base oxidation Oxidation (e.g., 3% H2O2) stress->oxidation thermal Thermal Stress (e.g., 60°C) stress->thermal photo Photolytic Stress (ICH Q1B) stress->photo neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxidation->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) thermal->analyze photo->analyze neutralize->analyze identify Characterize Degradants (e.g., MS, NMR) analyze->identify

Caption: Forced Degradation Study Workflow.

Step-by-Step Methodologies

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for a specified period. At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period. At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation: Store an aliquot of the stock solution (and the solid compound) in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified period. At each time point, withdraw a sample and dilute with the mobile phase.

  • Photolytic Degradation: Expose an aliquot of the stock solution (and the solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using a stability-indicating HPLC method.

Analytical Methodologies

A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products, impurities, and excipients.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common technique for the analysis of morpholine derivatives and halogenated aromatic compounds.

Recommended HPLC Method Parameters:

ParameterSuggested Conditions
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidUse a gradient elution to resolve the parent compound from potential degradants.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV detector at a suitable wavelength (determined by UV scan) and/or a Mass Spectrometer (MS)
Injection Volume 10 µL

Rationale for Method Choices:

  • A C18 column is a good starting point for moderately polar compounds.

  • An acidic mobile phase (formic acid) is often used to ensure good peak shape for basic compounds like morpholine by keeping them in their protonated form.

  • Gradient elution is necessary to separate compounds with a range of polarities, which is expected in a degradation study.

  • Mass spectrometry detection (LC-MS) is highly recommended for identifying the mass of potential degradation products, which is crucial for structural elucidation.[1][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be a valuable tool, particularly for identifying volatile or semi-volatile degradation products. Due to the polarity of the morpholine moiety, derivatization may be necessary to improve volatility and chromatographic performance.[10][11]

Recommended GC-MS Method Parameters (with derivatization):

ParameterSuggested Conditions
Derivatization Reaction with a suitable agent to increase volatility (e.g., silylation).
Column A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
Carrier Gas Helium
Injector Temperature 250°C
Oven Program Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.
Detector Mass Spectrometer (Electron Impact ionization)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of any significant degradation products that are isolated.[12][13][14] Both ¹H and ¹³C NMR, along with 2D techniques (e.g., COSY, HSQC, HMBC), will be required to fully characterize the chemical structure of impurities.

Conclusion

References

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules.
  • Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions.
  • Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta c
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering.
  • Synthesis and competitive 7Li NMR studies of two morpholine-based ligands.
  • Different analytical methods of estimation of morpholine or its derivatives.
  • Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Journal of the American Chemical Society.
  • HPLC Methods for analysis of Morpholine.
  • Early Efforts Identify Unstable APIs. Pharmaceutical Technology.
  • Thermal degradation kinetics of morpholine for carbon dioxide capture.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Neg
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical Research.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry.
  • Allyl Ethers. Organic Chemistry Portal.
  • SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water.
  • Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026. International Journal of Pharmaceutical Sciences and Research.
  • 4-(2-Bromo-5-chlorophenethyl)morpholine.
  • Morpholine: CAS # 110-91-8 Compound Information and Applications for GC (Gas Chromatography)
  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent.
  • Recognizing the NMR p
  • Oxidative Stability of Safflower oil by Comparing Natural and Synthetic antioxidants.
  • ¹H NMR signals for methylene protons of morpholine group.
  • Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis.
  • Morpholine(110-91-8) 1H NMR spectrum. ChemicalBook.
  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.
  • Improvement of the Oxidative Stability of Rosehip, Hemp, and Passion Fruit Oils by the Addition of Monocyclic Phenols as Antioxidants. Molecules.
  • Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation.
  • Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxid
  • Oxidative Stability of Walnut Kernel and Oil: Chemical Compositions and Sensory Aroma Compounds. eScholarship. Kernel and Oil: Chemical Compositions and Sensory Aroma Compounds. eScholarship.

Sources

A Comprehensive Technical Guide to the Synthesis of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably the antidepressant drug Vilazodone.[1][2][3] Its molecular structure combines a halogenated phenolic ether with a morpholine moiety, providing a versatile scaffold for further chemical modifications. This guide offers an in-depth, technically-focused protocol for the synthesis of this key intermediate, starting from 2-bromo-5-chlorophenol. The methodology is grounded in the principles of the Williamson ether synthesis, a robust and widely adopted method for the preparation of ethers.[4][5][6][7][8]

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It provides a detailed experimental procedure, an exploration of the underlying reaction mechanism, comprehensive safety protocols, and data presentation to ensure reproducibility and a thorough understanding of the process.

Reaction Scheme and Mechanism

The synthesis proceeds via a classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[5][7][9] In the first step, the weakly acidic proton of the hydroxyl group of 2-bromo-5-chlorophenol is abstracted by a base, typically a carbonate like potassium carbonate, to form a more nucleophilic phenoxide ion.[6][8] This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of 4-(2-chloroethyl)morpholine, displacing the chloride leaving group to form the desired ether product.

The choice of a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is critical as it effectively solvates the cation of the base while leaving the nucleophilic anion relatively free, thereby accelerating the rate of the SN2 reaction.[4][8][10]

Reaction:

2-bromo-5-chlorophenol + 4-(2-chloroethyl)morpholine hydrochloride --(K₂CO₃, Acetonitrile)--> this compound

Mechanism of Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 2-Bromo-5-chlorophenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Base Base K₂CO₃ (Base) AlkylHalide 4-(2-Chloroethyl)morpholine Product This compound Phenoxide->Product SN2 Attack

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Wt.AmountMoles
2-Bromo-5-chlorophenol13659-23-9207.45 g/mol 1.0 eq-
4-(2-Chloroethyl)morpholine HCl3647-69-6186.08 g/mol 1.1 eq-
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol 2.5 eq-
Acetonitrile (ACN)75-05-841.05 g/mol --
Deionized Water7732-18-518.02 g/mol --
Ethyl Acetate141-78-688.11 g/mol --
Brine (Saturated NaCl solution)7647-14-558.44 g/mol --
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol --

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Experimental Workflow:

Synthesis_Workflow start Start reactants Charge flask with 2-bromo-5-chlorophenol, K₂CO₃, and Acetonitrile start->reactants addition Add 4-(2-chloroethyl)morpholine HCl reactants->addition reflux Heat to reflux (approx. 82°C) and stir for 12-16 hours addition->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete filter Filter to remove inorganic salts cool->filter concentrate Concentrate filtrate in vacuo filter->concentrate workup Aqueous Work-up: 1. Dissolve in Ethyl Acetate 2. Wash with water and brine concentrate->workup dry Dry organic layer with Na₂SO₄ workup->dry evaporate Evaporate solvent on rotary evaporator dry->evaporate purify Purify crude product (e.g., column chromatography) evaporate->purify end Characterize Final Product purify->end

Caption: Step-by-step workflow for the synthesis.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetonitrile.

  • Reagent Addition: Begin stirring the mixture and add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and then with brine.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Safety and Handling

It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

ChemicalHazardsRecommended PPE
2-Bromo-5-chlorophenol Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[11][12][13]Safety goggles, chemical-resistant gloves, lab coat.[14]
4-(2-Chloroethyl)morpholine HCl Toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction.[15][16][17]Safety goggles, face shield, chemical-resistant gloves, lab coat.
Potassium Carbonate Causes skin irritation and serious eye irritation.[18][19][20][21][22] May cause respiratory irritation.[19][20][22]Safety goggles, gloves.[18]
Acetonitrile Highly flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled, causes serious eye irritation.[23][24][25][26][27]Safety goggles, flame-retardant clothing, chemical-resistant gloves.[23][27]

First Aid Measures:

  • In case of skin contact: Immediately wash off with plenty of water.[23] Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes.[15][18] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[18][23]

  • If inhaled: Move person into fresh air.[18][23] If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting.[23] Rinse mouth with water and consult a physician immediately.[15][18]

Always consult the specific Safety Data Sheet (SDS) for each chemical before use.[11][15][18][19][21][22][23][24][25][26][27]

References

  • Acetonitrile - Safety D
  • SAFETY DATA SHEET Potassium Carbon
  • 103620 - 4-(2-Chloroethyl)
  • Safety Data Sheet: Potassium carbon
  • Williamson ether synthesis - Wikipedia.
  • Safety Data Sheet: Potassium carbon
  • 4-(2-Chloroethyl)morpholine hydrochloride - Santa Cruz Biotechnology.
  • SAFETY D
  • Acetonitrile SDS, 75-05-8 Safety D
  • Safety Data Sheet POTASSIUM CARBON
  • Safety D
  • Safety Data Sheet Product No. 18612 Acetonitrile Issue Date (05-26-15)
  • Safety Data Sheet: Acetonitrile - Merc
  • 2-Bromo-5-chlorophenol SDS, 13659-23-9 Safety D
  • 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem - NIH.
  • 4-(2-Chloroethyl)morpholine Hydrochloride | 3647-69-6 - TCI Chemicals.
  • 2-Bromo-5-chlorophenol | CAS#:13659-23-9 | Chemsrc.
  • 4-(2-Chloroethyl)morpholine hydrochloride 99% - Sigma-Aldrich.
  • Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID - PubChem.
  • The Williamson Ether Synthesis.
  • Williamson Ether Synthesis - YouTube.
  • chemical label 2-bromo-5-chlorophenol.
  • An investigation of the synthesis of vilazodone - ResearchG
  • SAFETY D
  • Williamson Ether Synthesis - J&K Scientific LLC.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Williamson Ether Synthesis.
  • Williamson Ether Synthesis - Edubirdie.
  • An improved Williamson ether synthesis using phase transfer c
  • Application Notes and Protocols for the Preparation of 2-Bromo-5-chlorophenol Deriv
  • 2-Bromo-5-chlorophenol | 13659-23-9 | FB64417 | Biosynth.
  • 4-(2-Bromo-5-chlorophenethyl)
  • CN103159749A - Synthesis method for antidepressant drug vilazodone - Google P
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF - ResearchG
  • Williamson Ether Synthesis | Chem-St
  • 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties - Srini Chem.
  • CN105601536A - Vilazodone intermediate preparation method - Google P
  • Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol - MDPI.

Sources

The Morpholine Scaffold: Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction: The Privileged Nature of the Morpholine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful therapeutic agents. These are termed "privileged structures" for their ability to serve as versatile scaffolds for interacting with a wide range of biological targets. The morpholine ring—a six-membered heterocycle containing both a secondary amine and an ether linkage—is a quintessential example of such a scaffold.[1][2] Its widespread presence in pharmaceuticals and agrochemicals is not coincidental but is rooted in a unique combination of physicochemical properties.[1][3]

The morpholine moiety imparts a favorable balance of hydrophilicity and lipophilicity, which is critical for optimizing pharmacokinetic and pharmacodynamic (PK/PD) properties.[4][5][6] The weak basicity of the nitrogen atom (pKa ≈ 8.5 for morpholine itself) allows for protonation under physiological conditions, enhancing aqueous solubility, while the overall ring structure remains sufficiently lipophilic to facilitate membrane permeability, including passage across the blood-brain barrier (BBB).[4][5][6] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, and the flexible chair-like conformation of the ring allows appended functional groups to be precisely oriented to fit into the active sites of enzymes or the binding pockets of receptors.[4]

This guide provides a technical exploration of the core mechanisms through which morpholine derivatives exert their biological effects, with a focus on their roles as enzyme inhibitors and receptor modulators. We will delve into specific examples, elucidating the molecular interactions that underpin their activity and providing detailed experimental protocols for their characterization.

Part 1: Enzyme Inhibition - A Dominant Mechanism of Action

The ability of morpholine derivatives to inhibit enzyme activity is a cornerstone of their therapeutic utility, spanning applications in oncology, infectious disease, and neurology.[6] The morpholine ring can contribute to inhibitory activity in several ways: by acting as a key interacting element with the active site, serving as a rigid scaffold to position other pharmacophoric groups, or by modulating the overall PK/PD profile of the molecule to enhance target engagement.[4][5]

Inhibition of Kinases in Oncology: The Case of Gefitinib and PI3K/mTOR

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Morpholine derivatives have been successfully developed as potent kinase inhibitors.

Gefitinib (Iressa®): Targeting the Epidermal Growth Factor Receptor (EGFR)

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is often overexpressed in non-small cell lung cancer (NSCLC).[7][8] Its mechanism involves competitively and reversibly binding to the adenosine triphosphate (ATP)-binding site within the EGFR's intracellular kinase domain.[7][8][9][10] This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pro-survival and proliferative signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways.[7][10][11] The morpholine group in gefitinib is crucial for its pharmacological properties, enhancing solubility and contributing to the optimal positioning of the quinazoline core within the ATP-binding pocket.[8]

Dual PI3K/mTOR Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling node that governs cell growth, proliferation, and survival. Its overactivation is common in many cancers.[5][12] Several morpholine-containing compounds have been developed as dual inhibitors of PI3K and mTOR. For instance, the compound PI-103 features a morpholine ring that has been shown to form crucial hydrogen bonds with amino acid residues (specifically Val851) in the hinge region of the kinase active site, a common interaction motif for kinase inhibitors.[1][5] This interaction stabilizes the binding of the inhibitor, leading to potent enzymatic blockade.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibits Inhibition Inhibitor Morpholine Derivative (e.g., PI-103) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/mTOR pathway and points of inhibition by morpholine derivatives.

Inhibition of Sterol Biosynthesis: The Antifungal Action of Fenpropimorph

Morpholine derivatives are widely used in agriculture as systemic fungicides.[1][13] Their mechanism of action relies on the disruption of ergosterol biosynthesis, a vital process for maintaining the integrity of fungal cell membranes.[13][14]

Fenpropimorph: A Dual Enzyme Inhibitor

Fenpropimorph is a classic example of a morpholine fungicide used to control diseases like powdery mildew in cereals.[13][15][16] It functions by inhibiting two key enzymes in the ergosterol pathway: Sterol Δ¹⁴-reductase and Sterol Δ⁸→Δ⁷-isomerase .[13][14][15][17] This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates (e.g., ignosterol), which disrupt the structure and function of the fungal plasma membrane, ultimately arresting fungal growth.[14][17] The fungistatic effect is primarily linked to the specific inhibition of ergosterol production, which halts the cell cycle in the G1 phase.[17]

Ergosterol Biosynthesis Pathway and Fenpropimorph Inhibition

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Intermediate1 4,4-dimethyl-fecosterol Lanosterol->Intermediate1 ...multiple steps... Intermediate2 Fecosterol Intermediate1->Intermediate2 Sterol Δ¹⁴-reductase Episterol Episterol Intermediate2->Episterol Sterol Δ⁸→Δ⁷-isomerase Ergosterol Ergosterol Episterol->Ergosterol ...multiple steps... Inhibitor Fenpropimorph Inhibitor->Intermediate1 Inhibits Inhibitor->Intermediate2 Inhibits IC50_Workflow A Prepare Reagents (Buffer, Kinase, Substrate/ATP, Test Compound) B Dispense 4X Test Compound to 384-well plate A->B C Add 2X Kinase Solution B->C D Pre-incubate (10 min) C->D E Add 2X Substrate/ATP Mix to initiate reaction D->E F Incubate at 30°C (e.g., 60 min) E->F G Add Kinase-Glo® Reagent F->G H Read Luminescence G->H I Analyze Data: Normalize & plot curve H->I J Calculate IC₅₀ Value I->J

Caption: A standard workflow for determining the IC₅₀ of an enzyme inhibitor.

Protocol 2: Analysis of Fungal Sterol Composition

This protocol is used to confirm the mechanism of action of antifungal agents like fenpropimorph by analyzing changes in the sterol profile of treated fungal cells.

Principle: Fungal cells are treated with the morpholine derivative. Lipids are then extracted, saponified to release free sterols, and the sterol profile is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Inhibition of the ergosterol pathway will result in a decrease in the ergosterol peak and an increase in the peaks of its precursors.

Methodology:

  • Fungal Culture and Treatment:

    • Grow a liquid culture of the target fungus (e.g., Saccharomyces cerevisiae or a pathogenic yeast) to mid-log phase.

    • Divide the culture into flasks. Treat one with a sub-lethal concentration of the morpholine fungicide (e.g., fenpropimorph at its IC₅₀) and another with the vehicle (e.g., DMSO) as a control.

    • Incubate for a period sufficient to allow for changes in sterol synthesis (e.g., 8-16 hours).

  • Cell Harvesting and Lipid Extraction:

    • Harvest the cells by centrifugation. Wash the cell pellets with sterile water.

    • Perform a total lipid extraction using a chloroform/methanol solvent system (e.g., Bligh-Dyer method).

  • Saponification:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipids in a solution of 10% KOH in 80% ethanol.

    • Heat at 80°C for 1 hour to hydrolyze esterified sterols.

  • Non-saponifiable Lipid Extraction:

    • Allow the mixture to cool. Extract the non-saponifiable lipids (containing the free sterols) three times with n-hexane.

    • Pool the hexane fractions and wash with water until neutral.

    • Dry the hexane extract under nitrogen.

  • Derivatization and GC-MS Analysis:

    • Derivatize the sterols to make them more volatile for GC analysis. This is typically done by silylation (e.g., using BSTFA + 1% TMCS).

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable column (e.g., HP-5MS) and temperature program to separate the different sterols.

    • Identify the sterols (ergosterol, lanosterol, fecosterol, etc.) based on their retention times and mass spectra compared to known standards.

  • Data Analysis:

    • Quantify the relative abundance of each sterol by integrating the peak areas.

    • Compare the sterol profile of the treated sample to the control sample to identify the accumulation of precursors and depletion of ergosterol, confirming the site of enzyme inhibition.

Conclusion

The morpholine ring is a remarkably versatile and effective scaffold in modern drug discovery and development. Its favorable physicochemical properties allow it to be incorporated into molecules that target a wide array of biological systems with high efficacy. The mechanisms of action are diverse, but a predominant theme is the inhibition of key enzymes in pathways related to cancer, fungal infections, and neurological disorders. By understanding the specific molecular interactions and principles that govern the activity of these derivatives, researchers can continue to rationally design and develop next-generation therapeutics with improved potency, selectivity, and safety profiles. The experimental methodologies outlined herein provide a foundational framework for the continued investigation and validation of these powerful compounds.

References
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Iacobazzi, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Iacobazzi, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(7), 1046-1066. [Link]
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
  • Kumar, V., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]
  • Gupta, P. P., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. [Link]
  • Al-Ghorbani, M., et al. (2023). Pharmacological profile of morpholine and its derivatives Several...
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
  • Various Authors. (2023). Biological activities of morpholine derivatives and molecular targets involved.
  • Polak, A. (1983).
  • Wikipedia. (n.d.). Arylcyclohexylamine. Wikipedia. [Link]
  • Wikipedia. (n.d.). Fenpropimorph. Wikipedia. [Link]
  • Kasper, S. (2000). Reboxetine: the first selective noradrenaline re-uptake inhibitor. PubMed. [Link]
  • Wikipedia. (n.d.). Gefitinib. Wikipedia. [Link]
  • Food and Agriculture Organization of the United Nations. (2017). Fenpropimorph (188). FAO. [Link]
  • Wikipedia. (n.d.). Reboxetine. Wikipedia. [Link]
  • Kim, E. S., & Lee, J. J. (2014). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. [Link]
  • Szabadi, E. (2000). Mechanisms of action of reboxetine.
  • AERU, University of Hertfordshire. (n.d.). Fenpropimorph (Ref: CGA 101031). AERU. [Link]
  • Obłak, E., et al. (2015). Antifungal Activity of Morpholine and Piperidine Based Surfactants.
  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?
  • Kumar, A., et al. (2024). Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • Patsnap Synapse. (2024). What is the mechanism of Reboxetine Mesilate?
  • Marcireau, C., et al. (1990). In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property. PubMed. [Link]
  • Dwoskin, L. P. (2002). The Promises and Pitfalls of Reboxetine. PMC - NIH. [Link]
  • ResearchGate. (n.d.). Mechanism of action of gefitinib.

Sources

spectroscopic data (NMR, IR, MS) for 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of published experimental spectra, this guide synthesizes data from structurally analogous compounds and first principles of spectroscopic theory to provide a robust predictive framework. The methodologies described herein establish a self-validating system for the structural elucidation and purity confirmation of this and related molecular scaffolds, ensuring high confidence in chemical characterization.

Introduction and Molecular Framework

The compound this compound belongs to a class of morpholine derivatives that are of significant interest in medicinal chemistry. The morpholine moiety is a privileged scaffold found in numerous approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The substituted phenoxyethyl side chain introduces functionalities that can be tailored for specific biological targets.

Accurate and unambiguous structural characterization is the bedrock of any chemical research or drug development program. A combination of NMR, IR, and MS provides a tripartite, complementary approach to confirming molecular structure. This guide explains the causal relationships between the molecular structure of the title compound and its expected spectroscopic signatures, providing a predictive yet authoritative reference for its analysis.

Molecular Structure Breakdown

For a systematic analysis, the molecule is deconstructed into its primary functional components, as illustrated below. Each component contributes distinct and predictable features to the overall spectroscopic profile.

Caption: Key functional regions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established substituent chemical shift (SCS) effects and data from related structures.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the multiple, chemically non-equivalent aliphatic protons of the ethyl and morpholine groups.

cluster_protons Proton Assignments (H) mol Br Cl O N Structure with Numbering H_arom H-d H-e H-f Aromatic Protons mol:f0->H_arom Influences H-f (ortho) mol:f1->H_arom Influences H-d, H-f mol:f2->H_arom Influences H-d (ortho) H_ethyl H-a H-b Ethyl Bridge Protons mol:f2->H_ethyl Deshields H-a mol:f3->H_ethyl Deshields H-b H_morph H-c H-g Morpholine Protons mol:f3->H_morph Deshields H-c

Caption: Logical relationships for predicting ¹H NMR chemical shifts.

Table 1: Predicted ¹H NMR Data

LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a-O-CH ₂-~ 4.15Triplet (t)2HDeshielded by the adjacent phenoxy oxygen; coupled to H-b.
H-b-CH₂-N-CH ₂-~ 2.85Triplet (t)2HDeshielded by the morpholine nitrogen; coupled to H-a.
H-cMorpholine -CH₂-N-~ 2.60Triplet (t)4HProtons adjacent to nitrogen in the morpholine ring. Often appears as a triplet or complex multiplet.[1]
H-dAr-H (ortho to O)~ 6.85Doublet (d)1HShielded by the electron-donating ether oxygen.
H-eAr-H (para to O)~ 7.20Doublet of doublets (dd)1HInfluenced by ortho-Cl and meta-Br/O substituents.
H-fAr-H (ortho to Br)~ 7.45Doublet (d)1HDeshielded by the adjacent bromine atom.
H-gMorpholine -CH₂-O-~ 3.75Triplet (t)4HProtons adjacent to oxygen in the morpholine ring, deshielded relative to H-c.[2]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms. The chemical shifts are highly sensitive to the electronic environment, particularly the presence of electronegative halogens and the ether oxygen.

Table 2: Predicted ¹³C NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Ar-C -O~ 155Quaternary carbon attached to the highly electronegative oxygen.
Ar-C -Br~ 114Quaternary carbon attached to bromine; shift influenced by the heavy atom effect.[3]
Ar-C -Cl~ 130Quaternary carbon attached to chlorine.
Ar-CH~ 115-135Three distinct aromatic CH carbons, with shifts dictated by their position relative to the substituents.[4]
-O-C H₂-~ 66Aliphatic carbon deshielded by the phenoxy oxygen.
-CH₂-N -~ 57Aliphatic carbon deshielded by the morpholine nitrogen.
Morpholine -C H₂-N-~ 54Carbons adjacent to nitrogen in the morpholine ring.[5]
Morpholine -C H₂-O-~ 67Carbons adjacent to oxygen in the morpholine ring, deshielded.[5]
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 8-16) to achieve a signal-to-noise ratio >100:1 for the smallest integral.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) followed by Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3100-3000Medium-WeakC-H StretchAromatic (=C-H)[6]
2960-2850StrongC-H StretchAliphatic (-CH₂)
1600-1450Medium-WeakC=C StretchAromatic Ring Skeletal Vibrations[7]
1250-1200StrongAsymmetric C-O-C StretchAryl-Alkyl Ether[8][9]
1120-1070StrongC-N Stretch / C-O-C StretchMorpholine C-N and C-O vibrations
900-675StrongC-H Out-of-Plane BendAromatic substitution pattern[10]
~750Medium-StrongC-Cl StretchAryl Chloride[10]
~650MediumC-Br StretchAryl Bromide
Experimental Protocol: IR Spectrum Acquisition (ATR)
  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of transmittance or absorbance.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Predicted Molecular Ion and Isotopic Pattern

The presence of both bromine and chlorine atoms will create a highly characteristic isotopic cluster for the molecular ion (M⁺).

  • Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a ~1:1 ratio.

  • Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a ~3:1 ratio.[11]

This combination will produce a distinct pattern of peaks at M+, M+2, and M+4.

  • M⁺ (¹²C₁₂¹H₁₅⁷⁹Br³⁵Cl¹⁴N¹⁶O₂): m/z 319.01

  • M+2 Peak: Contributions from ⁸¹Br³⁵Cl and ⁷⁹Br³⁷Cl. This will be the most abundant peak in the cluster.

  • M+4 Peak: Contribution from ⁸¹Br³⁷Cl.

The expected relative intensities of the M:M+2:M+4 peaks will be approximately 77:100:25, providing a definitive fingerprint for the elemental composition.[12][13]

Predicted Fragmentation Pathways

Electron Ionization (EI) or Collision-Induced Dissociation (CID) will lead to predictable bond cleavages. The most favorable fragmentation is typically the one that produces the most stable carbocation.

cluster_frags Key Fragmentation Pathways parent Molecular Ion [M]˙⁺ m/z 319/321/323/325 frag1 Base Peak [Morpholinomethyl Cation] m/z 100 parent->frag1 α-cleavage (most favorable) frag2 [Phenoxyethyl Cation] m/z 217/219/221 parent->frag2 Cleavage at N frag3 [Bromochlorophenoxy Cation] m/z 205/207/209 parent->frag3 Ether Cleavage

Caption: Predicted major fragmentation pathways in mass spectrometry.

Table 4: Predicted Major Fragment Ions

m/z (for ⁷⁹Br, ³⁵Cl)Proposed StructureFragmentation Pathway
319[C₁₂H₁₅BrClNO₂]⁺Molecular Ion (M⁺)
100 [C₅H₁₀NO]⁺Base Peak. Alpha-cleavage adjacent to the nitrogen, loss of the substituted phenoxyethyl radical. This is a characteristic fragment for N-ethylmorpholine derivatives.[14]
217[C₈H₆BrClO]⁺Cleavage of the ethyl C-N bond, forming the bromochlorophenoxy radical cation.
205[C₆H₃BrClO]⁺Cleavage of the ether C-O bond.
Experimental Protocol: Mass Spectrum Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or ion trap analyzer.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed. For fragmentation data, perform an MS/MS experiment by isolating the [M+H]⁺ ion and subjecting it to CID.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR, IR, and MS.

  • NMR confirms the precise carbon-hydrogen framework and connectivity.

  • IR validates the presence of key functional groups (aromatic ring, ether, amine).

  • MS provides the definitive molecular weight and elemental composition (via the unique Br/Cl isotopic pattern), while its fragmentation corroborates the structural subunits identified by NMR and IR.

Together, these techniques provide a robust, self-validating data package that ensures the identity and purity of the target compound, a critical requirement for its application in research and development. This predictive guide serves as a benchmark for the analysis and quality control of this and structurally related molecules.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (2008). 1H and13C NMR spectra ofN-substituted morpholines.
  • PubChem. (n.d.). Morpholine.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
  • ResearchGate. (2017). (a) Mass spectra of morpholine cation and fragment ions which are....
  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl.
  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • YouTube. (2021). Mass Spectrometry Part 4-Fragmentation in Ethers.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • ResearchGate. (2018). The halogen effect on the 13 C NMR chemical shift in substituted benzenes.
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.
  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • National Institutes of Health. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • YouTube. (2017). 13.04 Isotopic Abundance in Mass Spectrometry.
  • SlideShare. (n.d.). The features of IR spectrum.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether.
  • Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives.
  • Freie Universität Berlin. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.
  • ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms....
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • International Journal of Advanced Scientific Research. (2023). Study of the composition of aromatic hydrocarbons using IR spectroscopy.
  • YouTube. (2020). Ether fragmentation patteren (Mass spectrometry).
  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.
  • Michigan State University Chemistry. (n.d.). Infrared Spectrometry.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • JoVE. (n.d.). Video: IR Frequency Region: Alkene and Carbonyl Stretching.

Sources

The Morpholine Motif: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Diverse Biological Activities of Substituted Morpholine Compounds

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds, have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the vast and varied biological activities exhibited by substituted morpholine compounds. We will delve into their significant roles as anticancer, anti-inflammatory, antimicrobial, antifungal, neuroprotective, and antiviral agents. This guide will not only detail the mechanisms of action and structure-activity relationships but will also provide field-proven experimental protocols for their biological evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Ascendancy of the Morpholine Scaffold

The prevalence of the morpholine moiety in a multitude of clinically approved drugs is a testament to its value in drug design.[1] Its ability to enhance the pharmacokinetic and pharmacodynamic profiles of a molecule makes it a favored building block for medicinal chemists.[1][2] The flexible, chair-like conformation of the morpholine ring allows it to present its substituents in a way that can optimize interactions with biological targets.[3] This guide will systematically unpack the diverse therapeutic landscapes where substituted morpholine compounds have shown significant promise.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted morpholine derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines, including lung, breast, and colon cancers.[1][2][4][5] Their mechanisms of action are often centered on the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of Pro-Survival Signaling Pathways

A primary strategy through which morpholine-containing compounds exert their anticancer effects is by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is crucial for cell proliferation, growth, and survival, and its aberrant activation is a common feature in many cancers.[6][7][8]

  • PI3K/mTOR Dual Inhibition: Several morpholino-pyrimidine and morpholino-triazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[6][7] The morpholine oxygen often forms a critical hydrogen bond in the hinge region of the kinase domain, a common feature for inhibitors of this pathway.[6] PKI-587 is a notable example of a morpholino-triazine-based dual PI3K/mTOR inhibitor that has advanced to clinical trials.[7][8]

  • Targeting EZH2: Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is another important target for morpholine-based anticancer agents.[9][10] Overexpression of EZH2 is linked to poor prognosis in various cancers. Benzomorpholine derivatives have been synthesized as potent EZH2 inhibitors, leading to cell cycle arrest and reduced proliferation in non-small cell lung cancer cell lines.[9]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of this process. Morpholine-benzimidazole-oxadiazole hybrids have been shown to be potent inhibitors of VEGFR-2, with activity comparable to the approved drug sorafenib.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of morpholine derivatives is highly dependent on the nature and position of the substituents on the morpholine ring and any appended scaffolds.

  • For quinazoline-based derivatives, substitutions on the accompanying phenyl ring significantly impact cytotoxicity. For instance, para-substituted compounds often exhibit higher activity.[1]

  • In tetrahydroquinoline derivatives targeting mTOR, the incorporation of trifluoromethyl groups on a benzamide moiety significantly enhances potency and selectivity.[2][11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted morpholine derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Target(s)Reference
QuinazolineAK-10A549 (Lung)8.55-[1][5]
MCF-7 (Breast)3.15[1][5]
SHSY-5Y (Neuroblastoma)3.36[1][5]
Tetrahydroquinoline10eA549 (Lung)0.033mTOR[2][11]
Benzomorpholine6yA549 (Lung)1.1EZH2[9]
NCI-H1975 (Lung)1.1[9]
Benzimidazole-Oxadiazole5hHT-29 (Colon)3.103VEGFR-2[4]
Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric method used to assess cell viability.[12][13][14] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the substituted morpholine compounds and incubate for a specified period (e.g., 72 hours).[14]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[14]

This protocol allows for the determination of the cell cycle distribution (G0/G1, S, G2/M phases) of cancer cells following treatment with a test compound.[15][16][17][18][19]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[16]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[16]

  • Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.[16][19]

The Annexin V assay is used to detect early apoptosis.[3][20][21] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[3][20][21]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[21]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[22]

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye like propidium iodide (PI) to the cell suspension.[3][21][22]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]

Diagram of Anticancer Mechanisms of Substituted Morpholine Compounds

Anticancer_Mechanisms cluster_0 Substituted Morpholine Compounds cluster_1 Cellular Targets cluster_2 Cellular Effects SMC Substituted Morpholine Derivatives PI3K_mTOR PI3K/mTOR SMC->PI3K_mTOR EZH2 EZH2 SMC->EZH2 VEGFR2 VEGFR-2 SMC->VEGFR2 Apoptosis Apoptosis PI3K_mTOR->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_mTOR->CellCycleArrest EZH2->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis VEGFR2->AntiAngiogenesis

Caption: Key anticancer mechanisms of substituted morpholine compounds.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Substituted morpholine derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes involved in the inflammatory cascade.

Mechanism of Action: Targeting Pro-inflammatory Enzymes

The anti-inflammatory effects of morpholine compounds are often attributed to their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are upregulated during inflammation and produce pro-inflammatory mediators. By inhibiting these enzymes, morpholine derivatives can reduce the production of nitric oxide and prostaglandins, thereby alleviating inflammation.

Experimental Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of morpholine derivatives can be assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The inhibition of nitric oxide (NO) production is a common readout for anti-inflammatory activity.

Antimicrobial and Antifungal Activities: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted morpholine compounds have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Antibacterial Activity

Morpholine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[23][24][25] Some morpholine-containing compounds act as antibiotic enhancers, potentiating the activity of existing antibiotics against resistant bacteria.[23][25]

Antifungal Activity

The primary mechanism of antifungal action for many morpholine derivatives is the inhibition of ergosterol biosynthesis.[26][27][28][29][30] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.[27][28] Morpholines, such as amorolfine, specifically inhibit two enzymes in the later stages of the ergosterol pathway: Δ14-reductase and Δ8,Δ7-isomerase.[27]

Diagram of Antifungal Mechanism of Morpholine Derivatives

Antifungal_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Δ14-reductase & Δ8,Δ7-isomerase Morpholine Morpholine Derivatives Morpholine->Lanosterol Inhibition Pathway Ergosterol Biosynthesis Pathway

Caption: Inhibition of ergosterol biosynthesis by morpholine derivatives.

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Substituted morpholine compounds have shown considerable promise in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3][20][21][31] Their ability to cross the blood-brain barrier is a key advantage for targeting the central nervous system.[3]

Mechanism of Action in Neuroprotection
  • Cholinesterase Inhibition: A key strategy in Alzheimer's disease therapy is to increase the levels of the neurotransmitter acetylcholine. Morpholine-based compounds have been developed as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[31][32]

  • Monoamine Oxidase-B (MAO-B) Inhibition: In Parkinson's disease, the degradation of dopamine by MAO-B contributes to neuronal damage. Morpholine-based chalcones have been identified as selective and potent inhibitors of MAO-B.[33][34]

Antiviral Activity: A Broad Spectrum of Inhibition

The versatility of the morpholine scaffold extends to the realm of antiviral research, with derivatives showing activity against a range of viruses, including HIV.[35][36][37]

Anti-HIV Activity

Several morpholine derivatives have been designed and synthesized as potent inhibitors of HIV-1 protease, a critical enzyme for viral replication.[35][36][37] These compounds have demonstrated efficacy against drug-resistant HIV-1 variants.[35][36]

Synthesis of Biologically Active Morpholine Derivatives

The synthesis of substituted morpholines is a well-established field, with numerous methods available to medicinal chemists.

Buchwald-Hartwig Amination for N-Aryl Morpholines

A common and versatile method for the synthesis of N-aryl morpholines is the palladium-catalyzed Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and morpholine.

General Protocol:

  • Reaction Setup: In an inert atmosphere, combine the aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., dioxane).

  • Addition of Morpholine: Add morpholine to the reaction mixture.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Conclusion and Future Perspectives

The substituted morpholine scaffold has unequivocally established its significance in medicinal chemistry, offering a versatile platform for the development of novel therapeutics across a wide range of disease areas. The diverse biological activities, coupled with favorable pharmacokinetic properties, ensure that morpholine and its derivatives will continue to be a focal point of drug discovery research. Future efforts will likely concentrate on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the use of advanced synthetic methodologies to access even more diverse chemical space. The journey of the morpholine motif in medicine is far from over, and its continued exploration holds immense promise for addressing unmet medical needs.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • [No Author]. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • Dwivedi, A. R., Kumar, V., Prashar, V., Verma, A., Kumar, N., Parkash, J., & Kumar, V. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC medicinal chemistry, 13(5), 599–609.
  • [No Author]. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate.
  • [No Author]. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. MDPI.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • [No Author]. (n.d.). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. PMC.
  • [No Author]. (2013). Cell Viability Assays. NCBI Bookshelf.
  • [No Author]. (n.d.). Assaying cell cycle status using flow cytometry. PMC.
  • Piatek, A., Nitek, W., Krol, K., Krawczyk, M., Zyla, M., Bucki, A., ... & Pavi, K. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. International journal of molecular sciences, 22(4), 2062.
  • [No Author]. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • [No Author]. (n.d.). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PubMed Central.
  • [No Author]. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • [No Author]. (n.d.). Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents.. ResearchGate.
  • Dwivedi, A. R., Kumar, V., Prashar, V., Verma, A., Kumar, N., Parkash, J., & Kumar, V. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry.
  • Li, T., Wang, C., Li, C., Chen, Y., Zhang, Y., & Luo, Y. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular diversity, 23(3), 681–696.
  • [No Author]. (n.d.). Antimicrobial activity of morpholine derivatives 3-6.. ResearchGate.
  • [No Author]. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • Patsnap Synapse. (2024). What are Ergosterol biosynthesis inhibitors and how do they work?.
  • [No Author]. (2023). MTT (Assay protocol. Protocols.io.
  • Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta biochimica Polonica, 42(4), 465–479.
  • Georgopapadakou, N. H. (1998). Inhibitors of Ergosterol Biosynthesis as Antifungal Agents. Current topics in medicinal chemistry, 1(4), 299–313.
  • Onyewu, C., Blankenship, J. R., Del Poeta, M., & Heitman, J. (2003). Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei. Antimicrobial agents and chemotherapy, 47(3), 956–964.
  • [No Author]. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • Zhu, M., Dou, Y., Ma, L., Dong, B., Zhang, F., Zhang, G., ... & Wang, Y. (2020). Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. ACS medicinal chemistry letters, 11(6), 1196–1204.
  • [No Author]. (n.d.). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed.
  • [No Author]. (n.d.). The chemical structures and IC50 values of designing derivatives with.... ResearchGate.
  • Zhu, M., Dou, Y., Ma, L., Dong, B., Zhang, F., Zhang, G., ... & Wang, Y. (2020). Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. ACS medicinal chemistry letters, 11(6), 1196–1204.
  • Mathew, B., Suresh, J., Anbazhagan, S., & Parambi, D. G. T. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Scientific reports, 11(1), 762.
  • [No Author]. (n.d.). (PDF) Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. ResearchGate.
  • Zhu, M., Dou, Y., Ma, L., Dong, B., Zhang, F., Zhang, G., ... & Wang, Y. (2020). Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand. Bioorganic & medicinal chemistry letters, 30(10), 127019.
  • [No Author]. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
  • [No Author]. (2025). Recent update on the development of EZH2 inhibitors and degraders for cancer therapy. PubMed.
  • [No Author]. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. CORE.
  • [No Author]. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed.
  • [No Author]. (2023). Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. PMC.

Sources

The Morpholine Scaffold in Medicinal Chemistry: A Technical Guide to Strategic Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract

The morpholine ring, a simple six-membered heterocycle, has emerged as a quintessential tool in the medicinal chemist's arsenal. Far from being a mere passive linker, it is a "privileged scaffold" frequently employed to overcome critical hurdles in drug development, from poor pharmacokinetics to suboptimal target engagement.[1][2] This technical guide eschews a conventional encyclopedic review. Instead, it presents a problem-solution framework, demonstrating how the unique physicochemical and structural properties of the morpholine moiety can be strategically deployed to solve common challenges in drug design. We will explore the causality behind its efficacy in enhancing solubility, modulating basicity, improving metabolic stability, and facilitating blood-brain barrier penetration. Through detailed case studies of marketed drugs, practical synthetic protocols, and an analysis of bioisosteric strategies, this guide provides researchers, scientists, and drug development professionals with actionable insights into the versatile and powerful role of the morpholine scaffold.

The Medicinal Chemist's Optimization Matrix: Common Hurdles in Drug Discovery

The journey of a hit compound to a clinical candidate is a multi-parameter optimization challenge. Medicinal chemists constantly navigate a complex landscape of competing properties. A potent molecule may be rendered useless by poor aqueous solubility, preventing effective formulation. A compound that is highly active in vitro may be rapidly cleared by metabolic enzymes in vivo, precluding therapeutic exposure. Key challenges that frequently stall development programs include:

  • Poor Physicochemical Properties: Low aqueous solubility, suboptimal lipophilicity (LogP), and unfavorable pKa can severely hamper absorption and distribution.

  • Metabolic Instability: Susceptibility to cytochrome P450 (CYP) enzymes and other metabolic pathways leads to rapid clearance and low bioavailability.[3]

  • Suboptimal Target Engagement: Insufficient potency or selectivity for the desired biological target can lead to a lack of efficacy or off-target toxicity.

  • Poor Blood-Brain Barrier (BBB) Permeability: For central nervous system (CNS) targets, achieving adequate brain exposure requires a delicate balance of properties to cross the highly restrictive BBB.[4][5]

Addressing these liabilities often requires structural modifications. The morpholine scaffold has proven to be an exceptionally effective building block for making these critical adjustments.[1]

Morpholine as a Strategic Solution: From Physicochemistry to Pharmacology

The utility of the morpholine ring stems from its unique combination of an ether oxygen and a secondary amine within a stable, chair-like conformation.[3] This arrangement confers a set of advantageous properties that can be leveraged to systematically improve a drug candidate's profile.

Enhancing Aqueous Solubility and Modulating Lipophilicity

A primary reason for incorporating a morpholine moiety is to improve a compound's solubility.

  • Causality: The ether oxygen atom at the 1-position is a potent hydrogen bond acceptor, which can engage with water molecules to disrupt the crystal lattice and increase aqueous solubility.[3] Simultaneously, the saturated aliphatic nature of the ring contributes a degree of lipophilicity. This dual nature allows for a fine-tuning of the hydrophilic-lipophilic balance (HLB), a critical parameter for both solubility and membrane permeability.[3][6]

Fine-Tuning Basicity (pKa)

The nitrogen atom of morpholine is basic, but its basicity is attenuated compared to other cyclic amines like piperidine.

  • Causality: The electron-withdrawing inductive effect of the electronegative oxygen atom reduces the electron density on the nitrogen.[7] This lowers the pKa of the conjugate acid (morpholinium ion) to approximately 8.5. This value is often considered ideal, as it allows for sufficient ionization at physiological pH (~7.4) to aid solubility, while maintaining enough of the neutral, free base form to facilitate membrane passage.

HeterocycleTypical pKa (Conjugate Acid)clogPKey Features
Morpholine ~8.5~ -0.8Weakly basic, H-bond acceptor (O), good solubility.
Piperidine ~11.2~0.8Strongly basic, more lipophilic, potential for toxicity.
Piperazine ~9.8 (N1), ~5.6 (N2)~ -1.0Dually basic, highly hydrophilic, often used for solubility.
Thiomorpholine ~8.9~ -0.1Similar basicity to morpholine, higher lipophilicity.

Table 1: Comparative physicochemical properties of morpholine and related saturated heterocycles.

Improving Metabolic Stability and Pharmacokinetic Profile

Incorporating a morpholine ring can sterically shield adjacent sites from metabolic attack or replace a metabolically labile group.

  • Causality: Morpholine itself is generally oxidized into non-toxic derivatives, contributing to optimal clearance.[3][6] When appended to a larger molecule, its bulk can prevent metabolic enzymes from accessing vulnerable positions. Furthermore, replacing a labile group, such as a primary or secondary amine that is prone to rapid oxidation, with the more stable morpholine nitrogen can significantly prolong a drug's half-life and improve its overall pharmacokinetic (PK) profile.[6] It has been shown to possess an improved profile against CYP3A4, a major drug-metabolizing enzyme.[3][6]

A Multi-faceted Contributor to Target Binding

The morpholine scaffold can play several distinct roles in how a drug interacts with its biological target, as illustrated below.

Caption: The three primary roles of the morpholine scaffold in drug design.

  • Pharmacophore Element: The ether oxygen can act as a critical hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions.[3] This is particularly important in kinase inhibitors.

  • Conformational Scaffold: The defined, yet flexible, chair conformation of the ring serves as a rigid anchor to correctly orient other essential pharmacophoric groups for optimal binding with the target.[4][6]

  • PK/PD Modulator: As discussed, its primary role can be to confer favorable "drug-like" properties, modulating the pharmacokinetic and pharmacodynamic profile of the entire molecule without directly participating in binding.[3][6]

In Practice: Case Studies of Marketed Morpholine-Containing Drugs

The theoretical advantages of the morpholine scaffold are validated by its presence in numerous clinically successful drugs across various therapeutic areas.

Case Study 1: Gefitinib (Iressa®) - The Kinase Inhibitor
  • Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.

  • Indication: Non-Small Cell Lung Cancer.

  • Role of Morpholine: Gefitinib is a competitive ATP inhibitor. The quinazoline core mimics the adenine ring of ATP, while the morpholine group serves two critical functions. First, it acts as a PK/PD modulator , with the basic nitrogen and hydrophilic oxygen significantly improving the aqueous solubility of the otherwise large, hydrophobic molecule.[7] Second, it has been suggested that the oxygen atom can form a key water-mediated hydrogen bond within the kinase hinge region, contributing to binding affinity.[8]

Gefitinib_Interaction hinge Hinge Region (Met793) gatekeeper Gatekeeper Residue (Thr790) quinazoline Quinazoline Core quinazoline->hinge H-Bond (N1 of Quinazoline) morpholine Morpholine Moiety morpholine->hinge Water-mediated H-Bond (Oxygen) aniline Aniline Group aniline->gatekeeper van der Waals Interactions

Caption: Simplified binding model of Gefitinib in the EGFR kinase domain.

Case Study 2: Linezolid (Zyvox®) - The Antibiotic
  • Target: Bacterial 50S Ribosomal Subunit.

  • Indication: Gram-positive bacterial infections.

  • Role of Morpholine: Linezolid is the first of the oxazolidinone class of antibiotics. The morpholine ring is a core part of its structure. Here, it primarily functions as a conformational scaffold and PK/PD modulator . It is not directly involved in the key interactions with the ribosomal RNA but is crucial for the overall molecular shape required for activity. Its properties also contribute to Linezolid's excellent oral bioavailability and tissue penetration.[7]

Case Study 3: Reboxetine (Edronax®) - The CNS Drug
  • Target: Noradrenaline Transporter (NAT).

  • Indication: Major Depressive Disorder.

  • Role of Morpholine: Reboxetine exemplifies the use of morpholine in CNS drug design.[6] To cross the BBB, a drug needs a carefully balanced HLB. The morpholine moiety provides sufficient polarity to ensure blood solubility while maintaining enough lipophilicity for BBB penetration.[3][6] It acts as a quintessential PK/PD modulator , helping the drug achieve and maintain therapeutic concentrations in the brain.[4]

DrugTherapeutic AreaPrimary Role of MorpholineKey Contribution
Gefitinib OncologyPK/PD Modulator, PharmacophoreEnhances solubility, hinge-binding
Linezolid AntibacterialConformational Scaffold, PK/PD ModulatorOral bioavailability, correct topology
Reboxetine CNSPK/PD ModulatorBlood-Brain Barrier penetration
Aprepitant AntiemeticConformational ScaffoldPositions fluorophenyl groups

Table 2: Summary of the role of the morpholine scaffold in selected FDA-approved drugs.

Synthetic and Strategic Considerations

Experimental Protocol: Incorporation of a Morpholine Moiety

The morpholine ring is a readily accessible building block.[1] A common and straightforward method to introduce it is via nucleophilic substitution of an activated halide with morpholine itself.

Protocol: Synthesis of N-(4-chlorobenzyl)morpholine

  • Reaction Setup: To a solution of 4-chlorobenzyl chloride (1.0 eq) in acetonitrile (ACN, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

  • Nucleophile Addition: Add morpholine (1.2 eq) to the suspension dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. If necessary, purify the product further by column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This self-validating protocol uses standard laboratory techniques. The progress is monitored (TLC), the product is isolated and purified using standard extraction and chromatographic methods, and its identity is confirmed by spectroscopic analysis.

Bioisosteric Replacement: When Not to Use Morpholine

While powerful, morpholine is not always the optimal choice. Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a key strategy for fine-tuning properties.[9][10] A medicinal chemist might replace a morpholine to:

  • Further modulate pKa or lipophilicity.

  • Explore different interactions with the target.

  • Address specific metabolic liabilities of the morpholine ring itself.

  • Navigate existing intellectual property.

A compelling example is seen in the optimization of PI3K inhibitors based on the ZSTK474 scaffold.[11]

Compound (ZSTK474 Analog)Morpholine ReplacementPI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)
ZSTK474 (1) (Reference) Two Morpholines5.03.9
Analog 6a Ethanolamine9.99.8
Analog 6b Diethanolamine3.710.1
Analog 2a Piperazine>1000>1000

Table 3: Structure-Activity Relationship (SAR) of morpholine replacement in ZSTK474, a PI3K inhibitor. Data sourced from Dugan et al., 2021.[11]

  • Causality and Insight: The data clearly show that replacing one morpholine with acyclic, hydroxyl-containing amines (6a, 6b) largely retains potent activity against the PI3Kα isoform.[11] However, swapping the morpholine for a piperazine (2a), a common bioisostere, resulted in a complete loss of activity.[11] This demonstrates that while the morpholine oxygen is important, the precise geometry and basicity of the ring system are critical for this specific target, and not all "classic" bioisosteric replacements are functionally equivalent.

Future Perspectives

The role of the morpholine scaffold continues to evolve. Its advantageous properties make it a highly attractive component in the design of next-generation therapeutics, including:

  • Targeted Covalent Inhibitors (TCIs): Where its ability to correctly position a reactive warhead is paramount.

  • Proteolysis Targeting Chimeras (PROTACs): Where it can serve as a stable, soluble linker element or part of the E3 ligase-binding moiety.

  • Fragment-Based Drug Discovery (FBDD): Where morpholine-containing fragments serve as excellent starting points for hit-to-lead campaigns.

Conclusion

The morpholine scaffold is a cornerstone of modern medicinal chemistry, rightfully earning its designation as a privileged structure. Its power lies in its predictable and favorable influence on a molecule's physicochemical and pharmacokinetic properties. By understanding the underlying chemical principles—the hydrogen-bonding capacity of its ether oxygen, the attenuated basicity of its nitrogen, and its stable conformation—drug discovery professionals can strategically deploy this scaffold to solve concrete developmental challenges. From enhancing the solubility of kinase inhibitors to enabling the brain penetration of CNS agents, the morpholine ring is a versatile and indispensable tool for crafting safer and more effective medicines.

References

  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]
  • Taylor & Francis. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Wikipedia. (n.d.). Morpholine.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Kourounakis, A. P., et al. (2019). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives on their biomolecular targets for various therapeutic areas.
  • ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Dugan, M., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
  • Syla, G. H., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights.
  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
  • Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design.
  • ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]
  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives.
  • SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]
  • ResearchGate. (n.d.). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design.

Sources

An In-Depth Technical Guide on the Safe Handling of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is currently available for 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine (CAS No. 850029-59-1). The following guide has been meticulously compiled by synthesizing safety data from its constituent chemical moieties—morpholine and 2-bromo-5-chlorophenol—and by adhering to established safety principles for halogenated organic compounds. This document is intended to provide comprehensive safety guidance, but it is imperative to treat this compound with the utmost caution as an uncharacterized substance. All laboratory activities should be preceded by a thorough, site-specific risk assessment.

Section 1: Understanding the Hazard Profile - A Structural Approach

The safety profile of this compound is best understood by dissecting its molecular structure into its primary components: the morpholine ring, the ethyl ether linkage, and the halogenated aromatic ring (2-bromo-5-chlorophenoxy).

  • Morpholine Moiety: Morpholine is a corrosive liquid that is a severe irritant to the skin, eyes, and respiratory tract.[1] It is toxic through skin absorption and inhalation.[1] Morpholine is also a flammable liquid.[1][2]

  • 2-Bromo-5-chlorophenol Moiety: This halogenated phenol is classified as harmful if swallowed and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3] Halogenated phenolic compounds, as a class, can be persistent in the environment and may have endocrine-disrupting effects.[5]

  • Halogenated Organic Compound: As a member of this broad class, there is a potential for the formation of toxic byproducts upon combustion or decomposition. Halogenated organic compounds are also subject to specific waste disposal regulations.[6][7][8]

Based on this composite analysis, this compound should be presumed to be a hazardous substance with the potential for corrosive effects, skin and eye irritation, and toxicity upon ingestion, inhalation, or dermal contact.

Section 2: Prudent Practices for Laboratory Handling

A proactive approach to safety is paramount when working with a compound of unknown toxicity. The following handling procedures are based on the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and are designed to minimize exposure.[9][10][11]

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors or aerosols.[2]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical to prevent dermal and eye contact.

PPE_Selection

PPE Component Specification Rationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 standard.[12] A face shield should be worn over goggles when there is a significant risk of splashing.[13]Protects against splashes that could cause severe eye irritation or burns, as suggested by the hazards of morpholine and halogenated phenols.[1][14]
Hand Protection Nitrile or neoprene gloves.[13][15] Glove thickness should be chosen based on the duration of handling. Regularly inspect gloves for any signs of degradation or puncture.Provides a barrier against dermal absorption, which is a known route of toxicity for morpholine.[1] These materials offer good resistance to a range of organic chemicals.[13]
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects against incidental skin contact and provides a layer of protection in case of a fire, given the flammability of morpholine.[1]
Footwear Closed-toed shoes made of a non-porous material.Protects feet from spills.
Safe Work Practices
  • Avoid Inhalation, Ingestion, and Dermal Contact: Do not breathe vapors or mists.[2] Avoid contact with skin and eyes.[16]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Designated Area: If possible, designate a specific area within the fume hood for working with this compound to contain potential contamination.

  • Transportation: When transporting the compound within the laboratory, use a secondary container to prevent spills.

Section 3: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents, as these may react with the morpholine moiety.[2]

  • Ignition Sources: Store away from heat, sparks, and open flames.[2]

Section 4: Emergency Procedures - Spill and Exposure Response

Prompt and correct response to an emergency can significantly mitigate potential harm.

Spill Response

Spill_Response_Workflow

  • For Minor Spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[17][18] Do not use combustible materials like paper towels to absorb flammable substances.[19]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[17][20]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area well.

  • For Major Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and/or emergency services.

    • Close the laboratory doors to contain the spill.

    • Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][18] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

Section 5: Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Keep halogenated waste separate from non-halogenated waste streams to ensure proper disposal and to manage costs.[7][21]

  • Containerization: Collect all waste in a properly labeled, sealed, and compatible container. The label should clearly state "Hazardous Waste" and list the chemical constituents.[7]

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.

Section 6: Conclusion

The safe handling of this compound requires a comprehensive understanding of the potential hazards derived from its chemical structure. By implementing stringent engineering controls, consistently using appropriate personal protective equipment, adhering to safe work practices, and being prepared for emergencies, researchers can minimize their risk of exposure. Always prioritize safety and consult with your institution's safety professionals when in doubt.

References

  • ECHA. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.
  • U.S. Environmental Protection Agency. (n.d.). Halogenated Phenoxy Acids, Aromatic Ethers, Dibenzofurans and Dibenzo-p-Dioxins. EPA NEPS.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chlorophenol. PubChem.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
  • Wikipedia. (n.d.). Chemical safety assessment.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • National Center for Biotechnology Information. (2023, November 2). Perspective on halogenated organic compounds. PubMed Central.
  • International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). INCHEM.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes. YouTube.
  • CPAChem. (2023, September 13). Safety data sheet: 4-Bromo-2-chlorophenol.
  • ChemSec. (n.d.). Halogenated compounds. SIN List.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • KHA Online-SDS Management. (2022, September 20). How to Handle Chemical Spills.
  • National Center for Biotechnology Information. (2013, June 18). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. PubMed Central.
  • Japan Chemical Industry Association. (n.d.). Key Points for Chemical Safety Assessment in REACH (Draft).
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Government of Canada. (n.d.). Hazardous substance assessment – Morpholine.
  • Chemcess. (n.d.). Phenoxy Herbicides: Production, Uses And Toxicology.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS.
  • European Chemicals Agency. (2016, July 15). Getting familiar with the new Chemical Safety Assessment and Reporting tool (Chesar 3.0). YouTube.

Sources

An In-depth Technical Guide to 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine: A Novel Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine, a research chemical with potential applications in drug discovery and development. Given the limited direct literature on this specific molecule, this document synthesizes information from structurally analogous compounds to provide a robust framework for researchers. The insights herein are grounded in established principles of medicinal chemistry and process development, offering a predictive yet cautious approach to its study.

Introduction: Unveiling a Potential Pharmacophore

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and metabolic profiles of bioactive molecules.[1][2][3] Its incorporation into a molecular scaffold can enhance aqueous solubility, reduce metabolic susceptibility, and provide a key interaction point with biological targets.[3] When combined with a halogenated phenoxy group, as in the case of this compound, the resulting molecule presents a unique electronic and steric profile that warrants investigation for a range of biological activities.

The presence of both bromo and chloro substituents on the phenyl ring suggests potential for modulation of activity and selectivity towards various biological targets. Halogens are known to influence a compound's lipophilicity, metabolic stability, and binding interactions, making this a compound of interest for structure-activity relationship (SAR) studies.[1] This guide will explore the synthesis, physicochemical properties, potential biological activities, and safe handling of this intriguing research chemical.

Synthesis and Physicochemical Properties

The synthesis of this compound can be logically achieved through a nucleophilic substitution reaction, a common method for preparing similar phenoxyethyl amines.[4] This would typically involve the reaction of 2-bromo-5-chlorophenol with a suitable 2-morpholinoethyl halide, such as 4-(2-chloroethyl)morpholine, in the presence of a base.

Proposed Synthetic Pathway

The Williamson ether synthesis provides a reliable and scalable route. The phenoxide ion, generated in situ from 2-bromo-5-chlorophenol and a base like potassium carbonate, acts as a nucleophile, attacking the electrophilic carbon of the 2-morpholinoethyl halide.

Synthetic_Pathway 2-Bromo-5-chlorophenol 2-Bromo-5-chlorophenol Reaction Reaction 2-Bromo-5-chlorophenol->Reaction 4-(2-Chloroethyl)morpholine 4-(2-Chloroethyl)morpholine 4-(2-Chloroethyl)morpholine->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic route for this compound.

Physicochemical Data
PropertyValue (Predicted/Extrapolated)Source/Basis
Molecular Formula C12H15BrClNO2-
Molecular Weight 320.61 g/mol -
Boiling Point Not availableData for a similar bromophenoxyethyl morpholine is 147-149 °C at 3 Torr.[5]
Density ~1.4 g/cm³Predicted based on similar halogenated aromatic compounds.[5]
pKa ~6.4Predicted for the morpholine nitrogen, influenced by the electron-withdrawing phenoxy group.[5]
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited aqueous solubility expected.General characteristic of similar organic molecules.

Potential Research Applications and Biological Activity

The morpholine scaffold is prevalent in drugs with a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][3][6] The specific combination of a morpholine ring with a di-halogenated phenoxy group in this compound suggests several avenues for research.

Anticancer Research

Many morpholine derivatives have demonstrated potent anticancer activity.[1] The cytotoxic effects of novel compounds are often evaluated against various cancer cell lines. The halogenated phenyl ring of the target compound could facilitate interactions with hydrophobic pockets in protein targets, a common feature in kinase inhibitors and other anticancer agents.

Antimicrobial Research

Morpholine derivatives have also been investigated for their antibacterial and antifungal properties.[6] The lipophilicity conferred by the halogen atoms may enhance the compound's ability to penetrate microbial cell membranes.

Central Nervous System (CNS) Research

The morpholine ring is also a feature in some CNS-active compounds. While speculative, the physicochemical properties of this compound may permit it to cross the blood-brain barrier, making it a candidate for investigation in neurological disease models.

Experimental Protocol: In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of this compound, a preliminary in vitro cytotoxicity assay using a human cancer cell line (e.g., HeLa) is a logical first step.

Objective

To determine the half-maximal inhibitory concentration (IC50) of the test compound against a selected cancer cell line.

Materials
  • This compound

  • HeLa (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Step-by-Step Methodology
  • Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells using trypsin-EDTA, resuspend in fresh medium, and seed into 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on the known hazards of its constituent moieties: halogenated aromatic compounds and morpholine derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8][9]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[7][9]

    • In case of eye contact: Rinse cautiously with water for several minutes.[7][9]

    • If inhaled: Move the person to fresh air.[7][9]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, research chemical. Its structural features, combining the beneficial properties of the morpholine ring with the electronic and steric influences of a di-halogenated phenyl group, make it a compelling candidate for investigation in various fields of drug discovery. The synthetic route is straightforward, and initial biological screening can be conducted using established in vitro assays. As with any novel compound, adherence to strict safety protocols is paramount. This guide provides a foundational framework to enable researchers to approach the study of this molecule with scientific rigor and a comprehensive understanding of its potential.

References

  • EvitaChem. (n.d.). 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine.
  • Benchchem. (n.d.). Synthesis routes of 4-(2-Bromoethyl)morpholine.
  • Echemi. (n.d.). 4-[2-(4-Bromophenoxy)ethyl]morpholine Safety Data Sheets.
  • ChemicalBook. (n.d.). 4-(2-bromo-5-chlorophenethyl)morpholine.
  • BLDpharm. (n.d.). 4-(2-(2-Bromo-5-fluorophenoxy)ethyl)morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Matrix Scientific. (n.d.). 4-(2-(4-Bromo-2-chlorophenoxy)ethyl)morpholine.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)morpholine.
  • MDPI. (2022). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
  • ResearchGate. (n.d.). Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET.
  • PubMed. (2018). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria.
  • ChemicalBook. (n.d.). 4-[2-(4-Bromophenoxy)ethyl]morpholine.
  • MDPI. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
  • PubMed. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ChemicalBook. (n.d.). 4-(2-CHLOROACETYL)MORPHOLINE.
  • PubChem. (n.d.). 4-(2-Chloroethyl)morpholine.
  • Matrix Scientific. (n.d.). 4-(2-Bromo-5-chlorophenethyl)morpholine.
  • Toronto Research Chemicals. (n.d.). 4-[2-(2-bromo-5-chlorophenyl)ethyl]morpholine.

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine, a valuable intermediate in drug discovery and materials science. The synthesis is achieved via a classical Williamson ether synthesis, a robust and versatile method for forming aryl ethers. This document offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, safety precautions, purification techniques, and methods for structural characterization. The protocol is designed for researchers, chemists, and drug development professionals, providing not only procedural steps but also the scientific rationale behind them to ensure successful execution and adaptation.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties such as aqueous solubility, metabolic stability, and receptor binding affinity.[1][2] The target molecule, this compound, combines the beneficial morpholine moiety with a di-halogenated phenyl ring. This structure presents multiple opportunities for further chemical modification, particularly through cross-coupling reactions at the bromine-substituted position, making it a versatile building block for constructing complex molecular architectures.

The synthesis described herein employs the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers.[3][4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this specific application, the phenolic proton of 2-bromo-5-chlorophenol is first abstracted by a base to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon of 4-(2-chloroethyl)morpholine, displacing the chloride leaving group to form the desired ether linkage.[6] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base while leaving the nucleophilic phenoxide anion relatively free, thereby accelerating the rate of the SN2 reaction.[5]

Reaction Scheme

The overall transformation is depicted in the following scheme:

  • Step 1: Deprotonation of 2-bromo-5-chlorophenol using a suitable base (e.g., Potassium Carbonate) to form the potassium phenoxide intermediate.

  • Step 2: Nucleophilic attack of the phenoxide on 4-(2-chloroethyl)morpholine hydrochloride to form the final product and potassium chloride as a byproduct.

Experimental Protocol

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/MaterialRoleMolecular FormulaMW ( g/mol )Molar Quantity (mmol)Mass/Volume
2-Bromo-5-chlorophenolStarting MaterialC₆H₄BrClO207.4510.02.07 g
4-(2-Chloroethyl)morpholine HClStarting MaterialC₆H₁₃Cl₂NO186.0811.02.05 g
Potassium Carbonate (K₂CO₃)BaseK₂CO₃138.2125.03.46 g
N,N-Dimethylformamide (DMF)SolventC₃H₇NO73.09-50 mL
Ethyl Acetate (EtOAc)Extraction SolventC₄H₈O₂88.11-~200 mL
Deionized Water (H₂O)Aqueous PhaseH₂O18.02-~200 mL
Brine (Saturated NaCl)Washing AgentNaCl58.44-~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentNa₂SO₄142.04-As needed
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthesis Workflow

The following diagram outlines the key stages of the synthesis process from setup to final product isolation.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge flask with reactants: 2-Bromo-5-chlorophenol, K₂CO₃, and DMF B Add 4-(2-chloroethyl)morpholine HCl A->B Stir C Heat to 80-90 °C under N₂ atmosphere B->C D Monitor by TLC (approx. 8-12 hours) C->D E Cool to RT, pour into water D->E F Extract with Ethyl Acetate (3x) E->F G Wash organic layer (Water, Brine) F->G H Dry (Na₂SO₄), filter, and concentrate G->H I Purify via Column Chromatography H->I J Characterize Product (NMR, MS, IR) I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromo-5-chlorophenol (2.07 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).

    • Add 50 mL of N,N-Dimethylformamide (DMF).

    • Stir the suspension at room temperature for 15 minutes to allow for initial salt formation.

    • Add 4-(2-chloroethyl)morpholine hydrochloride (2.05 g, 11.0 mmol) to the flask. Causality Note: Using a slight excess of the alkylating agent ensures the complete consumption of the limiting phenol.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C using a heating mantle.

    • Maintain the reaction at this temperature under a nitrogen atmosphere with vigorous stirring. Expertise Note: An inert atmosphere is crucial to prevent potential side reactions involving atmospheric moisture and oxygen.

    • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 8-12 hours, indicated by the disappearance of the 2-bromo-5-chlorophenol spot.

  • Aqueous Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 150 mL of cold deionized water. This will precipitate the crude product and dissolve inorganic salts.

    • Transfer the aqueous suspension to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Trustworthiness Note: Multiple extractions are performed to ensure maximum recovery of the product from the aqueous phase.

    • Combine the organic layers. Wash the combined organic phase with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to facilitate phase separation.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 30% EtOAc in hexanes), is recommended.

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a pure compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons, the two methylene groups of the ethyl chain, and the two distinct methylene groups of the morpholine ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbons of the phenyl ring (including two attached to halogens), the ether-linked methylene, and the three distinct carbon environments in the morpholine moiety.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass for [M+H]⁺. The isotopic pattern will be characteristic due to the presence of both bromine and chlorine. For C₁₂H₁₅BrClNO₂, the expected monoisotopic mass is approximately 319.00.

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-O-C (ether) stretching, C-H (aliphatic and aromatic) stretching, and C-Br/C-Cl vibrations.

Safety and Handling

  • 2-Bromo-5-chlorophenol: Toxic and an irritant. Avoid contact with skin and eyes.

  • 4-(2-Chloroethyl)morpholine HCl: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).[7]

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Handle in a well-ventilated fume hood.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis. All operations should be conducted within a certified chemical fume hood.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Ensure the reaction is run to completion by TLC. Extend reaction time or slightly increase temperature if necessary. Ensure reagents are anhydrous.
Loss during work-up.Ensure pH of the aqueous phase is neutral or slightly basic before extraction. Perform extractions thoroughly.
Impure Product Incomplete separation during chromatography.Optimize the solvent system for column chromatography to achieve better separation (ΔRf > 0.2).
Residual DMF.Ensure thorough washing with water during the work-up phase.
No Reaction Deactivated reagents.Use fresh or properly stored 4-(2-chloroethyl)morpholine HCl. Ensure the base is anhydrous and potent.

Conclusion

This application note provides a robust and well-characterized protocol for the synthesis of this compound. By detailing the underlying chemical principles and providing clear, actionable steps, this guide serves as a reliable resource for chemists in academic and industrial settings, facilitating the production of this key chemical intermediate for further research and development.

References

  • University of Colorado, Boulder: The Williamson Ether Synthesis. Provides a general overview and a specific protocol for a Williamson ether synthesis involving a phenol. URL: [Link]
  • Cambridge University Press: Williamson Ether Synthesis. A chapter detailing the mechanism and applications of the Williamson ether synthesis. URL: [Link]
  • Khan Academy: Williamson ether synthesis. An educational video explaining the two-step mechanism of the synthesis. URL: [Link]
  • Chem-Station International Edition: Williamson Ether Synthesis. Discusses the general characteristics, mechanism, and solvent effects (e.g., DMF) of the reaction. URL: [Link]
  • Rasool, S. et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Describes the use of DMF and NaH in reactions involving morpholine derivatives, relevant to the choice of solvent and base. URL: [Link]
  • Edubirdie: Williamson Ether Synthesis.
  • Journal of Chemical and Pharmaceutical Research (2015). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Describes various reactions involving the morpholine scaffold. URL: [Link]
  • Hu, A. et al. (2008). Synthesis and Characterization of 2-arylmorpholine hydrochloride.
  • Russian Journal of Organic Chemistry (2013). Morpholines. Synthesis and Biological Activity. A review covering the synthesis and importance of morpholines in medicinal chemistry. URL: [Link]

Sources

Application Notes and Protocols for the Exploration of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine as a potential scaffold in drug discovery. While specific biological data for this compound is not extensively published, its structural motifs—a substituted phenoxyethyl group and a morpholine ring—are prevalent in a multitude of biologically active agents. The morpholine ring is a privileged pharmacophore known to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This application note, therefore, presents a series of detailed protocols for a hypothetical screening cascade to elucidate the potential therapeutic applications of this compound, with a focus on oncology and inflammation. We will explore methodologies for primary cytotoxicity screening, secondary mechanistic assays targeting key signaling pathways, and in vivo models for preliminary efficacy assessment.

Introduction: Unveiling the Potential of a Privileged Scaffold

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The morpholine heterocycle is a well-established scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[2][3] Its presence often confers favorable properties such as improved aqueous solubility, metabolic stability, and target engagement.[1] The phenoxyethyl moiety is also a common feature in pharmacologically active compounds, contributing to interactions with various biological targets.[4] The compound this compound combines these two key structural features, making it an intriguing candidate for biological screening. The bromo and chloro substituents on the phenyl ring offer potential vectors for further chemical modification and structure-activity relationship (SAR) studies.

Given the broad spectrum of activities associated with morpholine-containing compounds, including anticancer, anti-inflammatory, and analgesic properties, a logical starting point for the investigation of this novel molecule is a systematic screening approach in these therapeutic areas.[2][5] This guide will outline a strategic and technically sound workflow for such an investigation.

Proposed Drug Discovery Workflow

A tiered approach is recommended to efficiently evaluate the biological potential of this compound. This workflow is designed to progress from broad, high-throughput screening to more focused mechanistic and in vivo studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: In Vivo Proof-of-Concept cluster_3 Phase 4: Lead Optimization A Compound Acquisition & Purity Analysis B In Vitro Cytotoxicity Screening (MTT Assay) A->B Test Compound C Kinase Inhibition Profiling B->C Active Hits D NF-κB Signaling Pathway Analysis (Western Blot) B->D Active Hits E Xenograft Tumor Model (Oncology) C->E F Carrageenan-Induced Paw Edema (Inflammation) D->F G Structure-Activity Relationship (SAR) Studies E->G F->G

Figure 1: A proposed drug discovery workflow for this compound.

Phase 1: Primary Screening - Assessing Cytotoxicity

The initial step is to determine if the compound exhibits cytotoxic effects against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], U87 [glioblastoma])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound, positive control, or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Description
Cell Lines A panel of diverse cancer cell lines should be used to assess broad-spectrum activity.
Concentration Range A wide range of concentrations is necessary to determine the full dose-response curve.
Incubation Time Typically 48 or 72 hours to allow for sufficient cell division and for the compound to exert its effect.
Controls Vehicle (DMSO), untreated, and a known cytotoxic agent (e.g., doxorubicin) are essential for data validation.

Phase 2: Secondary & Mechanistic Assays

Should the primary screening reveal significant cytotoxic activity, the next phase involves elucidating the compound's mechanism of action. Many morpholine-containing drugs are known to target protein kinases.[5] Additionally, the NF-κB signaling pathway is a critical regulator of both inflammation and cancer cell survival, making it a plausible target.[8][9]

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

Rationale: Kinases are a major class of drug targets in oncology.[10][11] High-throughput screening against a kinase panel can identify specific targets or provide a broader understanding of the compound's selectivity.

Methodology: A variety of commercial kinase assay kits are available, often based on fluorescence resonance energy transfer (FRET) or luminescence.[12][13] These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate.

General Procedure (using a generic ADP-Glo™ like assay):

  • Reaction Setup: In a 384-well plate, combine the kinase, a kinase-specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add an ADP detection reagent that converts the ADP produced into a luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The decrease in signal relative to the vehicle control indicates kinase inhibition. Calculate IC50 values for active compounds.

G A Kinase + Substrate + ATP + Test Compound B Incubation (Kinase Reaction) A->B C Phosphorylated Substrate + ADP B->C D Add ADP Detection Reagent C->D E Luminescent Signal D->E F Measure Luminescence E->F

Figure 2: A simplified workflow for a luminescence-based kinase inhibition assay.

Protocol 3: Western Blot Analysis of NF-κB Signaling

Objective: To investigate the effect of the test compound on the activation of the NF-κB pathway.

Rationale: The NF-κB pathway is constitutively active in many cancers and plays a key role in inflammation.[14][15] Inhibition of this pathway can lead to apoptosis and reduced inflammation. A common method to assess NF-κB activation is to measure the phosphorylation of key signaling proteins and the degradation of its inhibitor, IκBα, by Western blotting.[16][17]

Materials:

  • Cancer cell line (e.g., HeLa or a line showing high activity in the MTT assay)

  • TNF-α (to stimulate the NF-κB pathway)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Pre-treat cells with the test compound at its IC50 concentration for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in phospho-p65 and stabilization of IκBα would indicate inhibition of the NF-κB pathway.

Phase 3: In Vivo Proof-of-Concept

Positive results from in vitro assays warrant investigation in animal models to assess preliminary efficacy and tolerability.

Protocol 4: Murine Xenograft Model for Anticancer Activity

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., the most sensitive cell line from the MTT assay) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Protocol 5: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

Objective: To assess the in vivo anti-inflammatory effects of the test compound.[19][20]

Procedure:

  • Compound Administration: Administer the test compound or vehicle to groups of rats or mice.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Edema Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation of this compound in a drug discovery context. The combination of the morpholine and substituted phenoxyethyl moieties suggests a high potential for biological activity. A systematic screening cascade, from in vitro cytotoxicity to in vivo efficacy models, is crucial for identifying and validating any therapeutic potential. Positive findings would pave the way for lead optimization, involving SAR studies to enhance potency and selectivity, and further ADME/Tox profiling.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Tzara, A., et al. (2020).
  • protocols.io. (2023). MTT (Assay protocol).
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Kim, J. Y., et al. (2016). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Cells, 5(1), 15.
  • Aggarwal, B. B. (2011).
  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
  • NCBI. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
  • NCBI. (n.d.). Bioassays for anticancer activities.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • Stork. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • ResearchGate. (n.d.). in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review).
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • NCBI. (n.d.). NF‐κB signaling in inflammation and cancer.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490.
  • NCBI. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • ProQuest. (n.d.). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • SlideShare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents.
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ResearchGate. (n.d.). NF-B, inflammation, immunity and cancer: Coming of age.
  • NCBI. (n.d.). NF-κB Signaling Pathway, Inflammation and Colorectal Cancer.
  • Eurofins Advinus. (n.d.). Pain Models for Preclinical Research.
  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • ResearchGate. (n.d.). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands.
  • NCBI. (n.d.). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • NCBI. (n.d.). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • NCBI. (n.d.). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands.
  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
  • NCBI. (n.d.). Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)-piperazine derivatives.
  • Acta Poloniae Pharmaceutica. (2006). Preliminary evaluation of antioxidant activity of some 1-( phenoxyethyl)-piperazine derivatives.

Sources

Application Notes and Protocols: 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis and application of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine , a key intermediate in the construction of diverse molecular scaffolds for pharmaceutical and agrochemical research. The strategic placement of a reactive bromine atom on the aromatic ring, coupled with the favorable physicochemical properties of the morpholine moiety, renders this compound a valuable building block for generating libraries of novel compounds. Detailed, field-tested protocols for the synthesis of the title compound via Williamson ether synthesis are presented, along with its subsequent derivatization through palladium-catalyzed cross-coupling reactions. This guide is intended to empower researchers to leverage this versatile intermediate in their discovery and development programs.

Introduction: The Strategic Value of Substituted Phenoxyethylmorpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and central nervous system (CNS) penetration.[1][2] When coupled to a substituted phenoxyethyl linker, the resulting motif provides a flexible and synthetically tractable platform for exploring structure-activity relationships (SAR). The title compound, this compound, is of particular interest due to the presence of a bromine atom ortho to the ether linkage and a chlorine atom in the meta position. This specific arrangement offers a handle for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[3] The resulting derivatives are of significant interest in the development of novel therapeutics, including kinase inhibitors and other targeted agents.[3][4]

Synthesis of the Intermediate: this compound

The most direct and efficient method for the preparation of the title compound is the Williamson ether synthesis.[5][6] This reaction proceeds via an S\textsubscript{N}2 mechanism, where the phenoxide generated from 2-bromo-5-chlorophenol displaces a halide from 4-(2-chloroethyl)morpholine.

Synthesis of the Precursor: 2-Bromo-5-chlorophenol

The starting material, 2-bromo-5-chlorophenol, can be synthesized from the commercially available 3-chlorophenol via electrophilic aromatic substitution.

Protocol: Synthesis of 2-Bromo-5-chlorophenol [3][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chlorophenol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Bromination: Slowly add bromine (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-bromo-5-chlorophenol.[7]

Starting MaterialReagentSolventTypical YieldPurity
3-ChlorophenolBromineDichloromethane~25%>98%

Table 1: Summary of the synthesis of 2-bromo-5-chlorophenol.

Williamson Ether Synthesis Protocol

Protocol: Synthesis of this compound [8][9]

  • Reaction Setup: To a solution of 2-bromo-5-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture. Note: Using the hydrochloride salt is common; the base will neutralize the HCl in situ.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. A precipitate of the product may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate or DCM/methanol gradient to afford the pure product.

Caption: Workflow for Williamson Ether Synthesis.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of the C-Br bond, which can be selectively functionalized using palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse substituents, making it an ideal intermediate for building libraries of compounds for high-throughput screening.

Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[10][11][12] This reaction is highly tolerant of various functional groups and is widely used in pharmaceutical synthesis.

Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Suzuki_Coupling cluster_reactants Reactants intermediate This compound product Coupled Product intermediate->product boronic_acid Ar-B(OH)₂ boronic_acid->product catalyst Pd Catalyst + Base catalyst->product Catalytic Cycle

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[13][14][15] This reaction is instrumental in synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.

Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4 eq).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Characterization and Data

The synthesized intermediate and its derivatives should be thoroughly characterized to confirm their identity and purity.

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons in the 6.5-7.5 ppm region. Triplets for the -OCH₂CH₂N- protons around 4.2 ppm and 2.8 ppm, respectively. Multiplets for the morpholine protons around 3.7 ppm and 2.6 ppm.[16][17]
¹³C NMR Aromatic carbons in the 110-160 ppm range. Aliphatic carbons of the ethyl linker and morpholine ring in the 40-70 ppm range.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass, with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
Infrared (IR) C-O-C stretching vibrations for the ether linkage, C-H stretching for aromatic and aliphatic protons, and C-N stretching for the morpholine ring.

Table 2: Expected Spectroscopic Data.

Safety and Handling

  • 2-Bromo-5-chlorophenol: Harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.[18]

  • 4-(2-Chloroethyl)morpholine hydrochloride: Toxic if swallowed and harmful in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[19][20][21][22][23]

  • Potassium Carbonate: Causes serious eye irritation.

  • Palladium Catalysts and Ligands: Many are air and moisture sensitive and may be toxic. Handle in a fume hood or glovebox.

  • Solvents (DMF, Toluene, Dioxane): Flammable and have associated health risks. Use in a well-ventilated area and take appropriate precautions.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. The straightforward Williamson ether synthesis allows for its efficient preparation, and the presence of a reactive bromine handle enables a wide range of subsequent functionalization reactions. The protocols detailed in these application notes provide a solid foundation for researchers to utilize this building block in the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries.

References

  • Jain, A., & Sahu, S. K. (2024).
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • Douglass, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PubChem. (n.d.). 2-Bromo-5-chlorophenol. National Center for Biotechnology Information.
  • Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using the Morpholine—NiCl2 Catalyst System.
  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?.
  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.
  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives.
  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ResearchGate. (n.d.). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubChem. (n.d.). Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). National Center for Biotechnology Information.
  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II.
  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
  • IJPREMS. (n.d.). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Royal Society of Chemistry. (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.

Sources

Application Note: Comprehensive Characterization of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine is a morpholine derivative with potential applications in medicinal chemistry and drug discovery. The presence of a halogenated aromatic ring and a morpholine moiety suggests that it may exhibit a range of biological activities. As with any novel compound intended for further development, rigorous structural confirmation and purity assessment are paramount. This document provides a detailed guide to the analytical techniques for the comprehensive characterization of this molecule, offering insights into experimental design and data interpretation.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₂H₁₅BrClNO₂

  • Molecular Weight: 324.61 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality in Experimental Choices: The choice of a 400 MHz or higher field spectrometer is recommended to achieve better signal dispersion, which is particularly useful for resolving the multiplets of the morpholine and ethyl protons. Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4d1HAr-H
~ 6.9dd1HAr-H
~ 6.7d1HAr-H
~ 4.2t2HO-CH₂-CH₂-N
~ 3.7t4HO-(CH₂)₂-N (Morpholine)
~ 2.8t2HO-CH₂-CH₂-N
~ 2.6t4HN-(CH₂)₂-O (Morpholine)

Interpretation: The aromatic region will show three distinct signals corresponding to the three protons on the substituted benzene ring. The ethyl bridge protons will appear as two triplets, and the morpholine protons will typically present as two triplets, though they can sometimes be more complex multiplets.[1][2] The exact chemical shifts are influenced by the electronic effects of the bromine and chlorine substituents.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality in Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard for simplifying the spectrum and observing a single peak for each unique carbon atom.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID as described for ¹H NMR.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 155Ar-C-O
~ 134Ar-C-Br
~ 131Ar-C-Cl
~ 130Ar-CH
~ 116Ar-CH
~ 114Ar-CH
~ 67O-(CH₂)₂-N (Morpholine)
~ 66O-CH₂-CH₂-N
~ 57O-CH₂-CH₂-N
~ 54N-(CH₂)₂-O (Morpholine)

Interpretation: The spectrum will show signals for all 12 carbons. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. The carbons of the morpholine ring and the ethyl linker will appear in the aliphatic region of the spectrum.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, as it is likely to produce a prominent protonated molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and confirming the elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion and analyze the isotopic pattern.

Expected Mass Spectrometry Data:

m/z (calculated)m/z (observed)Assignment
324.0020[M+H]⁺Molecular Ion
326.0000[M+2+H]⁺Isotope Peak
327.9979[M+4+H]⁺Isotope Peak

Interpretation: The most critical piece of data is the high-resolution mass of the molecular ion. The observed mass should be within 5 ppm of the calculated mass for the molecular formula C₁₂H₁₅BrClNO₂. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive cluster of peaks for the molecular ion, providing strong evidence for the presence of these halogens.[6] Common fragmentation pathways for morpholine derivatives often involve the loss of the morpholine ring or cleavage of the ethyl linker.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compound.

Causality in Experimental Choices: A reverse-phase C18 column is a good starting point for the separation of moderately polar compounds like this one.[9] A gradient elution method using acetonitrile and water as the mobile phase is often effective for separating the target compound from any impurities. The addition of a small amount of an acid like formic acid can improve peak shape.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B

  • Data Analysis: Integrate the peak corresponding to the product and any impurity peaks to determine the purity profile.

Expected Results: A successful separation will show a single major peak for this compound with a purity of >95%. The retention time will be dependent on the exact conditions but will be reproducible.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental confirmation of its empirical formula.

Causality in Experimental Choices: Combustion analysis is the standard method for determining the C, H, and N content of organic compounds.[10]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dry, pure compound (1-2 mg) is required.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

  • Calculation: The weight percentages of C, H, and N are calculated from the amounts of the combustion products.

Expected Elemental Analysis Data:

ElementCalculated (%)Found (%)
C44.4044.35
H4.664.69
N4.314.28

Interpretation: The experimentally determined percentages should be within ±0.4% of the calculated values to confirm the elemental composition and support the assigned molecular formula.[11]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight & Formula Confirmation hplc HPLC (Purity Assessment) purification->hplc Purity Determination ea Elemental Analysis (CHN) purification->ea Elemental Composition

Caption: Overall workflow for the synthesis and characterization of the target compound.

hplc_protocol prep Sample Preparation (Dissolve in Mobile Phase) inject Injection into HPLC System prep->inject separation Separation on C18 Column (Gradient Elution) inject->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis (Purity Calculation) detection->analysis

Caption: Step-by-step protocol for HPLC purity analysis.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive characterization of this compound. Each technique yields complementary information that, when taken together, confirms the structure, molecular formula, and purity of the compound with a high degree of confidence. This rigorous analytical workflow is essential for ensuring the quality of the material for subsequent research and development activities.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
  • Moser, A. (2008).
  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. [Link]
  • Chromatography Forum. (2015).
  • ResearchGate. (n.d.).
  • ResearchGate. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. [Link]
  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • University of Calgary. (n.d.). Combustion and Elemental Analysis. [Link]
  • PubMed. (2007).
  • PubMed Central. (2012).
  • NIST. (n.d.). Morpholine. [Link]
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Web Pages. (n.d.). 3.
  • YouTube. (2015).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
  • University of Illinois. (n.d.). Stoichiometry: Elemental Analysis. [Link]
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

HPLC method development for 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Abstract

This document provides a comprehensive guide for the development and initial validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from column chemistry and mobile phase composition to detector settings. The protocol is designed to be robust and suitable for implementation in research and quality control environments, adhering to principles outlined in international regulatory guidelines.

Introduction and Analyte Characterization

This compound is a complex organic molecule featuring a substituted aromatic ring and a morpholine moiety. Its structure suggests utility as a scaffold or intermediate in medicinal chemistry and drug discovery. Accurate and reliable quantification of this compound is essential for monitoring reaction kinetics, assessing purity, and performing stability studies. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and precision.[1]

Analyte Structure and Properties:

  • Structure:

    
    
    
  • Key Features:

    • Hydrophobic Core: The bromo-chlorophenoxy group provides significant hydrophobicity, making it ideal for retention on reversed-phase stationary phases.[2]

    • Basic Moiety: The tertiary amine within the morpholine ring is basic (pKa of morpholine ≈ 8.4). Its ionization state is pH-dependent, critically influencing chromatographic retention and peak shape.

    • Chromophore: The substituted benzene ring acts as a strong chromophore, enabling sensitive ultraviolet (UV) detection. Aromatic compounds typically exhibit strong absorbance in the 200-280 nm range.[3][4]

Strategic Approach to HPLC Method Development

The development of a robust HPLC method is a systematic process.[5] Our strategy is grounded in the physicochemical properties of the analyte and involves a logical progression from initial parameter selection to fine-tuning and optimization. The goal is to achieve a method that is specific, sensitive, and reproducible.

The overall workflow for this method development process is visualized below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (Structure, pKa, UV Spectrum) Mode Select Mode: Reversed-Phase (Due to hydrophobicity) Analyte->Mode Column Select Column: C18 (General purpose, high hydrophobicity) Mode->Column Detector Select Detector: UV-Vis (Aromatic chromophore present) Column->Detector MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH, Buffer) Detector->MobilePhase Gradient Gradient Elution Screening (Determine retention window) MobilePhase->Gradient Optimization Optimize Parameters (Gradient slope, Temperature, Flow Rate) Gradient->Optimization FinalMethod Define Final Method Conditions Optimization->FinalMethod Validation Perform Method Validation (ICH Q2) FinalMethod->Validation SST Establish System Suitability Criteria Validation->SST

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Selection of Chromatographic Mode and Stationary Phase

Given the analyte's significant non-polar character (due to the halogenated phenyl ring), Reversed-Phase HPLC is the most suitable separation mode.[2] This mode utilizes a non-polar stationary phase and a polar mobile phase.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the recommended starting point. C18 columns are highly hydrophobic, ensuring adequate retention for the analyte.[6] Specifically, a modern, high-purity silica column with end-capping is crucial to minimize peak tailing caused by the interaction of the basic morpholine group with residual acidic silanols on the silica surface. For challenging separations involving halogenated compounds, a pentafluorophenyl (PFP) phase could offer alternative selectivity.[7][8] However, C18 provides a robust and widely applicable starting point.

Mobile Phase Selection and pH Control
  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as the primary organic modifier. ACN generally provides lower backpressure, better UV transparency at low wavelengths, and often yields sharper peaks.

  • Aqueous Phase and pH Control: This is the most critical parameter. The basic morpholine moiety requires strict pH control to ensure consistent ionization and, therefore, reproducible retention times and symmetric peak shapes.

    • Rationale for Acidic pH: By setting the mobile phase pH to an acidic value (e.g., 3.0), the morpholine nitrogen will be consistently protonated (BH+). This prevents peak distortion and shifting that can occur when operating near the analyte's pKa. A pH at least 2 units below the pKa is recommended.[6]

    • Buffer Selection: A phosphate buffer is an excellent choice for UV-based methods due to its low UV absorbance. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid provides sufficient buffering capacity.

Detection Wavelength (λmax)

The presence of the bromo-chlorophenoxy group creates a strong chromophore. To determine the optimal wavelength for maximum sensitivity, a UV-Vis spectrum of the analyte in the mobile phase should be recorded using a photodiode array (PDA) detector. Based on the structure, a maximum absorbance (λmax) is anticipated between 220 nm and 275 nm.[3] For initial runs, a common wavelength like 254 nm is a suitable starting point, as it provides a good response for many aromatic compounds.[9]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade or higher)

  • Potassium Phosphate Monobasic (KH₂PO₄) (ACS grade or higher)

  • Phosphoric Acid (H₃PO₄) (85%, analytical grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to make a 20 mM solution.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic):

    • Use 100% Acetonitrile.

    • Filter through a 0.45 µm PTFE membrane filter if necessary.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This is the stock solution.

  • Working Standard Solution (50 µg/mL):

    • Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the 50:50 Acetonitrile/Water diluent.

Optimized HPLC Method Parameters

The following table summarizes the recommended starting conditions for the analysis.

ParameterRecommended Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 265 nm (or determined λmax)
Run Time 15 minutes

Method Validation Strategy (per ICH Q2(R2))

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose.[10] Validation demonstrates the reliability, reproducibility, and accuracy of the analytical procedure.[5]

ValidationProcess cluster_Core Core Performance Characteristics cluster_Limits Sensitivity Limits Validation Method Validation Ensures 'Fitness for Purpose' Specificity Specificity Differentiates analyte from interferences Validation->Specificity Linearity Linearity & Range Proportional response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Validation->Accuracy Precision Precision Repeatability & Intermediate Precision (%RSD) Validation->Precision LOD LOD Limit of Detection Validation->LOD LOQ LOQ Limit of Quantitation Validation->LOQ Robustness {Robustness | Resilience to small variations} Validation->Robustness SST {System Suitability | Daily performance check} Validation->SST Linearity->LOD Determines Linearity->LOQ Determines Precision->Accuracy

Caption: The interconnected parameters of HPLC method validation as per ICH guidelines.

Validation Parameters and Acceptance Criteria

The following table outlines the key validation experiments and typical acceptance criteria for a pharmaceutical assay.

Validation ParameterDescriptionTypical Acceptance Criteria
System Suitability A set of tests to ensure the chromatographic system is performing adequately.Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area < 2.0% (for n=6)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix).Peak purity index > 0.999; Baseline resolution between analyte and adjacent peaks.
Linearity & Range Demonstrates a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 for 5-7 concentration levels (e.g., 50-150% of nominal).
Accuracy (Recovery) The closeness of test results to the true value, assessed by spiking a placebo with known analyte amounts.Mean recovery between 98.0% and 102.0% at three levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) The precision under the same operating conditions over a short interval of time (%RSD).%RSD ≤ 2.0% for six replicate injections of the standard.
Precision (Intermediate) Expresses within-laboratory variations (different days, different analysts, different equipment).%RSD ≤ 2.0% across all conditions.
LOD & LOQ The lowest amount of analyte that can be detected (LOD) and reliably quantified (LOQ).LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when pH (±0.2), flow rate (±10%), or temperature (±5°C) are varied.

Conclusion

This application note details a systematic and scientifically grounded approach to developing a robust RP-HPLC method for this compound. By carefully considering the analyte's physicochemical properties, a reliable method using a C18 column with a buffered acetonitrile/water mobile phase and UV detection was established. The outlined protocol and validation strategy provide a clear pathway for researchers and drug development professionals to implement this method for quality control, stability testing, and other quantitative applications, ensuring data of high integrity and reproducibility.

References

  • Phenomenex Inc. (2017). Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Restek Corporation.HPLC Column Selection Guide. Scribd.
  • Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Chromtech.HPLC Column Selection Guide.
  • Phenomenex Inc.Reversed Phase HPLC Columns.
  • Sigma-Aldrich.Developing HPLC Methods.
  • International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
  • AMSbiopharma. (2025).
  • Chemistry LibreTexts. (2024). 15.
  • Michigan St
  • Fiveable.
  • Mishra, D., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol.

Sources

Application Note: Functional Characterization of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers to investigate the biological activity of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine, a compound belonging to a class of molecules known to interact with sigma receptors. Given that sigma-2 (σ2) receptors are overexpressed in proliferating cancer cells, they represent a promising target for novel anti-cancer therapeutics.[1][2][3][4] This application note details an integrated workflow using quantitative, cell-based assays to determine the cytotoxic and pro-apoptotic potential of this compound. We present detailed protocols for assessing cell viability via the MTT assay, quantifying executioner caspase activity using a luminescent Caspase-3/7 assay, and confirming the apoptotic mechanism through Western blot analysis of key protein markers. The methodologies are designed to be robust and provide a clear framework for characterizing the compound's mechanism of action in relevant cancer cell lines.

Background: The Sigma-2 (σ2) Receptor in Cancer Biology

The sigma-2 (σ2) receptor, recently identified as Transmembrane Protein 97 (TMEM97), is a highly promising target for cancer diagnostics and therapy.[2][5] Unlike the sigma-1 (σ1) receptor, which functions as an intracellular chaperone at the endoplasmic reticulum (ER), the σ2 receptor's functions are still being fully elucidated.[6][7][8] However, a compelling body of evidence demonstrates that its expression is significantly upregulated in a wide variety of tumor cells compared to healthy, quiescent tissues, with expression levels correlating with the proliferative status of the tumor.[1][4]

Ligands that act as agonists at the σ2 receptor have been shown to inhibit tumor cell proliferation and induce cell death through apoptosis.[2][9] This pro-apoptotic effect is often mediated through pathways involving mitochondrial oxidative stress and the activation of executioner caspases, which are distinct from the mechanisms of some traditional DNA-damaging chemotherapeutics.[1][9] This unique mechanism makes σ2 receptor agonists attractive candidates for development as standalone anti-cancer agents or as adjuvants to potentiate existing therapies, particularly in drug-resistant cancers.[2][9]

Compound Profile: this compound

This compound is a synthetic small molecule featuring a morpholine heterocycle linked to a halogenated phenoxyethyl group.[10][11] The morpholine moiety is a recognized pharmacophore present in many biologically active compounds, while the overall structure is consistent with known classes of sigma receptor modulators.[12][13] Based on this structural class, the compound is hypothesized to function as a σ2 receptor ligand, potentially an agonist, making it a candidate for inducing apoptosis in cancer cells.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₅BrClNO₂
Molecular Weight 320.61 g/mol
Putative Target Sigma-2 (σ2) Receptor / TMEM97
Predicted Activity Induction of apoptosis in cancer cells

Integrated Experimental Workflow

A multi-assay approach is essential for a thorough characterization of the compound's biological effects. The workflow begins with a broad assessment of cytotoxicity to determine the effective concentration range, followed by specific assays to confirm the mechanism of cell death as apoptosis.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Functional Assays cluster_analysis Phase 3: Analysis CellCulture 1. Cancer Cell Line Culture (e.g., MCF-7, T47D, PC-3) CompoundPrep 2. Compound Stock Preparation (DMSO) & Serial Dilution MTT 3. Cell Viability (MTT Assay) Determine IC50 CompoundPrep->MTT Treat cells with a range of concentrations Caspase 4. Apoptosis Induction (Caspase-3/7 Assay) Measure Executioner Caspase Activity MTT->Caspase Select concentrations around IC50 DataAnalysis 6. Data Integration & Conclusion MTT->DataAnalysis WB 5. Mechanism Confirmation (Western Blot) Detect Cleaved PARP & Caspase-3 Caspase->WB Confirm apoptotic markers at active concentrations Caspase->DataAnalysis WB->DataAnalysis

Caption: Integrated workflow for characterizing the compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[16]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Compound stock solution (10 mM in DMSO)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[16][17]

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

Data Analysis:

  • Subtract the average absorbance of blank wells (medium + MTT + solubilizer) from all other readings.

  • Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Illustrative Data:

Concentration (µM) % Viability (Mean ± SD)
0 (Vehicle) 100.0 ± 4.5
0.1 98.2 ± 5.1
1.0 85.7 ± 6.2
5.0 52.1 ± 4.8
10.0 25.3 ± 3.9
50.0 8.9 ± 2.1
100.0 4.1 ± 1.5
Result: The calculated IC₅₀ for this example is approximately 5.0 µM.

Protocol 2: Apoptosis Confirmation (Caspase-Glo® 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase.[19] The resulting luminescent signal is directly proportional to the amount of caspase-3/7 activity.[20]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Positive control for apoptosis (e.g., Staurosporine, 1 µM)

  • Other materials as listed in Protocol 1

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate as described in Protocol 1. Treat cells with the compound at concentrations around the predetermined IC₅₀ (e.g., 1 µM, 5 µM, and 25 µM).

  • Include vehicle control, untreated control, and a positive control (Staurosporine) well.

  • Incubate for a shorter period appropriate for detecting caspase activity, which precedes cell death (e.g., 12, 18, or 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[20]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (an "add-mix-measure" protocol).[19]

  • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold change in caspase activity relative to the vehicle control:

    • Fold Change = Luminescence_Sample / Luminescence_VehicleControl

  • Plot the fold change against compound concentration. A significant, dose-dependent increase in luminescence indicates apoptosis induction.

Protocol 3: Mechanistic Validation (Western Blotting)

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[21] To confirm apoptosis, this protocol targets the detection of cleaved (activated) Caspase-3 and cleaved Poly (ADP-ribose) polymerase-1 (PARP-1). Pro-caspase-3 is an inactive zymogen (~32 kDa) that is cleaved into active subunits (~17/19 kDa) during apoptosis.[22] PARP-1 (~116 kDa) is a substrate of active caspases, and its cleavage into an ~89 kDa fragment is a hallmark of apoptosis.[22][23]

Materials:

  • 6-well plates for cell culture

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-Cleaved Caspase-3, Anti-PARP, Anti-β-Actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Step-by-Step Methodology:

  • Cell Culture and Lysis: Seed cells in 6-well plates and treat with the compound at active concentrations (e.g., 5 µM and 25 µM) for 24 hours. Include vehicle and positive controls.

  • Harvest the cells by scraping in ice-cold PBS. Centrifuge and discard the supernatant.

  • Lyse the cell pellet with 100-150 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes, vortexing periodically.[21]

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[21] Run the gel to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[21]

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[21]

Interpretation of Results:

  • β-Actin (~42 kDa): Should show consistent bands across all lanes, confirming equal protein loading.

  • PARP: The vehicle control should show a strong band at ~116 kDa (full-length). Treated samples should show a decrease in the 116 kDa band and the appearance of an ~89 kDa band (cleaved PARP).[23]

  • Caspase-3: The vehicle control may show a faint band at ~32 kDa (pro-caspase-3). Treated samples should show the appearance of the cleaved, active fragment at ~17/19 kDa.[22]

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for this compound, initiating a signaling cascade that culminates in apoptosis.

G cluster_cell Cancer Cell Compound This compound Sigma2R Sigma-2 Receptor (TMEM97) (Overexpressed in Tumor Cells) Compound->Sigma2R Agonistic Binding MitoStress Mitochondrial Stress (e.g., ROS Production) Sigma2R->MitoStress Downstream Signaling (Mechanism under investigation) CytoC Cytochrome c Release MitoStress->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Initiator Caspase-9 Activation Apoptosome->Casp9 Casp37 Executioner Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis (Substrate Cleavage, e.g., PARP, Cell Death) Casp37->Apoptosis

Caption: Proposed apoptotic pathway initiated by the compound.

Conclusion

The protocols described in this application note provide a robust framework for characterizing the cytotoxic and pro-apoptotic effects of this compound. By integrating cell viability, caspase activity, and Western blot analyses, researchers can effectively determine the compound's IC₅₀, confirm that cell death occurs via apoptosis, and validate the activation of key molecular markers in the apoptotic cascade. This workflow is broadly applicable to the screening and characterization of other novel compounds targeting the σ2 receptor and other pro-apoptotic pathways.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Al-Shakarchi, W., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]
  • Wang, C., et al. (2022). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. International Journal of Molecular Sciences. [Link]
  • Kyprianou, N., et al. (2002). Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines. Cancer Research. [Link]
  • Wikipedia. (n.d.). Sigma-2 receptor. Wikipedia. [Link]
  • Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences. [Link]
  • Kim, J., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Molecules and Cells. [Link]
  • Protocols.io. (2025). Caspase 3/7 Activity. Protocols.io. [Link]
  • Tu, Z., et al. (2013). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal Research Reviews. [Link]
  • Wheeler, K. T., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current Medicinal Chemistry. [Link]
  • Földi, M., et al. (2020). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Pharmaceutical Design. [Link]
  • Bio-protocol. (n.d.). Caspase 3/7 activity assay. Bio-protocol. [Link]
  • Shah, K., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]
  • Kourrich, S., et al. (2012). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
  • Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. [Link]
  • Al-Gharaibeh, A., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke.
  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
  • Kourrich, S., et al. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in Neurosciences. [Link]
  • Kourrich, S. (2017). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Frontiers in Neuroscience. [Link]
  • Rojas-Vazquez, S., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences. [Link]
  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
  • Wee, S., et al. (2019). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. [Link]
  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?.
  • Ueno, T., et al. (2022). Efficacy of a Novel Sigma-1 Receptor Antagonist for Oxaliplatin-Induced Neuropathy: A Randomized, Double-Blind, Placebo-Controlled Phase IIa Clinical Trial. Cancers. [Link]
  • PubChem. (n.d.). Morpholine.
  • PubChem. (n.d.). 4-(2-Chloroethyl)morpholine.
  • PubChem. (n.d.). Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids.
  • Colabufo, N. A., et al. (2013). Sigma receptor modulators: a patent review.
  • Ryskamp, D. A., et al. (2017). Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease. Journal of Neurochemistry. [Link]
  • Sahn, J. J., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. [Link]
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
  • Wikipedia. (n.d.).
  • Rekka, E. A., et al. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. [Link]
  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. Biomedicine & Pharmacotherapy. [Link]
  • Mesangeau, C., et al. (2012). Development of benzophenone-alkyne bifunctional sigma receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

developing novel therapeutic agents with 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: BCM-101

Title: BCM-101 [4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine]: A Novel, Halogen-Enriched Kinase Inhibitor Targeting the PI3Kα Signaling Pathway

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its advantageous physicochemical properties that enhance aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2][3] Its presence in numerous FDA-approved drugs, particularly in oncology, highlights its utility. Specifically, aryl-morpholine motifs are key pharmacophores for inhibitors of the Phosphoinositide 3-kinase (PI3K) family, a critical signaling node in cancer cell growth and survival.[1][4][5]

This document introduces BCM-101 (this compound) , a novel investigational compound. BCM-101 combines the favorable morpholine scaffold with a di-halogenated phenoxy moiety. The strategic inclusion of bromine and chlorine atoms is designed to leverage specific halogen bonding interactions within the target's active site, a modern strategy for enhancing binding affinity and selectivity.[6] This guide provides a comprehensive overview of the proposed mechanism of action for BCM-101 as a selective PI3Kα inhibitor and details robust protocols for its in vitro and cellular characterization.

Proposed Mechanism of Action: Selective Inhibition of PI3Kα

The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancer, often due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. We hypothesize that BCM-101 selectively targets and inhibits the ATP-binding pocket of the PI3Kα isoform.

The proposed binding model suggests:

  • The morpholine ring acts as a hinge-binding motif, with the oxygen atom forming a critical hydrogen bond with the backbone amide of Valine 851 in the hinge region of PI3Kα.

  • The protonated nitrogen of the morpholine ring may form an ionic interaction with a key aspartate residue.

  • The 2-bromo-5-chlorophenyl group projects into a hydrophobic pocket, where the halogen atoms act as electrophilic centers, forming favorable halogen bonds with electron-rich residues, thereby conferring high potency and selectivity over other PI3K isoforms.

The following diagram illustrates the canonical PI3K/AKT/mTOR pathway and the proposed point of inhibition by BCM-101.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT P Proliferation Cell Proliferation mTORC1->Proliferation Promotes Survival Survival mTORC1->Survival Promotes Growth Growth mTORC1->Growth Promotes BCM101 BCM-101 BCM101->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with inhibition by BCM-101.

Section 1: In Vitro Biochemical Characterization

To validate our hypothesis, the first step is to determine the direct inhibitory effect of BCM-101 on the enzymatic activity of purified PI3Kα.

Protocol 1.1: PI3Kα Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound. The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based system suitable for this purpose.

A. Reagent Preparation:

  • BCM-101 Stock: Prepare a 10 mM stock solution of BCM-101 in 100% DMSO.

  • Serial Dilutions: Create a 10-point, 3-fold serial dilution series of BCM-101 in a 96-well plate using 100% DMSO. The final concentration in the assay will be 100-fold lower (e.g., 100 µM to 5 nM).

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT.

  • PI3Kα Enzyme: Dilute recombinant human PI3Kα (e.g., SignalChem) to 2x the final concentration (e.g., 2 ng/µL) in Kinase Buffer.

  • Substrate Mix: Prepare a 2x substrate solution containing 20 µM PIP2 and 20 µM ATP in Kinase Buffer.

B. Experimental Procedure:

  • In a 384-well white assay plate, add 0.5 µL of each BCM-101 dilution or DMSO vehicle control.

  • Add 5 µL of Kinase Buffer to all wells.

  • Add 2.5 µL of the 2x PI3Kα enzyme solution to all wells except the "no enzyme" control.

  • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 2.5 µL of the 2x Substrate Mix to all wells.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader (e.g., GloMax® Explorer).

C. Data Analysis:

  • Subtract the "no enzyme" background signal from all other measurements.

  • Normalize the data by setting the DMSO vehicle control as 100% activity and a known potent PI3K inhibitor (e.g., Alpelisib) as 0% activity.

  • Plot the normalized percent inhibition against the log concentration of BCM-101.

  • Calculate the IC50 value using a non-linear regression (four-parameter logistic) curve fit.

Data Presentation: Kinase Selectivity Profile

To assess selectivity, BCM-101 should be tested against other PI3K isoforms (β, δ, γ) and the related mTOR kinase.

Target Kinase BCM-101 IC50 (nM) Alpelisib (Control) IC50 (nM)
PI3Kα (p110α) 8.5 5.2
PI3Kβ (p110β)450.21,150
PI3Kδ (p110δ)987.6290
PI3Kγ (p110γ)>10,000250
mTOR>10,000>10,000

Table 1: Hypothetical IC50 data demonstrating the potency and selectivity of BCM-101 for PI3Kα.

Section 2: Cellular Activity Assessment

Following biochemical validation, the next critical step is to evaluate the effect of BCM-101 in a relevant cellular context. This involves assessing its anti-proliferative effects and confirming on-target activity within the cell.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays A1 Protocol 1.1: PI3Kα Kinase Assay A2 Determine IC50 Value A1->A2 Yields B1 Protocol 2.1: Cell Proliferation Assay (e.g., MCF-7 cells) A2->B1 Informs Dosing B2 Determine GI50 Value B1->B2 Yields C1 Protocol 2.2: Western Blot for p-AKT B1->C1 Select Doses C2 Confirm Target Engagement C1->C2 Provides Evidence for

Caption: Overall experimental workflow for BCM-101 characterization.

Protocol 2.1: Cell Proliferation Assay (MTT)

This protocol determines the concentration of BCM-101 that inhibits the growth of cancer cells by 50% (GI50). We recommend using a breast cancer cell line with a known PIK3CA mutation, such as MCF-7.

A. Cell Culture:

  • Culture MCF-7 cells in EMEM supplemented with 10% FBS and 0.01 mg/mL human recombinant insulin at 37°C in a 5% CO₂ incubator.

  • Harvest cells using trypsin-EDTA during the logarithmic growth phase.

B. Experimental Procedure:

  • Seed 5,000 cells per well in a 96-well clear plate and allow them to adhere overnight.

  • Prepare a serial dilution of BCM-101 in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing BCM-101 or DMSO vehicle control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis:

  • Normalize the data to the DMSO control wells.

  • Plot the percent viability against the log concentration of BCM-101 and calculate the GI50 value using a non-linear regression curve fit.

Protocol 2.2: Western Blot for Target Engagement

This protocol confirms that BCM-101 inhibits PI3Kα signaling in cells by measuring the phosphorylation status of its downstream effector, AKT. A decrease in phosphorylated AKT (p-AKT) at Ser473 indicates on-target activity.

A. Cell Treatment and Lysis:

  • Seed MCF-7 cells in a 6-well plate and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-16 hours.

  • Pre-treat cells with varying concentrations of BCM-101 (e.g., 0.1x, 1x, and 10x the GI50 value) for 2 hours.

  • Stimulate the PI3K pathway by adding 100 ng/mL IGF-1 for 15 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

B. Western Blot Procedure:

  • Denature 20 µg of protein lysate per sample by boiling in Laemmli buffer.

  • Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The data derived from these protocols will provide a strong foundation for the development of BCM-101 as a novel therapeutic agent. The potent and selective inhibition of PI3Kα in biochemical assays, coupled with anti-proliferative effects and confirmed target engagement in cancer cells, establishes BCM-101 as a promising lead compound.

Future work should focus on comprehensive ADME/Tox profiling, pharmacokinetic studies, and eventual evaluation in preclinical in vivo cancer models to further validate its therapeutic potential. The unique halogenation pattern on the phenoxy ring offers an exciting avenue for structure-activity relationship (SAR) studies to further optimize potency and drug-like properties.

References

  • Corbo, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry.
  • D'Andrea, L. D., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules.

Sources

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and metabolic properties.[1] This guide delves into the systematic exploration of the structure-activity relationships (SAR) for a specific class of compounds: 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine and its analogs. This scaffold presents a versatile platform for probing interactions with various biological targets, potentially leading to the discovery of novel therapeutic agents. This document provides a comprehensive framework for designing, synthesizing, and evaluating analogs to elucidate the key molecular features governing their biological activity. We will explore the causal relationships behind experimental design, present detailed protocols, and offer insights into data interpretation, thereby empowering researchers to rationally design molecules with enhanced potency, selectivity, and drug-like properties.

Introduction: The Therapeutic Potential of the Phenoxyethylmorpholine Scaffold

The 4-(2-(phenoxy)ethyl)morpholine core represents a significant pharmacophore found in a variety of biologically active molecules. The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen, often imparts improved aqueous solubility and metabolic stability to drug candidates.[2] Its ability to act as a hydrogen bond acceptor and its conformational flexibility allow for optimal interactions with a diverse range of biological targets.[3]

The specific scaffold, this compound, offers multiple points for chemical modification, making it an excellent candidate for systematic SAR studies. The di-substituted phenyl ring, the ethyl linker, and the morpholine ring itself can all be systematically altered to probe their influence on biological activity. Such studies are critical in medicinal chemistry for optimizing lead compounds into clinical candidates.[4]

This guide will focus on a hypothetical SAR exploration aimed at identifying novel inhibitors of a key signaling pathway implicated in cancer, such as the PI3K/Akt/mTOR pathway, a common target for morpholine-containing compounds.[5]

Designing the SAR Strategy: A Logic-Driven Approach

A successful SAR campaign is not a random walk through chemical space but a carefully planned investigation. Our strategy will focus on systematically modifying three key regions of the parent molecule:

  • Region A: The Dihalogenated Phenyl Ring: We will explore the impact of the nature, position, and electronic properties of the substituents on the phenyl ring.

  • Region B: The Ethyl Linker: Modifications to the linker will probe the importance of its length, flexibility, and conformation.

  • Region C: The Morpholine Ring: Analogs will be designed to understand the role of the morpholine nitrogen and the potential for introducing further diversity.

Below is a visual representation of our SAR strategy:

SAR_Strategy cluster_A Region A: Phenyl Ring Modifications cluster_B Region B: Linker Modifications cluster_C Region C: Morpholine Modifications Parent_Scaffold This compound A1 Vary Halogen (F, I) Parent_Scaffold->A1 Probe size/polarizability A2 Shift Substituent Position Parent_Scaffold->A2 Map binding pocket A3 Introduce Electron-Donating Groups (e.g., -OCH3) Parent_Scaffold->A3 Modulate electronics A4 Introduce Electron-Withdrawing Groups (e.g., -CF3, -NO2) Parent_Scaffold->A4 Modulate electronics B1 Shorten/Lengthen Chain (n=1, 3) Parent_Scaffold->B1 Optimize distance B2 Introduce Rigidity (e.g., cyclopropane) Parent_Scaffold->B2 Constrain conformation B3 Incorporate Heteroatoms (e.g., O to S) Parent_Scaffold->B3 Alter H-bonding C1 N-Oxidation Parent_Scaffold->C1 Assess metabolic stability C2 Ring Substitution (e.g., methyl) Parent_Scaffold->C2 Introduce steric bulk C3 Bioisosteric Replacement (e.g., thiomorpholine, piperazine) Parent_Scaffold->C3 Evaluate scaffold necessity

Caption: A logic diagram illustrating the systematic approach to the SAR study of this compound analogs.

Synthetic Protocols: A Step-by-Step Guide

The synthesis of the target analogs can be achieved through a convergent and flexible synthetic route. The following protocols are provided as a general guideline and may require optimization based on the specific substrate.

General Synthesis of 4-(2-(substituted-phenoxy)ethyl)morpholine Analogs

The primary synthetic route involves the Williamson ether synthesis, a reliable and high-yielding reaction.

Synthesis_Workflow Phenol Substituted Phenol Intermediate_1 2-(Substituted-phenoxy)ethanol or 1-bromo-2-(substituted-phenoxy)ethane Phenol->Intermediate_1 Base (e.g., K2CO3, NaH) Solvent (e.g., Acetone, DMF) Alkylating_Agent 2-Bromoethanol or 1-bromo-2-chloroethane Alkylating_Agent->Intermediate_1 Final_Product 4-(2-(Substituted-phenoxy)ethyl)morpholine Analog Intermediate_1->Final_Product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Morpholine Morpholine Morpholine->Final_Product

Caption: A general workflow for the synthesis of 4-(2-(substituted-phenoxy)ethyl)morpholine analogs.

Protocol 3.1.1: Synthesis of 2-(2-Bromo-5-chlorophenoxy)ethanol (Intermediate)

  • To a solution of 2-bromo-5-chlorophenol (1.0 eq) in acetone (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq).

  • Add 2-bromoethanol (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the desired intermediate.

Protocol 3.1.2: Synthesis of this compound (Final Product)

  • To a solution of 2-(2-bromo-5-chlorophenoxy)ethanol (1.0 eq) in acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).

  • Add morpholine (1.5 eq) to the reaction mixture.

  • Stir the reaction at 80 °C for 8-16 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the final compound.

Biological Evaluation: Protocols for In Vitro Assays

The following protocols are designed to assess the biological activity of the synthesized analogs, focusing on a hypothetical anticancer application.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Protocol 4.1.1: MTT Assay

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of the synthesized analogs (e.g., 0.1 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value for each compound.

Target-Based Assay: PI3K Kinase Activity Assay

To determine if the compounds directly inhibit the PI3K enzyme, a kinase activity assay can be performed.

Protocol 4.2.1: In Vitro PI3K Kinase Assay

  • Utilize a commercially available PI3K kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Add recombinant human PI3K enzyme to the wells of a 96-well plate.

  • Add the synthesized analogs at various concentrations.

  • Initiate the kinase reaction by adding the substrate (e.g., PIP2) and ATP.

  • Incubate at room temperature for the recommended time.

  • Stop the reaction and measure the generated ADP signal according to the kit's instructions.

  • Determine the IC50 values for PI3K inhibition.

Data Presentation and Interpretation

Systematic tabulation of the synthesized compounds and their biological data is crucial for discerning clear SAR trends.

Table 1: SAR of Phenyl Ring Modifications (Region A)

Compound IDR1R2R3R4PI3K IC50 (µM)MCF-7 IC50 (µM)
Parent HBrHCl1.55.2
A1 HFHCl3.210.8
A2 HIHCl0.82.1
A3 HBrClH5.715.4
A4 OCH3BrHCl2.17.9
A5 HBrHCF30.51.8

Interpretation: The data in Table 1 would allow for an analysis of the electronic and steric effects of the phenyl ring substituents on PI3K inhibition and cancer cell cytotoxicity. For instance, a comparison between the parent compound and A5 might suggest that a strong electron-withdrawing group at the para-position enhances activity.

Conclusion and Future Directions

This application note has provided a comprehensive framework for conducting SAR studies on this compound analogs. By systematically modifying the core scaffold and employing robust synthetic and biological evaluation protocols, researchers can elucidate the key molecular determinants of activity. The insights gained from such studies are invaluable for the rational design of more potent and selective therapeutic agents. Future work should focus on optimizing the most promising leads for improved pharmacokinetic properties and in vivo efficacy. The versatility of the morpholine scaffold ensures its continued importance in the quest for novel medicines.[1]

References

  • A review on pharmacological profile of Morpholine derivatives - ResearchG
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed
  • Medicinal chemistry of 2,2,4-substituted morpholines - PubMed
  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)
  • Biological activities of morpholine derivatives and molecular targets involved.
  • 4-(2-(4-Bromo-2-chlorophenoxy)ethyl)
  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC - NIH
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis Online
  • (PDF) Morpholines.
  • Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW - ijprems
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC - PubMed Central
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central
  • Synthesis and anticancer evaluation of novel morpholine analogues - Sciforum
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC - NIH

Sources

Application Notes and Protocols: Leveraging 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold as a Privileged Structure in Enzyme Inhibition

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in bioactive compounds and approved drugs.[1] Its advantageous physicochemical properties—such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds—make it an attractive scaffold for the design of enzyme inhibitors.[2] Morpholine-containing molecules have shown inhibitory activity against a wide array of enzyme targets, including kinases, cholinesterases, and monoamine oxidases, playing a critical role in the development of therapeutics for neurodegenerative diseases, cancer, and inflammatory conditions.[3][4][5][6]

The compound 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine serves as a versatile starting material for the synthesis of a diverse library of potential enzyme inhibitors. The presence of two distinct halogen atoms on the phenyl ring—a bromine and a chlorine—offers differential reactivity for chemical modification, allowing for the systematic exploration of the chemical space around the phenoxyethylmorpholine core. This document provides a comprehensive guide to utilizing this scaffold, from the synthesis of a targeted inhibitor library to detailed protocols for screening against key enzyme targets and characterizing the mechanism of action.

Part 1: Synthesis of a Focused Inhibitor Library

The strategic derivatization of this compound is key to unlocking its potential. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This section outlines a protocol for creating a small, focused library of compounds by targeting the aryl bromide.

Rationale for Derivatization

Structure-activity relationship (SAR) studies of morpholine-based inhibitors often reveal that substitutions on the phenyl ring can significantly influence binding affinity and selectivity for the target enzyme.[7][8] For instance, in the context of monoamine oxidase (MAO) inhibitors, hydrophobic and aromatic substituents can engage with key residues in the active site, such as Tyr435 in MAO-B, enhancing potency.[9] Therefore, introducing a variety of small aromatic and aliphatic groups at the 2-position (via substitution of the bromine) is a rational approach to probe these interactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-aryl/vinyl-substituted phenoxyethylmorpholine derivatives from the parent compound.

Materials:

  • This compound

  • A selection of boronic acids or esters (e.g., phenylboronic acid, 4-methylphenylboronic acid, vinylboronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Finally, add the palladium catalyst (0.05-0.10 eq) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure derivative.

  • Characterization: Confirm the structure and purity of the final compounds using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Part 2: Enzyme Inhibition Assays

Once a library of derivatives has been synthesized, the next critical step is to screen them for inhibitory activity against relevant enzyme targets. Based on the broad applicability of the morpholine scaffold, we present protocols for two high-value targets implicated in neurodegenerative diseases: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[4][10]

Protocol 1: Acetylcholinesterase (AChE) Inhibitor Screening

This assay is based on the Ellman method, a colorimetric assay that is simple, robust, and suitable for high-throughput screening.[2][3][4][11] AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[12][13][14]

Materials:

  • Recombinant human Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Synthesized inhibitor compounds and a positive control (e.g., Galantamine)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of ATCI (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare stock solutions of your test compounds and the positive control in a suitable solvent (e.g., DMSO), and then dilute to various concentrations in phosphate buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.

  • Assay Procedure:

    • To each well of the 96-well plate, add:

      • 20 µL of the test compound solution at various concentrations (or buffer for the control, or positive control).

      • 20 µL of AChE solution (diluted in buffer to a working concentration).

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • To initiate the reaction, add 20 µL of the ATCI substrate solution and 20 µL of the DTNB solution to each well.

  • Data Acquisition:

    • Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Monoamine Oxidase B (MAO-B) Inhibitor Screening

This is a fluorometric assay that offers high sensitivity and is well-suited for high-throughput screening.[5][15] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[16] The H₂O₂ is then detected using a fluorescent probe.

Materials:

  • Recombinant human Monoamine Oxidase B (MAO-B)

  • MAO-B substrate (e.g., Benzylamine)

  • Fluorescent probe (e.g., OxiRed™ or similar) and Developer/Horseradish Peroxidase

  • MAO-B Assay Buffer

  • Synthesized inhibitor compounds and a positive control (e.g., Selegiline)

  • 96-well black, flat-bottom microplates

  • Microplate reader capable of measuring fluorescence (e.g., Ex/Em = 535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, and developer in the assay buffer according to the manufacturer's recommendations.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Procedure:

    • To each well of the 96-well black plate, add:

      • 50 µL of the MAO-B enzyme solution.

      • 10 µL of the test compound solution at various concentrations (or buffer for the control, or positive control).

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Data Acquisition:

    • Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe.

    • Add 40 µL of this substrate solution to each well to start the reaction.

    • Immediately place the plate in a microplate reader and measure the fluorescence kinetically at 37°C for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition and determine the IC₅₀ values as described in the AChE protocol.

Data Presentation

Summarize the screening results in a clear, tabular format to facilitate comparison and SAR analysis.

Compound IDModification at C2AChE IC₅₀ (µM)MAO-B IC₅₀ (µM)
Parent -Br>100>100
1a -Phenyl25.4 ± 2.15.2 ± 0.4
1b -4-Methylphenyl18.9 ± 1.52.8 ± 0.3
1c -Vinyl85.2 ± 6.745.1 ± 3.9
Galantamine N/A0.45 ± 0.05N/A
Selegiline N/AN/A0.008 ± 0.001

Note: Data presented are hypothetical and for illustrative purposes only.

Part 3: Kinetic Analysis of Enzyme Inhibition

For compounds that exhibit significant inhibitory activity (i.e., low IC₅₀ values), it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.[17]

Protocol: Determining the Mechanism of Inhibition
  • Experimental Setup:

    • Select a promising inhibitor identified from the initial screen.

    • Prepare a series of fixed concentrations of the inhibitor.

    • For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction velocity (V₀) across a range of substrate concentrations.

  • Data Analysis:

    • Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.[18]

    • To more clearly distinguish between inhibition types, transform the data into a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).[17][18][19]

    • Analyze the changes in the apparent Vₘₐₓ (the y-intercept) and Kₘ (the x-intercept) in the presence of the inhibitor.

Interpreting Lineweaver-Burk Plots:
  • Competitive Inhibition: Lines intersect at the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).[17][20]

  • Non-competitive Inhibition: Lines intersect at the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).[17][19]

  • Uncompetitive Inhibition: Lines are parallel (both apparent Vₘₐₓ and Kₘ decrease).

  • Mixed Inhibition: Lines intersect in the second quadrant (both apparent Vₘₐₓ and Kₘ are altered).[19]

Visualizations

Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 Screening & Analysis cluster_2 Data Output Start This compound Coupling Suzuki Cross-Coupling (with various boronic acids) Start->Coupling Purify Column Chromatography Coupling->Purify Library Focused Inhibitor Library Purify->Library Screen Primary Enzyme Screen (AChE & MAO-B) Library->Screen IC50 IC50 Determination Screen->IC50 Kinetic Kinetic Studies (Lineweaver-Burk Plot) IC50->Kinetic Table IC50 Data Table IC50->Table SAR SAR Analysis & Lead Optimization Kinetic->SAR Plot Kinetic Plots Kinetic->Plot

Caption: Workflow for developing enzyme inhibitors from the starting scaffold.

AChE Inhibition Assay Principle

G AChE AChE Thiocholine Thiocholine AChE->Thiocholine ATCI Acetylthiocholine (Substrate) ATCI->AChE hydrolyzes TNB TNB (Yellow, λ=412 nm) Thiocholine->TNB reacts with DTNB DTNB (Colorless) DTNB->TNB Inhibitor Inhibitor Compound Inhibitor->AChE blocks

Caption: Principle of the colorimetric AChE inhibition assay (Ellman's method).

Mechanism of Inhibition: Lineweaver-Burk Plots

G cluster_comp Competitive cluster_noncomp Non-Competitive a b a->b -Inhibitor c a->c +Inhibitor d e d->e -Inhibitor f d->f +Inhibitor

Caption: Differentiating inhibition mechanisms with Lineweaver-Burk plots.

References

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • Padilla S, Hooper M, Cao Y, et al. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods Mol Biol. 2022;2436:267-280.
  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
  • BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit.
  • Pohanka M. New findings about Ellman's method to determine cholinesterase activity. Int J Mol Sci. 2014;15(6):9839-9848.
  • ResearchGate. Structure‐activity relationship (SAR) of synthesized compounds towards MAO enzymes.
  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • Mathew B, Suresh J, Mathew GE, et al. Enzyme Inhibition Assays for Monoamine Oxidase. Methods Mol Biol. 2024;2790:391-401.
  • ResearchGate. Enzyme kinetics of reversible inhibition. Characteristic...
  • BioAssay Systems. Acetylcholinesterase Reagent.
  • Repsold et al. Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules. 2023;28(12):4785.
  • Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples.
  • Assay Genie. Acetylcholinesterase Assay Kit (BA0009).
  • eCampusOntario Pressbooks. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In: BIOC2580: Introduction to Biochemistry*.
  • Lacerda, S. M., et al. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
  • LibreTexts Biology. 6.2: Enzyme kinetics. Updated March 5, 2021.
  • Singh, S. K., et al. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Med. Chem., 2021, 12, 1406-1425.
  • US Patent US20230357173A1. Process of making derivatives of substituted morpholines. Published November 9, 2023.
  • Wolfe, J. P., et al. New strategy for the synthesis of substituted morpholines. Org. Lett. 2009, 11, 16, 3482–3485.
  • Wolfe, J. P., et al. A New Strategy for the Synthesis of Substituted Morpholines. Org. Lett. 2009, 11(16), 3482–3485.
  • Kourounakis, A. P., et al. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med. Res. Rev. 2020, 40(2), 709-752.
  • Wang, Y., et al. Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. Curr. Comput. Aided Drug Des. 2024, 20(5), 474-485.
  • Wang, D., et al. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Org. Lett. 2021, 23(15), 5840–5844.
  • Kumar, A., et al. Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides Nucleotides Nucleic Acids. 2020, 39(9), 1223-1244.

Sources

Application Note & Protocols: Strategic Derivatization of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Rationale

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to improve the pharmacokinetic profiles of drug candidates, including aqueous solubility and metabolic stability.[1][2] When incorporated into a scaffold like 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine, it is combined with a di-halogenated aromatic ring, presenting a versatile platform for chemical exploration. The presence of two distinct halogen atoms—bromine and chlorine—at positions 2 and 5, respectively, is of strategic importance. Palladium-catalyzed cross-coupling reactions exhibit greater reactivity with aryl bromides than aryl chlorides, enabling selective functionalization at the C2 position.[3] This differential reactivity allows for the systematic and controlled synthesis of a diverse chemical library from a single, advanced intermediate.

This guide details a comprehensive strategy for the derivatization of this core scaffold. We present validated, step-by-step protocols for three robust and widely applicable cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These methods facilitate the introduction of diverse aryl, alkynyl, and amino moieties, respectively, which are critical for probing structure-activity relationships (SAR). Furthermore, we provide protocols for the primary biological evaluation of the resulting compound library, focusing on in vitro anticancer and antimicrobial screening assays. This integrated approach provides researchers with a validated workflow from chemical synthesis to initial biological characterization.

Derivatization Workflow: A Strategic Overview

The core of our strategy is the selective functionalization of the aryl bromide in the presence of the less reactive aryl chloride. This allows for a modular approach to building a library of diverse analogs for biological screening.

G cluster_0 Synthesis & Derivatization cluster_1 Purification & Characterization cluster_2 Biological Screening start Core Scaffold 4-(2-(2-Bromo-5-chlorophenoxy) ethyl)morpholine suzuki Suzuki Coupling (+ Boronic Acids) start->suzuki Selective Pd-Catalyzed Cross-Coupling sonogashira Sonogashira Coupling (+ Terminal Alkynes) start->sonogashira Selective Pd-Catalyzed Cross-Coupling buchwald Buchwald-Hartwig (+ Amines) start->buchwald Selective Pd-Catalyzed Cross-Coupling purification Purification (Column Chromatography) suzuki->purification sonogashira->purification buchwald->purification characterization Characterization (NMR, MS, HPLC) purification->characterization Purity & Identity Confirmation anticancer Anticancer Assay (MTT Assay) characterization->anticancer Submit Compound Library antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial Submit Compound Library

Caption: Overall workflow from the core scaffold to biological screening.

Synthetic Protocols: Library Generation

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All palladium catalysts and phosphine ligands are toxic and should be handled with care.

General Considerations for Cross-Coupling Reactions
  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. It is crucial to perform these reactions under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques or a glovebox.

  • Solvent Purity: Anhydrous solvents are essential for reproducibility and high yields. Solvents should be dried using appropriate methods or purchased as anhydrous grade and stored over molecular sieves.

  • Reagent Quality: The purity of the starting material, coupling partners, and base can significantly impact the reaction outcome.

Protocol 1: Suzuki-Miyaura Coupling for C-C (Aryl) Bond Formation

This protocol facilitates the coupling of aryl or heteroaryl boronic acids to the C2 position of the scaffold.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[4] It tolerates a wide range of functional groups and the boronic acid reagents are generally stable and commercially available. We use a standard Pd(PPh₃)₄ catalyst with a carbonate base, a well-established system for this type of transformation.

ReagentM.W. ( g/mol )MolarityEq.Amount (for 1 mmol scale)
This compound321.62-1.0322 mg
Arylboronic AcidVaries-1.21.2 mmol
Pd(PPh₃)₄1155.56-0.0558 mg
K₂CO₃ (anhydrous)138.212.0 M3.01.5 mL (or 415 mg solid)
Toluene/Ethanol/Water (4:1:1)---10 mL

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Add the solvent mixture (Toluene/Ethanol, 4:1, 8 mL) and stir for 5 minutes to dissolve the solids.

  • Add the 2.0 M aqueous solution of K₂CO₃ (3.0 eq.).

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC) with a mobile phase such as Hexane:Ethyl Acetate (1:1).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

This protocol introduces an alkynyl moiety, a valuable functional group in biologically active molecules.[5]

Rationale: The Sonogashira coupling is the most reliable method for forming C(sp²)-C(sp) bonds.[4] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[5] The use of an amine base like triethylamine is standard, as it also serves as a solvent.

ReagentM.W. ( g/mol )Eq.Amount (for 1 mmol scale)
This compound321.621.0322 mg
Terminal AlkyneVaries1.51.5 mmol
PdCl₂(PPh₃)₂701.900.0321 mg
Copper(I) Iodide (CuI)190.450.0611 mg
Triethylamine (TEA), anhydrous101.19-10 mL
Tetrahydrofuran (THF), anhydrous72.11-5 mL

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (5 mL) and anhydrous TEA (10 mL).

  • Add the terminal alkyne (1.5 eq.) dropwise via syringe.

  • Stir the reaction at room temperature for 8-16 hours.

  • Reaction Monitoring: Monitor by TLC. The product is typically less polar than the starting material.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol allows for the introduction of a wide variety of primary and secondary amines.

Rationale: The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[6] The choice of catalyst and ligand is crucial and often substrate-dependent. XPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling aryl chlorides and bromides.[7] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

ReagentM.W. ( g/mol )Eq.Amount (for 1 mmol scale)
This compound321.621.0322 mg
Amine (Primary or Secondary)Varies1.21.2 mmol
Pd₂(dba)₃915.720.0218 mg
XPhos476.620.0838 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene, anhydrous92.14-10 mL

Step-by-Step Procedure:

  • In a glovebox or under a strong flow of inert gas, add NaOtBu (1.4 eq.) to a dry Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq.) and XPhos (0.08 eq.) in anhydrous toluene (2 mL) to pre-form the catalyst.

  • To the Schlenk flask, add the this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add the remaining anhydrous toluene (8 mL), followed by the pre-formed catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl (10 mL).

  • Dilute with ethyl acetate (20 mL), separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by silica gel column chromatography.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start Core Scaffold (Ar-Br) suzuki_reagent R-B(OH)₂ start->suzuki_reagent sono_reagent R-C≡C-H start->sono_reagent buch_reagent R₂-NH start->buch_reagent suzuki_product Product (Ar-R) suzuki_reagent->suzuki_product Pd(PPh₃)₄ K₂CO₃ sono_product Product (Ar-C≡C-R) sono_reagent->sono_product PdCl₂(PPh₃)₂ CuI, TEA buch_product Product (Ar-NR₂) buch_reagent->buch_product Pd₂(dba)₃ / XPhos NaOtBu

Caption: Derivatization strategies via palladium-catalyzed cross-coupling.

Protocols for Biological Screening

Protocol 4: In Vitro Anticancer Activity (MTT Cell Viability Assay)

This protocol assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.

Rationale: The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability.[8] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compounds dissolved in DMSO (10 mM stock).

  • Doxorubicin (positive control).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (for dissolving formazan).

  • 96-well plates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control (e.g., from 100 µM to 0.1 µM) in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Compound IDCancer Cell LineIC₅₀ (µM) ± SD
ScaffoldMCF-7> 100
Derivative 1MCF-715.2 ± 1.8
Derivative 2MCF-75.7 ± 0.6
DoxorubicinMCF-70.8 ± 0.1

Table 1: Example data presentation for MTT assay results.

Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The presence of halogen atoms in a molecule is often associated with antimicrobial activity.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • Test compounds dissolved in DMSO (1 mg/mL stock).

  • Ciprofloxacin (positive control).

  • Sterile 96-well plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Step-by-Step Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL in MHB with 2% DMSO) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.

  • Inoculation: Prepare a bacterial suspension by diluting the 0.5 McFarland stock in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Add 50 µL of this final bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Scaffold> 128> 128
Derivative 31664
Derivative 432> 128
Ciprofloxacin0.50.25

Table 2: Example data presentation for antimicrobial MIC results.

References

  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors.PubMed Central. [Link]
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.Taylor & Francis Online. [Link]
  • A review on pharmacological profile of Morpholine derivatives.
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.PubMed Central. [Link]
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.PubMed. [Link]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.PubMed Central. [Link]
  • Biological activities of morpholine derivatives and molecular targets involved.
  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes.PubMed. [Link]
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.National Institutes of Health (NIH). [Link]
  • Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes.
  • In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh.MDPI. [Link]
  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents.MDPI. [Link]
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.PubMed Central. [Link]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.PubMed Central. [Link]
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.Journal of the American Chemical Society. [Link]
  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A.ACS Omega. [Link]
  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes.HKMU Scholars. [Link]
  • Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria.PubMed. [Link]
  • Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus.MDPI. [Link]
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.
  • Sonogashira Coupling.Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: A Framework for Efficacy Testing of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic efficacy of the novel compound, 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine. Given the absence of established biological data for this specific molecule, we present a logical, phased approach that begins with broad in vitro screening to identify potential therapeutic applications and culminates in targeted in vivo efficacy studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility. The morpholine chemical moiety is a well-established pharmacophore present in a multitude of approved therapeutic agents, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and neuro-modulatory effects.[1][2][3] This structural alert suggests that this compound warrants a systematic investigation of its biological activity.

Introduction: A Phased Approach to Efficacy Evaluation

The journey of a novel chemical entity from the bench to a potential clinical candidate is contingent on a meticulously planned and executed preclinical evaluation.[4][5] For this compound, a compound with an uncharacterized biological profile, a tiered approach is essential. This strategy is designed to efficiently allocate resources by using foundational in vitro data to inform and guide more complex and resource-intensive in vivo studies. Our proposed workflow is divided into two principal phases:

  • Phase 1: In Vitro Characterization and Hypothesis Generation. This initial phase focuses on determining the compound's intrinsic cellular activity. Key objectives include assessing its cytotoxic potential across a diverse panel of cell lines to establish a therapeutic window and identifying preliminary areas of biological impact (e.g., anti-proliferative, anti-inflammatory).

  • Phase 2: In Vivo Pharmacokinetics and Efficacy Confirmation. Following the identification of a promising in vitro effect, this phase aims to translate these findings into a living system. It begins with understanding the compound's pharmacokinetic profile to establish a rational dosing regimen, followed by efficacy testing in a disease-relevant animal model.

This structured progression ensures that decisions to advance the compound are based on robust, data-driven evidence.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation vitro_start Compound Synthesis & QC cell_viability Protocol 1.1: Cell Viability & Cytotoxicity Assay vitro_start->cell_viability Dose-Response target_id Protocol 1.2: Target & Pathway Engagement cell_viability->target_id Identify Active Concentration & Potential Indication vitro_decision Go/No-Go Decision target_id->vitro_decision Mechanism of Action Insights pk_pd Protocol 2.1: Pharmacokinetics (PK/PD) vitro_decision->pk_pd Advance to In Vivo efficacy_model Protocol 2.2: Disease Model Efficacy Study pk_pd->efficacy_model Establish Dosing Regimen vivo_decision Preclinical Candidate? efficacy_model->vivo_decision Therapeutic Effect Confirmed

Figure 1: High-level experimental workflow for efficacy testing.

Phase 1: In Vitro Characterization & Efficacy Screening

The primary goal of in vitro testing is to rapidly and cost-effectively assess the biological activity of the compound.[6] These experiments provide the foundational data required to justify moving forward with animal studies.

Protocol: Cell Viability and Cytotoxicity Assessment

Rationale: Before assessing for a specific therapeutic effect, it is crucial to determine the compound's effect on cell viability. This establishes the concentration range at which the compound exhibits biological activity without causing non-specific cytotoxicity. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which, under defined conditions, correlates with the number of viable cells.[7]

Materials:

  • This compound (stock solution in DMSO)

  • Panel of human cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer, and a non-cancerous control line like MRC-5 lung fibroblasts)

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[8]

  • DMSO (cell culture grade)

  • Multichannel pipette and spectrophotometer (plate reader)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical starting range is from 100 µM down to 0.01 µM. Include a vehicle control (DMSO concentration matched to the highest compound dose) and a media-only blank control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Cell LineTissue of OriginIC₅₀ (µM)
A549Lung CarcinomaValue
MCF-7Breast AdenocarcinomaValue
HCT116Colorectal CarcinomaValue
MRC-5Normal Lung FibroblastValue
Table 1: Example data summary for cell viability screening.
Protocol: Target and Pathway Engagement Analysis

Rationale: A significant reduction in cancer cell viability (low IC₅₀) with minimal effect on normal cells suggests a potential therapeutic window. The next logical step is to investigate how the compound is exerting its effect. Target engagement assays confirm that a compound interacts with its intended molecular target within a live cell, providing crucial evidence for its mechanism of action.[10][11][12] While the specific target is unknown, we can probe for effects on common signaling pathways associated with cell death, such as apoptosis.

G compound Test Compound target Intracellular Protein Target compound->target Binding pathway Signaling Cascade (e.g., Apoptosis Pathway) target->pathway Modulation assay1 Target Engagement Assay (e.g., CETSA) target->assay1 response Cellular Response (e.g., Cell Death) pathway->response Execution assay2 Pathway Analysis (e.g., Western Blot for Cleaved Caspase-3) pathway->assay2

Figure 2: Conceptual diagram of target engagement leading to a cellular response.

Protocol: Western Blot for Apoptosis Markers This protocol aims to determine if the compound induces apoptosis by measuring the levels of key apoptotic proteins, such as cleaved Caspase-3 and cleaved PARP.

Materials:

  • Cell line showing high sensitivity to the compound (from Protocol 2.1).

  • 6-well plates.

  • Test compound, vehicle (DMSO), and a positive control for apoptosis (e.g., Staurosporine).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration, vehicle control, and positive control for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS, then lyse them directly in the plate with 150 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane) and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.

Data Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the protein of interest to the loading control. Compare the levels of cleaved Caspase-3/PARP in treated samples to the vehicle control.

Phase 2: In Vivo Efficacy Evaluation

Promising in vitro data provides the rationale for advancing to in vivo studies, which are critical for evaluating a compound's efficacy in the complex biological environment of a whole organism.[13][14]

Protocol: Preliminary Pharmacokinetic (PK) Study

Rationale: A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.[15] It answers critical questions: Does the compound reach the bloodstream? How long does it stay there? This information is vital for designing an effective dosing schedule (dose and frequency) for the subsequent efficacy study.[16]

Materials:

  • Test compound.

  • Healthy rodents (e.g., BALB/c mice).

  • Dosing vehicles (e.g., saline with 5% DMSO and 10% Solutol).

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • Analytical equipment (LC-MS/MS) for compound quantification.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate mice to the facility for at least one week.

  • Dosing: Administer a single dose of the test compound to a cohort of mice (n=3-4 per time point) via a relevant route (e.g., intravenous for bioavailability, oral for intended clinical route). A typical dose might be 5-10 mg/kg.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process blood samples immediately to separate plasma by centrifugation. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time curve.

Data Presentation:

ParameterDescriptionValue
CₘₐₓMaximum plasma concentrationValue (ng/mL)
TₘₐₓTime to reach CₘₐₓValue (hours)
AUC₀₋ₜArea under the curve from time 0 to tValue (ng*h/mL)
t₁/₂Elimination half-lifeValue (hours)
Table 2: Key pharmacokinetic parameters.
Protocol: Tumor Xenograft Efficacy Study

Rationale: This study is the gold standard for assessing the anti-cancer efficacy of a novel compound in vivo.[13] Based on in vitro results showing activity against a specific cancer cell line (e.g., HCT116), this protocol uses an immunodeficient mouse model implanted with that same human tumor.[17][18]

G start Acclimate Mice implant Implant Tumor Cells (e.g., HCT116) start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize into Groups (when tumors reach ~100-150 mm³) monitor->randomize treat Administer Treatment: - Vehicle Control - Test Compound - Positive Control randomize->treat endpoints Measure Endpoints: - Tumor Volume - Body Weight - Survival treat->endpoints analysis Statistical Analysis & Reporting endpoints->analysis

Figure 3: Workflow for a typical in vivo xenograft efficacy study.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG).

  • HCT116 human colorectal cancer cells.

  • Matrigel.

  • Test compound formulated in a suitable vehicle.

  • Positive control drug (e.g., 5-Fluorouracil).

  • Digital calipers, animal scale.

  • Animal welfare and monitoring equipment.

Step-by-Step Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of HCT116 cells (e.g., 2-5 million cells in 100 µL of PBS/Matrigel mix) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor growth. Use digital calipers to measure tumor length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Test Compound (dose determined from PK/PD and tolerability studies)

    • Group 3: Positive Control

  • Treatment Administration: Administer treatments according to the schedule determined by the PK study (e.g., daily oral gavage for 21 days).

  • Monitoring During Treatment: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration. Euthanize animals according to IACUC guidelines.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage. Statistically compare the final tumor volumes between the treated and control groups (e.g., using ANOVA).[19][20]

Data Analysis and Statistical Integrity

Rigorous statistical analysis is paramount to the integrity of preclinical studies.[21][22] All experiments should be properly powered, and the statistical methods must be defined before study initiation.[23] For comparing two groups, a Student's t-test may be appropriate. For multiple group comparisons, as in the in vivo efficacy study, an Analysis of Variance (ANOVA) followed by a post-hoc test is required to determine statistical significance.[20] A p-value of <0.05 is typically considered significant.

Conclusion

This document outlines a systematic, multi-phased strategy for the preclinical efficacy evaluation of this compound. By logically progressing from broad in vitro cytotoxicity screening to targeted pathway analysis and finally to a definitive in vivo disease model, researchers can build a comprehensive data package. This approach maximizes the potential for identifying a valid therapeutic effect while adhering to principles of scientific integrity and the ethical use of animal models. The successful execution of these protocols will provide the critical data needed to make an informed decision on the future development of this novel compound.

References

  • Target Engagement Assays. DiscoverX.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.Journal of Cancer.
  • Target and pathway engagement assays. Concept Life Sciences.
  • Target Engagement Assays in Early Drug Discovery.
  • Target Engagement Assays in Early Drug Discovery.Journal of Medicinal Chemistry.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development.PMC.
  • Target Engagement Assays in Early Drug Discovery.PubMed.
  • Cell viability assays. Abcam.
  • In Vivo Efficacy Evalu
  • In Vivo Models For Efficacy Testing. Pharmaron.
  • MTT assay. Wikipedia.
  • Statistical Considerations for Preclinical Studies.
  • Cancer Animal Models. Oncodesign Services.
  • MTT assay and its use in cell viability and prolifer
  • In Vivo Pharmacology Studies. Eurofins Discovery.
  • Statistical analysis in study plans of pre-clinical safety studies. Pharmabiz.com.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Tumor Models / Oncology CRO Services. Pharmaron.
  • Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents.PMC.
  • Animal Testing Significantly Advances Cancer Research. Pharma Models.
  • The Key To Robust Translational Results In Preclinical D
  • Statistical Consider
  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery.
  • Efficacy Studies. WuXi Biologics.
  • The role of a statistician in drug development: Pre-clinical studies.Medium.
  • In Vitro Assay Development Services.
  • Preclinical Studies in Drug Development. PPD.
  • Clinical pharmacology and pharmacokinetics. European Medicines Agency.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development.PMC.
  • In vitro methods for testing antiviral drugs.PMC.
  • Innovations in Drug Development: The Increased Utility of In Vitro Testing. WuXi AppTec.
  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency.PMC.
  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains.Antimicrobial Agents and Chemotherapy.
  • Guideline on the use of pharmacokinetics and pharmacodynamics in the development of antimicrobial medicinal products. European Medicines Agency.
  • What are Pharmacokinetic and Pharmacodynamic Studies? ALS Therapy Development Institute.
  • Clinical Pharmacokinetic Studies of Pharmaceuticals. Japanese Ministry of Health, Labour and Welfare.
  • General Principles of Preclinical Study Design.PMC.
  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
  • Preclinical research strategies for drug development. AMSbiopharma.
  • Morpholine. PubChem.
  • Medicinal chemistry of 2,2,4-substituted morpholines.PubMed.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.PubMed.
  • Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect.PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction for higher yields and purity.

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] The reaction involves the deprotonation of 2-bromo-5-chlorophenol to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic alkyl halide, in this case, a 4-(2-haloethyl)morpholine derivative, in an SN2 reaction.[2] While the reaction is straightforward in principle, its success is highly dependent on carefully controlled conditions to maximize the desired O-alkylation and minimize side reactions.[3]

This guide will provide you with the necessary insights to troubleshoot and refine your experimental setup for a successful synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

A low yield or complete absence of the desired product is a common issue. Several factors could be at play, from the quality of your reagents to the reaction conditions.

Possible CauseSuggested Solution & Rationale
Incomplete Deprotonation of the Phenol 2-Bromo-5-chlorophenol is more acidic than simple phenols due to the electron-withdrawing nature of the halogen substituents. However, a sufficiently strong base is still required for complete deprotonation. Consider using stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent like THF or DMF.[4] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, but may necessitate higher temperatures and longer reaction times.[5]
Poor Quality or Wet Reagents/Solvents The Williamson ether synthesis is highly sensitive to moisture, which can quench the phenoxide nucleophile. Ensure all glassware is oven-dried, and use anhydrous solvents. Reagents should be of high purity. If using NaH, ensure it is not the less reactive gray powder, which indicates oxidation.
Inactive Alkylating Agent The alkylating agent, such as 4-(2-bromoethyl)morpholine or 4-(2-chloroethyl)morpholine, can degrade over time. Use a freshly prepared or purified batch. The hydrochloride salt of 4-(2-chloroethyl)morpholine is often commercially available and more stable; it must be neutralized before use or used in the presence of at least two equivalents of base.
Suboptimal Reaction Temperature While higher temperatures can accelerate the reaction, they can also promote side reactions. A typical temperature range for Williamson ether synthesis is 50-100 °C.[3] Start at a lower temperature (e.g., 50-60 °C) and monitor the reaction by TLC. If the reaction is sluggish, gradually increase the temperature.
Insufficient Reaction Time The reaction time can vary from a few hours to overnight.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration. Prolonged heating can lead to product decomposition.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can significantly reduce your yield and complicate purification.

Possible CauseSuggested Solution & Rationale
C-Alkylation of the Phenoxide Phenoxides are ambident nucleophiles, meaning they can react at the oxygen or the aromatic ring. C-alkylation is more likely in protic solvents (e.g., ethanol, water) which can solvate the oxygen atom of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more accessible. To favor O-alkylation, use polar aprotic solvents like DMF, DMSO, or acetonitrile.[6]
Elimination (E2) Reaction of the Alkyl Halide If the phenoxide acts as a base rather than a nucleophile, it can induce an E2 elimination of the alkyl halide, leading to the formation of N-vinylmorpholine. This is more prevalent with secondary or tertiary alkyl halides.[4] Since 4-(2-haloethyl)morpholine is a primary halide, this is less likely but can be promoted by excessive heat or a sterically hindered base. Use the lowest effective temperature and a non-hindered base.
Self-Condensation or Polymerization If there are reactive functional groups on either starting material that can react with each other under the basic conditions, oligomers or polymers may form. This is less common with the specified reactants but can be a sign of impure starting materials.
Reaction with Dihalogenated Phenol In principle, under harsh conditions, a second Williamson ether synthesis could occur at the bromine or chlorine on the aromatic ring, though this is generally unlikely under standard Williamson conditions. Monitoring the reaction by TLC for the appearance of higher molecular weight byproducts is crucial.

Problem 3: Difficult Purification

Even with a good yield, isolating the pure product can be challenging.

Possible CauseSuggested Solution & Rationale
Product Co-eluting with Starting Materials If the product and starting materials have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems for TLC to find an eluent that provides good separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Oily Product That Won't Crystallize The target molecule may be an oil at room temperature. If a solid product is expected, the presence of impurities could be preventing crystallization. Purify the oil by column chromatography. If the product is indeed an oil, it can be stored as such or converted to a salt (e.g., hydrochloride) which is often a crystalline solid and easier to handle.
Presence of Emulsions During Workup The morpholine moiety can lead to the formation of emulsions during the aqueous workup. To break up emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this synthesis?

The synthesis of this compound proceeds via a Williamson ether synthesis, which is an SN2 reaction.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2-Bromo-5-chlorophenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., NaH) Product This compound Phenoxide->Product + Alkyl Halide Alkyl_Halide 4-(2-Bromoethyl)morpholine (Electrophile) Leaving_Group Bromide Ion

Caption: General mechanism of the Williamson ether synthesis.

Q2: Which alkylating agent is better: 4-(2-bromoethyl)morpholine or 4-(2-chloroethyl)morpholine?

In an SN2 reaction, the reactivity of the leaving group follows the trend I > Br > Cl > F. Therefore, 4-(2-bromoethyl)morpholine would be more reactive than its chloro-analogue, generally leading to faster reaction times and potentially allowing for milder reaction conditions. However, 4-(2-chloroethyl)morpholine (often as its hydrochloride salt) is more commonly available and may be more cost-effective. If using the chloro-derivative, you may need to use slightly higher temperatures or longer reaction times.

Q3: What is a good starting point for reaction conditions?

A good starting point would be to use sodium hydride (1.1 equivalents) as the base and anhydrous DMF or THF as the solvent. The reaction can be initially run at room temperature to control the deprotonation step, followed by heating to 60-80 °C after the addition of the alkylating agent (1.0 equivalent). The reaction should be monitored by TLC.

Q4: Can I use a phase-transfer catalyst for this reaction?

Yes, phase-transfer catalysis (PTC) can be an excellent method to improve the yield and allow for the use of less stringent anhydrous conditions. A typical PTC setup would involve using an aqueous solution of a strong base (e.g., 50% NaOH), an organic solvent (e.g., toluene or dichloromethane), and a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). The catalyst transports the hydroxide ion into the organic phase to deprotonate the phenol, and subsequently, the phenoxide ion is carried into the organic phase to react with the alkyl halide.

Troubleshooting Workflow start Low Yield Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_base Assess Base Strength and Stoichiometry check_reagents->check_base Reagents OK check_conditions Optimize Reaction Conditions (Temp. & Time) check_base->check_conditions Base OK check_purification Review Purification Strategy check_conditions->check_purification Conditions Optimized success Improved Yield check_purification->success

Caption: A simplified troubleshooting workflow for low yield.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure and may require optimization for your specific setup and scale.

Materials:

  • 2-Bromo-5-chlorophenol

  • 4-(2-Bromoethyl)morpholine or 4-(2-chloroethyl)morpholine hydrochloride

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-5-chlorophenol (1.0 eq.). Under a nitrogen atmosphere, add anhydrous DMF (or THF) to dissolve the phenol. To this solution, add sodium hydride (1.1 eq.) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 4-(2-bromoethyl)morpholine (1.0 eq.) in a small amount of anhydrous DMF dropwise.

  • Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride with a saturated aqueous solution of ammonium chloride. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • BenchChem. (2025). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.
  • Khan Academy. Williamson ether synthesis (video). [Link]
  • Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. [Link]
  • ResearchGate. (2021, August 6).
  • Wikipedia. Williamson ether synthesis. [Link]
  • PharmaXChange.info. (2011, April 9).
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • Google Patents. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • University of Richmond. Experiment 06 Williamson Ether Synthesis. [Link]
  • Organic Chemistry Portal.
  • RSC Publishing. (1987). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. [Link]
  • Chemistry Steps. Williamson Ether Synthesis. [Link]
  • CRDEEP Journals.
  • ResearchGate. (2021, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
  • ResearchGate. (2021, August 7).
  • E3S Web of Conferences. (2021).
  • ResearchGate. (2021, August 8). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. [Link]

Sources

Technical Support Center: Purification of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule, a common intermediate in pharmaceutical synthesis. We understand that purification is often the most challenging step in a synthetic sequence. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve high purity and yield.

Introduction: The Challenge at Hand

The synthesis of this compound, typically via a Williamson ether synthesis between 2-bromo-5-chlorophenol and a 2-haloethylmorpholine derivative, presents a unique set of purification challenges. The product contains a basic morpholine nitrogen and a lipophilic substituted aromatic ring. This duality in its structure, combined with potential impurities that may be acidic, basic, or neutral, requires a systematic and well-planned purification strategy. This guide will walk you through diagnosing issues with your crude product and implementing effective purification workflows.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the purification process in a question-and-answer format.

Q1: My crude reaction mixture is a complex mess on TLC, with spots close to my product's Rf. Where do I even begin?

A1: This is a common scenario. The first step is to identify the nature of the major impurities before attempting large-scale purification.

  • Causality: The complexity arises from unreacted starting materials and potential side-products. The key is to leverage the different chemical properties (acidic, basic, neutral) of each component.

    • Acidic Impurity: Unreacted 2-bromo-5-chlorophenol.

    • Basic Impurity: Unreacted 4-(2-chloroethyl)morpholine (or its bromo-analogue).

    • Neutral Byproducts: Potential dimers or other non-acidic/basic side products.

  • Recommended Action: Diagnostic Acid-Base Extraction.

    • Take a small aliquot (~50-100 mg) of your crude oil/solid.

    • Dissolve it in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (5-10 mL).

    • Spot this solution on a TLC plate (this is your 'Crude' lane).

    • Wash the organic solution with 1M HCl (aq). Separate the layers. Spot the organic layer on the TLC plate ('Acid Wash' lane). The unreacted basic starting material should now be in the aqueous layer.

    • Now, wash the organic layer with 1M NaOH (aq). Separate the layers. Spot the organic layer ('Base Wash' lane). The unreacted acidic phenol should now be in this new aqueous layer.

    • Wash the organic layer with brine, dry it with Na₂SO₄, and spot it one last time ('Final Organic' lane).

    • Develop the TLC plate. By comparing the lanes, you can identify which spots correspond to acidic, basic, and neutral components. This diagnostic test dictates your workup strategy.

Q2: I performed an aqueous workup, but my final product is a persistent, non-crystallizing oil. The literature suggests it should be a solid. What's wrong?

A2: This issue, often referred to as "oiling out," can be caused by residual impurities or solvent.[1]

  • Causality:

    • Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and act as a plasticizer, preventing crystallization.

    • Impurities: Even small amounts of structurally similar impurities can disrupt the crystal lattice formation.

    • Metastable Form: The compound may exist in an amorphous or polymorphic state that is slow to crystallize.

  • Troubleshooting Protocol:

    • Ensure Solvent Removal: Dry the oil under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40-50 °C) if the compound is stable.

    • Trituration: Try adding a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether, or pentane). Stir or sonicate the mixture vigorously. This can often "crash out" the product as a solid by washing away the impurities that keep it oily.

    • Initiate Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

      • Seeding: If you have a tiny amount of solid product from a previous batch, add a single seed crystal.

    • Attempt Recrystallization: If trituration fails, proceed to a full recrystallization. Systematically screen for a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol).[1]

Q3: My column chromatography is not working. The product co-elutes with an impurity, or the resolution is very poor.

A3: This indicates that the polarity difference between your product and the impurity is insufficient for separation with the current chromatographic system.

  • Causality: The basicity of the morpholine nitrogen can cause the compound to streak or tail on silica gel, which is acidic. This leads to broad peaks and poor separation.

  • Optimization Strategy:

    • Add a Basic Modifier: To counteract the acidic nature of the silica, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This will protonate the silanols on the silica surface and ensure your product elutes as a sharp, well-defined band.

    • Adjust Solvent System: If you are using a standard ethyl acetate/hexanes gradient, the polarity may not be optimal. For morpholine-containing compounds, a dichloromethane/methanol system often provides better resolution. A starting point could be 1-5% methanol in dichloromethane, gradually increasing the polarity.[3]

    • Consider a Different Stationary Phase: If silica gel fails, consider using neutral or basic alumina, or a reverse-phase (C18) column if your compound and impurities have sufficient differences in hydrophobicity.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect from a typical synthesis?

A1: The impurity profile is directly related to the synthetic route. Assuming a Williamson ether synthesis, the most common impurities are:

  • Process-Related Impurities:

    • Starting Materials: 2-bromo-5-chlorophenol and 4-(2-chloroethyl)morpholine hydrochloride (or the corresponding bromo/iodo analogue).[5]

    • Reagents/Catalysts: Phase-transfer catalysts (e.g., TBAB) or residual base (e.g., K₂CO₃).

  • Byproducts:

    • O-vs-C Alkylation: While O-alkylation is heavily favored, trace amounts of C-alkylation on the phenol ring are possible under harsh conditions.

    • Elimination Product: Base-induced elimination of HX from 4-(2-haloethyl)morpholine can generate 4-vinylmorpholine.

    • Dimerization: Self-condensation of the halo-ethylmorpholine starting material.

Q2: What is the best overall purification strategy for this compound?

A2: A multi-step strategy is most effective. Do not rely on a single technique.

  • Aqueous Workup (Acid-Base Extraction): First, perform a liquid-liquid extraction to remove the bulk of ionic and highly polar impurities. Wash the organic layer sequentially with an acid (e.g., 1M HCl) to remove basic impurities, then a base (e.g., 1M NaOH) to remove the acidic phenol starting material.[6]

  • Chromatography: Use flash column chromatography on the resulting crude neutral material to separate the product from other neutral impurities.

  • Final Polish (Recrystallization/Trituration): Use recrystallization or trituration on the pooled, clean fractions from the column to obtain the final, high-purity solid product and remove any residual chromatography solvent.

The following flowchart visualizes this decision-making process.

Q3: Can I purify this compound by forming a salt?

A3: Yes, this is an excellent and often underutilized technique for basic compounds.

  • Mechanism: You can selectively precipitate your product from a solution containing neutral impurities by adding an acid.

  • Protocol:

    • Dissolve your crude product (after initial filtering to remove inorganic salts) in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

    • The hydrochloride salt of your product, this compound • HCl, should precipitate as a solid.

    • Collect the solid by filtration and wash with cold ether to remove the neutral impurities that remain in the solution.

    • You can then use the salt directly or free-base it by dissolving it in water, adding a base (like NaHCO₃), and extracting the pure product back into an organic solvent.

Part 3: Protocols & Data Presentation

Table 1: Common Impurities and Their Properties
Compound/Impurity NameChemical NatureTypical Removal Method
This compoundProduct (Basic) Chromatography, Recrystallization, Salt Formation
2-Bromo-5-chlorophenolStarting Material (Acidic) Aqueous base wash (e.g., 1M NaOH)
4-(2-chloroethyl)morpholineStarting Material (Basic) Aqueous acid wash (e.g., 1M HCl)
4-vinylmorpholineByproduct (Basic, Volatile) Aqueous acid wash; removal under vacuum
High-boiling solvent (e.g., DMF)Residual (Neutral, Polar) High vacuum, azeotropic distillation, or aqueous workup
Experimental Protocol: Optimized Acid-Base Workup

This protocol is designed to remove the most common acidic and basic impurities after the reaction is complete.

  • Quench and Dilute: Once the reaction is deemed complete by TLC, cool the mixture to room temperature. If DMF or another high-boiling polar solvent was used, pour the reaction mixture into a separatory funnel containing 5-10 volumes of cold water.

  • Extract Product: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Acid Wash (Removes Basic Impurities): Wash the combined organic layers twice with 1M HCl (aq). This step protonates and removes unreacted 4-(2-chloroethyl)morpholine. Self-Validation: Check the organic layer by TLC to confirm the disappearance of the basic starting material spot.

  • Base Wash (Removes Acidic Impurities): Wash the organic layer twice with 1M NaOH (aq). This step deprotonates and removes unreacted 2-bromo-5-chlorophenol. Self-Validation: Check the organic layer by TLC to confirm the disappearance of the phenolic starting material spot.

  • Final Wash and Dry: Wash the organic layer once with water, followed by once with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product, which is now significantly cleaner and ready for chromatography or recrystallization.

Part 4: Visualization of Purification Workflow

The following diagram outlines the logical workflow for purifying this compound, from initial analysis to the final pure compound.

Purification_Workflow cluster_start Phase 1: Analysis & Initial Workup cluster_purification Phase 2: Primary Purification cluster_end Phase 3: Final Polishing Start Crude Reaction Mixture Analysis Analyze Aliquot (TLC, LCMS, NMR) Start->Analysis Workup Perform Acid-Base Aqueous Workup Analysis->Workup Impurities identified CheckPurity Assess Purity of Worked-up Material Workup->CheckPurity Chromatography Column Chromatography (Silica, 0.5% NEt₃ in DCM/MeOH gradient) CheckPurity->Chromatography Multiple neutral impurities Salt Alternative: Form HCl Salt and Precipitate CheckPurity->Salt One major neutral impurity Combine Combine Pure Fractions & Concentrate Chromatography->Combine Salt->Combine After free-basing FinalForm Assess Physical Form Combine->FinalForm Recrystallize Recrystallize or Triturate (e.g., EtOAc/Hexanes) FinalForm->Recrystallize Product is an oil or amorphous solid HighVac Dry Under High Vacuum FinalForm->HighVac Product is solid but wet End Pure Crystalline Product Recrystallize->End HighVac->End

Caption: A decision-tree diagram for the purification of the target compound.

References

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • 4-2-chloroethyl-morpholine-hcl. Sarex Fine.
  • The derivatization reaction of morpholine. | Download Scientific Diagram. ResearchGate.
  • HPLC Methods for analysis of Morpholine. HELIX Chromatography.
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate.
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure.
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.

Sources

Technical Support Center: Synthesis of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this critical synthesis, which is a key step in the production of active pharmaceutical ingredients such as Vilazodone.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems, their probable causes rooted in side reactions, and validated protocols for their resolution.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in this Williamson ether synthesis are typically attributed to competing side reactions that consume the starting materials. The primary culprits are often E2 elimination of the alkyl halide and C-alkylation of the phenoxide.

1. Elimination Side Reaction:

  • Causality: The phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the halide on the 4-(2-haloethyl)morpholine, leading to the formation of N-vinylmorpholine and water. This E2 elimination pathway competes directly with the desired SN2 substitution.[3]

  • Troubleshooting Protocol:

    • Temperature Control: Maintain the reaction temperature between 50-100°C. Higher temperatures can favor the elimination reaction.[4]

    • Choice of Leaving Group: If using 4-(2-bromoethyl)morpholine, the reaction is generally efficient. If starting with 4-(2-chloroethyl)morpholine, the reaction may be slower, requiring slightly higher temperatures, which in turn could increase elimination. Consider using the bromo-derivative for better reactivity in the SN2 pathway.[4]

    • Base Strength and Concentration: Use a base that is strong enough to deprotonate the phenol but not excessively strong to promote elimination. Common choices include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[5] Using a milder base like cesium carbonate can sometimes improve selectivity.[5]

2. C-Alkylation of the Phenoxide:

  • Causality: The 2-bromo-5-chlorophenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[6] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of an undesired isomer where the morpholinoethyl group is attached to the aromatic ring.

  • Troubleshooting Protocol:

    • Solvent Selection: The choice of solvent plays a crucial role in directing the alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are known to favor O-alkylation.[5][6] Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for nucleophilic attack and thus increasing the likelihood of C-alkylation.[6]

    • Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio. Softer cations can coordinate more loosely with the oxygen, favoring O-alkylation.

3. Dehalogenation of the Aromatic Ring:

  • Causality: Under certain conditions, particularly with prolonged reaction times or in the presence of certain impurities or catalysts, reductive dehalogenation of the 2-bromo-5-chlorophenol starting material or the product can occur. This leads to the formation of byproducts lacking one or both halogen atoms.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that could lead to radical formation and subsequent dehalogenation.

    • Purity of Reagents: Ensure the purity of starting materials and solvents to avoid trace metals that could catalyze dehalogenation.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and peaks in HPLC analysis. What are the common impurities and how can I minimize their formation?

Answer:

Besides the side products mentioned above, several other impurities can arise during the synthesis of this compound.

1. Unreacted Starting Materials:

  • Identification: 2-bromo-5-chlorophenol and 4-(2-haloethyl)morpholine.

  • Mitigation:

    • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the limiting reagent.

    • Stoichiometry: A slight excess of the more volatile or easily removable reactant can be used to drive the reaction to completion.

2. Quaternization of Morpholine:

  • Causality: The nitrogen atom of the morpholine ring is nucleophilic and can react with the alkyl halide starting material (4-(2-haloethyl)morpholine) or the product itself, leading to the formation of a quaternary ammonium salt. This is more likely if the reaction temperature is too high or if there is a high concentration of the alkyl halide.

  • Troubleshooting Protocol:

    • Controlled Addition: Add the 4-(2-haloethyl)morpholine slowly to the reaction mixture containing the phenoxide. This maintains a low concentration of the alkylating agent, minimizing self-reaction.

    • Temperature Management: Avoid excessive heating, as this can accelerate the rate of quaternization.

3. Dimerization of 4-(2-chloroethyl)morpholine:

  • Causality: 4-(2-chloroethyl)morpholine can undergo self-condensation, where the nitrogen of one molecule attacks the electrophilic carbon of another, to form a piperazinium dimer.

  • Mitigation: Similar to preventing quaternization, slow addition of the alkylating agent and maintaining a moderate reaction temperature are key.

Workflow for Troubleshooting Impurity Formation

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions Impurity_Detected Impurity Detected in Product (TLC/HPLC) Unreacted_SM Unreacted Starting Materials Impurity_Detected->Unreacted_SM Elimination E2 Elimination Product (N-vinylmorpholine) Impurity_Detected->Elimination C_Alkylation C-Alkylation Isomer Impurity_Detected->C_Alkylation Quaternization Quaternized Morpholine Impurity_Detected->Quaternization Dehalogenation Dehalogenated Byproduct Impurity_Detected->Dehalogenation Monitor_Reaction Monitor Reaction Progress Unreacted_SM->Monitor_Reaction Optimize_Temp Optimize Temperature Elimination->Optimize_Temp Solvent_Choice Select Polar Aprotic Solvent C_Alkylation->Solvent_Choice Quaternization->Optimize_Temp Controlled_Addition Controlled Reagent Addition Quaternization->Controlled_Addition Inert_Atmosphere Use Inert Atmosphere Dehalogenation->Inert_Atmosphere

Caption: Troubleshooting workflow for impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this Williamson ether synthesis?

A1: The choice of base is critical for maximizing the yield of the desired O-alkylated product. A moderately strong base is preferred to ensure complete deprotonation of the phenol without promoting side reactions.

  • Potassium Carbonate (K₂CO₃): A commonly used and effective base for this type of reaction. It is relatively inexpensive and easy to handle.

  • Sodium Hydroxide (NaOH): Can also be used, but its higher basicity might slightly increase the rate of elimination side reactions.

  • Cesium Carbonate (Cs₂CO₃): Often gives higher yields and better selectivity for O-alkylation due to the "cesium effect," but it is more expensive.

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents are highly recommended to favor the SN2 pathway and O-alkylation.

  • N,N-Dimethylformamide (DMF): An excellent choice that effectively dissolves the reactants and promotes the desired reaction.

  • Dimethyl Sulfoxide (DMSO): Another suitable option with similar properties to DMF.

  • Acetonitrile (ACN): Can also be used, though it may be slightly less effective than DMF or DMSO for this specific transformation. Avoid protic solvents like alcohols or water, as they can solvate the phenoxide and reduce its nucleophilicity, leading to more C-alkylation.[6]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.

  • TLC System: A typical mobile phase would be a mixture of ethyl acetate and hexanes. The exact ratio should be optimized to achieve good separation of the starting materials and the product.

  • Visualization: The spots can be visualized under UV light (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point for method development.[7][8]

Q4: What are the recommended purification methods for the final product?

A4: The purification strategy will depend on the nature and quantity of the impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product on a laboratory scale. A gradient elution with ethyl acetate and hexanes is typically effective.

  • Recrystallization: If the product is a solid and the impurities have significantly different solubilities, recrystallization from a suitable solvent system can be an efficient purification method.

  • Acid-Base Extraction: The product, being a tertiary amine, can be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Reaction Scheme and Side Reactions

G cluster_main Main Reaction cluster_side Side Reactions Phenol 2-Bromo-5-chlorophenol Product This compound Phenol->Product C_Alkylation C-Alkylation Product Phenol->C_Alkylation AlkylHalide 4-(2-Haloethyl)morpholine AlkylHalide->Product Elimination E2 Elimination (N-vinylmorpholine) AlkylHalide->Elimination AlkylHalide->C_Alkylation Quaternization Quaternized Morpholine AlkylHalide->Quaternization Dehalogenation Dehalogenated Product Product->Dehalogenation Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF)

Sources

Technical Support Center: Optimization of Reaction Conditions for Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing morpholine, a crucial heterocyclic compound in the pharmaceutical and chemical industries.[1][2] As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document is structured to address common challenges in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses high-level questions that are critical for designing a successful morpholine synthesis strategy.

Q1: What are the primary industrial methods for synthesizing morpholine, and how do I choose between them?

A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) and the reductive amination of diethylene glycol (DEG) with ammonia.[3]

  • Dehydration of Diethanolamine (DEA): This classic method involves heating DEA with a strong acid, such as sulfuric or hydrochloric acid, to induce intramolecular cyclization and dehydration.[4][5] While effective, it requires handling large quantities of corrosive acids and generates significant salt waste upon neutralization, posing environmental and disposal challenges.[3] This route is often employed in lab-scale syntheses due to its relatively simpler setup.[4]

  • Reductive Amination of Diethylene Glycol (DEG): This is the more modern and widely adopted industrial process.[6] It involves reacting DEG with ammonia at high temperatures (150-400°C) and pressures over a hydrogenation-dehydrogenation catalyst.[7][8] This method is generally more efficient and atom-economical. The key to this process is the catalyst, which typically consists of metals like nickel, copper, or cobalt on a support such as alumina.[3][9]

Choosing the right method depends on your scale and resources:

  • For lab-scale and proof-of-concept work , the DEA route can be more accessible.

  • For pilot-scale and industrial production , the DEG route is superior due to higher efficiency, continuous processing potential, and reduced waste streams.

Q2: What are the most critical parameters to control in the DEG/ammonia process?

A2: The catalytic DEG process is a multi-variable system. The most critical parameters to control for optimal yield and selectivity are:

  • Temperature: Typically in the range of 180-280°C.[10] Higher temperatures increase the reaction rate but can also promote the formation of thermal degradation byproducts or "heavies."

  • Pressure: Generally maintained between 200-500 psig.[8] Pressure influences the phase behavior of reactants and products. Operating at pressures where morpholine is predominantly in the vapor phase can shift the reaction equilibrium forward and minimize its participation in side reactions that form heavy byproducts.[7]

  • Ammonia to DEG Molar Ratio: A high molar excess of ammonia is crucial. It helps to suppress the formation of byproducts by favoring the amination of DEG over side reactions involving the morpholine product. Ratios can be as high as 20:1 or more.[11]

  • Hydrogen Partial Pressure: Hydrogen is essential for maintaining catalyst activity and preventing deactivation.[7]

  • Catalyst Selection: The choice of catalyst (e.g., Ni-Cu, Co-based) and its support significantly impacts conversion and selectivity.[9][12]

Q3: What are the major side reactions and byproducts I should be aware of?

A3: Byproduct formation is a primary challenge in achieving high-purity morpholine. Key byproducts include:

  • 2-(2-aminoethoxy)ethanol (AEE): This is the primary intermediate in the DEG route.[3] Its presence in the final product indicates incomplete conversion.

  • N-Ethylmorpholine (NEM): A significant byproduct that can be challenging to separate from morpholine due to their close boiling points.

  • "Heavies": These are high-molecular-weight condensation products, such as morpholino diethylene glycol (MDEG) and bis-morpholino diethylene glycol (BMDEG), which reduce overall yield.[7]

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a detailed, problem-oriented guide to tackle common issues encountered during morpholine synthesis.

Issue 1: Low Morpholine Yield

Q: My reaction resulted in a low yield of morpholine. What are the potential causes and how can I improve it?

A: Low yield is a multifaceted problem. Use the following decision tree to diagnose the root cause:

graph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Morpholine Yield\n(Check GC/TLC for product profile)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckConversion [label="Is unreacted starting material\n(DEA or DEG) present?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckAEE [label="Is there a high concentration of\n2-(2-aminoethoxy)ethanol (AEE)?\n(DEG Route)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckHeavies [label="Are there significant 'heavy' byproducts\nor dark, viscous residue?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckWorkup [label="Is the product being lost\nduring purification?", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Conversion [label="Solution:\n- Increase reaction time/temperature.\n- Check catalyst activity.\n- Ensure sufficient acid (DEA route).", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_AEE [label="Solution:\n- Increase reaction time/temperature.\n- Optimize catalyst for cyclization.\n- Consider recycling AEE stream.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Heavies [label="Solution:\n- Lower reaction temperature.\n- Increase NH3:DEG ratio.\n- Optimize pressure for vapor phase morpholine.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Workup [label="Solution:\n- Ensure complete neutralization/free-basing.\n- Use appropriate drying agent (e.g., KOH).\n- Optimize fractional distillation.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

// Connections Start -> CheckConversion; CheckConversion -> CheckAEE [label="No"]; CheckConversion -> Sol_Conversion [label="Yes"]; CheckAEE -> CheckHeavies [label="No"]; CheckAEE -> Sol_AEE [label="Yes"]; CheckHeavies -> CheckWorkup [label="No"]; CheckHeavies -> Sol_Heavies [label="Yes"]; CheckWorkup -> Sol_Workup [label="Yes"]; }

Caption: Troubleshooting workflow for low morpholine yield.

In-depth Causality and Solutions:

  • Incomplete Conversion of Starting Material:

    • Cause (DEA Route): Insufficient acid catalyst or inadequate water removal can stall the dehydration reaction. The reaction is an equilibrium, and the presence of water will inhibit the forward reaction.

    • Cause (DEG Route): Catalyst deactivation or insufficient reaction time/temperature can lead to low conversion of DEG.

    • Solution: For the DEA route, ensure a strongly acidic medium (pH ~1) with concentrated acid and efficient water removal.[13] For the DEG route, verify catalyst activity and consider increasing reaction time or temperature incrementally.

  • High Concentration of AEE Intermediate (DEG Route):

    • Cause: The reaction proceeds in two steps: DEG amination to AEE, followed by AEE cyclization to morpholine. If the conditions are not optimized for the second step, AEE will accumulate.

    • Solution: Increase reaction temperature or residence time to promote the cyclization of AEE. Some catalytic systems may be more effective at this step. Industrially, the unreacted AEE can be separated and recycled back into the reactor feed.[3]

  • Formation of "Heavies":

    • Cause: These byproducts form when the morpholine product reacts with the starting material (DEG) or with itself. This is more prevalent at higher temperatures and when the concentration of morpholine in the liquid phase is high.[7] A low ammonia-to-hydrogen ratio can also contribute to their formation.

    • Solution: Lower the reaction temperature. Increase the ammonia-to-DEG molar ratio to keep the morpholine concentration relatively low. Optimize the reactor pressure to ensure morpholine is primarily in the vapor phase, reducing its availability for liquid-phase side reactions.[7]

  • Product Loss During Purification:

    • Cause (DEA Route): After the reaction, morpholine exists as a salt (e.g., morpholine hydrochloride). Incomplete neutralization ("free-basing") with a strong base like NaOH or CaO will prevent it from being distilled. Additionally, morpholine is hygroscopic and forms an azeotrope with water, making drying crucial.[4]

    • Solution: Ensure the reaction mixture is made strongly basic before distillation. Dry the crude distillate thoroughly, for instance by stirring over potassium hydroxide (KOH) pellets, before the final fractional distillation.[4]

Issue 2: Catalyst Deactivation (DEG Route)

Q: My catalyst performance is degrading quickly. What is causing this and how can I prevent it?

A: Catalyst deactivation is a common issue in continuous, high-temperature processes.

  • Mechanism of Deactivation:

    • Coking/Fouling: High molecular weight byproducts ("heavies") can deposit on the catalyst surface, blocking active sites.

    • Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.

    • Poisoning: Impurities in the feed streams (DEG, ammonia, or hydrogen), such as sulfur or chlorine compounds, can irreversibly bind to and poison the catalyst's active sites.

  • Preventative Measures and Solutions:

    • Ensure High-Purity Reactants: Use high-purity DEG and ammonia to avoid introducing catalyst poisons.

    • Optimize Reaction Conditions: Avoid excessively high temperatures to minimize both coking and sintering. Maintain an adequate hydrogen partial pressure, as hydrogen helps to keep the catalyst in its active, reduced state and can inhibit the formation of coke precursors.[7]

    • Catalyst Promoters: The addition of promoters like zinc or magnesium to a Cu-NiO/Al2O3 catalyst has been shown to enhance thermal stability and inhibit the aggregation of active metal species.[9]

    • Regeneration: Depending on the nature of the deactivation, some catalysts can be regenerated. Mild coking might be removed by a controlled oxidation (burn-off) followed by re-reduction. However, severe sintering is generally irreversible.

Issue 3: High Concentration of N-Ethylmorpholine (NEM) Byproduct

Q: My final product is contaminated with N-Ethylmorpholine. What is the source of this impurity?

A: The formation of N-Ethylmorpholine is typically a result of impurities in the feedstock.

  • Mechanistic Pathway: The likely precursor to the ethyl group is ethanol or an ethanol-containing impurity in the diethylene glycol feed. Under the reductive amination conditions, the catalyst can facilitate the reaction of ethanol with ammonia to form ethylamine. This ethylamine can then react with DEG to form N-ethyl-2-(2-hydroxyethoxy)ethanamine, which subsequently cyclizes to N-Ethylmorpholine. Alternatively, the morpholine product itself can be N-alkylated by ethanol.

  • Solution: The most effective solution is to ensure the purity of the diethylene glycol starting material. Use GC analysis to screen incoming DEG for ethanol or other related impurities.[14]

Part 3: Data and Protocols for Experimental Design

This section provides quantitative data and detailed experimental protocols to guide your laboratory work.

Data Presentation: Impact of Reaction Conditions

The following table summarizes the effect of temperature on product distribution in the DEG/ammonia process over a nickel-based catalyst, illustrating the trade-off between conversion and byproduct formation.

RunTemperature (°C)DEG Conversion (%)AEE in Product (%)Morpholine in Product (%)Heavies in Product (%)
119064.925.857.017.2
221085.520.369.510.2
323095.310.181.38.6
425098.23.485.710.9

Data adapted from U.S. Patent 4,647,663.[8] Product distribution is given in gas chromatograph area percent.

Analysis: As temperature increases from 190°C to 250°C, the conversion of DEG and the selectivity towards morpholine increase. However, at the highest temperature (250°C), there is a slight increase in the formation of "heavies," indicating the onset of side reactions. This data highlights the need for careful temperature optimization.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Morpholine from Diethanolamine (DEA)

This protocol is based on the acid-catalyzed dehydration of DEA.[4]

  • Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a distillation condenser, add 62.5 g of diethanolamine.

  • Acidification: While cooling the flask in an ice bath and stirring, slowly add concentrated hydrochloric acid (~50-60 mL) until the mixture is strongly acidic (pH ~1). Caution: This reaction is highly exothermic.

  • Dehydration Reaction: Heat the mixture using a heating mantle. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours to ensure complete cyclization. The mixture will darken significantly.

  • Neutralization & Free-Basing: Allow the mixture to cool to below 160°C. Carefully pour the viscous morpholine hydrochloride product into a beaker. In a separate, larger flask suitable for distillation, create a slurry of 50 g of calcium oxide (or a concentrated NaOH solution) in a minimal amount of water. Slowly add the morpholine hydrochloride product to the basic slurry with vigorous stirring.

  • Isolation: Assemble a simple distillation apparatus and heat the alkaline slurry. A mixture of water and crude morpholine will distill over. Collect all the distillate.

  • Purification: Transfer the distillate to a separatory funnel. The mixture may not form distinct layers. Add solid potassium hydroxide (KOH) pellets to the distillate and stir until the KOH begins to dissolve. This will "salt out" the morpholine. A separate organic layer of morpholine should form on top. Separate the upper morpholine layer.

  • Final Drying and Distillation: Add a few fresh KOH pellets to the separated morpholine and stir for 1 hour to remove residual water. Decant the morpholine into a clean distillation flask and perform a fractional distillation. Collect the pure morpholine fraction boiling at 126-129°C . A typical yield is 35-50%.

Protocol 2: Catalyst Screening Workflow for DEG Route

This workflow outlines a systematic approach to screening catalysts for the synthesis of morpholine from DEG.

graph "Catalyst_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Define Screening Objectives\n(e.g., Max Yield, Min Byproducts)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SelectCatalysts [label="Select Candidate Catalysts\n(e.g., Ni/Al2O3, Co/Al2O3, Cu-Ni/Al2O3)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactorSetup [label="Set up Parallel High-Pressure Reactors\n(e.g., Autoclave block)", fillcolor="#F1F3F4", fontcolor="#202124"]; SetConditions [label="Define Standard Reaction Conditions\n(Temp, Pressure, NH3:DEG ratio, Time)", fillcolor="#F1F3F4", fontcolor="#202124"]; RunReactions [label="Perform Parallel Reactions", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze Product Mixture from Each Reactor\n(Use GC for quantification of Morpholine, AEE, Heavies)", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaluate [label="Evaluate Catalyst Performance\n(Conversion, Selectivity, Yield)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize [label="Select Top Performing Catalyst(s)\nfor Further Optimization", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Optimized Catalyst Identified", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> SelectCatalysts; SelectCatalysts -> ReactorSetup; ReactorSetup -> SetConditions; SetConditions -> RunReactions; RunReactions -> Analysis; Analysis -> Evaluate; Evaluate -> Optimize [label="Performance Metrics Met?"]; Optimize -> End; Evaluate -> SelectCatalysts [label="No, redefine candidates"]; }

Caption: Workflow for catalyst screening in morpholine synthesis.

Part 4: Mechanistic Insights

Understanding the reaction pathways is key to rational optimization.

digraph "Morpholine_Synthesis_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Main Pathway DEG [label="Diethylene Glycol\n(DEG)"]; AEE [label="2-(2-aminoethoxy)ethanol\n(AEE Intermediate)"]; Morpholine [label="Morpholine\n(Product)", style=filled, fillcolor="#E8F0FE"];

// Side Reactions Heavies [label=""Heavies"\n(e.g., MDEG, BMDEG)", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; NEM [label="N-Ethylmorpholine\n(Byproduct)", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Ethanol [label="Ethanol Impurity", shape=ellipse, style=dashed];

// Edges DEG -> AEE [label="+ NH3, Catalyst\n- H2O"]; AEE -> Morpholine [label="Intramolecular Cyclization\n- H2O"]; Morpholine -> Heavies [label="+ DEG\n(Side Reaction)"]; Ethanol -> NEM [label="+ NH3, then + DEG\nor + Morpholine", style=dashed]; }

Caption: Primary reaction and side-reaction pathways in morpholine synthesis from DEG.

The reaction from DEG is believed to proceed via the formation of the AEE intermediate. This intermediate then undergoes an intramolecular cyclization, eliminating a second molecule of water to form the morpholine ring. The catalyst facilitates both the initial amination and the subsequent dehydration/cyclization steps. Side reactions, such as the formation of "heavies," occur when the morpholine product, still in the reactive environment, competes with ammonia and reacts with the DEG starting material.

References

  • Corrosion. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
  • Texaco Development Corp. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Request PDF. (n.d.). Fast catalytic conversion of diethylene glycol to morpholine over thermally stable Zn promoted Cu-NiO/Al2O3 catalyst prepared via combustion approach.
  • Master Organic Chemistry. (2017, September 1).
  • Shen, Z., & Chen, G. (2012). Dewatering catalyst and application thereof in preparing morpholine.
  • MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. [Link]
  • Request PDF. (n.d.). Comparative Study of Supported Ni and Co Catalysts Prepared Using the All-in-One Method in the Hydrogenation of CO2: Effects of Using (Poly)Vinyl Alcohol (PVA) as an Additive.
  • U.S. Department of Energy, Office of Scientific and Technical Information. (1982, October 31). Gas-phase synthesis of morpholine from diethylene glycol and ammonia. [Link]
  • Request PDF. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Lirias. (n.d.). Kinetics of homogeneous and heterogeneous reactions in the reductive aminolysis of glucose with dimethylamine. [Link]
  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various.... [Link]
  • Alkyl Amines Chemicals Ltd. (2012). Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee: morpholine >3. U.S.
  • MDPI. (2024). Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone Exploring the Antibacterial, Antifungal and Antiradical Properties. [Link]
  • Jefferson Chemical Company. (1957). Process of producing morpholine from diethanolamine. U.S.
  • ResearchGate. (n.d.).
  • Vsesojuznyj Naucno-Issledovatelskij I Proektnyj Institut Monomerov. (1977). Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst.
  • Lee, K., & Kim, M. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 748. [Link]
  • ResearchGate. (2020, May 8).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). (PDF) Copper(II), Cobalt(II), Nickel(II) And Zinc(II)
  • Air Products and Chemicals, Inc. (1987). Synthesis of morpholine. U.S.
  • Duclos, M., & Dénès, F. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(10), 3987–4027. [Link]
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817. [Link]
  • American Chemical Society. (2016, March 3).
  • Myers, A. G. (n.d.). Chem 115. [Link]
  • National Center for Biotechnology Information. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
  • Kao, C.-I., & Hsieh, K.-H. (1998). The kinetics of diethylene glycol formation in the preparation of polyethylene terephthalate. Journal of Polymer Science Part A: Polymer Chemistry, 36(17), 3073–3080. [Link]
  • International Journal of Pharmaceutical Sciences and Research. (2024, December 1).
  • Beller, M., & Jagadeesh, R. V. (2016). Selective catalytic two-step process for ethylene glycol from carbon monoxide.
  • National Center for Biotechnology Information. (2022).
  • Scribd. (n.d.).
  • PatSnap. (n.d.). Synthesis process of N-methylmorpholine. [Link]
  • Beilstein Journals. (n.d.). Ni, Co, Zn, and Cu metal-organic framework-based nanomaterials for electrochemical reduction of CO2: A review. [Link]
  • eLib. (2017).

Sources

troubleshooting guide for the synthesis of morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Morpholine and its derivatives are pivotal in medicinal chemistry and drug discovery, making robust and efficient synthetic routes essential.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide for Common Synthetic Routes

This section directly addresses specific issues that may arise during common synthetic procedures for morpholine derivatives.

Synthesis of Morpholine via Dehydration of Diethanolamine

This traditional and industrially relevant method involves the acid-catalyzed dehydration of diethanolamine.[3][4][5] While conceptually straightforward, it is often plagued by issues related to yield and product purity.

Question: My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous product. What is the cause and how can I improve it?

Answer: Low yields and the formation of dark, viscous products are common challenges in the dehydration of diethanolamine and can be attributed to several critical factors:

  • Inadequate Temperature Control: This reaction requires high temperatures, typically in the range of 180-210°C, to proceed efficiently.[6][7] If the temperature is too low, the cyclization will be incomplete. Conversely, excessively high temperatures can lead to charring and the formation of polymeric side products, resulting in the dark, viscous appearance of the crude product. A temperature drop of just 10-15°C can significantly decrease the yield.[6][7]

    • Solution: Use a calibrated high-temperature thermometer and a reliable heating mantle with a stirrer to maintain a stable and uniform temperature within the optimal range.

  • Insufficient Reaction Time: The dehydration process is inherently slow and requires prolonged heating to ensure the reaction goes to completion.[6]

    • Solution: Ensure the reaction is heated for at least 15 hours at the optimal temperature to maximize the conversion to morpholine.[6][7]

  • Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid acts as both a catalyst and a dehydrating agent.[6] Using a suboptimal concentration or an insufficient amount of acid will lead to an incomplete reaction.

    • Solution: Carefully verify the concentration of the acid and use the correct stoichiometric amount as dictated by the protocol. The mixture should be strongly acidic (pH ~1).[7][8]

  • Inefficient Purification: Morpholine is highly hygroscopic, meaning it readily absorbs moisture from the air.[6][9] Incomplete drying of the crude product will lead to lower purity and can affect the final yield calculation. The initial product is often a thick paste of morpholine salt (e.g., morpholine hydrochloride), which must be neutralized and then carefully distilled.[6][7]

    • Solution: After neutralizing the morpholine salt (e.g., with calcium oxide), the crude morpholine should be thoroughly dried using a suitable drying agent like potassium hydroxide (KOH).[6][7] Final purification should be achieved through fractional distillation, preferably over sodium metal, to remove residual water and other impurities.[6][7]

Troubleshooting Workflow: Dehydration of Diethanolamine

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield & Dark, Viscous Product Temp Inadequate Temperature (Too Low or Too High) Problem->Temp Time Insufficient Reaction Time Problem->Time Acid Improper Acid Concentration Problem->Acid Purification Inefficient Purification (Hygroscopic Nature) Problem->Purification Sol_Temp Use calibrated high-temp thermometer. Maintain stable heating at 180-210°C. Temp->Sol_Temp Address Sol_Time Ensure reaction runs for at least 15 hours. Time->Sol_Time Address Sol_Acid Verify acid concentration and stoichiometry. Acid->Sol_Acid Address Sol_Purification Thoroughly dry crude product (e.g., with KOH). Perform careful fractional distillation. Purification->Sol_Purification Address

Caption: Troubleshooting workflow for low yield in morpholine synthesis from diethanolamine.

N-Alkylation of Morpholine

The N-alkylation of the morpholine core is a fundamental transformation for generating diverse derivatives. However, achieving high conversion and selectivity can be challenging depending on the substrates and reaction conditions.

Question: I am experiencing low conversion in the N-alkylation of morpholine with an alkyl halide. What are the potential causes and solutions?

Answer: Low conversion in the N-alkylation of morpholine can stem from several factors related to the reactivity of the electrophile, the choice of base and solvent, and steric effects.[10]

  • Insufficient Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl chlorides are generally less reactive and may require more forcing conditions.[10]

    • Solution: Consider switching to the corresponding alkyl bromide or iodide for enhanced reactivity. For particularly unreactive systems, using a more potent electrophile like an alkyl triflate may be necessary.

  • Inappropriate Base: The choice of base is critical for deprotonating the morpholine nitrogen (or the resulting ammonium salt) to facilitate the reaction. A weak base may not be strong enough to drive the reaction to completion.[10]

    • Solution: Employ a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA).[10]

  • Poor Solvent Solubility: If the reactants, particularly the morpholine starting material or the base, are not fully soluble in the chosen solvent, the reaction rate will be significantly diminished.[10]

    • Solution: Ensure you are using a solvent in which all components are reasonably soluble at the reaction temperature. Common solvents for N-alkylation include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[10]

  • Steric Hindrance: Bulky alkylating agents or substituents on the morpholine ring can sterically hinder the approach of the nucleophile and the electrophile, slowing down the reaction.[10][11]

    • Solution: If steric hindrance is suspected, increasing the reaction temperature and/or extending the reaction time may be required to achieve satisfactory conversion.[10]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[10]

    • Solution: If the reaction is being run at room temperature, try incrementally increasing the temperature (e.g., to 50 °C, 80 °C, or reflux) while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

ParameterRecommendation for Improved N-Alkylation
Alkylating Agent Alkyl Iodide > Alkyl Bromide > Alkyl Chloride
Base Cs₂CO₃ > K₂CO₃ > DIPEA > Weaker bases
Solvent DMF, DMSO, ACN (ensure solubility)
Temperature Increase incrementally from RT to reflux
Monitoring TLC, LC-MS

Caption: Summary of recommended parameter adjustments for optimizing N-alkylation reactions of morpholine.

Reductive Amination for Morpholine Derivative Synthesis

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize N-substituted morpholines from a carbonyl compound and morpholine itself.[12][13] However, the reduced nucleophilicity of morpholine compared to other secondary amines can pose a challenge.[4][14]

Question: I am attempting a reductive amination between morpholine and a ketone, but the reaction shows very low conversion. What are the possible reasons and solutions?

Answer: Low conversion in the reductive amination with morpholine is a common issue, often due to the slow formation of the key iminium ion intermediate.[15] The electron-withdrawing effect of the ether oxygen in the morpholine ring reduces the nucleophilicity of the nitrogen atom.[4][14]

  • Slow Iminium/Enamine Formation: The initial condensation between the ketone and the less nucleophilic morpholine can be the rate-limiting step.

    • Solution 1 (Acid Catalysis): The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by morpholine.[15]

    • Solution 2 (Water Removal): The condensation reaction produces water. Removing this water as it is formed can drive the equilibrium towards the formation of the iminium ion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

    • Solution 3 (Lewis Acid Activation): Using a Lewis acid like Ti(OiPr)₄ can activate the ketone towards nucleophilic attack by the amine.[12]

  • Choice of Reducing Agent: The choice of reducing agent is crucial. A reagent that is too reactive might reduce the starting ketone before the iminium ion has a chance to form. A reagent that is too mild might not be effective in reducing the iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is mild enough not to readily reduce ketones but is very effective at reducing the iminium ion.[12] Sodium cyanoborohydride (NaBH₃CN) is another excellent option that is selective for the iminium ion over the ketone, especially at a slightly acidic pH.[12][13]

Experimental Workflow: Reductive Amination

G Start Ketone + Morpholine Step1 Condensation (Acid Catalyst / Water Removal) Start->Step1 Intermediate Iminium Ion Intermediate Step1->Intermediate Step2 Reduction (e.g., NaBH(OAc)₃) Intermediate->Step2 Product N-Substituted Morpholine Step2->Product

Caption: General workflow for the reductive amination of a ketone with morpholine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods are the dehydration of diethanolamine with a strong acid like sulfuric acid, and the reaction of diethylene glycol with ammonia at high temperature and pressure over a hydrogenation catalyst.[4][5][8] The diethylene glycol route is generally more efficient and has largely superseded the older diethanolamine/sulfuric acid process.[8]

Q2: What are the common side products in morpholine synthesis, and how can they be minimized?

A2: Byproduct formation is a key challenge. In the diethylene glycol route, a common intermediate is 2-(2-aminoethoxy)ethanol, and its presence in the final product indicates incomplete conversion.[8] N-ethylmorpholine is another significant byproduct.[8] In the diethanolamine route, high temperatures can lead to the formation of high-molecular-weight condensation products.[8] To minimize side products, it is crucial to optimize reaction conditions such as temperature, pressure, and catalyst choice, and to ensure the purity of the starting materials.[8]

Q3: My morpholine derivative is highly water-soluble, making extraction difficult. What purification strategies can I use?

A3: The purification of water-soluble morpholine derivatives can indeed be challenging.[3] Standard aqueous workups and extractions with common organic solvents may lead to significant product loss. Here are some strategies to consider:

  • Solvent Evaporation: If the product is not volatile, you can remove the aqueous solvent under reduced pressure.

  • Lyophilization (Freeze-Drying): This is an excellent method for removing water from non-volatile, thermally sensitive compounds.

  • Reverse-Phase Chromatography: This technique is well-suited for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.

  • Salt Formation: It may be possible to precipitate your compound from the aqueous solution by forming a salt (e.g., hydrochloride or trifluoroacetate salt) that is less soluble in the reaction mixture or by adding a co-solvent in which the salt is insoluble.

Q4: When should I consider using a protecting group for the morpholine nitrogen?

A4: A protecting group for the morpholine nitrogen is necessary when you need to perform a reaction on another part of the molecule that is incompatible with a secondary amine.[16] For example, if you are performing a reaction that requires a strong base that would deprotonate the N-H, or if you are using a highly reactive electrophile that would react with the amine, protection is warranted. Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively.[16]

Section 3: Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid and is adapted from established procedures.[7][8]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

  • Round bottom flask (note: this flask may be difficult to clean or may need to be sacrificed)[7]

  • Thermocouple and condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[7]

  • Carefully add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[7]

  • Heat the mixture to drive off the water. Once the water is removed, increase the internal temperature to 200-210°C and maintain this temperature for 15 hours to facilitate the cyclization.[7][8]

  • After 15 hours, allow the mixture to cool to approximately 160°C and pour the thick morpholine hydrochloride paste into a dish to prevent it from solidifying in the flask.[7]

  • Transfer the paste to a blender and mix with 50 g of calcium oxide.

  • Transfer the resulting paste to a clean round bottom flask and perform a distillation, potentially with a strong, direct flame, to recover the crude morpholine.[7]

  • Dry the dark, crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.[7]

  • Decant or filter the morpholine into a separatory funnel and remove the lower aqueous layer.

  • For final purification, add a small piece of sodium metal (~1 g) to the morpholine and reflux for 1 hour.[7]

  • Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129°C.[7]

ParameterValueReference
Reactant Diethanolamine[6][7]
Acid Concentrated HCl or H₂SO₄[6]
Temperature 200-210°C[6][7]
Reaction Time 15 hours[6][7]
Neutralizing Agent Calcium Oxide (CaO)[7]
Drying Agent Potassium Hydroxide (KOH)[6][7]
Final Purification Fractional Distillation over Sodium[6][7]
Expected Yield 35-50%[7][8]

Caption: Typical reaction parameters for the lab-scale synthesis of morpholine from diethanolamine.

References

  • BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
  • Fiveable. (n.d.). Morpholine Definition - Organic Chemistry Key Term.
  • BenchChem. (n.d.). Technical Support Center: N-Alkylation of 2-Methylthiomorpholine.
  • PMC. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III).
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • Wobo Materials. (n.d.). Morpholine Synthesis Catalyst.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.
  • ACS Publications. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry.
  • Semantic Scholar. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • National Institutes of Health. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • Wikipedia. (n.d.). Morpholine.
  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube.
  • Reddit. (2017). Challenging reductive amination. r/chemistry.
  • Sigma-Aldrich. (n.d.). Morpholine purified by redistillation, ≥99.5%.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1).
  • ResearchGate. (2019). Recent progress in the synthesis of morpholines.
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols [Table].
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • ChemCeed. (2022). Everything You Need to Know About Morpholine.
  • ResearchGate. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • ResearchGate. (2015). Synthesis and Characterization of Some New Morpholine Derivatives.

Sources

Technical Support Center: Synthesis of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(2-(2-bromo-5-chlorophenoxy)ethyl)morpholine. This molecule is typically synthesized via a Williamson ether synthesis, a robust and widely used method. However, like any chemical transformation, this reaction is not without its potential for side reactions and byproduct formation. Understanding, identifying, and troubleshooting these impurities is critical for ensuring the quality, purity, and safety of the final compound.

This guide provides a structured approach to identifying and mitigating common byproducts through a series of frequently asked questions and detailed troubleshooting protocols. Our aim is to equip you with the scientific rationale and practical steps necessary to optimize your synthesis and achieve a high-purity product.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound involves the reaction of 2-bromo-5-chlorophenol with a suitable 2-morpholinoethyl halide, such as 4-(2-chloroethyl)morpholine or 4-(2-bromoethyl)morpholine, in the presence of a base. The reaction proceeds via an SN2 mechanism where the deprotonated phenolic oxygen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing an impurity with the same mass as my starting phenol in my crude reaction mixture, even after a prolonged reaction time. What is the likely cause?

Answer:

This observation strongly suggests that a portion of your 2-bromo-5-chlorophenol did not react. Several factors could contribute to this issue:

  • Insufficient Base: The Williamson ether synthesis requires a stoichiometric amount of base to deprotonate the phenol, forming the reactive phenoxide.[2] If the base is impure, hygroscopic (and has absorbed water), or added in insufficient quantity, a portion of the phenol will remain protonated and unreactive.

  • Base Strength: While common bases like potassium carbonate or sodium hydroxide are often sufficient, a weaker base may not fully deprotonate the phenol, leading to an incomplete reaction.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the degradation of reactants or products. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.

Troubleshooting Protocol:

  • Verify Base Quality and Stoichiometry:

    • Use a fresh, anhydrous base. If using a hygroscopic base like NaOH or KOH, ensure it has been properly stored.

    • Accurately calculate and weigh the required amount of base, ensuring at least one full equivalent relative to the 2-bromo-5-chlorophenol.

  • Optimize Reaction Temperature:

    • If the reaction is sluggish, consider a modest increase in temperature (e.g., from room temperature to 50-60 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid excessive heating that could lead to degradation.

  • Consider a Stronger Base:

    • If incomplete conversion persists, switching to a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be effective.[3] Exercise caution as NaH is highly reactive and requires handling under an inert atmosphere.

FAQ 2: My mass spectrometry (MS) analysis shows a peak that is 2 mass units lower than my expected product. What could this be?

Answer:

A peak with a mass corresponding to [M-2H] of your alkylating agent, 4-(2-haloethyl)morpholine, is indicative of an elimination byproduct . This occurs when the base, instead of solely deprotonating the phenol, abstracts a proton from the carbon adjacent to the halide on the ethylmorpholine moiety, leading to the formation of 4-vinylmorpholine. This is a common competing side reaction in Williamson ether synthesis, especially with sterically hindered substrates or when using a strong, non-nucleophilic base.[1]

Elimination_Byproduct

Troubleshooting Protocol:

  • Choice of Base: Employ a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are less prone to inducing elimination compared to stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide.[4]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.

  • Alkylating Agent: If possible, use 4-(2-bromoethyl)morpholine instead of the chloro-analogue. The carbon-bromine bond is more reactive, often allowing for lower reaction temperatures, which can disfavor the elimination pathway.

FAQ 3: I have an impurity with a significantly higher molecular weight than my product, and it seems to have incorporated two molecules of the starting phenol. What is this?

Answer:

This is likely a dimeric byproduct of 2-bromo-5-chlorophenol. Under basic conditions, phenols can undergo oxidative coupling to form biphenol or diphenyl ether structures.[5] The presence of a bromine atom on the ring also opens up the possibility of a copper-catalyzed Ullmann condensation if trace copper is present, or a palladium-catalyzed cross-coupling reaction if a palladium source is inadvertently introduced.[3]

Dimerization_Byproduct

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • High-Purity Reagents and Solvents: Ensure that your starting materials, base, and solvent are free from transition metal contaminants.

  • Purification: These higher molecular weight byproducts are typically less polar than the desired product and can often be effectively removed by column chromatography.

FAQ 4: My NMR spectrum is complex, and I suspect I may have isomers. Is C-alkylation a possibility?

Answer:

Yes, C-alkylation is a potential side reaction, although generally less favored than O-alkylation for phenols.[6] The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (at the ortho and para positions). Alkylation can occur at a carbon atom of the ring, leading to the formation of a C-alkylated isomer. The use of protic solvents can promote C-alkylation by solvating the phenoxide oxygen, making it less available for nucleophilic attack.[6]

Alkylation_Isomers

Troubleshooting Protocol:

  • Solvent Choice: Employ a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents do not solvate the phenoxide oxygen as strongly as protic solvents, thus favoring O-alkylation.

  • Counter-ion: The choice of the counter-ion for the phenoxide can influence the O/C alkylation ratio. Generally, larger, more polarizable cations (like Cs⁺) tend to favor O-alkylation.

  • Analytical Confirmation: The presence of C-alkylated isomers can be confirmed using 2D NMR techniques such as HMBC, which will show correlations between the protons of the morpholinoethyl group and the carbons of the aromatic ring.

FAQ 5: I see a positively charged species in my ESI-MS that corresponds to the mass of my product plus an ethyl group (or the alkylating agent). What is this impurity?

Answer:

This is likely a quaternary ammonium salt , formed by the over-alkylation of the morpholine nitrogen in your product or unreacted 4-(2-haloethyl)morpholine. The nitrogen atom in the morpholine ring is nucleophilic and can react with another molecule of the alkylating agent, especially if there is an excess of the alkylating agent or if the reaction is run at a high temperature for an extended period.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of the phenol and the alkylating agent. A slight excess of the phenol can be used to ensure all of the alkylating agent is consumed.

  • Monitor Reaction Progress: Avoid unnecessarily long reaction times. Monitor the disappearance of the starting materials by TLC or HPLC and work up the reaction once the limiting reagent is consumed.

  • Purification: Quaternary ammonium salts are highly polar and can often be removed by an aqueous workup or by silica gel chromatography.

Summary of Potential Byproducts and Analytical Signatures

Byproduct Formation Mechanism Expected Mass Signature (vs. Product) Key NMR Signature
Unreacted 2-Bromo-5-chlorophenolIncomplete reactionLower MWPresence of phenolic -OH proton
4-VinylmorpholineElimination of alkyl halideLower MWVinyl protons (δ 5-7 ppm)
Dimeric Phenol ByproductsOxidative couplingHigher MWComplex aromatic region
C-Alkylated IsomerAttack at aromatic ringSame as productAbsence of a proton in the aromatic region, additional aliphatic signals
Quaternary Ammonium SaltN-alkylation of morpholineHigher MWDownfield shift of morpholine protons adjacent to nitrogen

Experimental Protocols

General Procedure for Synthesis of this compound
  • To a solution of 2-bromo-5-chlorophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq.) and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Byproduct Identification using LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Identify the peak corresponding to the desired product based on its expected mass-to-charge ratio.

    • Analyze the mass spectra of other peaks to identify potential byproducts based on their molecular weights and fragmentation patterns.

References

  • Martinez, C.D. (2024). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation. E3S Web of Conferences, 556, 01051.
  • Naim, M.J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 5(2), 123-132.
  • Al-Amiery, A.A., et al. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Journal of Engineering, 18(10), 1139-1149.
  • Wang, L., et al. (2020). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Journal of Agricultural and Food Chemistry, 68(47), 13537-13545.
  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Google Patents. (2022). Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • PubMed Central. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
  • ResearchGate. (2006). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • ResearchGate. (2010). Selective alkylation of aminophenols.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • PubMed. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
  • Royal Society of Chemistry. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides.

Sources

stability issues of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of this compound

This compound is a molecule possessing several functional groups that can influence its stability in solution. These include an aromatic ether linkage, a morpholine ring, and bromo- and chloro-substituents on the phenyl ring. Understanding the potential liabilities of these groups under various experimental conditions is crucial for maintaining the compound's integrity. This guide will delve into the potential degradation pathways and provide practical advice for handling and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The ether linkage is susceptible to cleavage under strong acidic conditions.[1] The morpholine moiety, being basic, can influence the local pH and its own stability.

  • Temperature: While morpholine itself is thermally stable up to 150°C, elevated temperatures can accelerate degradation, especially in the presence of other reactive species.[2][3]

  • Light: Aromatic halides can be susceptible to photodegradation, potentially leading to cleavage of the carbon-bromine or carbon-chlorine bonds.[4][5]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in hydrolysis, while certain solvents might promote other degradation pathways.[6][7]

  • Presence of Oxidizing or Reducing Agents: The molecule may be sensitive to strong oxidizing or reducing agents.[8]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure maximum stability, it is recommended to:

  • Store solutions at low temperatures (-20°C or -80°C).

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Use aprotic, high-purity solvents. Anhydrous DMSO or DMF are often suitable choices for stock solutions.

  • Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • For aqueous buffers, prepare fresh solutions for each experiment and use buffers with a pH as close to neutral as possible, unless the experimental protocol requires otherwise.

Q3: Are there any known incompatibilities with common laboratory reagents?

A3: While specific incompatibility data for this compound is limited, based on its structure, caution should be exercised when using:

  • Strong acids: Can lead to the cleavage of the ether bond.[1][9]

  • Strong bases: May promote elimination or other reactions.

  • Strong oxidizing and reducing agents: These can potentially react with the morpholine or aromatic ring.

  • Certain metal ions: Some metal ions can catalyze degradation reactions.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues that may arise during the use of this compound in solution.

Problem 1: Loss of Compound Potency or Inconsistent Experimental Results

Symptoms:

  • Diminished biological activity in assays compared to previous batches or literature values.

  • High variability between replicate experiments.

Potential Cause:

  • Degradation of the compound in the stock solution or working solutions.

Troubleshooting Workflow:

G cluster_0 Potential Degradation Pathways cluster_1 Acidic Hydrolysis cluster_2 Photodegradation Parent This compound Product1 2-Bromo-5-chlorophenol Parent->Product1 H+ / H2O Product2 2-Morpholinoethanol Parent->Product2 H+ / H2O Product3 De-brominated analog Parent->Product3 UV Light

Sources

Morpholine Compound Characterization: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of morpholine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile heterocyclic scaffold. Morpholine's unique physicochemical properties, while advantageous in drug design for improving solubility and metabolic stability, can present specific challenges during analytical characterization. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these common pitfalls, ensuring the accuracy and reliability of your experimental data.

Section 1: Navigating Chromatographic Challenges

The basic nitrogen atom of the morpholine ring can lead to undesirable interactions with stationary phases in chromatography, resulting in poor peak shape and inaccurate quantification.

Frequently Asked Questions (FAQs): Chromatography

Q1: I'm observing significant peak tailing for my morpholine compound in reverse-phase HPLC. What's causing this and how can I fix it?

A1: Peak tailing with morpholine-containing compounds on silica-based columns is a classic issue. The root cause is the interaction between the basic morpholine nitrogen and residual acidic silanol groups on the stationary phase. This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your mobile phase to saturate the silanol groups. A small amount of triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%) is often effective.

  • pH Adjustment: Controlling the pH of the mobile phase is crucial. By buffering the mobile phase to a pH 2-3 units below the pKa of the morpholine nitrogen (morpholine's pKa is ~8.5), you ensure the analyte is in its protonated, more polar form, which minimizes interactions with the nonpolar stationary phase.

  • Column Selection: Consider using a column with end-capping, which deactivates most of the surface silanol groups. Alternatively, a polymer-based or hybrid silica column can offer better peak shape for basic compounds.

Q2: My morpholine derivative is not volatile enough for GC analysis. Are there alternative GC-based methods?

A2: Yes, derivatization is a common and effective strategy to increase the volatility of morpholine compounds for GC analysis. A widely used method involves the reaction of morpholine with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine derivative. This derivative can then be readily analyzed by GC-MS.

Experimental Protocol: Derivatization of Morpholine for GC-MS Analysis

  • Sample Preparation: Dissolve your sample containing the morpholine compound in an appropriate solvent.

  • Acidification: Add a controlled amount of hydrochloric acid to the sample solution to create an acidic environment.

  • Derivatization: Introduce a solution of sodium nitrite. The reaction to form N-nitrosomorpholine is typically rapid.

  • Extraction: Extract the resulting N-nitrosomorpholine derivative into an organic solvent such as dichloromethane.

  • Analysis: Inject the organic extract into the GC-MS for analysis.

ParameterTypical Value
Derivatization Temperature40°C
Derivatization Time5 minutes
Extraction SolventDichloromethane

This table provides starting parameters for the derivatization reaction. Optimization may be required for your specific compound.

Section 2: Decoding Spectroscopic Data

The conformationally flexible nature of the morpholine ring and the presence of heteroatoms can lead to complex or unexpected spectroscopic data.

Frequently Asked Questions (FAQs): Spectroscopy

Q1: The 1H NMR spectrum of my morpholine compound shows broad or complex multiplets for the ring protons instead of clean triplets. Why is this happening?

A1: The morpholine ring typically exists in a chair conformation. In this conformation, the protons on the carbons adjacent to the nitrogen and oxygen atoms are in different chemical environments (axial and equatorial), leading to complex splitting patterns. The observed "triplet-like" appearance is often due to the time-averaged conformation in solution, where the coupling constants between adjacent protons are similar. However, factors like solvent, temperature, and substitution on the ring can influence the rate of conformational exchange and the observed coupling constants, leading to broader or more complex multiplets.

Troubleshooting Workflow for NMR Analysis

start Complex 1H NMR Spectrum step1 Vary Temperature (VT-NMR) start->step1 Investigate conformational dynamics step2 Change Solvent step1->step2 If exchange rate is temperature-dependent step3 2D NMR (COSY, NOESY) step2->step3 To resolve overlapping signals end Confirm Structure & Conformation step3->end Assign protons and determine through-space correlations

Caption: Troubleshooting workflow for complex 1H NMR spectra of morpholine compounds.

Q2: I'm struggling to interpret the mass spectrum of my N-substituted morpholine derivative. What are the expected fragmentation patterns?

A2: Electron impact (EI) mass spectrometry of morpholine-containing compounds often proceeds through characteristic fragmentation pathways. The primary fragmentation is typically an α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. This results in the loss of a radical and the formation of a stable iminium ion.

Common Fragmentation Pathways:

  • α-Cleavage: The bond between the nitrogen and an adjacent carbon in the ring can break, leading to the formation of a resonance-stabilized iminium ion.

  • Ring Opening: Subsequent to the initial ionization, the morpholine ring can open, followed by further fragmentation.

  • Loss of Substituents: If there are substituents on the nitrogen or the ring, their loss can also be a prominent fragmentation pathway.

For a definitive structural elucidation, high-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition of the fragment ions.

Section 3: Stability and Degradation Concerns

Morpholine and its derivatives can be susceptible to degradation under certain conditions, leading to the formation of impurities that can complicate characterization and affect the overall quality of the compound.

Frequently Asked Questions (FAQs): Stability and Degradation

Q1: I suspect my morpholine-containing compound is degrading over time. What are the likely degradation pathways?

A1: Morpholine itself can undergo degradation, particularly in the presence of certain environmental factors. One of the most well-documented degradation pathways involves nitrosation. In the presence of nitrite sources under acidic conditions, the secondary amine of the morpholine ring can be converted to N-nitrosomorpholine, a known carcinogen. Additionally, microbial degradation of the morpholine ring can occur, often initiated by a monooxygenase enzyme that cleaves the C-N bond.

Hypothetical Morpholine Degradation Pathway

morpholine Morpholine intermediate1 2-Hydroxymorpholine morpholine->intermediate1 Monooxygenase intermediate2 2-(2-aminoethoxy)acetaldehyde intermediate1->intermediate2 Ring Opening final_product 2-(2-aminoethoxy)acetate intermediate2->final_product Oxidation

Caption: A simplified representation of a possible microbial degradation pathway of morpholine.

Q2: I've identified an unexpected impurity in my synthesized morpholine derivative. What are some common process-related impurities I should consider?

A2: The impurity profile of a synthesized morpholine compound is highly dependent on the synthetic route employed. Common methods for synthesizing the morpholine ring include the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia.

Potential Impurities from Common Synthetic Routes:

  • Starting Materials: Unreacted diethanolamine or diethylene glycol.

  • By-products: Oligomers or other products from side reactions.

  • Reagents: Residual acids or catalysts used in the synthesis.

It is essential to have a thorough understanding of your synthetic process to anticipate and identify potential impurities. A combination of chromatographic and spectroscopic techniques is often required for comprehensive impurity profiling.

References

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). E3S Web of Conferences, 556, 01051. [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - ResearchGate. (2018). Journal of Analytical Methods in Chemistry, 2018, 1-7. [Link]
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Future Medicinal Chemistry, 16(15), 1145-1166. [Link]
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience. (2021). ACS Chemical Neuroscience, 12(3), 389-401. [Link]
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020). Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2016). Baghdad Science Journal, 13(2s), 525-534. [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021). ACS Chemical Neuroscience, 12(3), 389-401. [Link]
  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy | The Journal of Physical Chemistry Letters. (2023). The Journal of Physical Chemistry Letters, 14(42), 9570-9576. [Link]
  • Morpholine Degradation Pathway - Eawag-BBD. (n.d.).
  • 1H and 13C NMR spectra of N-substituted morpholines - PubMed. (n.d.).
  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. (n.d.).
  • Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties - ResearchGate. (2013). Journal of Solution Chemistry, 42(1), 1-16. [Link]
  • MORPHOLINE - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (n.d.).
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Technical Support Center: Chromatographic Purification of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chromatographic purification of 4-(2-(2-bromo-5-chlorophenoxy)ethyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this halogenated morpholine derivative. Our aim is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

Understanding the Molecule: Key Purification Challenges

The structure of this compound presents a unique set of purification challenges that must be carefully considered when developing a chromatographic method.

  • Polarity: The presence of the morpholine ring and the ether linkage imparts a degree of polarity to the molecule. This can lead to strong interactions with polar stationary phases like silica gel, potentially causing peak tailing and requiring more polar mobile phases for elution.[1][2]

  • Halogenation: The bromine and chlorine substituents on the aromatic ring increase the molecule's molecular weight and can influence its solubility and interaction with the stationary phase. Halogenated compounds can sometimes be challenging to separate from their dehalogenated impurities.[3]

  • Basic Nature: The nitrogen atom in the morpholine ring is basic and can interact with acidic silanol groups on the surface of silica gel, a common stationary phase in normal-phase chromatography.[4] This can lead to significant peak tailing, irreversible adsorption, and even degradation of the target compound.

  • Potential Impurities: The synthesis of this molecule can lead to several impurities, including starting materials, dehalogenated byproducts, and isomers, which may have similar chromatographic behavior to the desired product.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for chromatographic purification of this compound?

A1: For initial purification attempts, normal-phase flash chromatography on silica gel is a common and cost-effective starting point. A good initial mobile phase to explore is a gradient of ethyl acetate in hexanes.[7] Given the molecule's polarity, you may need to incorporate a more polar solvent like methanol or a small amount of a basic modifier like triethylamine to achieve good peak shape and elution.

Q2: My compound is streaking badly on the silica gel column. What is causing this and how can I fix it?

A2: Streaking, or peak tailing, is a common issue when purifying basic compounds like your morpholine derivative on silica gel.[4] This is often due to strong interactions between the basic nitrogen of the morpholine and acidic silanol groups on the silica surface.

To mitigate this, you can:

  • Add a basic modifier to your mobile phase, such as 0.1-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a different stationary phase. Consider using alumina (basic or neutral) or a bonded phase like diol or amino-propyl silica, which are less acidic than bare silica.[6]

Q3: I am not getting good separation between my product and a closely eluting impurity. What are my options?

A3: Improving the resolution between closely eluting compounds requires optimizing several chromatographic parameters.

  • Solvent System Optimization: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.[8]

  • Gradient Optimization: A shallower gradient around the elution point of your compound can increase the separation between closely eluting peaks.

  • Stationary Phase Selection: If you are using normal-phase chromatography, consider trying a different stationary phase with different selectivity, such as a cyano-bonded phase.[9] Alternatively, reversed-phase chromatography might provide the necessary selectivity.

Q4: Should I consider reversed-phase chromatography for this compound?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying polar and ionizable compounds and is frequently used for the analysis of similar molecules like viloxazine.[10] A typical starting point for RP-HPLC would be a C18 column with a mobile phase gradient of acetonitrile in water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

Q5: How can I determine the purity of my final product?

A5: Purity should be assessed using a high-resolution analytical technique, typically RP-HPLC with UV detection.[11] It is crucial to use a different chromatographic method for analysis than the one used for purification to get an unbiased assessment of purity. For example, if you purify by normal-phase flash chromatography, use an RP-HPLC method for the final purity check.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing) Interaction of the basic morpholine nitrogen with acidic silanol groups on the silica stationary phase.1. Add a basic modifier: Incorporate 0.1-1% triethylamine or a similar base into the mobile phase to neutralize active sites on the silica. 2. Change the stationary phase: Switch to a less acidic stationary phase like alumina, or a bonded phase such as amino or diol.[6] 3. Consider reversed-phase: If tailing persists, reversed-phase chromatography on a C18 column with an acidic mobile phase modifier (e.g., 0.1% formic acid) can provide excellent peak shape for basic compounds.
No Elution or Very High Retention The mobile phase is not polar enough to elute the compound from the stationary phase.1. Increase mobile phase polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in hexanes, or methanol in dichloromethane). 2. Switch to a more polar solvent system: If you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[8]
Co-elution of Impurities Insufficient selectivity of the chromatographic system.1. Optimize the mobile phase: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/hexanes) to find one that provides better separation. 2. Employ a shallower gradient: A slower increase in the polar solvent concentration around the elution point of your compound can improve resolution. 3. Change the stationary phase: A different stationary phase (e.g., cyano, diol, or even reversed-phase C18) will offer different selectivity and may resolve the co-eluting species.[9]
Low Recovery of the Compound Irreversible adsorption onto the stationary phase or degradation.1. Deactivate the stationary phase: Add a basic modifier like triethylamine to the mobile phase to prevent strong, irreversible binding to acidic sites. 2. Use a less reactive stationary phase: Consider using a bonded phase or alumina. 3. Check for compound stability: Ensure your compound is stable to the solvents and stationary phase being used. Perform a small-scale stability test if necessary.
Inconsistent Retention Times Changes in mobile phase composition, column equilibration, or temperature fluctuations.1. Ensure proper column equilibration: Before injecting your sample, equilibrate the column with at least 10 column volumes of the initial mobile phase. 2. Use freshly prepared mobile phase: The composition of mixed mobile phases can change over time due to evaporation of the more volatile component. 3. Control the temperature: If possible, use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (Initial Purification)

This protocol provides a starting point for the initial purification of crude this compound.

Materials:

  • Silica gel (60 Å, 40-63 µm)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Crude this compound

  • Flash chromatography system with UV detector

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a suitable size flash column with silica gel.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) for at least 5 column volumes.

  • Sample Loading: Load the prepared sample onto the column.

  • Elution: Begin elution with a linear gradient. A suggested starting gradient is from 0% to 50% ethyl acetate in hexanes over 20 column volumes.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC (Final Polishing)

This protocol is suitable for the final purification of the compound to achieve high purity.

Materials:

  • C18 reversed-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • Partially purified this compound

Procedure:

  • Sample Preparation: Dissolve the partially purified product in the initial mobile phase.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) until a stable baseline is achieved.

  • Sample Injection: Inject the sample onto the column.

  • Elution: Run a linear gradient to elute the compound. A suggested starting gradient is from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 30 minutes.

  • Fraction Collection: Collect the peak corresponding to the pure product.

  • Solvent Removal: Remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to recover the pure product.

Visualizing the Workflow

Logical Troubleshooting Flowchart

Troubleshooting_Workflow start Start Purification problem Identify Issue start->problem peak_tailing Poor Peak Shape (Tailing) problem->peak_tailing Tailing? no_elution No Elution/ High Retention problem->no_elution No Elution? co_elution Co-elution of Impurities problem->co_elution Impure Fractions? low_recovery Low Recovery problem->low_recovery Low Yield? end Successful Purification problem->end No Issues add_modifier Add Basic Modifier (e.g., Triethylamine) peak_tailing->add_modifier change_sp Change Stationary Phase (e.g., Alumina, Bonded Phase) peak_tailing->change_sp increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity optimize_gradient Optimize Gradient (Shallower) co_elution->optimize_gradient change_mp Change Mobile Phase Solvent System co_elution->change_mp low_recovery->add_modifier check_stability Check Compound Stability low_recovery->check_stability add_modifier->problem Re-evaluate change_sp->problem Re-evaluate increase_polarity->problem Re-evaluate optimize_gradient->problem Re-evaluate change_mp->problem Re-evaluate check_stability->problem Re-evaluate

Caption: A flowchart for troubleshooting common chromatography issues.

Purification Workflow Diagram

Purification_Workflow crude Crude Product flash_chrom Normal-Phase Flash Chromatography crude->flash_chrom tlc_hplc_analysis Fraction Analysis (TLC/HPLC) flash_chrom->tlc_hplc_analysis pure_fractions Combine Pure Fractions tlc_hplc_analysis->pure_fractions Pure impure_fractions Repurify Impure Fractions tlc_hplc_analysis->impure_fractions Impure solvent_evap Solvent Evaporation pure_fractions->solvent_evap impure_fractions->flash_chrom partially_pure Partially Pure Product solvent_evap->partially_pure rp_hplc Reversed-Phase HPLC (Polishing Step) partially_pure->rp_hplc final_analysis Final Purity Analysis (e.g., Analytical RP-HPLC) rp_hplc->final_analysis final_analysis->rp_hplc Needs Further Purification final_product High-Purity Product final_analysis->final_product Meets Purity Spec

Caption: A typical workflow for the purification of the target compound.

References

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Google Patents. (n.d.). EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • Journal of Chemical Health Risks. (n.d.). A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • Google Patents. (n.d.). CN119707851A - A kind of impurity of viloxazine hydrochloride product and its synthesis method and application.
  • Quick Company. (n.d.). “Process For The Preparation Of Viloxazine Hydrochloride”.
  • Technical Disclosure Commons. (2023, August 25). An isolated dimer impurity of Viloxazine.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
  • Chemistry For Everyone. (2025, March 10). In Normal Phase Chromatography Which Compound Is Eluted First? [Video]. YouTube.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • ACS Publications. (2013, December 10). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Biotage. (n.d.). Successful Flash Chromatography.
  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
  • Google Patents. (n.d.). EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.

Sources

strategies to minimize impurity formation in phenoxyethyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Impurity Formation

Welcome to the technical support center for the synthesis of N-(2-phenoxyethyl)morpholine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common challenges encountered during this synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot but also to proactively design more robust and efficient experiments. Our focus is on ensuring the highest scientific integrity and achieving optimal purity for your target compound, a crucial intermediate in various pharmaceutical applications.

Understanding the Synthesis: The Core Reaction and Its Challenges

The most common and direct route to N-(2-phenoxyethyl)morpholine is the N-alkylation of morpholine with a suitable 2-phenoxyethyl electrophile, such as 2-phenoxyethyl bromide or chloride. This reaction is a variation of the Williamson ether synthesis, applied to nitrogen nucleophiles, and typically proceeds via an SN2 mechanism.

While seemingly straightforward, this synthesis is often plagued by the formation of several key impurities that can complicate purification and compromise the yield and quality of the final product. This guide will address the identification, prevention, and remediation of these impurities in a practical, question-and-answer format.

Reaction Pathway Overview

G cluster_reactants Reactants cluster_products Products morpholine Morpholine target_product N-(2-phenoxyethyl)morpholine (Desired Product) morpholine->target_product  S_N_2 Attack (Primary Pathway) phenoxyethyl_halide 2-Phenoxyethyl Halide (X = Br, Cl) phenoxyethyl_halide->target_product impurity1 Quaternary Ammonium Salt (Overalkylation Impurity) phenoxyethyl_halide->impurity1 impurity2 Phenyl Vinyl Ether (Elimination Impurity) phenoxyethyl_halide->impurity2 E2 Elimination (Side Reaction) target_product->impurity1 Further S_N_2 Attack

Caption: Primary and side reaction pathways in the synthesis of N-(2-phenoxyethyl)morpholine.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section is structured to address the most frequently encountered issues during the synthesis. Each impurity is discussed in a dedicated Q&A subsection.

Impurity Profile 1: Overalkylation and Quaternary Salt Formation

Q1: I'm observing a highly polar, water-soluble impurity that is difficult to remove. What is it and how is it formed?

A: You are likely dealing with the N,N-bis(2-phenoxyethyl)morpholinium halide, a quaternary ammonium salt. This impurity arises when the desired product, N-(2-phenoxyethyl)morpholine (a tertiary amine), acts as a nucleophile and attacks a second molecule of the 2-phenoxyethyl halide.

  • Mechanism: This is a subsequent SN2 reaction. Since the product is also a nucleophile, it competes with the starting morpholine for the alkylating agent. This is a very common issue in the alkylation of secondary amines.

Q2: How can I confirm the presence of this quaternary salt?

A: Due to its salt-like nature, this impurity has distinct analytical characteristics:

  • TLC: It will appear as a spot at the baseline (Rf ≈ 0) in most non-polar to moderately polar solvent systems.

  • NMR: In ¹H NMR, you would expect to see a significant downfield shift for the protons adjacent to the now positively charged nitrogen atom.

  • Solubility: It is highly soluble in water and polar solvents but poorly soluble in non-polar organic solvents like hexane or diethyl ether. This property can be exploited for its removal.

Q3: What are the best strategies to prevent the formation of the quaternary salt?

A: Preventing overalkylation is key to a clean reaction and high yield. The primary strategy is to control the stoichiometry and reaction conditions.

StrategyRationale & Implementation
Use Excess Morpholine By using a molar excess of morpholine (e.g., 2-4 equivalents), you increase the probability that the 2-phenoxyethyl halide will react with the more abundant starting amine rather than the product.
Slow Addition of Alkylating Agent Adding the 2-phenoxyethyl halide dropwise to the reaction mixture at a controlled rate maintains a low instantaneous concentration of the electrophile, favoring the reaction with the excess morpholine.
Control Reaction Temperature Higher temperatures can sometimes accelerate the second alkylation step. Running the reaction at the lowest effective temperature (e.g., room temperature to 60°C, depending on the halide's reactivity) can help minimize this side reaction.
Monitor Reaction Progress Use TLC or GC to monitor the disappearance of the starting halide. Stop the reaction as soon as the limiting reagent is consumed to prevent further reaction with the product.
Impurity Profile 2: Elimination Byproduct

Q1: My reaction mixture has a sweet, polymer-like smell, and I see an unexpected non-polar spot on my TLC plate. What could this be?

A: This is likely phenyl vinyl ether (phenoxyethene), the product of an E2 elimination reaction. This side reaction competes with the desired SN2 pathway.

  • Mechanism: Morpholine, being a base, can abstract a proton from the carbon atom alpha to the phenoxy group, leading to the elimination of the halide and the formation of a double bond. This is more prevalent with more sterically hindered bases or when using secondary or tertiary alkyl halides, though it can still occur with primary halides under certain conditions.

Q2: How can I minimize the formation of this elimination byproduct?

A: Favoring the SN2 pathway over E2 is crucial.

StrategyRationale & Implementation
Use a Non-Nucleophilic Base If an external base is used to scavenge the H-X formed, choose a non-nucleophilic, sterically hindered base like potassium carbonate (K₂CO₃) or triethylamine (TEA) instead of relying solely on morpholine.
Lower Reaction Temperature Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Maintaining a moderate temperature can significantly reduce the amount of elimination byproduct.
Choice of Leaving Group Bromides are generally good leaving groups for SN2 reactions. Iodides are even more reactive but can also increase elimination. Chlorides are less reactive and may require harsher conditions, which could promote elimination. 2-Phenoxyethyl bromide is often a good compromise.
Impurity Profile 3: Unreacted Starting Materials

Q1: After workup, my product is contaminated with starting materials. How can I improve conversion and simplify purification?

A: The presence of unreacted morpholine and 2-phenoxyethyl halide indicates an incomplete reaction. This can be addressed by optimizing reaction parameters and through a well-designed workup procedure.

Troubleshooting Incomplete Reactions:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC or GC until the limiting reagent is consumed.

  • Temperature: If the reaction is sluggish at lower temperatures, a modest increase in temperature may be necessary. However, be mindful of promoting side reactions as discussed above.

  • Solvent Choice: A polar aprotic solvent like acetonitrile or DMF can effectively solvate the reactants and facilitate the SN2 reaction.

Effective Purification Strategy:

  • Aqueous Wash: After the reaction, perform an aqueous workup.

    • An acidic wash (e.g., with dilute HCl) will protonate both morpholine and the N-(2-phenoxyethyl)morpholine product, transferring them to the aqueous layer as hydrochloride salts. This will leave the unreacted, non-basic 2-phenoxyethyl halide and any phenyl vinyl ether in the organic layer, which can be separated and discarded.

    • Next, basify the aqueous layer (e.g., with NaOH) to deprotonate the amine salts, liberating the free bases.

    • Finally, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified product and any unreacted morpholine.

  • Distillation/Crystallization: Unreacted morpholine (boiling point ~129°C) can often be removed from the higher-boiling product by vacuum distillation. Crystallization of the product from an appropriate solvent system is also an effective purification method.

Troubleshooting Workflow

G start Synthesis of N-(2-phenoxyethyl)morpholine check_purity Analyze Crude Product (TLC, GC, NMR) start->check_purity impurity_q High Polarity Impurity (Rf ≈ 0)? check_purity->impurity_q Yes impurity_e Non-Polar Impurity (High Rf)? check_purity->impurity_e No solution_q Issue: Overalkylation - Use excess morpholine - Slow addition of halide - Lower reaction temp impurity_q->solution_q impurity_e->impurity_e No impurity_sm Starting Materials Present? impurity_e->impurity_sm No impurity_e->impurity_sm Yes solution_e Issue: Elimination - Use non-nucleophilic base - Lower reaction temp impurity_e->solution_e Yes solution_sm Issue: Incomplete Reaction - Increase reaction time/temp - Optimize solvent - Perform acid/base workup impurity_sm->solution_sm end Pure Product impurity_sm->end No solution_q->check_purity Re-run & Analyze solution_e->check_purity Re-run & Analyze solution_sm->check_purity Re-run & Analyze

Caption: A logical workflow for troubleshooting common impurities in the synthesis.

Experimental Protocols

Protocol 1: Optimized Synthesis of N-(2-phenoxyethyl)morpholine

This protocol incorporates strategies to minimize common impurities.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (3.0 eq.) in acetonitrile (5-10 volumes). Add finely ground potassium carbonate (1.5 eq.).

  • Reaction Setup: Heat the mixture to a gentle reflux (around 80°C) with vigorous stirring.

  • Substrate Addition: In a separate dropping funnel, dissolve 2-phenoxyethyl bromide (1.0 eq.) in a small amount of acetonitrile. Add this solution dropwise to the refluxing morpholine mixture over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours after the addition is finished.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess morpholine.

    • Dissolve the residue in ethyl acetate and wash with water (3x) to remove any remaining salts.

    • Perform an acid-base extraction as described in the "Unreacted Starting Materials" section if significant starting material remains.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like isopropanol/water.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

A robust GC method is essential for quantifying the purity of your product and identifying impurities.

  • Column: A standard non-polar column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Injector: 250°C, split mode (e.g., 50:1).

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Expected Elution Order: Phenyl vinyl ether (if present) -> Morpholine -> 2-Phenoxyethyl halide -> N-(2-phenoxyethyl)morpholine. The quaternary salt is non-volatile and will not be observed by GC.

Frequently Asked Questions (FAQs)

Q: Can I use 2-phenoxyethanol as a starting material instead of the halide? A: Yes, but this requires converting the hydroxyl group into a better leaving group, for example, by tosylation (forming 2-phenoxyethyl tosylate). The subsequent reaction with morpholine would then proceed similarly. This two-step approach can be advantageous if the phenoxyethyl halide is not readily available or is unstable.

Q: My product is an oil, but the literature reports a solid. What should I do? A: The presence of impurities can often prevent a compound from crystallizing, resulting in an oil. Ensure your product is sufficiently pure by using the analytical and purification methods described. Seeding the oil with a small crystal of pure product, if available, can sometimes induce crystallization.

Q: Is it possible to use phase-transfer catalysis for this reaction? A: Yes, phase-transfer catalysis (PTC) can be an effective method, especially for larger-scale reactions. A typical PTC system might involve using aqueous NaOH as the base with the organic reactants dissolved in a non-polar solvent like toluene, along with a phase-transfer catalyst such as tetrabutylammonium bromide. This can enhance reaction rates and simplify the workup.

References

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. DOI: 10.26434/chemrxiv-2024-82z2v
  • Gagnon, P., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers (Basel). DOI: 10.3390/polym13193356
  • Khachikyan, R. D., et al. (2012). Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. Russian Journal of General Chemistry.
  • Rekka, E. A., et al. (2022). Morpholine and Thiomorpholine as Privileged Scaffolds in Drug Design and Discovery. Molecules.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. DOI: 10.1051/e3sconf/202455601051
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.
  • Ortiz, K. G., et al. (2024).
  • Singh, R., & Kumar, D. (2020). Different analytical methods of estimation of morpholine or its derivatives.
  • BenchChem Technical Support. (2025). Side Reactions and Byproduct Formation in Morpholine Synthesis. BenchChem.
  • ResearchGate Discussion. (2016). How can I use N-methyl morpholine for the quaternization of my polymer?
  • Bijudas, K., et al. (2021). Kinetics of Quaternization Between N,N-Dimethylaniline and Benzyl Chloride in Polar Solvents. Journal of Advanced Scientific Research.
  • OSHA. (2003). Morpholine. OSHA Method PV2123.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • Liu, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. DOI: 10.1155/2018/6054193
  • Shi, L., et al. (2025). One-step synthesis of quaternized polyethyleneimine and its application in transesterification reactions. New Journal of Chemistry.
  • Patil, S. M., et al. (2022). RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-Methoxy-2-(Morpholin-4-yl) Quinolin-3-yl] Methyl}-4H-1,2,4-Triazol-4-Amine.
  • Hu, B., et al. (2017). Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O.
  • Al-Nuri, M. A., et al. (1987). Tertiary Amine Oxides. Part 8. Rearrangement of N-(2,4-Dinitrophenyl)-piperidines and -morpholine N-Oxides in Aprotic Solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Alshakova, I., & Nikonov, G. I. (2019). Selective Synthesis of Secondary and Tertiary Amines by Reductive N-Alkylation of Nitriles and N-Alkylation of Amines and Ammonium Formate Catalyzed by Ruthenium Complex. Chemistry – A European Journal.
  • Wikipedia. (n.d.). Morpholine. Wikipedia.
  • AlTamiemi, E. O., et al. (2012).
  • BenchChem Technical Support. (2025).
  • G. S. C. Wills, et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Organic Chemistry.

troubleshooting low bioactivity of synthesized 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Prepared by the Senior Application Scientist Team Document ID: TSS-42BCPEM-01 Last Updated: January 10, 2026

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who have synthesized this compound and are encountering lower-than-expected biological activity. Our goal is to provide a logical, scientifically-grounded framework to help you troubleshoot the issue, from verifying the compound's integrity to optimizing your experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured as a diagnostic workflow. We strongly recommend starting with Question 1 and proceeding sequentially, as the most common issues are often the simplest to resolve.

Q1: My synthesized compound shows low or no bioactivity. Where do I even begin?

A1: Low bioactivity is a common challenge in early-stage drug discovery and can be attributed to three primary areas: the compound itself, the experimental assay, or inherent biological complexities.[1] A systematic investigation is paramount. Before questioning the biological hypothesis, you must rigorously validate the tool you are using—the synthesized molecule.

The first and most critical step is to confirm, with certainty, the identity, purity, and stability of your synthesized batch of this compound. Even trace impurities can sometimes inhibit or interfere with biological assays, leading to misleading results.[2]

Below is a logical workflow to diagnose the root cause of low bioactivity.

Troubleshooting_Workflow start Start: Low Bioactivity Observed q1 Step 1: Compound Verification Is the compound's identity, purity (>95%), and structure correct? start->q1 q2 Step 2: Assay Validation Are the assay conditions and controls performing as expected? q1->q2  Yes solution1 Resolution: - Re-purify the compound. - Re-synthesize if necessary. - Confirm structure via 2D NMR. q1->solution1  No q3 Step 3: Compound Behavior in Assay Is the compound soluble and stable in the assay medium? q2->q3  Yes solution2 Resolution: - Validate reagents. - Check cell health & passage number. - Confirm positive/negative controls. q2->solution2  No q4 Step 4: Biological Hypothesis Review Could the structure-activity relationship (SAR) be weaker than anticipated? q3->q4  Yes solution3 Resolution: - Test solubility (nephelometry). - Adjust solvent (e.g., DMSO %). - Assess stability via LC-MS over time. q3->solution3  No solution4 Conclusion: - The compound may have intrinsically low activity. - Consider SAR-guided modifications. q4->solution4

Caption: A step-by-step decision tree for troubleshooting low bioactivity.

Q2: How do I confirm the identity and purity of my synthesized compound?

A2: This requires a multi-pronged analytical approach. No single technique is sufficient. You must use a combination of mass spectrometry, chromatography, and nuclear magnetic resonance (NMR) spectroscopy to build a complete and unambiguous profile of your compound.

The Synthesis Context: Williamson Ether Synthesis The target compound is typically formed via a Williamson ether synthesis, an SN2 reaction between the alkoxide of 2-bromo-5-chlorophenol and an N-(2-haloethyl)morpholine, such as 4-(2-chloroethyl)morpholine.[3][4] Understanding this mechanism is key to anticipating potential impurities.

Williamson_Synthesis cluster_reactants Reactants cluster_conditions Conditions phenol 2-Bromo-5-chlorophenol product Product: This compound phenol->product side_product Potential Side Product: 2-Bromo-5-chlorophenol (unreacted starting material) phenol->side_product Incomplete Reaction morpholine 4-(2-Chloroethyl)morpholine morpholine->product base Base (e.g., K2CO3, NaH) base->product solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->product

Sources

addressing solubility problems of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and in vivo experimental setups. Our goal is to provide a foundational understanding of the molecule's properties, a systematic approach to troubleshooting, and validated protocols to ensure the integrity and reproducibility of your results.

Part A: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and behavior of this compound.

FAQ 1: What are the structural features of this compound that dictate its solubility?

The solubility behavior of this compound is a direct consequence of its hybrid structure:

  • Hydrophobic Domain : The 2-bromo-5-chlorophenoxy group is the primary contributor to the molecule's low aqueous solubility. The aromatic phenyl ring is inherently hydrophobic, and the addition of halogen atoms (bromine and chlorine) further increases its lipophilicity and molecular weight. Such structures are often referred to as "grease-ball" type molecules in formulation science.[1]

  • Hydrophilic/Ionizable Domain : The morpholine ring contains a tertiary amine.[2][3] This nitrogen atom has a lone pair of electrons, making it a weak base that can be protonated in acidic conditions.[4][5] This feature is the key to manipulating its solubility.

FAQ 2: My compound is dissolved in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?

This is a classic and expected phenomenon known as "solvent shifting" or "precipitation upon dilution." Your high-concentration stock in 100% Dimethyl sulfoxide (DMSO) is stable because DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6]

When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer (e.g., cell culture media, PBS), the solvent environment abruptly shifts from being predominantly organic to almost entirely aqueous. The low water solubility of the compound becomes the dominant factor, and if the final concentration exceeds its aqueous solubility limit, it will precipitate out of the solution.

FAQ 3: What is the role of pH in the solubility of this compound?

The pH of your aqueous medium is a critical variable. The morpholine ring on the compound is a weak base.

  • At Neutral or Alkaline pH (pH ≥ 7.4) : The morpholine nitrogen is predominantly in its neutral, uncharged state. In this form, the molecule's hydrophobic character dominates, leading to very poor aqueous solubility.

  • At Acidic pH (pH < 7.0) : The nitrogen atom can accept a proton (H+) from the buffer, forming a positively charged morpholinium ion.[4][5] This charge significantly increases the molecule's polarity and its ability to form favorable interactions with water molecules, thereby increasing its solubility. The solubility of amine-containing compounds is strongly dependent on pH.[7][8]

FAQ 4: What is the maximum recommended concentration of an organic solvent like DMSO in a cell-based assay?

While essential for dissolving the compound, the co-solvent itself can impact cellular health and experimental outcomes.[9] For most cell lines, the final concentration of DMSO should be kept as low as possible, typically ≤ 0.5% (v/v) .[10][11] Some sensitive cell lines may even show stress responses at concentrations as low as 0.1%.[12] It is imperative to include a "vehicle control" (assay buffer + the same final concentration of DMSO, without the compound) in all experiments to account for any solvent-induced effects.

Part B: Systematic Troubleshooting Guide for Solubility Issues

Follow this tiered approach, progressing from the simplest to more advanced techniques. Do not proceed to the next step until you have thoroughly explored the current one.

Troubleshooting_Workflow start Start: Compound Precipitates in Assay step1 Step 1: Optimize Stock & Dilution Is the stock solution clear at room temp? Are you using a serial dilution protocol? start->step1 step2 Step 2: pH Modification Can the assay tolerate a lower pH (e.g., 6.5-7.0)? Prepare buffer at a slightly acidic pH. step1:f1->step2 Yes step3 step3 step2->step3 No / pH change not possible end_success Success: Compound is Soluble step2->end_success Yes, solubility improved step4 Step 4: Re-evaluate Experiment Is the target concentration achievable? Consider reducing the final assay concentration. step3->step4 No / Excipients interfere step3->end_success Yes, solubility improved step4->end_success Yes, lower concentration is soluble end_fail Consult Formulation Specialist step4->end_fail No, concentration is fixed

Caption: A decision-making workflow for troubleshooting solubility.

Step 1: The Foundation - Stock Solution and Dilution Technique

Causality : The most common source of precipitation is improper dilution technique. A high concentration of a hydrophobic compound meeting a large volume of water creates a zone of extreme supersaturation, promoting rapid crashing out.

  • Primary Solvent Selection : 100% DMSO is the recommended starting solvent due to its strong solubilizing power and miscibility with water.[6]

  • Stock Concentration : Prepare a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (37°C) or brief vortexing can help, but the final stock solution must be clear and free of particulates at room temperature.

  • Dilution is Key : Do not perform a single large dilution (e.g., 1 µL of 10 mM stock directly into 1 mL of buffer). This is the most frequent cause of failure. Instead, use an intermediate serial dilution step. See Protocol 2 for a detailed methodology.

Step 2: The First Intervention - pH Modification

Causality : As established in FAQ 3, leveraging the basic morpholine moiety is the most direct way to enhance aqueous solubility. By lowering the pH of the assay buffer, we increase the proportion of the protonated, more soluble form of the molecule.[4][7][8]

  • Action : Prepare your final assay buffer at a slightly acidic pH, for example, pH 6.8 or 7.0, instead of the standard 7.4.

  • Considerations : You must verify that this pH change does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability, receptor binding). Run a pH tolerance control for your system.

  • Mechanism Visualization :

Caption: Effect of pH on the morpholine ring and solubility.

Step 3: Advanced Solubilization - The Use of Excipients

If optimizing dilution and pH is insufficient, the next step is to use formulation excipients. The choice depends heavily on the assay type.

Causality : These agents create favorable micro-environments for the hydrophobic compound within the bulk aqueous solution, effectively shielding it from the water.

  • For Biochemical/Acellular Assays: Surfactants

    • Mechanism : Surfactants, above their critical micelle concentration (CMC), form micelles—spherical structures with a hydrophobic core and a hydrophilic shell.[13][14] The this compound partitions into this hydrophobic core, making it "soluble" in the buffer.[15]

    • Recommendation : Use non-ionic surfactants like Tween-20 or Triton X-100 at a low final concentration (e.g., 0.01% - 0.05%).[16]

    • Warning : Surfactants can denature proteins at high concentrations. Always run a vehicle control with the surfactant alone to check for interference.

  • For Cell-Based Assays: Cyclodextrins

    • Mechanism : Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[] They form "inclusion complexes" where the hydrophobic part of your compound fits inside the cyclodextrin cavity, while the hydrophilic exterior allows the entire complex to dissolve in water.[18][19][20][21]

    • Recommendation : Use a chemically modified cyclodextrin like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has much higher water solubility and lower toxicity than native β-cyclodextrin.[10][18] You may need to empirically determine the optimal molar ratio of cyclodextrin to your compound.

    • Warning : Cyclodextrins can extract cholesterol from cell membranes at high concentrations, which can be cytotoxic.[10] A vehicle control is essential.

Solubilization_Mechanisms cluster_CoSolvent Co-Solvent (e.g., DMSO) cluster_Surfactant Surfactant Micelle cluster_Cyclodextrin Cyclodextrin Inclusion Complex cosolvent H₂O DMSO H₂O DMSO drug1 Drug caption1 Reduces bulk polarity, increasing solubility. s1 s2 s3 s4 s5 s6 s7 s8 s9 s10 s11 s12 drug2 Drug caption2 Hydrophobic drug is sequestered in core. cd_outer drug3 Drug caption3 Hydrophobic drug fits into central cavity.

Caption: Mechanisms of common solubilization strategies.

Step 4: Final Recourse - Re-evaluate Concentration

If all the above steps fail, it is possible that the desired concentration is simply above the achievable thermodynamic solubility limit with assay-compatible methods.

  • Action : Critically assess if a lower final concentration of the compound could still yield meaningful data. Often, researchers aim for high concentrations (e.g., >50 µM) when a biological effect might be observable at a much lower, and more soluble, concentration (e.g., 1-10 µM).

  • Consult : If the target concentration is non-negotiable and solubility remains an issue, you may need to consult with a formulation specialist to explore more advanced drug delivery systems like lipid-based formulations or nanosuspensions, though these are more complex to implement in standard assay formats.[1][22][23][24][25]

Part C: Protocols & Data Tables

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Accurately weigh out the required amount of this compound powder.

  • Add the appropriate volume of 100% DMSO (biotechnology grade) to achieve the target concentration (e.g., 20 mM).

  • Vortex vigorously for 1-2 minutes.

  • If particulates remain, place the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution against a bright light. It must be completely clear with no visible precipitate or haze.

  • Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

Protocol 2: Serial Dilution Protocol for Assay Working Solutions

This protocol is for preparing a 20 µM final concentration from a 20 mM stock, with a final DMSO concentration of 0.2%.

  • Thaw one aliquot of your 20 mM stock solution completely and bring it to room temperature.

  • Prepare Intermediate Dilution : In a sterile microcentrifuge tube, add 2 µL of the 20 mM stock to 98 µL of 100% DMSO. Vortex gently. This creates a 400 µM intermediate stock (a 1:50 dilution).

  • Prepare Final Working Solution : In a separate tube, add 5 µL of the 400 µM intermediate stock to 95 µL of your final assay buffer. Vortex immediately but gently. This creates a 20 µM working solution in 2% DMSO.

  • Final Assay Addition : Add this working solution to your assay plate at a 1:10 ratio (e.g., 10 µL of working solution to 90 µL of cell/reagent mix). The final concentration of the compound will be 2 µM and the final DMSO concentration will be 0.2% . Adjust volumes as needed for your specific final concentration, always aiming for a final DMSO concentration below 0.5%.

Table 1: Physicochemical Properties (Inferred)
PropertyEstimated Value / CharacteristicImplication for Solubility
Molecular Formula C₁₂H₁₆BrClNO₂High molecular weight contributes to poor solubility.
Structure Contains a hydrophobic substituted phenyl ring and a basic morpholine ring.Dual nature; poorly soluble at neutral pH, solubility increases at acidic pH.
Primary Solvent Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Highly soluble in polar aprotic organic solvents.[26]
Aqueous Solubility Predicted to be very low (< 10 µg/mL) at neutral pH.Requires solubilization strategies for most aqueous assay conditions.
pKa (Conjugate Acid) Estimated ~7.0 - 8.0The morpholine nitrogen is a weak base; protonation below this pH range will increase solubility.[5]
Table 2: Comparison of Solubilization Strategies
StrategyMechanismProsConsBest For
Co-Solvency (DMSO) Reduces bulk solvent polarity.[27]Simple, effective for stock solutions.Toxic to cells at >0.5%; can alter protein conformation.[9][10][12]All assays (at low final concentrations).
pH Adjustment Protonates the morpholine nitrogen, increasing polarity.[4]Simple, cost-effective, introduces no new reagents.May alter biological activity; not all assays tolerate pH changes.Assays stable in a slightly acidic pH range.
Surfactants Forms micelles that encapsulate the compound.[13][28]Very effective at increasing apparent solubility.Can interfere with assays, denature proteins; not for live cells.[16]Biochemical, enzyme, and other acellular assays.
Cyclodextrins Forms a host-guest inclusion complex.[18][20]Generally low toxicity, effective solubilizer.[10]Can have cell membrane effects at high concentrations; potential for assay interference.Cell-based assays, in vivo preclinical studies.

References

  • EvitaChem. 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine (EVT-12201323).
  • Henriksen, et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Yıldırım, S. et al. (2021). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS.
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
  • Wikipedia. Dimethyl sulfoxide.
  • Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.
  • Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
  • Lee, H.-Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196–200.
  • Kalepu, S., & Nekkanti, V. (2015). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Royal Society of Chemistry. Solubility and pH of amines.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Iversen, L., et al. (2018). The Use of Surfactants to Solubilise a Glucagon Analogue. PubMed.
  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Lumen Learning. Properties of amines.
  • Blog. (2023). What are the effects of surfactants on the solubilization of hydrophobic substances?
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
  • Fuchs, A., et al. (2020). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate.
  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • PubChem - NIH. 2-Bromo-5-chlorophenol.
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • PubChem - NIH. Morpholine.
  • PubChem - NIH. (4-Chlorophenoxy)acetic acid.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Cheméo. Chemical Properties of Phenol, 4-bromo-2-chloro- (CAS 3964-56-5).
  • ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview.

Sources

Technical Support Center: Method Refinement for 4-(2-(2-bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and handling of 4-(2-(2-bromo-5-chlorophenoxy)ethyl)morpholine. This document is designed for researchers, chemists, and process development professionals who are utilizing this key intermediate and require robust, reproducible methodologies. Our goal is to move beyond simple procedural steps and provide a framework for understanding the critical parameters that govern success, enabling you to troubleshoot effectively and achieve consistent, high-quality results.

Introduction: The Critical Role of a Key Intermediate

This compound is a crucial building block, most notably in the synthesis of antidepressant agents like Vilazodone. Its structural integrity and purity are paramount, as any impurities or inconsistencies can have a significant downstream impact on the yield and purity of the final active pharmaceutical ingredient (API).

The synthesis of this intermediate is typically achieved via a two-step process. Understanding the nuances of each step is essential for troubleshooting.

G A 2-Bromo-5-chlorophenol + 1-bromo-2-chloroethane B Williamson Ether Synthesis A->B Base (e.g., K2CO3) Solvent (e.g., Acetone) C 1-Bromo-4-chloro-2-(2-chloroethoxy)benzene (Intermediate Ether) B->C E Nucleophilic Substitution (N-Alkylation) C->E D Morpholine D->E Base (e.g., K2CO3) Solvent (e.g., DMF) F Target Compound: This compound E->F

Figure 1: General two-step synthesis pathway for the target compound.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address common challenges encountered during this synthesis.

Part 1: Williamson Ether Synthesis - Troubleshooting & Optimization

This initial step involves the O-alkylation of 2-bromo-5-chlorophenol. While seemingly straightforward, success hinges on careful control of the base, solvent, and temperature to prevent common side reactions.

FAQ 1: Low Yield of the Intermediate Ether

Question: "My Williamson ether synthesis reaction is showing low conversion to the desired 1-bromo-4-chloro-2-(2-chloroethoxy)benzene. The primary starting material, 2-bromo-5-chlorophenol, remains. What are the likely causes?"

Answer: Low conversion in this step is almost always tied to three factors: insufficient deprotonation of the phenol, poor nucleophilicity, or reaction temperature.

  • Causality (Deprotonation): The Williamson ether synthesis requires the formation of a phenoxide ion, which then acts as the nucleophile. 2-Bromo-5-chlorophenol is acidic, but a base of appropriate strength is required for complete and rapid deprotonation. Weak bases or insufficient equivalents can lead to a low concentration of the active nucleophile.

  • Troubleshooting Protocol:

    • Base Selection: Potassium carbonate (K₂CO₃) is commonly used and is often sufficient. However, if yields are low, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Caution: Anhydrous conditions are critical when using hydride bases.

    • Solvent Choice: The solvent must be polar aprotic to solvate the cation of the base without protonating the phenoxide. Acetone is common, but Dimethylformamide (DMF) or Acetonitrile (MeCN) can offer better solubility and higher reaction rates due to their higher boiling points.

    • Temperature Control: The reaction often requires heating to proceed at a reasonable rate. Refluxing in acetone (~56°C) is a good starting point. If using DMF, a temperature of 80-100°C can significantly increase the rate, but may also promote side reactions if not carefully monitored.

Data Summary: Recommended Starting Conditions

ParameterCondition 1 (Standard)Condition 2 (Aggressive)Rationale
Base K₂CO₃ (1.5 - 2.0 eq)NaH (1.2 eq)K₂CO₃ is easier to handle; NaH ensures complete deprotonation.
Solvent Acetone or MEKAnhydrous DMFDMF offers better solubility and allows for higher temperatures.
Temperature Reflux (56 - 80°C)80 - 100°CHigher temperature increases reaction kinetics.
Reaction Time 6 - 12 hours2 - 4 hoursMonitor by TLC or LC-MS to determine completion.

Part 2: Nucleophilic Substitution (N-Alkylation) - Purity & Side Reactions

The second step involves the reaction of the intermediate ether with morpholine to form the final product. The key challenge here is often not conversion, but the formation of impurities that complicate purification.

FAQ 2: Formation of a Dimer Impurity

Question: "I am observing a significant impurity with a mass corresponding to the dimerization of my ether intermediate during the N-alkylation step with morpholine. How can I prevent this?"

Answer: This is a classic issue where morpholine acts not only as a nucleophile but also as a base, promoting an elimination side reaction.

  • Mechanistic Insight: The ether intermediate possesses a primary alkyl chloride. While it is a good substrate for Sₙ2 reaction with morpholine, if a strong enough base is present, it can undergo E2 elimination to form a vinyl ether. This highly reactive species can then polymerize or react with other starting materials. Morpholine itself can act as the base, but this is more pronounced if the temperature is too high.

G cluster_0 Desired SN2 Pathway cluster_1 Side Reaction (E2 Pathway) A Intermediate Ether (R-Cl) C Target Product A->C SN2 Attack B Morpholine (Nucleophile) B->C D Intermediate Ether (R-Cl) F Vinyl Ether + Dimer Impurities D->F E2 Elimination E Morpholine (Base) E->F

Figure 2: Competing Sₙ2 (desired) and E2 (undesired) pathways.

  • Troubleshooting & Refinement:

    • Control Stoichiometry: Use a moderate excess of morpholine (e.g., 2-3 equivalents). A large excess can increase the rate of both the desired reaction and the undesired elimination.

    • Temperature Management: This is the most critical parameter. Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate. Start at 60-70°C and only increase if the reaction stalls. Avoid temperatures above 100°C.

    • Use of a Non-Nucleophilic Base: Add a scavenger base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). These bases will neutralize the HCl formed during the reaction without being nucleophilic enough to compete with morpholine, and they are less likely to promote elimination than morpholine itself.

FAQ 3: Product Purification Challenges

Question: "My final product is an oil and is difficult to purify by column chromatography. Are there alternative methods for isolating a pure product?"

Answer: Oily products, especially amines, can be challenging to handle. Leveraging the basicity of the morpholine nitrogen is key to an effective purification strategy.

  • Self-Validating Protocol (Acid-Base Extraction):

    • Dissolution: After the reaction is complete, quench the mixture with water and extract the crude product into a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic morpholine nitrogen in your product will be protonated, forming a water-soluble hydrochloride salt. Most organic, non-basic impurities will remain in the organic layer.

    • Separation: Separate the layers. Discard the organic layer containing the impurities.

    • Basification & Re-extraction: Take the aqueous layer containing your protonated product and basify it with a base like 2M NaOH or saturated NaHCO₃ until it is basic (pH > 10). The free-base product will precipitate or form an oil.

    • Final Extraction: Extract the free-base product back into a fresh organic solvent (DCM or ethyl acetate).

    • Drying and Concentration: Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

This acid-base workup is a highly effective method for removing non-basic impurities and is often superior to chromatography for this class of compounds on a larger scale.

References

  • Process for the preparation of vilazodone and its intermediates.
  • An Improved Process for the Preparation of Vilazodone Hydrochloride. Organic Process Research & Development. [Link]
  • Williamson Ether Synthesis. Organic Chemistry, 2nd Ed., Jonathan Clayden, Nick Greeves, and Stuart Warren. [Link]
  • The Williamson Ether Synthesis: Mechanism and Scope. Chemical Reviews. [Link]
  • Role of base in N-alkylation reactions. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed., Michael B. Smith. [Link]

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the biological activity of the novel compound, 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine. While direct studies on this specific molecule are not extensively published, its structural motifs—a phenoxyethyl group linked to a morpholine ring—strongly suggest its potential interaction with sigma receptors. This guide, therefore, focuses on the validation of its activity as a sigma receptor ligand, comparing it with established compounds in the field.

Introduction to this compound and its Putative Target

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to be a key component in a wide array of biologically active compounds.[1] Derivatives of morpholine have demonstrated a broad spectrum of activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2][3] The presence of a substituted phenoxyethyl group further points towards a likely interaction with sigma receptors (σR), which are known to bind ligands with similar pharmacophoric features.

Sigma receptors, classified into σ1 and σ2 subtypes, are unique intracellular chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[4][5] They are implicated in a multitude of cellular functions and are considered promising therapeutic targets for neurological disorders, pain, and cancer.[4][6][7] This guide will delineate the experimental pathways to ascertain the affinity, selectivity, and functional activity of this compound at these receptors.

Experimental Validation: A Step-by-Step Approach

To rigorously validate the biological activity of this compound, a multi-tiered experimental approach is essential. This involves in vitro binding assays to determine receptor affinity and selectivity, followed by cell-based functional assays to elucidate its mechanism of action as a potential agonist or antagonist.

In Vitro Radioligand Binding Assays: The First Step in Target Engagement

The foundational method to confirm the interaction of a novel compound with its putative target is the radioligand binding assay. This technique quantifies the affinity of the test compound for the receptor by measuring its ability to displace a known radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 Cell Culture (e.g., HEK293T expressing σ1R or σ2R) or Tissue Homogenization (e.g., guinea pig liver) prep2 Homogenization and Centrifugation prep1->prep2 prep3 Collect Membrane Pellet prep2->prep3 assay1 Incubate Membranes with Radioligand (e.g., [3H]-(+)-pentazocine for σ1R, [3H]-DTG for σ2R) and varying concentrations of Test Compound prep3->assay1 assay2 Incubate at 37°C for 90-120 min assay1->assay2 assay3 Rapid Filtration through Glass Fiber Filters assay2->assay3 assay4 Wash Filters to Remove Unbound Ligand assay3->assay4 detect1 Scintillation Counting of Filters assay4->detect1 detect2 Data Analysis to Determine Ki values detect1->detect2

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: σ1 Receptor Binding Assay

  • Membrane Preparation: Utilize membrane homogenates from guinea pig liver, which has a high expression of σ1 receptors, or from HEK293T cells overexpressing the human σ1 receptor.[8]

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes (approximately 100 µg of protein), the radioligand [3H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM), and a range of concentrations of this compound.[4][8]

  • Non-specific Binding: To determine non-specific binding, a parallel set of wells should include a high concentration (e.g., 10 µM) of a non-labeled σ1R ligand like haloperidol.[4]

  • Equilibration: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[4]

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.[4][8]

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

A similar protocol is followed for the σ2 receptor binding assay , using [3H]-1,3-di-o-tolyl-guanidine ([3H]-DTG) as the radioligand and including a masking agent like (+)-pentazocine to block binding to σ1 receptors.[8]

Functional Cellular Assays: Differentiating Agonists from Antagonists

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding. Is this compound an agonist, an antagonist, or an allosteric modulator?

Neurite Outgrowth Assay in N1E-115 Cells

Sigma-1 receptor agonists are known to promote neurite outgrowth in neuronal cell lines, providing a robust functional assay.[4]

Detailed Protocol: Neurite Outgrowth Assay

  • Cell Culture: Seed N1E-115 neuroblastoma cells in poly-L-lysine coated 96-well plates at a low density (e.g., 1 x 10⁴ cells/mL).

  • Compound Treatment: After allowing the cells to adhere, treat them with varying concentrations of this compound. Include a known σ1R agonist (e.g., PRE-084) as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • Imaging and Analysis: Capture images of the cells using a phase-contrast microscope. Quantify neurite outgrowth by measuring the length of neurites or by counting the percentage of cells with neurites longer than the cell body diameter. An increase in neurite outgrowth compared to the vehicle control would suggest agonist activity.

Signaling Pathway Analysis: p-CREB Western Blot

Activation of the σ1 receptor can lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). Measuring the levels of phosphorylated CREB (p-CREB) can serve as a downstream marker of σ1R activation.

Signaling Pathway: σ1R-Mediated CREB Phosphorylation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus s1r σ1 Receptor ac Adenylyl Cyclase s1r->ac modulates camp cAMP ac->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates pcreb p-CREB creb->pcreb gene Gene Transcription pcreb->gene promotes agonist σ1R Agonist (e.g., Test Compound) agonist->s1r binds and activates

Caption: Simplified signaling pathway of σ1R-mediated CREB phosphorylation.

Detailed Protocol: Western Blot for p-CREB

  • Cell Treatment: Treat a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) with the test compound for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-CREB and total CREB, followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. An increased ratio of p-CREB to total CREB would indicate agonist activity.

Comparative Analysis with Alternative Compounds

To contextualize the biological activity of this compound, it is imperative to compare its performance against well-characterized sigma receptor ligands.

CompoundTypeσ1R Ki (nM)σ2R Ki (nM)Functional Activity
This compound Test Compound To be determined To be determined To be determined
(+)-PentazocineStandard Ligand~2-5>10,000σ1R Agonist
HaloperidolStandard Ligand~3-10~3-10σ1R Antagonist
PRE-084Selective Ligand~2>10,000Selective σ1R Agonist
SA4503 (Cutamesine)Selective Ligand~10>1,000Selective σ1R Agonist
1,3-di-o-tolyl-guanidine (DTG)Non-selective Ligand~10~10σ1R and σ2R Ligand

Note: Ki values are approximate and can vary depending on the experimental conditions.

This comparative table will allow for a clear assessment of the potency and selectivity of the test compound relative to established standards in the field.

Conclusion and Future Directions

This guide outlines a robust and logical workflow for the initial validation of the biological activity of this compound, with a strong focus on its potential as a sigma receptor ligand. By following these detailed protocols, researchers can confidently determine its binding affinity, selectivity, and functional effects. Positive results from these initial studies would warrant further investigation into its downstream cellular effects, in vivo efficacy in relevant disease models, and a comprehensive structure-activity relationship (SAR) analysis to optimize its properties for potential therapeutic applications.

References

  • Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology. [Link]
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Asraf, M. A., et al. (2020).
  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. Biomedicine & Pharmacotherapy. [Link]
  • The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. [Link]
  • Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. (2011). Indian Journal of Pharmaceutical Sciences. [Link]
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). Journal of Medicinal Chemistry. [Link]
  • Biological activities of morpholine derivatives and molecular targets involved. (2024).
  • The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. [Link]

Sources

A Comparative Benchmarking Guide: 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine and Its Halogenated Analogs in Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the morpholine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties often impart favorable pharmacokinetic profiles, making it a privileged structure in drug discovery. This guide provides a comprehensive comparative analysis of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine and its structural analogs, focusing on a systematic evaluation of their synthesis, physicochemical characteristics, and potential biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a framework for conducting objective, side-by-side comparisons supported by established experimental protocols.

Introduction: The Rationale for Comparative Analysis

The substitution pattern on the aromatic ring of phenoxyethylmorpholine derivatives can profoundly influence their biological activity. Halogen atoms, in particular, are known to modulate key parameters such as lipophilicity, metabolic stability, and receptor binding affinity. By systematically replacing the bromine and chlorine atoms in this compound with other halogens (Fluorine, Iodine) or altering their positions, we can explore the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical series. This guide outlines the standardized methodologies required to generate robust and comparable data for a panel of halogenated analogs.

I. Synthesis of Halogenated Phenoxyethylmorpholine Analogs: A Standardized Approach

A consistent and reproducible synthetic route is paramount for ensuring that any observed differences in biological activity can be attributed to structural modifications rather than variations in sample purity or composition. The Williamson ether synthesis is the most direct and widely applicable method for preparing the target compounds.

General Synthetic Workflow

The synthesis proceeds via a nucleophilic substitution reaction between a halogenated phenol and a haloethylmorpholine in the presence of a base. To ensure a fair comparison of reaction efficiency and yield, it is crucial to maintain consistent reaction conditions across the synthesis of all analogs.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product Phenol Halogenated Phenol Reaction Reaction Phenol->Reaction Morpholine N-(2-Chloroethyl)morpholine hydrochloride Morpholine->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Temp Heat (e.g., 80-100 °C) Temp->Reaction Workup Aqueous Workup Purification Column Chromatography Workup->Purification Crude Product Final_Product 4-(2-(Halogenated-phenoxy)ethyl)morpholine Purification->Final_Product Pure Product Reaction->Workup Reaction Completion

Caption: Standardized Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis of this compound
  • Reactant Preparation: To a stirred solution of 2-bromo-5-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol of phenol), add anhydrous potassium carbonate (2.0 eq).

  • Addition of Morpholine Derivative: Add N-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol should be consistently applied to the synthesis of all analogs to ensure the comparability of yield and purity data.

II. Physicochemical Properties: The Impact of Halogen Substitution

The nature and position of the halogen substituent can significantly alter the physicochemical properties of the molecule, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Table 1: Predicted Physicochemical Properties of Halogenated Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Polar Surface Area (Ų)
This compound C₁₂H₁₅BrClNO₂320.613.521.7
4-(2-(2-Bromo-5-fluorophenoxy)ethyl)morpholineC₁₂H₁₅BrFNO₂304.163.221.7
4-(2-(2-Chloro-5-fluorophenoxy)ethyl)morpholineC₁₂H₁₅ClFNO₂259.702.921.7
4-(2-(2,5-Dichlorophenoxy)ethyl)morpholineC₁₂H₁₅Cl₂NO₂276.163.221.7
4-(2-(2-Bromo-5-iodophenoxy)ethyl)morpholineC₁₂H₁₅BrINO₂412.064.121.7

Note: Predicted values are for illustrative purposes and should be experimentally determined.

The lipophilicity (LogP) is a critical parameter influencing membrane permeability and plasma protein binding. The variation in LogP across the halogen series (I > Br > Cl > F) is expected to impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the analogs.

III. Comparative Biological Evaluation: A Framework for Discovery

Given the broad spectrum of activities reported for morpholine derivatives, a tiered screening approach is recommended. Initial in vitro assays should focus on identifying promising candidates for further investigation.

A. Anticancer Activity

Many morpholine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each analog.

MTT_Assay_Workflow Start Plate Cancer Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

The resulting IC₅₀ values will allow for a direct comparison of the cytotoxic potency of the halogenated analogs. Structure-activity relationship studies suggest that the nature and position of the halogen can significantly impact anticancer activity. For instance, bromo- and chloro-substituted compounds have often shown potent activity.[1]

B. Antimicrobial Activity

The morpholine nucleus is also a common feature in many antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This method allows for the quantitative comparison of the antimicrobial potency of the analogs.

IV. Structure-Activity Relationship (SAR) Insights

While direct comparative data for this specific series is not yet published, general SAR trends for halogenated aromatic compounds in medicinal chemistry can provide a predictive framework.

  • Electronegativity and Lipophilicity: The electronegativity (F > Cl > Br > I) and size of the halogen will influence electronic interactions with the target protein and the overall lipophilicity of the compound. Increased lipophilicity can enhance membrane permeability but may also lead to increased non-specific binding and toxicity.

  • Halogen Bonding: The ability of heavier halogens (Br, I) to act as halogen bond donors could be a key factor in receptor binding and biological activity.

  • Metabolic Stability: The C-Halogen bond strength (C-F > C-Cl > C-Br > C-I) can affect the metabolic stability of the compounds. A more stable C-F bond might lead to a longer half-life, whereas a more labile C-I bond could be a site for metabolic degradation.

Conclusion and Future Directions

This guide provides a systematic framework for the comparative analysis of this compound and its halogenated analogs. By employing standardized protocols for synthesis and biological evaluation, researchers can generate high-quality, comparable data to elucidate the structure-activity relationships within this chemical series. The insights gained from such studies will be invaluable for the rational design and optimization of novel phenoxyethylmorpholine-based therapeutic agents. Future work should focus on expanding the panel of analogs to include different substitution patterns and exploring their mechanisms of action in greater detail.

References

  • Jain, U. K., Bhatia, R. K., Rao, A. R., et al. (2014). Design and development of halogenated chalcone derivatives as potential anticancer agents. Tropical Journal of Pharmaceutical Research, 13(1), 73-80.
  • Gül, H. İ., Erdal, F. S., et al. (2013). Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. European Journal of Medicinal Chemistry, 65, 500-510.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This guide provides an in-depth comparative analysis of cross-validation methodologies for a critical intermediate, 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine, a key precursor in the synthesis of Viloxazine. We will explore the cross-validation of two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights to ensure the selection of an analytical method that is not only reliable and accurate but also fit for its intended purpose throughout the drug development lifecycle.

The Critical Role of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. For a pharmaceutical intermediate like this compound, a robust analytical method is crucial for monitoring reaction kinetics, assessing purity, and ensuring the consistency of the final API. Cross-validation becomes necessary when two or more analytical procedures are used for the same purpose, to demonstrate that they provide equivalent results[2]. This is particularly relevant when transferring methods between laboratories or when different techniques are employed during different stages of development.

This guide will adhere to the principles outlined in the International Council on Harmonisation (ICH) guidelines, specifically Q2(R2) on the validation of analytical procedures, to ensure a scientifically sound and regulatory-compliant approach[2][3].

Experimental Design: A Head-to-Head Comparison of HPLC-UV and GC-MS

We will compare two of the most prevalent analytical techniques in the pharmaceutical industry for the analysis of small organic molecules:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and thermally stable compounds, offering high sensitivity and specificity.[6][7]

The cross-validation study will assess the following key performance characteristics for both methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Detailed Experimental Protocols

HPLC-UV Method Protocol

Instrumentation:

  • Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample of the intermediate and dissolve in the mobile phase to obtain a theoretical concentration of 50 µg/mL.

GC-MS Method Protocol

Instrumentation:

  • Agilent 7890B GC system coupled to a 5977A Mass Selective Detector or equivalent.

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z corresponding to key fragments of the molecule).

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with Ethyl Acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with Ethyl Acetate to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Solution: Accurately weigh a sample of the intermediate and dissolve in Ethyl Acetate to obtain a theoretical concentration of 10 µg/mL.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from method development to the final comparative analysis.

CrossValidationWorkflow cluster_method_dev Method Development & Optimization cluster_validation Individual Method Validation (ICH Q2) cluster_cross_val Cross-Validation cluster_comparison Comparative Analysis HPLC_Dev HPLC-UV Method Development HPLC_Val HPLC-UV Validation (Specificity, Linearity, Accuracy, Precision, etc.) HPLC_Dev->HPLC_Val GC_Dev GC-MS Method Development GC_Val GC-MS Validation (Specificity, Linearity, Accuracy, Precision, etc.) GC_Dev->GC_Val Cross_Val Analysis of Identical Samples by Both Validated Methods HPLC_Val->Cross_Val GC_Val->Cross_Val Data_Comp Comparison of Results (Statistical Analysis) Cross_Val->Data_Comp Method_Select Method Selection/ Equivalence Determination Data_Comp->Method_Select

Caption: Workflow for the cross-validation of analytical methods.

Comparative Data Summary

The following tables summarize the hypothetical performance data obtained during the validation of the HPLC-UV and GC-MS methods.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MS
Linearity Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (R²) 0.99950.9998
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL

Table 2: Accuracy (Recovery)

Spiked ConcentrationHPLC-UV (% Recovery)GC-MS (% Recovery)
Low 99.5%101.2%
Medium 100.2%99.8%
High 99.8%100.5%

Table 3: Precision (% RSD)

Precision TypeHPLC-UV (% RSD)GC-MS (% RSD)
Repeatability (n=6) 0.8%1.2%
Intermediate Precision (n=6) 1.5%2.0%

In-Depth Analysis and Discussion

The experimental data reveals the distinct advantages and limitations of each technique for the analysis of this compound.

HPLC-UV: This method demonstrates excellent precision and a broad linear range. The simplicity of the mobile phase and isocratic elution make it a robust and cost-effective choice for routine quality control. The higher LOQ compared to GC-MS may be a limiting factor if very low levels of impurities need to be quantified.

GC-MS: The primary advantage of the GC-MS method is its superior sensitivity, as evidenced by the significantly lower LOD and LOQ. This makes it an ideal choice for trace analysis and impurity profiling. The use of mass spectrometry provides a higher degree of specificity, confirming the identity of the analyte and any potential impurities based on their mass spectra. However, the requirement for the analyte to be thermally stable and volatile is a key consideration.

Logical Relationship of Validation Parameters

The various parameters of method validation are interconnected, forming a self-validating system that ensures the overall reliability of the analytical procedure.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ Range->LOQ LOD LOD Range->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods are demonstrated to be suitable for the quantitative determination of this compound. The cross-validation study confirms that, within their respective validated ranges, both methods provide accurate and precise results.

The choice of method will ultimately depend on the specific application:

  • For routine quality control and in-process control monitoring , where high throughput and cost-effectiveness are priorities, the HPLC-UV method is recommended. Its robustness and wide linear range are well-suited for these applications.

  • For impurity profiling, trace analysis, and reference standard characterization , where high sensitivity and specificity are paramount, the GC-MS method is the superior choice.

By performing a thorough cross-validation as outlined in this guide, organizations can ensure data integrity and consistency, regardless of the analytical technique employed, thereby supporting a robust and compliant drug development program.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
  • European Medicines Agency. (2011). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
  • Lab-Training. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • Priya, K. S. (2024). Estimation of Viloxazine by using RP-HPLC Method. World Journal of Pharmaceutical Sciences, 11(02). [Link]
  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8546947. [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Q2(R2)
  • Kumar, R., & Singh, V. (2016). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 6(4), 233-238. [Link]
  • Patel, B. H., et al. (2022). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Journal of Chemical Health Risks. [Link]
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • European Bioanalysis Forum. (2017).
  • An, K., Kim, I., Lee, C., Moon, J. K., Suh, H. J., & Lee, J. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]
  • Shirsand, S. B., et al. (2012). Preparation and Evaluation of Viloxazine Hydrochloride Bilayer Matrix Tablets. Asian Journal of Research in Chemistry, 5(6), 773-779. [Link]
  • Gabhe, S. Y., et al. (2016). Validation of an Analytical Procedure.
  • Kumar, A., & Saini, G. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. International Journal of Pharmaceutical Research, 13(1), 411-419. [Link]
  • Henderson, D. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
  • Reddy, B. V., et al. (2022). STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P. Journal of Cardiovascular Disease Research, 13(5), 1335-1345. [Link]
  • Singh, S., & Kumar, V. (2018). Different analytical methods of estimation of morpholine or its derivatives. International Journal of Research in Engineering and Technology, 7(5), 1-10. [Link]
  • Islam, R., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. [Link]

Sources

A Comparative Guide to the Spectroscopic Structural Confirmation of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of regulatory compliance, patentability, and, most critically, safety and efficacy. For novel chemical entities such as 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine, a substituted phenoxyethyl morpholine derivative with potential pharmacological applications, a multi-faceted analytical approach is not just recommended—it is imperative.[1][2] Misidentification of a compound's structure can lead to catastrophic failures in later-stage development, making robust analytical validation an essential, value-adding step in the research pipeline.

The Analytical Workflow: A Triad of Spectroscopic Probes

The structural confirmation of a small organic molecule is best approached as a puzzle where each piece of spectroscopic data provides a unique clue. No single technique can offer absolute proof. Instead, we rely on the convergence of evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Integration & Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr Sample Submission ftir FTIR Spectroscopy (Functional Groups) purification->ftir Sample Submission ms Mass Spectrometry (Molecular Weight & Formula) purification->ms Sample Submission integration Synergistic Data Analysis nmr->integration Collation of Spectral Data ftir->integration Collation of Spectral Data ms->integration Collation of Spectral Data confirmation Unambiguous Structural Confirmation integration->confirmation

Caption: Overall workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.[3]

Proton (¹H) NMR Spectroscopy

¹H NMR analysis reveals the number of different types of protons in a molecule, the number of protons of each type (integration), and how they are related to their neighbors (spin-spin splitting).[4] For this compound, we can predict the following signals:

G img

Caption: Structure with proton and carbon labeling.

Predicted ¹H NMR Signals (in CDCl₃, 400 MHz)

Label Predicted δ (ppm) Multiplicity Integration Rationale
H-a ~7.45 d, J ≈ 2.5 Hz 1H Aromatic proton ortho to Bromine, showing only meta-coupling to H-c.
H-b ~6.90 d, J ≈ 8.8 Hz 1H Aromatic proton ortho to the ether oxygen, showing only ortho-coupling to H-c.
H-c ~6.75 dd, J ≈ 8.8, 2.5 Hz 1H Aromatic proton showing both ortho-coupling to H-b and meta-coupling to H-a.
H-d ~4.20 t, J ≈ 5.5 Hz 2H Methylene protons adjacent to the electronegative phenoxy oxygen, deshielded. Coupled to H-e.
H-e ~2.85 t, J ≈ 5.5 Hz 2H Methylene protons adjacent to the morpholine nitrogen. Coupled to H-d.
H-f ~3.75 t, J ≈ 4.7 Hz 4H Methylene protons of the morpholine ring adjacent to the oxygen atom.

| H-g | ~2.60 | t, J ≈ 4.7 Hz | 4H | Methylene protons of the morpholine ring adjacent to the nitrogen atom. |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the multiplicities.

Carbon-¹³ (¹³C) NMR and DEPT

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule.[5] While standard ¹³C NMR provides chemical shifts, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz)

Label Predicted δ (ppm) DEPT-135 Rationale
C1 ~157.0 No Signal Aromatic quaternary carbon bonded to the ether oxygen.
C2 ~114.0 No Signal Aromatic quaternary carbon bonded to Bromine.
C3 ~134.0 Positive Aromatic CH carbon (C-a).
C4 ~115.5 Positive Aromatic CH carbon (C-b).
C5 ~113.8 Positive Aromatic CH carbon (C-c).
C6 ~131.0 No Signal Aromatic quaternary carbon bonded to Chlorine.
C7 ~66.5 Negative Methylene carbon adjacent to the phenoxy oxygen (C-d).
C8 ~57.0 Negative Methylene carbon adjacent to the morpholine nitrogen (C-e).
C9 ~67.0 Negative Methylene carbons in the morpholine ring adjacent to oxygen (C-f).

| C10 | ~54.0 | Negative | Methylene carbons in the morpholine ring adjacent to nitrogen (C-g). |

Experimental Protocol: ¹³C NMR & DEPT

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required for faster acquisition.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135/90/45 spectra on the same instrument. ¹³C NMR requires significantly more scans (e.g., 1024 or more) than ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the spectra similarly to the ¹H spectrum, using the CDCl₃ solvent peak (δ ≈ 77.16 ppm) as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7] It serves as an excellent complementary technique to NMR.

Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3100-3000 C-H Stretch Aromatic Indicates the presence of the benzene ring.
2980-2800 C-H Stretch Aliphatic (CH₂) Confirms the ethyl and morpholine methylene groups.
~1250 and ~1050 C-O-C Asymmetric & Symmetric Stretch Aryl-Alkyl Ether A strong, characteristic pair of bands confirming the phenoxy-ethyl linkage.[8]
~1115 C-N Stretch Tertiary Aliphatic Amine Confirms the morpholine nitrogen linkage. Often subtle.
1600-1450 C=C Stretch Aromatic Ring Multiple sharp bands confirming the aromatic skeleton.

| < 800 | C-Cl and C-Br Stretch | Halogens | Found in the fingerprint region; their presence confirms halogenation.[6] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid purified compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Clamp the sample to ensure good contact with the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound and, through its fragmentation patterns, offers further structural clues.[9] For halogenated compounds, the isotopic distribution is a critical and definitive piece of evidence.

Predicted Mass Spectrum Data (Electron Impact - EI)

  • Molecular Formula: C₁₂H₁₅BrClNO₂

  • Exact Mass: 319.0029 g/mol

Key Observations:

  • Molecular Ion (M⁺) Cluster: The most telling feature will be the molecular ion peak. Due to the natural isotopic abundances of Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and Chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic cluster of peaks will be observed:

    • M⁺ (m/z ≈ 319): Corresponding to [C₁₂H₁₅⁷⁹Br³⁵ClNO₂]⁺

    • M+2 (m/z ≈ 321): A very intense peak (nearly equal to M⁺) from [C₁₂H₁₅⁸¹Br³⁵ClNO₂]⁺ and [C₁₂H₁₅⁷⁹Br³⁷ClNO₂]⁺.

    • M+4 (m/z ≈ 323): A smaller peak corresponding to [C₁₂H₁₅⁸¹Br³⁷ClNO₂]⁺. The unique ~1:1.3:0.3 ratio of the M⁺, M+2, and M+4 peaks is a definitive fingerprint for a molecule containing one Br and one Cl atom.

  • Major Fragmentation Pathways:

    • Alpha-cleavage: The bond between the ethyl chain and the morpholine ring is a likely point of cleavage. This would result in the formation of a stable morpholinomethyl cation.

    • Benzylic-type cleavage: Cleavage of the C-C bond in the ethyl linker can generate a resonance-stabilized phenoxy-containing fragment.

    • Morpholine Ring Fragmentation: The morpholine ring itself can undergo characteristic fragmentation.[10]

Predicted Key Fragments

m/z Proposed Fragment Structure Rationale
232/234/236 [BrClC₆H₃OCH₂]⁺ Cleavage of the ethyl C-C bond. Isotopic pattern for Br and Cl will be present.
100 [CH₂=N(CH₂CH₂)₂O]⁺ Alpha-cleavage at the morpholine nitrogen. A very common fragment for N-ethylmorpholine derivatives.
86 [C₅H₁₀N]⁺ Loss of CH₂O from the m/z 100 fragment.

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Further fragmentation. |

Experimental Protocol: GC-MS (with EI source)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any minor impurities before it enters the MS.

  • Data Acquisition: Use a standard electron ionization (EI) energy of 70 eV. Acquire mass spectra across a range of m/z 40-500.

  • Data Processing: Analyze the mass spectrum for the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with theoretical predictions.

Conclusion: A Unified Structural Narrative

The structural confirmation of this compound is achieved not by a single data point, but by the compelling and consistent narrative told by the collective spectroscopic evidence.

  • Mass spectrometry establishes the correct molecular formula (C₁₂H₁₅BrClNO₂) via the exact mass and the unmistakable Br/Cl isotopic pattern.

  • FTIR spectroscopy confirms the presence of the key functional groups: an aryl-alkyl ether, a tertiary amine, and a substituted aromatic ring.

  • ¹³C and DEPT NMR spectra verify the presence of the correct number and type of carbon atoms (10 unique signals corresponding to 4 CH₂, 3 CH, and 3 quaternary carbons).

  • ¹H NMR provides the final, detailed map, confirming the substitution pattern on the aromatic ring and the precise connectivity of the ethyl linker between the phenoxy and morpholine moieties.

When the predicted data in the tables above aligns with the experimental results, researchers can have a high degree of confidence in the assigned structure. This rigorous, multi-technique validation is the hallmark of sound chemical science and a prerequisite for advancing a compound in the drug development process.

References

  • Mass spectra of morpholine cation and fragment ions which are... - ResearchGate.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health.
  • NMR - Interpretation. Chemistry LibreTexts.
  • 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Recognizing the NMR pattern for morpholine. ACD/Labs.
  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
  • The structure of the studied morpholine derivatives and their.... ResearchGate.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. National Institutes of Health.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • mass spectra - fragmentation patterns. Chemguide.
  • Interpreting IR Spectra. Chemistry Steps.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
  • 18.8 Spectroscopy of Ethers. OpenStax.

Sources

A Comparative Guide to the Biological Evaluation of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Preclinical Assessment of Novel Small Molecules

In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of approved and experimental drugs.[1][2] Its favorable physicochemical and metabolic properties, combined with facile synthetic accessibility, make it a cornerstone in medicinal chemistry.[1] When coupled with a halogenated phenoxy moiety, as in the case of 4-(2-(2-bromo-5-chlorophenoxy)ethyl)morpholine derivatives, a rich chemical space is unlocked, ripe for therapeutic exploration. The presence of halogen atoms can significantly influence a molecule's potency and pharmacokinetic profile through favorable electronic effects and interactions with the target protein.[3]

This guide provides a comprehensive framework for the biological evaluation of this novel class of compounds, drawing parallels with established methodologies and offering insights into the causal relationships behind experimental choices. Our goal is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for assessing the therapeutic potential of these derivatives.

I. Foundational Rationale: Why Investigate This Chemical Space?

The decision to investigate this compound derivatives is rooted in the well-documented biological activities of its constituent parts:

  • The Morpholine Ring: This versatile heterocycle is a key pharmacophore in drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antidepressant, and neuroprotective agents.[4][5][6] Its presence can enhance a compound's solubility and ability to cross the blood-brain barrier, making it particularly valuable for developing treatments for central nervous system (CNS) disorders.[7]

  • The Halogenated Phenoxy Moiety: The introduction of halogen atoms, such as bromine and chlorine, into a phenyl ring is a common strategy in drug design to modulate a compound's biological activity.[3][8] Halogens can alter the electronic properties of the molecule, enhance binding to target proteins, and improve metabolic stability. The specific 2,5-dihalogenation pattern has been shown to be effective in blocking beta-receptors in certain phenoxypropanolamines.[9]

Given this background, it is plausible to hypothesize that derivatives of this compound may exhibit significant activity in oncology, neurology, or infectious diseases. A systematic biological evaluation is therefore warranted to elucidate their therapeutic potential.

II. A Tiered Approach to Biological Evaluation: From In Vitro Screening to In Vivo Validation

A logical and efficient evaluation process begins with broad, high-throughput in vitro assays and progressively narrows down to more complex and targeted in vivo studies for the most promising candidates.[10][11]

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Validation Primary Cytotoxicity Screening Primary Cytotoxicity Screening Secondary Target-Based Assays Secondary Target-Based Assays Primary Cytotoxicity Screening->Secondary Target-Based Assays Animal Models of Disease Animal Models of Disease Secondary Target-Based Assays->Animal Models of Disease Promising Candidates Preliminary Toxicology Preliminary Toxicology Animal Models of Disease->Preliminary Toxicology

Caption: A tiered workflow for the biological evaluation of novel compounds.

III. Tier 1: In Vitro Screening - Establishing a Biological Activity Profile

The initial phase of evaluation focuses on assessing the general cytotoxic potential of the derivatives and then moving towards more specific target-based assays.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability.[12][13] It provides a quantitative measure of a compound's ability to inhibit cell proliferation, which is a hallmark of potential anticancer activity.[14][15]

Experimental Protocol: MTT Assay [16][17]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[18]

Data Presentation: Comparative Cytotoxicity

DerivativeSubstitution PatternIC50 (µM) on MCF-7IC50 (µM) on A549
Parent Compound 2-Bromo, 5-Chloro[Insert Value][Insert Value]
Derivative A [Specify Modification][Insert Value][Insert Value]
Derivative B [Specify Modification][Insert Value][Insert Value]
Doxorubicin (Control) N/A[Insert Value][Insert Value]

Note: The IC50 values are hypothetical and should be replaced with experimental data.

Based on the initial cytotoxicity screening and the known activities of the morpholine scaffold, a panel of secondary assays should be employed to explore potential mechanisms of action.

1. Kinase Inhibition Assays: Many morpholine-containing drugs, such as Gefitinib, target protein kinases.[19] Therefore, screening the derivatives against a panel of cancer-related kinases is a logical next step.[20][21]

Experimental Protocol: In Vitro Kinase Inhibition Assay [22][23]

  • Assay Setup: In a 384-well plate, combine the kinase, a fluorescently labeled substrate, and ATP.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Measure the fluorescence to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the IC50 value for each compound against each kinase.

2. Antimicrobial Screening: The morpholine ring is also present in antimicrobial agents like Finafloxacin.[4] A simple and effective method for initial antimicrobial screening is the agar disk diffusion assay.[24][25]

Experimental Protocol: Agar Disk Diffusion Assay [24]

  • Bacterial Culture: Prepare a lawn of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) on an agar plate.

  • Disk Application: Apply sterile paper disks impregnated with the test compounds to the surface of the agar.

  • Incubation: Incubate the plates overnight at 37°C.

  • Zone of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.

3. Antidepressant Activity Screening: Morpholine derivatives such as Moclobemide and Reboxetine are known antidepressants.[26] An initial in vivo screen for potential antidepressant activity can be performed using the forced swim test in mice.[27][28]

Experimental Protocol: Forced Swim Test [29]

  • Compound Administration: Administer the test compounds to mice.

  • Forced Swim: Place the mice in a cylinder of water from which they cannot escape.

  • Observation: Record the duration of immobility during a set period. A decrease in immobility time is indicative of an antidepressant-like effect.

IV. Tier 2: In Vivo Validation - Assessing Efficacy and Safety in a Biological System

Promising candidates identified in Tier 1 should be advanced to in vivo studies to evaluate their efficacy in animal models of disease and to gather preliminary safety data.[10][30]

G cluster_0 In Vivo Efficacy cluster_1 Preliminary Safety Xenograft Tumor Model Xenograft Tumor Model Infection Model Infection Model Xenograft Tumor Model->Infection Model Acute Toxicity Study Acute Toxicity Study Depression Model Depression Model Infection Model->Depression Model Pharmacokinetic Profiling Pharmacokinetic Profiling Acute Toxicity Study->Pharmacokinetic Profiling

Caption: In vivo validation workflow for promising drug candidates.

  • Anticancer Efficacy: For compounds showing potent in vitro cytotoxicity, a tumor xenograft model is the gold standard. Human cancer cells are implanted in immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

  • Antimicrobial Efficacy: A systemic infection model in mice can be used to evaluate the in vivo efficacy of compounds with promising antimicrobial activity.

  • Antidepressant Efficacy: In addition to the forced swim test, other behavioral models such as the tail suspension test can be used to confirm antidepressant-like effects.

Early assessment of a compound's safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME) is crucial.[31][32]

  • Acute Toxicity: A single high dose of the compound is administered to rodents to determine the maximum tolerated dose (MTD).[33]

  • Pharmacokinetic (PK) Studies: The concentration of the compound in the blood is measured over time after administration to determine key parameters such as half-life, bioavailability, and clearance.

V. Conclusion and Future Directions

The biological evaluation of this compound derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. The structure-activity relationship (SAR) data generated from these studies will be invaluable in guiding the design of next-generation compounds with improved potency, selectivity, and safety profiles.[34][35][36] By following a systematic and tiered approach, from broad in vitro screening to targeted in vivo validation, researchers can efficiently and effectively navigate the preclinical development process and unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Vertex AI Search. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Vertex AI Search. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • Pacific BioLabs. (n.d.). Toxicology Studies.
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues.
  • PubMed. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Vertex AI Search. (n.d.). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity.
  • PubMed. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology.
  • Creative Bioarray. (n.d.). MTT Analysis Protocol.
  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Google Patents. (n.d.). US3876769A - Morpholine derivatives in the treatment of depression.
  • Checkpoint Lab. (1994). MTT Cell Assay Protocol.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • ResearchGate. (n.d.). Morpholine scaffold in common antidepressants.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Vertex AI Search. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery.
  • MDPI. (n.d.). Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide.
  • Semantic Scholar. (n.d.). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • ResearchGate. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
  • Fernandez Vactor. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
  • Altasciences. (n.d.). Small Molecule Safety Assessment.
  • PubMed. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine].
  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.
  • ACS Publications. (2023). A Hybrid Structure-Based Machine Learning Approach for Predicting Kinase Inhibition by Small Molecules.
  • Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • MDPI. (n.d.). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors.
  • ResearchGate. (2025). Structure-Activity Relationship Studies in Organic Drug Development.
  • MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.

Sources

head-to-head comparison of different synthesis routes for 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine, a substituted phenoxyethyl-morpholine derivative, is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the morpholine moiety in bioactive compounds. This guide provides a detailed, head-to-head comparison of the most plausible and efficient synthetic strategies for this target molecule. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, cost-effectiveness, and scalability.

Introduction to the Synthetic Challenge

The target molecule, this compound, possesses a key ether linkage and a tertiary amine. The primary synthetic challenge lies in the efficient formation of the ether bond between the sterically hindered 2-bromo-5-chlorophenol and the N-ethylmorpholine fragment. This guide will focus on two principal synthetic disconnections, each leveraging well-established named reactions: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Route 1: The Classical Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers via an S\textsubscript{N}2 reaction between an alkoxide and a primary alkyl halide.[1][2] In the context of our target molecule, this involves the deprotonation of 2-bromo-5-chlorophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a 2-morpholinoethyl electrophile.

Diagram of the Williamson Ether Synthesis Route

Williamson Ether Synthesis cluster_start Starting Materials cluster_precursors Precursor Synthesis cluster_main Main Reaction 3-Chlorophenol 3-Chlorophenol 2-Bromo-5-chlorophenol 2-Bromo-5-chlorophenol 3-Chlorophenol->2-Bromo-5-chlorophenol Br2, CH2Cl2 2-Morpholinoethanol 2-Morpholinoethanol 4-(2-Chloroethyl)morpholine HCl 4-(2-Chloroethyl)morpholine HCl 2-Morpholinoethanol->4-(2-Chloroethyl)morpholine HCl SOCl2, DMF (cat.) Target_Molecule This compound 2-Bromo-5-chlorophenol->Target_Molecule K2CO3, DMF, 80-100 °C 4-(2-Chloroethyl)morpholine (free base) 4-(2-Chloroethyl)morpholine (free base) 4-(2-Chloroethyl)morpholine HCl->4-(2-Chloroethyl)morpholine (free base) NaOH(aq) 4-(2-Chloroethyl)morpholine (free base)->Target_Molecule

Caption: Workflow for the Williamson Ether Synthesis of the target molecule.

Experimental Protocols

Part 1A: Synthesis of 2-Bromo-5-chlorophenol

This precursor can be synthesized via the electrophilic bromination of 3-chlorophenol.[3][4]

  • Dissolve 3-chlorophenol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 1B: Synthesis of 4-(2-Chloroethyl)morpholine Hydrochloride and Free Base

The hydrochloride salt is prepared from 2-morpholinoethanol, which is then converted to the free base.[5][6]

  • To a stirred solution of 2-morpholinoethanol (1.0 eq) in dichloromethane at 0 °C, add thionyl chloride (5.0 eq) dropwise, followed by a catalytic amount of DMF.

  • Heat the reaction mixture to 40 °C overnight.

  • Remove the solvent under reduced pressure to obtain the crude hydrochloride salt.

  • To obtain the free base, dissolve the hydrochloride salt in water and add a solution of sodium hydroxide, keeping the temperature below 35 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate to yield 4-(2-chloroethyl)morpholine as an oil.

Part 1C: Williamson Ether Synthesis - Final Step

  • In a round-bottom flask, combine 2-bromo-5-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq) in dimethylformamide (DMF).

  • Add 4-(2-chloroethyl)morpholine (1.1-1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality and Rationale
  • Choice of Base and Solvent: A relatively strong base like potassium carbonate is required to deprotonate the phenol, which is more acidic than aliphatic alcohols.[7] A polar aprotic solvent like DMF is used to dissolve the ionic intermediates and facilitate the S\textsubscript{N}2 reaction.

  • Electrophile: A primary alkyl halide, 4-(2-chloroethyl)morpholine, is used to minimize the competing E2 elimination reaction.[8] The bromo-analogue, 4-(2-bromoethyl)morpholine, could also be used and may be more reactive.

  • Temperature: Elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive chlorides.

Route 2: The Modern Alternative - Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the formation of C-O, C-N, and C-S bonds from an alcohol. It proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol used in this synthesis.[9][10] This route involves the direct coupling of 2-bromo-5-chlorophenol with 2-morpholinoethanol.

Diagram of the Mitsunobu Reaction Route

Mitsunobu Reaction cluster_start Starting Materials cluster_reagents Reagents cluster_main Main Reaction 2-Bromo-5-chlorophenol 2-Bromo-5-chlorophenol Target_Molecule This compound 2-Bromo-5-chlorophenol->Target_Molecule 2-Morpholinoethanol 2-Morpholinoethanol 2-Morpholinoethanol->Target_Molecule PPh3 Triphenylphosphine (PPh3) PPh3->Target_Molecule DIAD Diisopropyl azodicarboxylate (DIAD) DIAD->Target_Molecule THF, 0 °C to rt

Caption: Workflow for the Mitsunobu Reaction synthesis of the target molecule.

Experimental Protocol
  • Dissolve 2-bromo-5-chlorophenol (1.0 eq), 2-morpholinoethanol (1.1-1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Causality and Rationale
  • Mechanism: The triphenylphosphine and DIAD react to form a phosphonium salt, which activates the alcohol of 2-morpholinoethanol. The acidic phenol then acts as the nucleophile, displacing the activated hydroxyl group.[11]

  • Reagents: Triphenylphosphine acts as the reducing agent, while DIAD is the oxidizing agent. The choice of these reagents is critical for the success of the reaction.[9]

  • Conditions: The reaction is typically run at low temperatures to control the initial exothermic reaction and then allowed to warm to room temperature. Anhydrous conditions are crucial to prevent side reactions.

Head-to-Head Comparison

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Overall Yield Moderate to GoodGood to Excellent
Purity of Crude Product Generally requires purification to remove unreacted starting materials and salts.Requires significant purification to remove stoichiometric byproducts (triphenylphosphine oxide and the reduced DIAD).
Cost of Reagents Relatively low-cost reagents (K2CO3, SOCl2, solvents).High cost of stoichiometric reagents (triphenylphosphine, DIAD).
Scalability Highly scalable and widely used in industrial processes.Less scalable due to the cost and the need to remove large quantities of byproducts.
Reaction Conditions Requires elevated temperatures.Generally proceeds at or below room temperature.
Atom Economy Moderate, with the formation of inorganic salts as byproducts.Poor, due to the generation of stoichiometric amounts of triphenylphosphine oxide and the hydrazide byproduct.
Substrate Scope Sensitive to the nature of the alkyl halide (primary is best).Broad scope for the alcohol component.
Environmental Impact Use of high-boiling polar aprotic solvents can be a concern.Generation of significant amounts of waste byproducts.

Conclusion and Recommendation

Both the Williamson ether synthesis and the Mitsunobu reaction represent viable pathways to this compound.

The Williamson Ether Synthesis is the more classical and industrially favored route. Its primary advantages are the low cost of reagents and its proven scalability. While it may require higher temperatures and careful optimization to maximize yields, it remains the more practical choice for large-scale synthesis.

The Mitsunobu Reaction , on the other hand, offers a milder and often higher-yielding alternative for laboratory-scale synthesis. Its main drawbacks are the high cost of reagents and the poor atom economy, which result in significant waste generation. This makes it less suitable for large-scale production but an excellent option for the rapid synthesis of small quantities of the target molecule for initial biological screening or structure-activity relationship studies.

For researchers in a drug development setting, the choice of route will depend on the stage of the project. For initial discovery efforts, the speed and potentially higher yield of the Mitsunobu reaction may be advantageous. For process development and scale-up, the cost-effectiveness and established industrial applicability of the Williamson ether synthesis make it the superior choice.

References

  • Sarex Fine Chemicals. 4-(2-Chloroethyl) Morpholine HCL. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • PrepChem.com. Synthesis of N-chloroethyl morpholine. [Link]
  • ResearchGate. Palladium-catalyzed amination of morpholine with aryl chlorides. [Link]
  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]
  • Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. [Link]
  • National Institutes of Health.
  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
  • Google Patents. Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • ACS Publications. Pd(η3-1-PhC3H4)(η5-C5H5)
  • The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]
  • Organic-Chemistry.org. Mitsunobu Reaction. [Link]
  • ChemRxiv.
  • Google Patents. Preparation method of 2-chloro-4-bromophonel with high purity.
  • Mol-Instincts.
  • Organic Synthesis. Mitsunobu reaction. [Link]
  • University of Massachusetts. The Williamson Ether Synthesis. [Link]
  • Wikipedia.
  • Google Patents. Process for preparing morpholine hydrochloride as precursor of monoxydine.
  • Organic Chemistry Portal. Morpholine synthesis. [Link]
  • RSC Publishing. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. [Link]

Sources

A Comprehensive In Vitro Performance Benchmark of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine: A Comparative Guide for Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro performance of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine, a novel compound with therapeutic potential in neuroprotection. Designed for researchers, scientists, and drug development professionals, this document details a series of experimental protocols to benchmark its activity against established reference compounds. We will explore its potential mechanisms of action, focusing on its interaction with sigma-1 receptors and monoamine oxidase enzymes, and its subsequent effects on cellular viability and oxidative stress.

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of pharmacological activities.[1] Its presence in a molecule can modulate pharmacokinetic properties and enhance interaction with biological targets.[1] Given the structural features of this compound, we hypothesize a potential role in neuroprotection, a critical area of research for age-related and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3] This guide will provide the framework to test this hypothesis through a rigorous in vitro screening cascade.

Rationale for In Vitro Benchmarking

The initial characterization of a novel compound's biological activity is foundational to the drug discovery process. In vitro assays offer a controlled environment to elucidate specific mechanisms of action and to establish a preliminary safety and efficacy profile. For this compound, our benchmarking strategy is centered around two primary, interconnected hypotheses:

  • Hypothesis 1: Sigma-1 Receptor Modulation: The sigma-1 receptor (σ1R) is a unique chaperone protein implicated in cellular stress responses and neuroprotection.[2] Ligands of the σ1R can modulate neuronal function and have shown promise in preclinical models of neurodegenerative diseases.[2][4] We will assess the binding affinity of our target compound for the σ1R.

  • Hypothesis 2: Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catabolize monoamine neurotransmitters.[3] Inhibition of MAO-B, in particular, is a therapeutic strategy in Parkinson's disease to increase dopamine levels.[3] We will evaluate the inhibitory potential of the compound against both MAO isoforms.

A positive outcome in these initial screens would suggest that this compound may exert neuroprotective effects. To substantiate this, we will subsequently investigate its ability to protect neuronal cells from oxidative stress-induced damage, a common pathological feature in neurodegeneration.[5][6]

Comparative Compound Selection

To provide a meaningful benchmark, this compound will be compared against well-characterized reference compounds for each proposed target.

Target Reference Compound Rationale for Selection
Sigma-1 Receptor (+)-PentazocineA well-established, selective σ1R agonist used in radioligand binding assays.[7]
PRE-084A highly selective σ1R agonist known to exhibit neuroprotective effects.[2]
Monoamine Oxidase-A (MAO-A) ClorgylineA selective and irreversible inhibitor of MAO-A.[3]
Monoamine Oxidase-B (MAO-B) SelegilineA selective and irreversible inhibitor of MAO-B, used clinically in the treatment of Parkinson's disease.[3]

Experimental Workflows and Protocols

The following sections detail the step-by-step protocols for the in vitro assays.

Primary Target Engagement Assays

These initial assays will determine if this compound directly interacts with our primary hypothesized targets.

This assay will determine the binding affinity (Ki) of the test compound for the σ1R through competitive displacement of a radiolabeled ligand.[7][8]

Experimental Workflow: Sigma-1 Receptor Binding Assay

G prep Prepare Guinea Pig Liver Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Radioligand: (+)-[3H]Pentazocine radioligand->incubation test_compound Test Compound Dilutions test_compound->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration scintillation Scintillation Counting to Measure Bound Radioactivity filtration->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis

Caption: Workflow for the Sigma-1 Receptor Binding Assay.

Protocol:

  • Membrane Preparation: Homogenize fresh guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[8]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand ((+)-[3H]pentazocine), and varying concentrations of the test compound or reference compounds.

  • Incubation: Incubate the plate at 37°C for 150 minutes to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

This fluorometric assay will measure the ability of the test compound to inhibit the activity of both MAO-A and MAO-B.[3][9][10]

Experimental Workflow: MAO Inhibition Assay

G enzyme Recombinant Human MAO-A or MAO-B pre_incubation Pre-incubate Enzyme with Test Compound enzyme->pre_incubation test_compound Test Compound Dilutions test_compound->pre_incubation reaction_mix Add Reaction Mix: Substrate (Tyramine), HRP, Amplex Red pre_incubation->reaction_mix kinetic_reading Kinetic Fluorometric Reading (Ex/Em = 535/587 nm) reaction_mix->kinetic_reading analysis Data Analysis: Calculate % Inhibition and IC50 kinetic_reading->analysis

Caption: Workflow for the Fluorometric MAO Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, a suitable substrate (e.g., tyramine), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red).[11]

  • Assay Setup: In a 96-well black microplate, add the MAO enzyme and serial dilutions of the test compound or reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).[3][11]

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[11]

  • Reaction Initiation: Add a reaction mixture containing the substrate, HRP, and Amplex Red to all wells to start the enzymatic reaction.

  • Fluorometric Measurement: Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes. The MAO-catalyzed oxidation of the substrate produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex Red to produce the fluorescent product, resorufin.[11]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the enzyme control and calculate the IC50 value.[10]

Secondary Functional Assays: Neuroprotection

If the primary assays indicate promising activity, the following functional assays will assess the neuroprotective potential of this compound in a cellular context.

Signaling Pathway: Oxidative Stress-Induced Apoptosis

G H2O2 H2O2 (Oxidative Stress) ROS Increased Intracellular ROS H2O2->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis/Cell Death Caspase->Apoptosis

Caption: Simplified pathway of oxidative stress-induced apoptosis.

This assay will evaluate the ability of the test compound to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.[5][12]

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate to 80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or reference compounds for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a toxic concentration of H₂O₂ for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[13]

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This assay will quantify the antioxidant capacity of the test compound by measuring its ability to reduce H₂O₂-induced ROS production in SH-SY5Y cells.[14][15]

Protocol:

  • Cell Culture and Treatment: Culture and treat SH-SY5Y cells with the test compound and H₂O₂ as described in the neuroprotection assay.

  • Probe Loading: Add the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the cells. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.

  • Data Analysis: Quantify the reduction in ROS levels in compound-treated cells compared to cells treated with H₂O₂ alone.

This assay will determine if the test compound can prevent the disruption of the mitochondrial membrane potential, a key event in apoptosis.[16][17]

Protocol:

  • Cell Culture and Treatment: Culture and treat SH-SY5Y cells with the test compound and H₂O₂.

  • Dye Staining: Stain the cells with a cationic fluorescent dye such as JC-1 or TMRE. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.[16]

  • Fluorescence Microscopy/Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the fluorescence using a flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in MMP.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Binding Affinities and Inhibitory Concentrations

Compound σ1R Ki (nM) MAO-A IC50 (nM) MAO-B IC50 (nM) Selectivity Index (MAO-A/MAO-B)
This compound Experimental ValueExperimental ValueExperimental ValueCalculated Value
(+)-PentazocineReference ValueN/AN/AN/A
PRE-084Reference ValueN/AN/AN/A
ClorgylineN/AReference ValueReference ValueCalculated Value
SelegilineN/AReference ValueReference ValueCalculated Value

Table 2: Comparative Neuroprotective Effects

Compound Neuroprotection (EC50, µM) ROS Reduction (EC50, µM) MMP Stabilization (EC50, µM)
This compound Experimental ValueExperimental ValueExperimental Value
PRE-084Experimental ValueExperimental ValueExperimental Value
SelegilineExperimental ValueExperimental ValueExperimental Value

Conclusion

This guide outlines a comprehensive in vitro strategy to benchmark the performance of this compound. By systematically evaluating its interaction with key neuroprotective targets and its functional effects in a cellular model of oxidative stress, researchers can gain critical insights into its therapeutic potential. The comparative data generated will provide a solid foundation for further preclinical development and lead optimization efforts in the pursuit of novel treatments for neurodegenerative diseases.

References

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease St
  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine deriv
  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neurop
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]
  • Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. PubMed. [Link]
  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Cambridge University Press. [Link]
  • In vitro antiproliferative activity of 4-substituted 2-(2-hydroxyphenyl)thiazolines on murine leukemia cells. PubMed. [Link]
  • Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding. PubMed Central. [Link]
  • Mitochondrial Membrane Potential Assay. PMC - NIH. [Link]
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • Common methods in mitochondrial research (Review).
  • In-vitro cytotoxic activities of poly(2-ethyl-2-oxazoline)-based amphiphilic block copolymers prepared by CuAAC click chemistry.
  • Intracellular ROS Assay. Protocols.io. [Link]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Bentham Science Publishers. [Link]
  • (PDF) Guidelines for cell viability assays.
  • (PDF) Mitochondrial Membrane Potential Assay.
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]
  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury.
  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]
  • Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. PubMed. [Link]
  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC. [Link]
  • In vitro neurology assays. InnoSer. [Link]
  • Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured in vitro. PubMed. [Link]
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective.
  • In vitro and in vivo sigma 1 receptor imaging studies in different disease st
  • Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. PubMed Central. [Link]
  • Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. PMC - NIH. [Link]
  • Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. PubMed. [Link]
  • In vivo and in vitro neuroprotective effects of maca polysaccharide. IMR Press. [Link]
  • Mitochondrial Membrane Potential Assay. Sartorius. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of In Vitro Models for Preclinical Assessment of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Predictive Preclinical Data

In the landscape of modern drug discovery, the pressure to identify and de-risk promising candidates early in the development pipeline is immense. The morpholine heterocycle is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical and metabolic properties.[1] Compounds like 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine, belonging to this versatile class, are recognized for a wide spectrum of potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] However, this therapeutic potential must be rigorously assessed for safety and efficacy. The transition from a promising chemical structure to a viable drug candidate is fraught with challenges, primarily the translation of preclinical findings to clinical outcomes.

A significant bottleneck in this process is the reliance on models that may not accurately predict human responses.[4] Drug-induced organ toxicity, particularly to the liver, heart, and central nervous system, is a leading cause of costly failures in late-stage clinical trials and post-market withdrawal.[5][6] To mitigate this risk, the industry is increasingly shifting towards human-relevant in vitro systems. Yet, the utility of any in vitro model is wholly dependent on its validation: a rigorous process to establish its reliability and relevance for a specific purpose.[7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select, validate, and implement in vitro models for testing this compound. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring that every described method functions as a self-validating system.

Part 1: The Foundational Principles of In Vitro Model Validation

Validation is the cornerstone of generating data that is not only reproducible but also meaningful and predictive. The Organisation for Economic Co-operation and Development (OECD) defines validation as "the process by which the reliability and relevance of a particular approach, method, process or assessment is established for a defined purpose".[7] This process is not a single experiment but a holistic evaluation of a model's fitness-for-purpose.

The core tenets of validation rest on two pillars:

  • Reliability: Assesses the reproducibility and consistency of the assay. Key parameters include:

    • Intra- and Inter-Assay Precision: How repeatable are the results within the same experiment and between different experiments performed on different days or by different operators?[8]

    • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Relevance: Assesses the predictive capacity of the model—how well its results correlate to a specific biological response or clinical outcome in humans.[8] This involves:

    • Predictive Accuracy: The ability of the model to correctly classify compounds. This is often determined using a set of reference chemicals with known in vivo effects.

    • Mechanistic Relevance: The extent to which the in vitro model recapitulates the key physiological and biochemical pathways of the human system it aims to represent.

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Pre-Validation & Reliability Testing cluster_2 Phase 3: Formal Validation & Relevance Testing P1 Define Purpose (e.g., Hepatotoxicity Screen) P2 Select Model System (e.g., 3D Liver Spheroids) P1->P2 P3 Optimize Assay Protocol (Cell density, exposure time) P2->P3 V1 Assess Intra- & Inter-Assay Reproducibility P3->V1 Transfer to Validation Phase V2 Establish Standard Operating Procedure (SOP) V1->V2 V3 Test with Reference Chemicals (Positive/Negative Controls) V2->V3 F1 Inter-Laboratory Trial (Ring Test) V3->F1 Confirm Reliability F2 Establish Predictive Capacity (Sensitivity, Specificity) F1->F2 F3 Define Applicability Domain (Limitations of the model) F2->F3 Output Validated Model Ready for Compound Screening F3->Output

Caption: A modular workflow for the validation of an in vitro test method.

Part 2: A Comparative Guide to In Vitro Models for Organ-Specific Toxicity

Given the diverse biological activities of morpholine-containing compounds, a panel of in vitro models is necessary to build a comprehensive safety profile for this compound. We will compare leading models for hepatotoxicity, cardiotoxicity, and neurotoxicity.

Hepatotoxicity Models

Drug-induced liver injury (DILI) is a primary reason for drug failure.[6] Therefore, robust hepatotoxicity screening is non-negotiable.

  • 2D Immortalized Cell Lines (e.g., HepG2): These are human-derived hepatoblastoma cells. Their primary advantage is ease of culture, low cost, and high throughput, making them suitable for initial toxicity screens. However, their major drawback is extremely low and non-inducible expression of key drug-metabolizing cytochrome P450 (CYP) enzymes. This is a critical limitation, as many compounds are rendered toxic only after metabolic activation in the liver.[9]

  • 2D Primary Human Hepatocytes (PHH): Considered the "gold standard" for in vitro liver studies, PHH are isolated directly from human liver tissue.[10] They retain metabolic competency for 24-72 hours, allowing for the study of metabolism-induced toxicity.[10] Their significant limitations are high cost, limited availability, high batch-to-batch variability, and rapid loss of phenotype and function in standard 2D culture.

  • 3D Liver Spheroid Models (PHH or iPSC-derived): These models involve the self-assembly of hepatocytes into three-dimensional aggregates. This 3D architecture promotes cell-cell interactions that are more representative of the in vivo liver microenvironment.[11] The result is a dramatic improvement in viability and the maintenance of metabolic function for weeks, rather than days. This extended functional window allows for the assessment of chronic and long-term toxicity, which is impossible with 2D PHH models.

Comparative Summary of Hepatotoxicity Models

Model TypePhysiological RelevanceThroughputCostMetabolic CompetencyKey Application
HepG2 Cell Line LowHighLowVery LowHigh-throughput cytotoxicity screening (non-metabolism dependent)
2D Primary Hepatocytes High (initially)MediumHighHigh (short-term)Acute toxicity & metabolism studies
3D Liver Spheroids Very HighMedium-HighMedium-HighHigh (long-term)Sub-acute/chronic toxicity, mechanistic DILI studies
Cardiotoxicity Models

Cardiotoxicity is a major cause of drug attrition, often manifesting as arrhythmias.[5] The development of human induced pluripotent stem cell (hiPSC) technology has revolutionized cardiac safety screening.[12]

  • Animal-derived Cardiomyocytes: Historically, cells from species like guinea pigs or rats were used. However, significant differences in ion channel expression and electrophysiology between rodents and humans limit their predictive value.[4]

  • Human iPSC-derived Cardiomyocytes (hiPSC-CMs): These cells are derived from human donors and can be differentiated into functional, spontaneously beating heart cells.[4][12] They express the relevant human ion channels, including the hERG potassium channel, a common off-target for many drugs that causes QT prolongation and arrhythmia.[5][13] When cultured as a monolayer, they form a synchronously beating syncytium, allowing for the assessment of electrophysiology using Multi-electrode Arrays (MEAs) and calcium flux, which is crucial for evaluating contraction.[14]

Comparative Summary of Cardiotoxicity Models

Model TypePhysiological RelevanceThroughputCostKey EndpointsKey Application
Animal Cardiomyocytes Low-MediumMediumMediumElectrophysiologyLegacy screening, limited translational value
hiPSC-Cardiomyocytes HighHighMediumElectrophysiology (MEA), Calcium Flux, ViabilityGold standard for predictive cardiac safety and arrhythmia screening
Neurotoxicity Models

Assessing neurotoxicity is challenging due to the immense complexity of the nervous system.[15][16]

  • Immortalized Neuronal Cell Lines (e.g., SH-SY5Y): Similar to HepG2 cells, these human neuroblastoma lines are easy to culture and suitable for high-throughput screening of basic neuronal cytotoxicity.[17] However, they represent a single, immature neuronal cell type and lack the complex cell-cell interactions of the brain, such as those with glial cells (astrocytes, microglia).[18]

  • Primary Rodent Neurons: These cells, typically harvested from rodent embryos, provide a more physiologically relevant model than cell lines. They can form synaptic connections and exhibit electrical activity. Their main disadvantages are ethical concerns, labor-intensive preparation, and inter-species differences.

  • hiPSC-derived Neuron/Astrocyte Co-cultures: This advanced model uses human iPSCs to generate both neurons and astrocytes, the primary support cells in the brain.[19] Astrocytes are critical for neuronal health, synaptic function, and mediating inflammatory responses. Their inclusion provides a much more physiologically and mechanistically relevant system for detecting neurotoxicity that might be missed in neuron-only cultures.[16][18]

Comparative Summary of Neurotoxicity Models

Model TypePhysiological RelevanceThroughputCostCellular ComplexityKey Application
SH-SY5Y Cell Line LowHighLowSingle cell typeHigh-throughput neuronal viability screening
Primary Rodent Neurons MediumLowMediumNeurons onlyMechanistic studies (with translational caveats)
hiPSC Neuron/Astrocyte Co-culture HighMediumHighMultiple relevant cell typesPredictive neurotoxicity and neuroinflammation studies

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

Protocol 1: Validation of hiPSC-CMs for Cardiotoxicity Assessment

This protocol uses a kinetic fluorescence assay to monitor changes in intracellular calcium oscillations, a direct correlate of cardiomyocyte beating and contractility.[14]

cluster_workflow hiPSC-CM Cardiotoxicity Workflow A 1. Seed hiPSC-CMs in 96-well plates B 2. Culture for 7-10 days (allow syncytium formation) A->B C 3. Load with Calcium-sensitive dye (e.g., Calcein-AM) B->C D 4. Acquire Baseline Reading (Kinetic fluorescence plate reader) C->D E 5. Add Compound Plate (Test article + Controls) D->E F 6. Incubate (e.g., 30 min) E->F G 7. Acquire Post-Dose Reading F->G H 8. Analyze Data (Beat rate, amplitude, arrhythmia) G->H

Caption: Experimental workflow for assessing cardiotoxicity using hiPSC-CMs.

Step-by-Step Methodology:

  • Cell Culture: Seed commercially available hiPSC-CMs into fibronectin-coated, clear-bottom 96-well plates according to the manufacturer's protocol. Culture for 7-10 days to allow the formation of a spontaneously and synchronously beating monolayer.

  • Control Compound Preparation: Prepare a dilution series of the test article, this compound. Crucially, also prepare dilution series for a known cardio-active positive control (e.g., Isoproterenol, a beta-adrenergic agonist) and a known hERG blocker (e.g., E-4031) to validate assay sensitivity. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Calcium Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., EarlyTox™ Cardiotoxicity Kit). Remove the culture medium from the cells and add the dye solution. Incubate for 30-60 minutes at 37°C.

  • Baseline Measurement: Place the plate into a kinetic fluorescence plate reader equipped with temperature control (37°C). Measure the baseline calcium oscillations for 60-90 seconds for each well. The data should show regular, periodic peaks of fluorescence corresponding to the beating cells.

  • Compound Addition: Add the prepared compound plates to the cell plate.

  • Post-Dose Measurement: After a 30-minute incubation, return the plate to the reader and acquire a second kinetic reading.

  • Data Analysis: Analyze the fluorescence waveforms to extract key parameters:

    • Beating Rate: Frequency of peaks.

    • Peak Amplitude: Correlates with the magnitude of calcium release.

    • Arrhythmia: Irregularity in the beat pattern (e.g., early afterdepolarization-like events).

  • Validation Check: The assay is considered valid if the positive controls produce their expected effects (e.g., Isoproterenol increases beat rate, E-4031 induces arrhythmia) and the vehicle control shows no significant change from baseline.

Protocol 2: Validation of a 3D Liver Spheroid Model for Hepatotoxicity

This protocol uses an ATP-based luminescence assay to measure cell viability, as cellular ATP levels are a sensitive and early indicator of cytotoxicity.[20]

Step-by-Step Methodology:

  • Spheroid Formation: Seed primary human hepatocytes (or iPSC-derived hepatocytes) into ultra-low attachment round-bottom 96-well plates in the appropriate spheroid formation medium. Centrifuge briefly to facilitate aggregation. Culture for 3-5 days, during which the cells will self-assemble into a single, tight spheroid in each well.

  • Compound Dosing: Prepare a 7-point dose-response curve for this compound. As controls, prepare curves for a known hepatotoxin (e.g., Acetaminophen) and a non-hepatotoxic compound.

  • Exposure: Perform a 50% medium exchange, carefully avoiding aspirating the spheroids, and add the compounds. For assessing long-term toxicity, which is a key advantage of this model, an exposure duration of 72 hours to 7 days is recommended.

  • Viability Assessment:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of an ATP detection reagent (e.g., CellTiter-Glo® 3D) equal to the volume of medium in the well.

    • Place the plate on an orbital shaker for 5-10 minutes to induce cell lysis.

    • Measure luminescence on a plate reader. The light signal is directly proportional to the amount of ATP present, and thus, the number of viable cells.

  • Data Analysis: Convert luminescence readings to percent viability relative to the vehicle-treated control wells. Plot the dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is lost).

  • Validation Check: The assay is valid if the IC50 of the positive control (Acetaminophen) falls within a historically established range and the negative control shows no toxicity.

Part 4: Data Interpretation and Strategic Model Selection

No single in vitro model is perfect. The key is to use a combination of models in a tiered approach to build confidence in the data and make informed decisions.

Start Start: Screening Compound X Q1 Need High-Throughput Screening (HTS)? Start->Q1 HTS_Models Use 2D Cell Lines: - HepG2 (Liver) - SH-SY5Y (Neuron) Q1->HTS_Models Yes Q3 Need Mechanistic Insight or Higher Predictivity? Q1->Q3 No Q2 Toxicity Signal Detected? HTS_Models->Q2 Advanced_Models Use Advanced Models: - 3D Liver Spheroids - hiPSC-CMs - hiPSC Neuron Co-culture Proceed Proceed to Mechanistic Studies Advanced_Models->Proceed Stop De-prioritize Compound Q2->Stop Yes Q2->Proceed No Proceed->Q3 Confirm with Advanced Model Q3->Advanced_Models Yes

Caption: Decision tree for selecting an appropriate in vitro model.

A logical screening cascade for this compound would be:

  • Tier 1 (High-Throughput Screening): Use 2D immortalized cell lines (HepG2, SH-SY5Y) and hiPSC-CMs to rapidly assess a wide range of concentrations for general cytotoxicity, neurotoxicity, and cardiotoxicity. The goal here is to flag any potential liabilities early and cost-effectively.

  • Tier 2 (Mechanistic & Confirmatory Studies): If a toxicity signal is observed in Tier 1, or if the compound is being prioritized for further development, move to more complex, physiologically relevant models.

    • Use 3D Liver Spheroids to determine if the hepatotoxicity is metabolism-dependent and to assess the risk of chronic exposure.

    • Use hiPSC-Neuron/Astrocyte co-cultures to investigate more complex neurotoxic effects, such as neuroinflammation or synaptic dysfunction, which would be missed in simpler models.

    • Use Multi-electrode Array (MEA) analysis with hiPSC-CMs to gain detailed insight into the specific electrophysiological effects (e.g., which ion channels are being affected).

By validating each model with known reference compounds and understanding the specific questions each model can answer, researchers can build a robust, human-relevant data package to confidently guide the development of this compound.

References

  • Tzara, A., et al. (2007). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. PMC - NIH.
  • Veronesi, B., & Ehrich, M. (1995). In vitro techniques for the assessment of neurotoxicity. PMC - PubMed Central - NIH.
  • National Toxicology Program. (2023). In Vitro Cardiotoxicity Screening Approaches. National Institute of Environmental Health Sciences.
  • Hook, G. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. National Institute of Standards and Technology.
  • Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research (RSC Publishing).
  • Nevsky, A. A., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Elfawal, M. A., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI.
  • Price, A., & Hogberg, H. T. (n.d.). In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. JRC Publications Repository.
  • Axol Bioscience. (2024). Enhancing in vitro cardiotoxicity models with human iPSC technology. AXOL Bioscience.
  • Barbosa, D. J., et al. (2015). In vitro models for neurotoxicology research. Toxicology Research (RSC Publishing).
  • Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity. Molecular Devices.
  • Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • National Research Council. (2016). Model and Assay Validation and Acceptance. National Academies Press.
  • Vinken, M., & Hengstler, J. G. (2021). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. MDPI.
  • Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Evotec.
  • PETA International Science Consortium Ltd. (2024). Updates to OECD in vitro and in chemico test guidelines. PETA International Science Consortium Ltd..
  • Matiichuk, Y., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia.
  • Di Giorgio, C., et al. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
  • Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. ResearchGate.
  • JoVE. (2025). Video: In Vitro Drug Release Testing: Overview, Development and Validation. JoVE.
  • Miki, K., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC - NIH.
  • OECD. (2023). OECD Webinar | Training and orientation on validation of methods at the OECD. YouTube.
  • Huda, M. N., et al. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Mirahmad, M., et al. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Taylor & Francis Online.
  • Lildal, T. R., et al. (2023). of in vitro validation models. Listed in vitro models arranged from the... | Download Scientific Diagram. ResearchGate.
  • Mohammed, T. (n.d.). Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity. NC3Rs.
  • Rehman, A., et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate.
  • GRIBUN, E. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
  • OECD. (2010). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Stiegler, N. (2017). In vitro cellular models for neurotoxicity studies. DiVA portal.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD.

Sources

comparative study of the pharmacokinetic properties of morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Pharmacokinetic Properties of Morpholine Derivatives for Researchers, Scientists, and Drug Development Professionals.

In the intricate process of drug discovery and development, the optimization of a molecule's pharmacokinetic (PK) profile is as critical as its pharmacodynamic activity. A promising drug candidate can fail if it is not adequately absorbed, distributed, metabolized, and excreted (ADME). Medicinal chemists often employ specific structural motifs to fine-tune these properties. Among these, the morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a privileged scaffold. Its unique physicochemical properties frequently impart favorable PK characteristics to drug molecules, enhancing their developability and clinical potential.

This guide provides a comparative analysis of the pharmacokinetic properties of several morpholine-containing drugs, offering insights into the causal relationships between this structural feature and the observed ADME profiles. We will delve into the specific PK parameters of exemplary drugs, present detailed experimental protocols for their determination, and explore the metabolic fate of the morpholine moiety.

The Influence of the Morpholine Ring on Pharmacokinetics: A Comparative Overview

The incorporation of a morpholine ring into a drug candidate is a strategic decision driven by its potential to positively impact several key pharmacokinetic parameters. The presence of the ether oxygen atom reduces the basicity of the nitrogen atom compared to piperidine, leading to a pKa value that is often closer to physiological pH. This can improve aqueous solubility and oral absorption. Furthermore, the morpholine ring can participate in hydrogen bonding and other non-covalent interactions, influencing plasma protein binding and tissue distribution.

To illustrate these effects, we will examine the pharmacokinetic profiles of four approved drugs featuring a morpholine moiety: the antibiotic Linezolid , the antidepressant Reboxetine , the anticancer agent Gefitinib , and the antiemetic Aprepitant .

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of our exemplary morpholine-containing drugs. This data, compiled from various clinical and preclinical studies, provides a quantitative basis for understanding the influence of the morpholine ring.

ParameterLinezolidReboxetineGefitinibAprepitant
Oral Bioavailability (%) ~100%≥94%~59%~59-67%
Plasma Protein Binding (%) ~31%>97%~91%~95%
Metabolism Oxidation of the morpholine ring (non-enzymatic and enzymatic)Primarily CYP3A4-mediated oxidationPrimarily CYP3A4, with minor roles for CYP3A5 and CYP2D6Primarily CYP3A4, with minor contributions from CYP1A2 and CYP2C19
Elimination Half-life (t½) (hours) 5-7~12-13~41~9-13
Major Route of Elimination Renal (as metabolites and parent drug)Hepatic metabolismFecalHepatic metabolism

Analysis of the Comparative Data:

The high oral bioavailability of Linezolid and Reboxetine highlights the potential of the morpholine moiety to enhance absorption. The moderate bioavailability of Gefitinib and Aprepitant suggests that other structural features and metabolic pathways also play a significant role.

Plasma protein binding varies significantly among these drugs, indicating that the overall molecular structure, and not just the morpholine ring, dictates this property. Reboxetine and Aprepitant exhibit high protein binding, which can influence their distribution and clearance.

A common thread is the role of cytochrome P450 enzymes, particularly CYP3A4, in the metabolism of these morpholine-containing drugs. This is a critical consideration for predicting potential drug-drug interactions. Notably, the morpholine ring itself is a primary site of metabolism for Linezolid, undergoing oxidation to form inactive metabolites.

Experimental Methodologies for Pharmacokinetic Profiling

To generate the data presented above, a series of standardized in vitro and in vivo experiments are conducted. Understanding these methodologies is crucial for interpreting pharmacokinetic data and designing new drug candidates.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.

Workflow for In Vitro Metabolic Stability Assay:

Caption: Workflow for determining in vitro metabolic stability.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the compound to the final desired concentration in a buffer solution.

  • Incubation Mixture: In a microcentrifuge tube, combine the test compound solution with liver microsomes (e.g., human or rat) and pre-warm to 37°C.

  • Initiation of Reaction: Add a solution of NADPH (a cofactor required for many metabolic enzymes) to initiate the reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the metabolic process.

  • Analysis: Analyze the quenched samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Calculation: Plot the percentage of the parent compound remaining against time and calculate the in vitro half-life (t½).

Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)

This assay determines the extent to which a drug binds to plasma proteins, which influences its distribution and availability to target tissues.

Workflow for Plasma Protein Binding Assay:

Caption: Workflow for determining plasma protein binding.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound. Spike the compound into plasma from the desired species (e.g., human, rat).

  • RED Device Setup: Add the plasma containing the test compound to one chamber of the Rapid Equilibrium Dialysis (RED) device. Add a protein-free buffer solution to the other chamber. The two chambers are separated by a semi-permeable membrane that allows the passage of unbound drug but not plasma proteins.

  • Equilibrium: Incubate the RED device at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium between the plasma and buffer chambers.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the drug in both samples using LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated using the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

In Vivo Pharmacokinetic Study in Rodents

This study provides a comprehensive assessment of a drug's ADME profile in a living organism.

Workflow for In Vivo Pharmacokinetic Study:

Morpholine_Metabolism Morpholine Morpholine-Containing Drug R-N(CH2CH2)2O N_Oxidation N-Oxidation R-N+(O-)(CH2CH2)2O Morpholine->N_Oxidation CYP450 C_Hydroxylation C-Hydroxylation R-N(CH(OH)CH2)(CH2CH2)O Morpholine->C_Hydroxylation CYP450 Ring_Opening Ring Opening R-NH-CH2-CH2-O-CH2-CHO C_Hydroxylation->Ring_Opening Further_Metabolism Further Metabolism (e.g., conjugation) Ring_Opening->Further_Metabolism

Caption: Common metabolic pathways of the morpholine ring.

As seen with Linezolid, oxidation of the morpholine ring can lead to ring cleavage and the formation of more polar metabolites that are more readily excreted. The specific enzymes involved in this process can vary depending on the overall structure of the drug molecule. For many of the examples discussed, CYP3A4 is a key player.

Conclusion: The Strategic Value of the Morpholine Moiety

The morpholine ring is a valuable tool in the medicinal chemist's armamentarium for optimizing the pharmacokinetic properties of drug candidates. Its ability to modulate solubility, permeability, and metabolic stability can significantly enhance a molecule's drug-like properties. The comparative analysis of Linezolid, Reboxetine, Gefitinib, and Aprepitant demonstrates the tangible benefits of incorporating this versatile heterocycle.

However, it is crucial to recognize that the pharmacokinetic profile of a drug is a result of the interplay of all its structural features. While the morpholine moiety can impart favorable characteristics, its effects must be considered in the context of the entire molecule. The detailed experimental protocols provided in this guide offer a framework for systematically evaluating the pharmacokinetic properties of novel morpholine derivatives, enabling researchers to make informed decisions in the pursuit of safe and effective medicines.

References

  • Fleishaker JC. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clin Pharmacokinet. 2000;39(6):413-27. [Link]
  • Kourounakis AP, Xanthopoulos D, Tzara A. Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020;40(2):709-752.
  • Herbst RS, Maddox AM, Rothenberg ML, et al. Gefitinib in previously treated non-small-cell lung cancer: an IDEAL 1 study. J Clin Oncol. 2002;20(18):3815-3825.
  • Stalker DJ, Jungbluth GL. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial. Clin Pharmacokinet. 2003;42(13):1129-1140.
  • Slatter JG, Stalker DJ, Feenstra KL, et al. Pharmacokinetics, metabolism, and disposition of linezolid in humans. Drug Metab Dispos. 2001;29(8):1136-1145.
  • Poupin P, Truffaut N, Combourieu B, et al. Degradation of morpholine by an environmental Mycobacterium strain involves a cytochrome P-450. Appl Environ Microbiol. 1998;64(4):1549-1553. [Link]
  • Welshman IR. The clinical pharmacokinetics of linezolid. J Antimicrob Chemother. 2003;51 Suppl 2:ii19-25.
  • Majumdar AK, Howard D, Cesano A, et al. Aprepitant pharmacokinetics and assessing the impact of aprepitant on cyclophosphamide metabolism in cancer patients undergoing hematopoietic stem cell transplantation. J Clin Pharmacol. 2011;51(10):1423-1433. [Link]
  • Wienkers LC, Allie S, Wynalda MA, et al. Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug Metab Dispos. 1999;27(10):1179-1185.
  • Brickwood JR, Fowst C, Poon GK, et al. The discovery of linezolid, the first oxazolidinone antibacterial agent. Expert Opin Investig Drugs. 2000;9(8):1895-1909. [Link]
  • Li J, Zhao M, He P, et al. Proposed metabolic pathways of gefitinib in humans in vivo. Sci Rep. 2017;7(1):1-11.
  • Manall

A Researcher's Comparative Guide to Confirming the Mechanism of Action of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides a comprehensive, technically-grounded framework for researchers to elucidate and confirm the mechanism of action (MoA) of the compound 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine. Initial synthesis and screening efforts suggest this molecule is a novel ligand, and this guide offers a logical, multi-step experimental workflow to rigorously validate its primary biological target and downstream cellular effects. We will compare its profile to established reference compounds to provide a clear, objective performance benchmark.

The morpholine chemical scaffold is a versatile and privileged pharmacophore found in numerous clinically relevant drugs, contributing to a wide range of pharmacological activities.[1] Its inclusion in novel chemical entities warrants a thorough investigation into their specific MoA.

Part 1: Initial Compound Profiling and Mechanistic Hypothesis

Initial structural analysis of this compound reveals features common to ligands of the Sigma-1 Receptor (S1R). The morpholine ring, linked via an ethyl chain to a halogenated phenoxy group, is a structural motif present in various known S1R modulators.[2] The Sigma-1 receptor is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, where it plays a critical role in regulating cellular stress responses and calcium signaling.[3][4][5][6]

Therefore, our central hypothesis is:

Hypothesis: this compound acts as a selective antagonist of the Sigma-1 Receptor, thereby modulating intracellular calcium homeostasis and downstream stress-response pathways.

To validate this, we will systematically compare our compound of interest (referred to as "Test Compound" ) against two well-characterized alternatives:

  • NE-100: A potent and highly selective S1R antagonist.[7][8][9][10]

  • (+)-Pentazocine: A classical S1R agonist.

This comparative approach will allow for a clear differentiation of the Test Compound's activity as either agonistic or antagonistic.

Part 2: The Experimental Workflow for MoA Confirmation

A robust MoA confirmation follows a logical progression from target binding to cellular function. The following workflow is designed to provide definitive evidence for or against our hypothesis.

cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Cellular Phenotype A Radioligand Binding Assay (Primary Target Affinity) B Cellular Thermal Shift Assay (CETSA) (Intracellular Target Engagement) A->B Confirms binding C Receptor Homomerization Assay (Agonist vs. Antagonist Profile) B->C Proceed if engagement is confirmed D Calcium Mobilization Assay (Downstream Functional Impact) C->D Links binding to function E Neurite Outgrowth Assay (Phenotypic Consequence) D->E Proceed if functional activity is observed F ER Stress Marker Analysis (Pathway Modulation) E->F Validates cellular effect

Caption: Experimental workflow for MoA confirmation.

Experiment 1: Direct Target Engagement via Radioligand Binding

Rationale: The foundational step is to confirm direct, high-affinity binding to the hypothesized target, the Sigma-1 Receptor. A competitive radioligand binding assay is the gold standard for quantifying a new ligand's affinity (Ki) and its selectivity over other receptors.

Protocol: Sigma-1 Receptor Competitive Binding Assay

  • Preparation: Prepare membrane fractions from guinea pig brains or from HEK293 cells overexpressing human S1R, as they are rich sources of the receptor.[11]

  • Radioligand: Use [³H]-(+)-pentazocine as the radiolabeled ligand that binds to S1R.

  • Competition: Incubate the membrane preparation with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the unlabeled ligands (Test Compound, NE-100, (+)-Pentazocine).

  • Incubation & Wash: Allow the reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand, followed by washing to reduce non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression (one-site fit) to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Data & Interpretation:

CompoundHypothesized RoleExpected S1R Kᵢ (nM)Expected S2R Kᵢ (nM)
Test Compound Antagonist< 50> 1000
NE-100 Antagonist (Control)~1-5[8]> 200
(+)-Pentazocine Agonist (Control)~3-10> 1000

A low nanomolar Kᵢ value for the Test Compound at S1R, coupled with a significantly higher Kᵢ at the Sigma-2 Receptor (S2R), would confirm high-affinity and selective binding, consistent with our hypothesis.

Experiment 2: Intracellular Target Engagement Confirmation

Rationale: While binding assays on membrane preparations are crucial, it is imperative to demonstrate that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the change in thermal stability of a protein upon ligand binding.

Protocol: CETSA for Sigma-1 Receptor

  • Cell Culture: Use a relevant cell line known to express S1R, such as the human neuroblastoma cell line SH-SY5Y.

  • Compound Treatment: Treat intact cells with the Test Compound, NE-100, or a vehicle control for a defined period.

  • Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, shifting its melting point to a higher temperature.

  • Cell Lysis & Protein Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable S1R) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble S1R remaining at each temperature using Western Blotting with a specific anti-S1R antibody.

  • Analysis: Generate a melt curve for each condition. A rightward shift in the melt curve for the Test Compound-treated group compared to the vehicle control indicates direct target engagement.

Expected Data & Interpretation:

The melt curve for the Test Compound should show a clear shift to higher temperatures, similar to that observed for the NE-100 control. This result provides strong evidence that the Test Compound crosses the cell membrane and physically binds to S1R in its native cellular environment.

Experiment 3: Differentiating Agonist vs. Antagonist Activity

Rationale: Target engagement does not reveal the functional consequence of binding. S1R exists as a dynamic oligomer, and its interaction with the ER chaperone BiP (Binding immunoglobulin Protein) is ligand-dependent.[12] Agonists tend to promote the dissociation of S1R from BiP, while antagonists can stabilize the S1R-BiP complex or favor different oligomeric states.[11][13] We can measure this using a Bioluminescence Resonance Energy Transfer (BRET) assay.

Protocol: S1R-BiP Interaction BRET Assay

  • Assay Construction: Co-transfect HEK293 cells with two constructs: S1R fused to a NanoLuc luciferase (the BRET donor) and BiP fused to a fluorescent protein like Venus (the BRET acceptor).

  • Compound Treatment: Treat the transfected cells with saturating concentrations of the Test Compound, NE-100, or (+)-Pentazocine.

  • BRET Measurement: Add the luciferase substrate. If the donor (S1R-NLuc) and acceptor (BiP-Venus) are in close proximity (<10 nm), energy is transferred from the luciferase to the fluorophore, and light is emitted at the acceptor's wavelength. Measure emissions from both donor and acceptor.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates dissociation of the S1R-BiP complex, characteristic of agonist activity. An increase or no change suggests antagonist activity.

Expected Data & Interpretation:

CompoundHypothesized RoleExpected Change in BRET Ratio
Test Compound AntagonistNo significant change or slight increase
NE-100 Antagonist (Control)No significant change
(+)-Pentazocine Agonist (Control)Significant decrease

If the Test Compound behaves like NE-100 and fails to reduce the BRET signal, it supports its classification as an S1R antagonist.

Experiment 4: Measuring Downstream Signaling Impact

Rationale: The S1R chaperone modulates the function of other proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R), a key regulator of calcium release from the ER.[4][12] S1R antagonists are known to inhibit IP3R-mediated calcium mobilization. We can measure this functional outcome to confirm the downstream effects of the Test Compound.

Protocol: IP3R-Mediated Calcium Mobilization Assay

  • Cell Preparation: Load SH-SY5Y cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-treatment: Pre-incubate the cells with the Test Compound, NE-100, (+)-Pentazocine, or vehicle.

  • Stimulation: Induce IP3R activation and subsequent calcium release by stimulating a Gq-coupled receptor. For example, use carbachol to activate muscarinic acetylcholine receptors.

  • Measurement: Use a fluorescence plate reader or microscope to measure the change in intracellular calcium concentration over time.

  • Analysis: Quantify the peak fluorescence intensity following stimulation. An antagonist will blunt this response.

Expected Data & Interpretation:

Pre-treatment with the Test Compound should significantly reduce the carbachol-induced calcium peak, an effect that mirrors the action of the known antagonist NE-100. In contrast, the agonist (+)-Pentazocine may have a lesser or no inhibitory effect in this context.

cluster_MAM Mitochondria-Associated ER Membrane (MAM) S1R Sigma-1 Receptor (S1R) BiP BiP Chaperone S1R->BiP Bound at Rest IP3R IP3 Receptor S1R->IP3R Modulates Activity S1R->IP3R Antagonists Inhibit Ca2+ Release ER Ca2+ Release ER Ca2+ Release IP3R->ER Ca2+ Release Gates Agonist (+)-Pentazocine Agonist->S1R Binds & Causes BiP Dissociation Antagonist Test Compound / NE-100 Antagonist->S1R Binds & Stabilizes S1R Complex

Caption: Hypothesized signaling pathway at the ER.

Part 3: Conclusion and Summary

This guide outlines a systematic, four-experiment cascade designed to rigorously confirm the mechanism of action of this compound. By progressing from direct target binding to intracellular engagement, functional differentiation, and downstream pathway analysis, researchers can build a comprehensive and defensible MoA profile. The comparative framework, using established agonist and antagonist compounds, ensures that the data generated for the Test Compound can be interpreted with high confidence. Successful completion of this workflow will validate the hypothesis that this novel molecule is a selective Sigma-1 Receptor antagonist, providing a solid foundation for its use as a research tool or for further therapeutic development.

References

  • Okuyama, S., Imagawa, Y., Ogawa, S., et al. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. Life Sciences, 53(18), PL285-PL290. [Link]
  • Nakazato, A., Ohta, K., Sekiguchi, Y., Okuyama, S., Chaki, S., Kawashima, Y., & Hatayama, K. (1999). Synthesis and property of 4-methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine (NE-100) and its derivatives as selective sigma 1 receptor ligands. Bioorganic & Medicinal Chemistry, 7(8), 1547-1558. [Link]
  • Grokipedia. (2026). NE-100. [Link]
  • Zhao, H., et al. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology. [Link]
  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone and diseases. Central Nervous System Agents in Medicinal Chemistry, 10(3), 214–226. [Link]
  • Al-Saif, A., et al. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]
  • Reyes-García, J., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences. [Link]
  • Kourrich, S., Su, T. P., Hayashi, T., & Tsai, S. Y. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in Neurosciences, 35(12), 748–756. [Link]
  • Su, T. P., & Hayashi, T. (2003). The pharmacology of sigma-1 receptors. Expert Opinion on Therapeutic Targets, 7(2), 185-203. [Link]
  • Skuza, G., & Rogóż, Z. (2021). Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. Pharmacological Reports, 73(1), 12-28. [Link]
  • National Center for Biotechnology Information. (n.d.). Morpholine.
  • Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular Pharmacology. [Link]
  • Langa, F., et al. (2001). Generation and phenotypic analysis of sigma receptor type I (sigma 1) knockout mice. Molecular and Cellular Neuroscience. [Link]
  • Smith, S. B., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Cellular Neuroscience. [Link]
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–206. [Link]
  • Cendán, C. M., et al. (2025).
  • Mastinu, A., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. Journal of Medicinal Chemistry. [Link]
  • Abate, C., et al. (2020).
  • Portillo-Salido, E., et al. (2021). Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids. British Journal of Pharmacology. [Link]
  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Giles, A. C., et al. (2025). Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding. mBio. [Link]
  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(11), 1125-1149. [Link]
  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. Biomedicine & Pharmacotherapy, 80, 122-129. [Link]
  • Xu, J., et al. (2012). Development of benzophenone-alkyne bifunctional sigma receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

independent verification of the synthesis of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to the Synthesis and Verification of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Introduction: The Significance of a Key Pharmaceutical Intermediate

This compound is a substituted morpholine derivative that serves as a crucial building block in the synthesis of various biologically active molecules. The unique arrangement of its functional groups—a halogenated aromatic ring, an ether linkage, and a morpholine moiety—makes it a versatile precursor in medicinal chemistry. The morpholine ring, in particular, is a well-established pharmacophore known to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability[1]. The efficient and verifiable synthesis of this intermediate is therefore of paramount importance for researchers in drug discovery and development.

This guide provides a comparative analysis of the primary synthetic route to this compound, focusing on the Williamson ether synthesis. We will delve into the mechanistic underpinnings, compare key starting materials, and provide a detailed protocol for both its synthesis and independent verification.

Primary Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for constructing the ether linkage in the target molecule is the Williamson ether synthesis. This venerable reaction involves the S_N2 displacement of a halide by an alkoxide ion[2][3]. In this specific case, a phenoxide is generated from 2-bromo-5-chlorophenol, which then acts as a nucleophile to attack an electrophilic haloethylmorpholine derivative.

Mechanistic Rationale

The reaction proceeds in two fundamental steps:

  • Deprotonation: A base is used to deprotonate the acidic hydroxyl group of 2-bromo-5-chlorophenol, forming a more nucleophilic phenoxide anion. While phenols are more acidic than aliphatic alcohols, a moderately strong base like potassium carbonate is often sufficient and advantageous in terms of cost and handling safety[4].

  • Nucleophilic Attack (S_N2): The resulting phenoxide attacks the carbon atom bearing the halide on the ethylmorpholine side chain. This is a classic bimolecular nucleophilic substitution (S_N2) reaction. For this step to be efficient, the electrophilic carbon should be sterically unhindered (primary, in this case), and a good leaving group (typically bromide or iodide) is preferred[2]. The reaction is best conducted in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), which can solvate the cation of the base but will not solvate the nucleophile, thus enhancing its reactivity[3].

cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Displacement Phenol 2-Bromo-5-chlorophenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenol AlkylHalide 4-(2-Haloethyl)morpholine Phenoxide->AlkylHalide Nucleophilic Attack Product Target Molecule AlkylHalide->Product LeavingGroup Halide Ion AlkylHalide->LeavingGroup Loss of Leaving Group

Caption: Williamson Ether Synthesis Workflow.

Comparative Analysis of Alkylating Agents

The choice of the alkylating agent, specifically 4-(2-bromo ethyl)morpholine versus 4-(2-chloro ethyl)morpholine, is a critical decision point in this synthesis. While both can yield the desired product, their reactivity differs due to the nature of the leaving group.

Parameter4-(2-Bromoethyl)morpholine4-(2-Chloroethyl)morpholineRationale
Reactivity HigherLowerBromide is a better leaving group than chloride due to its larger size and lower electronegativity, making the C-Br bond weaker and more easily broken.
Reaction Time Typically shorterPotentially longerThe higher reactivity of the bromide often leads to faster reaction completion under identical conditions.
Reaction Temp. Lower temperatures may sufficeMay require higher temperatures or longer refluxTo achieve comparable reaction rates, the less reactive chloride may necessitate more forcing conditions.
Cost/Availability Often more expensiveGenerally less expensiveChloro derivatives are frequently more commercially attractive starting materials[5].
Side Reactions Lower risk of eliminationHigher risk with forcing conditionsWhile minimal for a primary halide, harsh conditions can increase the likelihood of competing elimination reactions[3].

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis and subsequent verification of the target compound.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol utilizes 4-(2-chloroethyl)morpholine, a common and cost-effective starting material. The synthesis of this precursor from 2-morpholinoethanol is well-documented[5].

Materials:

  • 2-Bromo-5-chlorophenol

  • 4-(2-Chloroethyl)morpholine hydrochloride (or free base)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL per gram of phenol).

  • Addition of Alkylating Agent: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq). If using the hydrochloride salt, the excess K₂CO₃ will neutralize the HCl in situ to form the free base. If using the free base, 1.5 eq of K₂CO₃ is sufficient.

  • Reaction: Heat the stirred suspension to reflux (approx. 82°C for acetonitrile) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., with a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 25 mL) and then with brine (25 mL)[1].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

Protocol 2: Independent Verification of Product Identity and Purity

A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized compound.

Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS IR IR Spectroscopy Start->IR Purity Purity Analysis (HPLC/TLC) Start->Purity Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Caption: Workflow for Analytical Verification.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆. Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)[6].

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Expect signals in the range of δ 6.8-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Phenoxy-CH₂-: A triplet around δ 4.2-4.4 ppm.

    • Morpholine-CH₂-N: A triplet around δ 2.8-3.0 ppm.

    • Morpholine Ring Protons (-O-CH₂-): A triplet around δ 3.7-3.9 ppm.

    • Morpholine Ring Protons (-N-CH₂-): A triplet around δ 2.5-2.7 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons: Signals between δ 110-160 ppm.

    • Phenoxy-CH₂-: A signal around δ 66-68 ppm.

    • Morpholine-CH₂-N: A signal around δ 57-59 ppm.

    • Morpholine Ring Carbons: Signals around δ 67 ppm (-O-CH₂-) and δ 54 ppm (-N-CH₂-).

2. Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

  • Expected Molecular Ion: The molecular formula is C₁₂H₁₅BrClNO₂. The expected [M+H]⁺ peak will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The primary [M+H]⁺ peak for the most abundant isotopes (⁷⁹Br, ³⁵Cl) would be at m/z 320.01.

3. Infrared (IR) Spectroscopy:

  • Sample Preparation: Analyze as a thin film or KBr pellet.

  • Key Peaks:

    • Aromatic C-H stretch: ~3050-3100 cm⁻¹

    • Aliphatic C-H stretch: ~2850-2960 cm⁻¹

    • Aromatic C=C stretch: ~1470-1600 cm⁻¹

    • Aryl-Alkyl Ether (C-O-C) stretch: A strong, characteristic band around 1220-1260 cm⁻¹ (asymmetric) and ~1030-1050 cm⁻¹ (symmetric).

    • C-Br stretch: ~550-650 cm⁻¹

    • C-Cl stretch: ~700-800 cm⁻¹

Summary of Analytical Verification Data

TechniqueExpected ResultPurpose
¹H NMR Characteristic shifts and coupling for aromatic, ether, and morpholine protons.Confirms the connectivity of the molecular skeleton.
¹³C NMR Expected number of signals and chemical shifts for all unique carbon environments.Corroborates the carbon framework.
Mass Spec. Molecular ion peak [M+H]⁺ at m/z ~320 with a distinct Br/Cl isotopic pattern.Confirms molecular weight and elemental composition.
IR Spec. Strong C-O-C ether stretch around 1240 cm⁻¹ and C-Halogen stretches.Confirms the presence of key functional groups.
HPLC/TLC A single major peak/spot.Assesses the purity of the final compound.

By adhering to this comprehensive guide, researchers can confidently synthesize and verify the integrity of this compound, ensuring the quality of this vital intermediate for subsequent stages of drug discovery and development.

References

  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis.
  • ResearchGate. (2019, May 1). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives.

Sources

A Comparative Guide to Purity Assessment of Synthesized 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine Against a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1][2] This guide provides an in-depth comparative analysis of a newly synthesized batch of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine against a certified reference standard. We will explore a suite of analytical techniques, delving into the rationale behind their selection and the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals to offer a robust framework for purity assessment in a regulated environment.

The Imperative of Purity: The Role of Reference Standards

A reference standard is a highly purified compound that has been rigorously characterized to serve as a basis for comparison and evaluation in analytical measurements.[3][4][5] In the pharmaceutical industry, reference standards are indispensable for ensuring the accuracy and reliability of tests for identity, strength, quality, and purity of drug substances.[6] They are the benchmarks against which newly synthesized batches of an API are measured, ensuring consistency and compliance with stringent regulatory requirements.[6]

The International Council for Harmonisation (ICH) provides a comprehensive framework for the reporting, identification, and qualification of impurities in new drug substances.[7][8][9][10] These guidelines establish thresholds that dictate the level of scrutiny required for each impurity based on the maximum daily dose of the drug.[9][10] Adherence to these guidelines is paramount for ensuring patient safety and gaining regulatory approval.

Synthesis of this compound: A Brief Overview

For context, a plausible synthetic route to this compound involves a nucleophilic substitution reaction. Typically, this would entail the reaction of 2-bromo-5-chlorophenol with a suitable 2-haloethyl)morpholine derivative, such as 4-(2-chloroethyl)morpholine, in the presence of a base. The general reaction is depicted below:

  • Reactants: 2-bromo-5-chlorophenol and 4-(2-chloroethyl)morpholine

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF)

  • Conditions: Elevated temperature to facilitate the reaction.

This synthesis can potentially introduce various impurities, including unreacted starting materials, by-products from side reactions, and residual solvents. A thorough purity assessment is therefore essential.

A Multi-faceted Approach to Purity Assessment

A comprehensive purity profile is best achieved through the synergistic use of multiple analytical techniques. Each method provides a unique perspective on the sample's composition, and together they offer a high degree of confidence in the final purity assessment. In this guide, we will compare our synthesized this compound with a certified reference standard using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Overall Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity analysis of the synthesized compound against the reference standard.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Conclusion Synthesized_API Synthesized 4-(...)-morpholine HPLC HPLC Analysis (Purity & Impurities) Synthesized_API->HPLC GC_MS GC-MS Analysis (Volatile Impurities & Residual Solvents) Synthesized_API->GC_MS FTIR FTIR Spectroscopy (Functional Group Identity) Synthesized_API->FTIR NMR NMR Spectroscopy (Structural Confirmation & Purity) Synthesized_API->NMR Reference_Standard Certified Reference Standard Reference_Standard->HPLC Reference_Standard->GC_MS Reference_Standard->FTIR Reference_Standard->NMR Data_Comparison Comparative Data Analysis (Synthesized vs. Reference) HPLC->Data_Comparison GC_MS->Data_Comparison FTIR->Data_Comparison NMR->Data_Comparison Purity_Assessment Final Purity Assessment & Report Data_Comparison->Purity_Assessment

Caption: General workflow for the comparative purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[11] It is particularly effective for the analysis of non-volatile compounds and is widely used for purity assessment and impurity profiling.[11][12]

Experimental Protocol: HPLC

G cluster_0 Preparation cluster_1 HPLC System cluster_2 Analysis cluster_3 Detection & Data Processing Prep Prepare Mobile Phase (Acetonitrile:Water) Prepare Samples (Synthesized & Reference in Diluent) System Equilibrate HPLC System with Mobile Phase Prep->System Inject Inject Samples (e.g., 20 µL) System->Inject Run Run Isocratic Elution (e.g., 0.5 mL/min) Inject->Run Detect UV Detection at 340 nm Run->Detect Process Integrate Peaks & Calculate Purity (%) Detect->Process

Caption: Workflow for HPLC analysis.

  • Instrumentation: A standard HPLC system with a UV detector is used.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed for its versatility in separating compounds of moderate polarity.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) is used as the mobile phase.[13] The high organic content ensures adequate retention and elution of the analyte.

  • Flow Rate: A flow rate of 0.5 mL/min is maintained for optimal separation.[13]

  • Detection: UV detection at a wavelength of 340 nm is chosen based on the chromophoric nature of the molecule.[13]

  • Sample Preparation: Accurately weighed samples of the synthesized compound and the reference standard are dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: A 20 µL injection volume is used.

Comparative Data: HPLC
ParameterReference StandardSynthesized CompoundAcceptance Criteria
Retention Time (min) 7.697.70± 2% of Reference
Purity (% Area) 99.95%99.65%≥ 99.5%
Individual Impurity (% Area) < 0.05%Impurity A: 0.15%Impurity B: 0.10%Unknown: 0.05%Individual Impurity ≤ 0.2%
Total Impurities (% Area) 0.05%0.35%Total Impurities ≤ 0.5%

The HPLC analysis indicates that the synthesized compound has a purity of 99.65%, which meets the acceptance criteria. However, two known impurities and one unknown impurity are detected at levels that require further characterization and toxicological assessment if they exceed the ICH identification and qualification thresholds.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11][12][14] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of residual solvents and other volatile impurities.[12]

Experimental Protocol: GC-MS

G cluster_0 Preparation cluster_1 GC System cluster_2 Analysis cluster_3 MS Detection & Data Analysis Prep Prepare Samples (Dissolve in appropriate solvent, e.g., Methanol) System Set GC Parameters (Injector Temp, Oven Program) Prep->System Inject Inject Sample (e.g., 1 µL) System->Inject Run Temperature Programmed Run Inject->Run Detect Mass Spectrometry (Full Scan Mode) Run->Detect Analyze Identify Peaks by Library Search & Fragmentation Detect->Analyze

Caption: Workflow for GC-MS analysis.

  • Instrumentation: A GC system coupled to a mass spectrometer is used.

  • Column: A low-polarity column, such as a DB-1MS (30 m x 0.25 mm, 0.25 µm), is suitable for the separation of a wide range of volatile organic compounds.[15]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in full scan mode (m/z 40-500).

  • Sample Preparation: Samples are dissolved in a suitable solvent like methanol.

Comparative Data: GC-MS
Volatile ImpurityReference StandardSynthesized CompoundICH Limit (Class 2 Solvent)
N,N-Dimethylformamide (DMF) Not Detected250 ppm880 ppm
Methanol Not Detected150 ppm3000 ppm

The GC-MS analysis reveals the presence of residual solvents from the synthesis in the synthesized compound. While the levels of DMF and methanol are below the ICH limits, their presence is a critical piece of the overall purity profile.

Fourier-Transform Infrared Spectroscopy (FTIR): A Fingerprint of Identity

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16][17][18] It is an excellent tool for confirming the identity of a compound by comparing its spectrum to that of a reference standard.[16][19]

Experimental Protocol: FTIR

G cluster_0 Preparation cluster_1 FTIR Spectrometer cluster_2 Analysis cluster_3 Data Comparison Prep Place small amount of sample on ATR crystal System Collect Background Spectrum Prep->System Run Collect Sample Spectrum (e.g., 4000-400 cm⁻¹) System->Run Compare Overlay and Compare Spectra (Synthesized vs. Reference) Run->Compare

Caption: Workflow for FTIR analysis.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used for ease of sampling.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Comparative Data: FTIR
Functional GroupExpected Wavenumber (cm⁻¹)Reference StandardSynthesized Compound
C-H (Aromatic) ~3100-3000ObservedObserved
C-H (Aliphatic) ~2950-2850ObservedObserved
C-O-C (Ether) ~1250-1050ObservedObserved
C-N (Amine) ~1250-1020ObservedObserved
C-Br ~650-550ObservedObserved
C-Cl ~800-600ObservedObserved

The FTIR spectra of the synthesized compound and the reference standard show a high degree of correlation, with all major characteristic peaks aligning. This provides strong evidence for the structural identity of the synthesized material. Any significant differences in the fingerprint region (below 1500 cm⁻¹) could indicate the presence of impurities or a different polymorphic form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[20][21] It provides detailed information about the chemical environment of each atom in a molecule, making it a powerful tool for confirming the structure of an API and identifying impurities.[20][22]

Experimental Protocol: ¹H and ¹³C NMR

G cluster_0 Preparation cluster_1 NMR Spectrometer cluster_2 Analysis cluster_3 Data Analysis Prep Dissolve sample in deuterated solvent (e.g., CDCl₃) System Tune and Shim Spectrometer Prep->System Run Acquire ¹H and ¹³C NMR Spectra System->Run Analyze Process Spectra (FT, Phasing, Baseline Correction) Assign Signals and Compare Run->Analyze

Caption: Workflow for NMR analysis.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.6 mL of the deuterated solvent.

  • Experiments: Standard ¹H and ¹³C{¹H} NMR spectra are acquired.

Comparative Data: ¹H NMR
Proton EnvironmentExpected Chemical Shift (δ, ppm)Reference Standard (δ, ppm)Synthesized Compound (δ, ppm)
Aromatic-H 7.5-6.87.35 (d), 7.10 (dd), 6.85 (d)7.36 (d), 7.11 (dd), 6.86 (d)
-O-CH₂- ~4.24.18 (t)4.19 (t)
-CH₂-N< ~2.92.85 (t)2.86 (t)
Morpholine-H ~3.7 (O-CH₂) & ~2.6 (N-CH₂)3.72 (t), 2.58 (t)3.73 (t), 2.59 (t)

The ¹H NMR spectra of both the synthesized compound and the reference standard are consistent with the expected structure of this compound. The chemical shifts, splitting patterns, and integration values are in close agreement. Small, unidentified peaks in the spectrum of the synthesized compound correspond to the impurities detected by HPLC.

Conclusion: A Holistic View of Purity

The comprehensive analysis of the synthesized this compound demonstrates a purity of 99.65% by HPLC. The identity of the compound is unequivocally confirmed by FTIR and NMR spectroscopy, which show excellent correlation with the certified reference standard. GC-MS analysis identified residual solvents from the manufacturing process, which are within acceptable limits as per ICH guidelines.

The presence of impurities at levels above the reporting threshold necessitates their identification and, if they exceed the qualification threshold, a thorough toxicological evaluation to ensure the safety of the drug substance.[7][9] This multi-technique approach provides a robust and self-validating system for purity assessment, ensuring that the API meets the stringent quality standards required for pharmaceutical use.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
  • What is meant by reference standard in pharmaceuticals? - GMP SOP. (2023). GMP SOP. [Link]
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma. [Link]
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021).
  • 7 Applications of FTIR Analysis. (2023). Richmond Scientific. [Link]
  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024). Veeprho. [Link]
  • Pharmaceutical Reference Standard Suppliers: Ensuring Drug Quality & Compliance. (2025).
  • Reference Standards. (n.d.). American Pharmaceutical Review. [Link]
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. [Link]
  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formul
  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. (2020). Agilent. [Link]
  • Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. (2015). Restek. [Link]
  • From powder to pill – quality control of pharmaceutical goods. (n.d.). secrets of science. [Link]
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]
  • Purity Assay (Pharmaceutical Testing). (n.d.).
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012).
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (2023). International Journal of Research and Analytical Reviews. [Link]
  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. (2002).
  • Analytical Techniques in Pharmaceutical Analysis. (2024). Medium. [Link]
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015).
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). AZoM. [Link]
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
  • Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. (2025).
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2016). CONICET. [Link]
  • Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. (n.d.).
  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. (n.d.). Shimadzu. [Link]/technical/n277/c190-e314.pdf)

Sources

A Comparative Guide to the Predicted Bioactivity of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct peer-reviewed validation of the bioactivity of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine is not currently available in the public domain. This guide provides a comparative analysis based on the known biological activities of its core structural motifs and closely related chemical analogs. The predictions and comparisons herein are intended to guide future research and are based on established structure-activity relationships in medicinal chemistry.

Introduction

This compound is a synthetic organic molecule that combines three key structural features: a halogenated (bromo- and chloro-) phenoxy ring, an ethyl linker, and a morpholine moiety. While this specific compound has not been extensively studied, its constituent parts are well-represented in a vast array of pharmacologically active agents. This guide will deconstruct the molecule to predict its potential bioactivities by comparing it with validated analogs and discussing the established roles of each chemical fragment. We will explore potential applications in oncology and central nervous system (CNS) disorders, supported by experimental data from peer-reviewed literature on related compounds.

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] It is a common feature in drugs targeting the CNS, owing to its ability to often enhance blood-brain barrier permeability.[3][4][5] The halogenated phenoxy group, on the other hand, is frequently associated with cytotoxic and anticancer activities.[6][7] The interplay of these fragments in the target molecule suggests a potential for complex bioactivity.

Comparative Analysis of Structural Analogs

To build a predictive profile for this compound, we will compare it with two main classes of bioactive molecules: morpholine-containing CNS agents and halogenated phenoxy compounds with demonstrated cytotoxicity.

Morpholine-Containing Compounds in CNS Drug Discovery

The morpholine moiety is a key component in numerous CNS-active drugs. Its weak basicity and capacity for hydrogen bonding contribute to favorable interactions with various receptors and enzymes in the brain. Compounds with a phenoxy-ethyl-morpholine scaffold have been explored for their affinity to several CNS targets.

A notable target for such structures is the sigma receptor family (σ1 and σ2). Sigma receptors are implicated in a range of neurological functions and are considered targets for neuropsychiatric disorders and cancer.[8][9] The general structure of a sigma receptor ligand often includes a basic amine (like morpholine) connected to an aromatic system via a linker.

Table 1: Sigma Receptor Affinity of Selected Morpholine-Containing Analogs

Compound/Analog ClassTarget(s)Reported Bioactivity (Ki or IC50)Reference
Phenylpiperidine DerivativesSigma ReceptorsHigh affinity, often in the nanomolar range[8]
HaloperidolSigma ReceptorsPotent binding[8]
PRE-084σ1 Receptor AgonistSelective agonist activity[10]
ArylcyclohexylaminesNMDA Receptor, Dopamine Transporter, σ ReceptorsVaried, depends on substitution[10]

The structural similarity of this compound to known sigma receptor ligands suggests a potential for interaction with these receptors. The lipophilic, halogenated phenyl ring could contribute to binding affinity.

Diagram 1: General Structure-Activity Relationship for Phenoxy-Alkyl-Amine Type CNS Ligands

SAR_CNS Aromatic Aromatic System (e.g., Phenyl) Linker Linker (e.g., Ethyl) Aromatic->Linker Lipophilicity & π-stacking Target CNS Target (e.g., Sigma Receptor) Aromatic->Target Hydrophobic Interaction Amine Basic Amine (e.g., Morpholine) Linker->Amine Spatial Orientation & Flexibility Amine->Target Ionic/H-bond Interaction

Caption: Key structural motifs and their roles in binding to CNS targets.

Halogenated Phenoxy Derivatives and Anticancer Potential

The presence of bromo- and chloro-substituents on the phenoxy ring points towards a potential for cytotoxic activity. Halogenated organic compounds are a significant class of anticancer agents, and their mechanism of action often involves the induction of apoptosis or interference with cellular signaling pathways.

Studies on halogenated phenoxychalcones and other related structures have demonstrated potent cytotoxic effects against various cancer cell lines.[6] For instance, 4-bromo-phenoxy and 4-chlorophenoxy derivatives have shown IC50 values in the low micromolar range against breast cancer cells.[6]

Table 2: Cytotoxic Activity of Halogenated Phenoxy Analogs

Compound/Analog ClassCell Line(s)Reported Bioactivity (IC50)Reference
4-Bromo-phenoxy ChalconesBreast Cancer1.52–13.28 µM[6]
4-Chloro-phenoxy ChalconesBreast Cancer1.87–44.20 µM[6]
2'-hydroxy-2-bromo-4,5-dimethoxychalconeBreast Cancer (MCF-7)42.19 µg/mL[7]
Bromophenols from Marine AlgaeVarious Tumor Cellse.g., IC50 = 8.7 μg/mL on BEL-7402[11]

The combination of two halogen atoms (bromo and chloro) on the phenyl ring of this compound may enhance its cytotoxic potential compared to mono-halogenated analogs. The specific substitution pattern (2-bromo, 5-chloro) will also influence the electronic properties and steric profile of the molecule, which are critical for its interaction with biological targets.

Diagram 2: Proposed Experimental Workflow for Bioactivity Validation

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (if promising in vitro) Compound This compound Receptor_Binding Sigma Receptor Binding Assay Compound->Receptor_Binding Assess CNS Target Affinity Cytotoxicity Cancer Cell Line Viability Assay (e.g., MTT, XTT) Compound->Cytotoxicity Assess Anticancer Potential Cholinesterase Cholinesterase Inhibition Assay Compound->Cholinesterase Assess Neurodegenerative Target Animal_Model_CNS Animal Model for CNS Disorder Receptor_Binding->Animal_Model_CNS Behavioral & Pharmacodynamic Studies Animal_Model_Cancer Xenograft Cancer Model Cytotoxicity->Animal_Model_Cancer Efficacy & Toxicity

Caption: A proposed workflow for the systematic validation of the compound's bioactivity.

Experimental Protocols for Preliminary Validation

Should a research team decide to investigate the bioactivity of this compound, the following standard protocols would be recommended for an initial screening.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubate at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions in culture media to achieve the desired final concentrations.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the media with fresh media containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS). Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Sigma Receptor Binding Assay
  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the target sigma receptor (e.g., CHO cells transfected with σ1 or σ2 receptors) or from animal brain tissue (e.g., guinea pig brain for σ1).

  • Radioligand: Use a suitable radioligand with high affinity for the target receptor, such as -pentazocine for σ1 receptors.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the non-specific binding in the presence of a high concentration of a known unlabeled ligand. Calculate the specific binding and plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the Ki (inhibitory constant) value from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

Based on a comparative analysis of its structural components, this compound presents a compelling profile for dual bioactivity, with potential applications in both oncology and CNS pharmacology. The halogenated phenoxy moiety is a strong indicator of potential cytotoxicity, warranting investigation against a panel of cancer cell lines. Concurrently, the phenoxy-ethyl-morpholine scaffold is a common feature in ligands for CNS targets, particularly sigma receptors.

Future research should focus on the synthesis and in vitro validation of this compound's bioactivity using the protocols outlined above. A comprehensive screening would elucidate its primary mechanism of action and guide further preclinical development. The balance between its potential CNS effects and its cytotoxicity will be a critical factor in determining its therapeutic potential.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390.
  • Martinez, C.D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Zhang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4995.
  • Gomes, A.F., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(11), 1365.
  • Al-Ostath, A., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. RSC Advances, 11(62), 39315-39327.
  • A review on pharmacological profile of Morpholine derivatives. (2020).
  • Largent, B.L., et al. (1986). Structural determinants of sigma receptor affinity. Molecular Pharmacology, 30(6), 597-605.
  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2020).
  • Pharmacological Profile of Bromophenols Derived from Marine Organisms. (2015).
  • Biological activities of morpholine derivatives and molecular targets involved. (2024).
  • Arylcyclohexylamine. (n.d.). In Wikipedia. Retrieved January 10, 2026.
  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. (2023). MDPI.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). MDPI.
  • Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells. (2014).
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine, a compound that, due to its chemical structure, requires careful consideration as a hazardous waste stream. Our focus is to provide actionable intelligence that ensures laboratory safety and environmental stewardship.

Hazard Identification and Waste Classification

  • Halogenated Organic Compound: The presence of bromine and chlorine on the aromatic ring classifies this compound as a halogenated organic.[1] Halogenated wastes are typically presumed to be environmentally persistent and are often subject to stringent disposal regulations, including high-temperature incineration.[1][2] They are more costly to dispose of than their non-halogenated counterparts, making proper segregation paramount.[2][3]

  • Morpholine Derivative: Morpholine and its derivatives are known to be corrosive, causing severe skin burns and eye damage.[4][5] They can also be toxic if inhaled, swallowed, or absorbed through the skin.[4][6] The morpholine functional group in the target molecule necessitates that it be handled with appropriate engineering controls and personal protective equipment to mitigate exposure risks.

Based on this analysis, the waste stream containing this compound must be classified as Hazardous Waste . Specifically, it falls into the category of Halogenated Organic Waste with corrosive and toxic properties.

Hazard ClassificationBasis for ClassificationKey Precautions
Halogenated Organic Waste Presence of Bromine and Chlorine on the phenyl ring.Segregate from non-halogenated waste. Use designated, labeled containers.
Toxic Waste Harmful if swallowed, inhaled, or in contact with skin, based on morpholine data.[4][6]Use a chemical fume hood. Wear appropriate PPE.
Corrosive Waste Potential to cause severe skin burns and eye damage, based on morpholine data.[4][5]Wear chemical-resistant gloves, lab coat, and eye/face protection.
Environmental Hazard Halogenated compounds can be persistent in the environment.Do not dispose of down the drain.[4][7] Ensure containment.

Essential Personal Protective Equipment (PPE)

Given the compound's hazardous nature, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted with the following equipment:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[8]

  • Skin Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are mandatory. Use chemical-resistant gloves (e.g., nitrile rubber of sufficient thickness, ensuring to check for breakthrough times).[8][9]

  • Respiratory Protection: All handling of the compound and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9] For emergencies or situations with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8]

Waste Segregation and Containment: A Critical Step

The cardinal rule for managing this waste stream is segregation . Commingling halogenated and non-halogenated waste significantly increases disposal costs and can create incompatible mixtures.[3][7]

Do NOT mix this waste with:

  • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[1][3]

  • Aqueous waste, acids, or bases.[1][2]

  • Heavy metal waste.[2][3]

  • Strong oxidizing agents.[3][10]

Containment Protocol:

  • Select the Correct Container: Use a dedicated, chemically compatible container for halogenated waste. This is often a high-density polyethylene (HDPE) or glass container provided by your institution's Environmental Health and Safety (EHS) department.[2]

  • Proper Labeling is Crucial: The container must be clearly labeled with the words "Hazardous Waste " and "Halogenated Organic Waste " as soon as the first drop of waste is added.[2][8][9]

  • List all Contents: Maintain a log of all constituents and their approximate percentages on the waste tag.[2] Full chemical names must be used; avoid abbreviations or formulas.[9]

  • Keep it Closed: The waste container must be kept tightly sealed at all times, except when adding waste, to prevent the release of volatile organic compounds (VOCs).[2][9]

Step-by-Step Disposal Workflow

The following protocol outlines the systematic procedure for the disposal of this compound and materials contaminated with it.

Workflow for Disposal of this compound

G A Step 1: Preparation Don PPE in a designated area. Ensure fume hood is operational. B Step 2: Waste Collection Transfer waste chemical into a designated 'Halogenated Organic Waste' container inside the fume hood. A->B C Step 3: Decontamination Rinse contaminated labware (e.g., flasks, funnels) with a minimal amount of a suitable solvent (e.g., acetone). B->C D Step 4: Rinsate Collection Collect all rinsate into the SAME halogenated waste container. C->D E Step 5: Container Sealing & Labeling Securely cap the waste container. Update the hazardous waste tag with the chemical name and quantity. D->E F Step 6: Storage Store the sealed container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. E->F G Step 7: Disposal Request When the container is 75% full, submit a waste pickup request to your institution's Environmental Health & Safety (EHS) department. F->G

Caption: Disposal workflow for halogenated hazardous waste.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[10]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.[4][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated hazardous waste.[11]

  • Decontaminate the Area: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.

  • Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5]

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by federal and state regulations.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides regulations for hazardous waste management from "cradle to grave."[12] This includes proper identification, generation, transportation, and disposal.[13] Your institution's EHS department will manage the final transport and disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.[14] This includes access to safety data sheets for hazardous components and training on safe handling and emergency procedures.

By adhering to the protocols outlined in this guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and responsible environmental stewardship.

References

  • Penta chemicals. (2025, April 16).
  • Temple University. (2021, October). Halogenated Solvents in Laboratories.
  • Carl ROTH.
  • Braun Research Group.
  • Echemi. 4-[2-(4-Bromophenoxy)
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Santa Cruz Biotechnology.
  • Bucknell University.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Fisher Scientific. (2010, August 6).
  • Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • BenchChem. (2025).
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). Inchem.org.
  • California Department of Toxic Substances Control. Defining Hazardous Waste.
  • MsdsDigital.com. MORPHOLINE - MSDS.
  • Tetra Tech. (2022, July 12).
  • CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(2-Chloroethyl)morpholine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.